2-Methyltryptamine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVSLHQIPGTMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181755 | |
| Record name | 2-Methyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2731-06-8 | |
| Record name | 2-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1H-indole-3-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Methyltryptamine
Abstract
2-Methyltryptamine (2-MT) is a tryptamine derivative with a pharmacological profile that distinguishes it from its parent compound, tryptamine, and other classic psychedelics. This guide provides a comprehensive technical overview of the currently understood mechanism of action of 2-MT. We will delve into its pharmacodynamics, focusing on receptor binding affinities, functional agonist activity at key serotonin receptors, and the potential for monoamine oxidase inhibition. Through a synthesis of available data, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of 2-MT's molecular interactions within the central nervous system.
Introduction: The Significance of the 2-Position Methyl Group
This compound (2-Me-T) is a substituted tryptamine characterized by a methyl group at the 2-position of the indole ring. This seemingly minor structural modification dramatically alters its pharmacological properties compared to the endogenous trace amine tryptamine and its more widely studied psychedelic relatives like N,N-Dimethyltryptamine (DMT). While classic tryptamine psychedelics primarily derive their effects from potent agonism at the serotonin 2A (5-HT2A) receptor, 2-MT exhibits a significantly attenuated affinity and potency at this and other key serotonergic sites[1]. Understanding the mechanism of 2-MT is crucial for elucidating the nuanced structure-activity relationships (SAR) within the tryptamine class, offering insights into the specific molecular determinants of receptor activation and psychedelic activity.
The core of 2-MT's mechanism lies in its interactions with serotonin receptors, though its profile suggests a departure from the typical high-potency agonism that defines classic hallucinogens. Furthermore, the presence of a methyl group on the indole ring, particularly in proximity to the ethylamine side chain, invites investigation into its potential as a substrate or inhibitor for monoamine oxidase (MAO), the primary enzyme responsible for tryptamine metabolism[2][3]. This guide will systematically dissect these interactions to build a coherent model of 2-MT's action.
Pharmacodynamics: A Profile of Attenuated Serotonergic Activity
The primary mechanism of action for tryptamines involves direct interaction with G-protein coupled receptors (GPCRs), predominantly within the serotonin system. The pharmacological characterization of 2-MT reveals that while it engages these targets, it does so with markedly lower affinity and functional potency than tryptamine itself.
Receptor Binding and Functional Activity Profile
Quantitative analysis of 2-MT's interaction with serotonin receptors has been established through in vitro radioligand binding and functional assays. These studies reveal a profile characterized by micromolar to high-nanomolar affinity, which is substantially weaker than that of tryptamine and classic psychedelics like psilocin or LSD[1][4].
A key study demonstrated that 2-MT binds to the human 5-HT1A and 5-HT2A receptors with Ki values of 1,095 nM and 7,774 nM, respectively. In the same set of experiments, these affinities were found to be 34-fold and 3.2-fold lower than those of tryptamine[1]. This indicates that the 2-methyl substitution significantly hinders the molecule's ability to bind effectively to these receptors.
Functionally, 2-MT acts as an agonist at these sites, but again with substantially reduced potency. Its half-maximal effective concentration (EC50) values for activating 5-HT1A and 5-HT2A receptors were 12,534 nM and 4,598 nM, respectively[1]. These potencies are 14-fold and 19-fold lower than tryptamine, confirming that the reduced binding affinity translates directly to attenuated functional activity[1].
| Target Receptor | Ligand | Ki (nM) | EC50 (nM) | Relative Potency vs. Tryptamine |
| 5-HT1A | This compound | 1,095 | 12,534 | 14-fold lower |
| Tryptamine | ~32 | ~895 | - | |
| 5-HT2A | This compound | 7,774 | 4,598 | 19-fold lower |
| Tryptamine | ~2,430 | ~242 | - | |
| Table 1: Comparative binding affinity (Ki) and functional potency (EC50) of this compound and Tryptamine at key human serotonin receptors. Data synthesized from published findings[1]. |
The reduced activity at the 5-HT2A receptor is particularly noteworthy. This receptor is considered the primary target mediating the hallucinogenic effects of classic psychedelics[4][5]. The significantly lower potency of 2-MT at this site aligns with animal studies where its induction of the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents, is inconsistent or weak compared to other tryptamines[1].
Downstream Signaling Pathways
Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, classically initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
However, recent research has highlighted the concept of "functional selectivity" or "biased agonism," where different agonists at the same receptor can preferentially activate distinct downstream pathways (e.g., G-protein-dependent vs. β-arrestin-dependent signaling)[6][7]. While specific data on 2-MT's signaling bias is not available, it is known that for the 5-HT2A receptor, hallucinogenic N-methyltryptamines and non-hallucinogenic serotonin can engage different β-arrestin2-mediated signaling cascades in vivo[6][7][8]. Given 2-MT's weak and mixed behavioral effects, its downstream signaling profile may differ from both classic hallucinogens and serotonin, representing an area ripe for future investigation.
Figure 1: Canonical 5-HT2A receptor Gq-protein signaling pathway, which 2-MT is expected to weakly activate.
Potential Interaction with Monoamine Oxidase (MAO)
Tryptamines are substrates for monoamine oxidase (MAO), with MAO-A being the primary isoform responsible for their degradation[2][3]. The introduction of a methyl group on the alpha carbon of the ethylamine side chain (as in α-methyltryptamine or αMT) is known to confer resistance to MAO degradation and turn the compound into a reversible MAO inhibitor (MAOI)[9][10].
While 2-MT has a methyl group on the indole ring rather than the alpha carbon, its potential to inhibit MAO cannot be dismissed without direct experimental evidence. Structural analogues like 5-fluoro-α-methyltryptamine are known reversible inhibitors of MAO-A[11][12]. Inhibition of MAO-A would increase the synaptic concentration of monoamines like serotonin, which could contribute to the overall pharmacological effect of the compound. However, current literature lacks specific studies on the MAO-inhibiting properties of 2-MT itself. This remains a critical knowledge gap.
Key Experimental Methodologies
The characterization of 2-MT's mechanism of action relies on a suite of standard pharmacological assays. The following protocols provide a framework for reproducing and extending the findings discussed in this guide.
Experimental Workflow for Pharmacological Characterization
Figure 2: A generalized workflow for the in vitro characterization of a novel tryptamine like 2-MT.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of 2-MT for the human 5-HT2A receptor through competitive displacement of a known radioligand.
Materials:
-
Cell membranes expressing recombinant human 5-HT2A receptors.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test Compound: this compound (in varying concentrations).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Methodology:
-
Preparation: Thaw the receptor-expressing cell membranes on ice. Prepare serial dilutions of 2-MT in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]ketanserin (e.g., 0.5 nM), and varying concentrations of 2-MT.
-
Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with 10 µM mianserin).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2-MT. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Summary and Future Research Directions
The mechanism of action of this compound is primarily defined by its role as a low-affinity, low-potency agonist at serotonin receptors, particularly 5-HT1A and 5-HT2A[1]. The methyl group at the 2-position of the indole ring significantly attenuates its activity compared to tryptamine, providing a clear example of negative structure-activity relationships at these sites. This diminished 5-HT2A receptor agonism is consistent with its weak or absent psychedelic-like effects in animal models[1].
Key Knowledge Gaps and Future Directions:
-
Broad Receptor Screening: A comprehensive binding profile across a wider range of CNS targets (including other 5-HT subtypes, dopamine, and adrenergic receptors) is needed to identify potential off-target effects.
-
MAO Inhibition: Direct enzymatic assays are required to definitively determine if 2-MT inhibits MAO-A or MAO-B. This is a critical missing piece of its pharmacological profile.
-
Signaling Bias: Investigating the downstream signaling profile of 2-MT at the 5-HT2A receptor (e.g., G-protein vs. β-arrestin pathway activation) could provide insights into why its functional effects differ from classic hallucinogens.
-
In Vivo Studies: Further behavioral studies in animal models are necessary to better correlate the in vitro pharmacological data with a whole-organism physiological and behavioral response.
By addressing these questions, the scientific community can build a more complete and nuanced understanding of this compound, further refining our knowledge of how subtle structural changes in tryptamines can profoundly alter their interaction with the central nervous system.
References
- Wikipedia. (n.d.). This compound.
- Obata, T., et al. (1995). Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase. II. Inhibition by Alpha-Methylated Substrate-Analogue Monoamines, Alpha-Methyltryptamine, Alpha-Methylbenzylamine and Two Enantiomers of Alpha-Methylbenzylamine. PubMed.
- O'Brien, R. A., et al. (1982). Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. PubMed.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524.
- Glancy, M., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 4(4), 1446–1459.
- Wikipedia. (n.d.). 2-Methylmethcathinone.
- Frecska, E., et al. (2013). Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors. PubMed Central.
- O'Brien, R. A., et al. (1982). Selective Inhibition of Monoamine Oxidase A and B by Two Substrate-Analogues, 5-fluoro-alpha-methyltryptamine and P-Chloro-Beta-Methylphenethylamine. PubMed.
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Wikipedia. (n.d.). N-Methyltryptamine.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo. PubMed.
- Glancy, M., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N -Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. R Discovery.
- Daley, P. F., & Cozzi, N. V. (2009). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. PubMed Central.
- Wikipedia. (n.d.). α-Methyltryptamine.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. psilosybiini.info [psilosybiini.info]
- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Studies of monoamine oxidase and semicarbazide-sensitive amine oxidase. II. Inhibition by alpha-methylated substrate-analogue monoamines, alpha-methyltryptamine, alpha-methylbenzylamine and two enantiomers of alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 11. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyltryptamine discovery and synthesis history.
An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyltryptamine
Abstract
This compound (2-Me-T) is a tryptamine derivative characterized by a methyl group at the second position of its indole ring. While structurally similar to the endogenous neurotransmitter tryptamine, this modification significantly alters its pharmacological profile, resulting in dramatically reduced activity at serotonin receptors.[1] This guide provides a comprehensive overview of the historical context of 2-Me-T's discovery and a detailed examination of the evolution of its chemical synthesis. We will explore key synthetic routes, from initial laboratory-scale methods to optimized, large-scale industrial processes. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, technical insights into the synthesis of this important chemical intermediate.
Discovery and Early Investigations
The exploration of tryptamine analogs has been a significant area of neurochemical research for decades. The addition of a methyl group to the indole nucleus at the 2-position was investigated by medicinal chemists, including Alexander Shulgin, to understand its effect on bioactivity. Shulgin synthesized and tested a series of 2-methylated tryptamines, finding that this modification generally rendered the compounds orally active but with mild or no psychedelic effects.[1] The primary interest in 2-Me-T has since shifted from its psychoactive potential to its utility as a key starting material in the synthesis of more complex pharmaceutical agents. A prominent example is its use in the production of LBH589 (Panobinostat), a potent histone deacetylase inhibitor.[2]
Physicochemical and Pharmacological Profile
A summary of the key identifiers and physical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | [1] |
| CAS Number | 2731-06-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molar Mass | 174.247 g·mol⁻¹ | [1] |
| Melting Point | 90 °C (from Toluene) / 108 °C | [2] |
Pharmacodynamics:
This compound acts as an agonist at serotonin receptors, though with significantly lower affinity and potency compared to tryptamine.[1]
| Receptor | Kᵢ (nM) | EC₅₀ (nM) |
| 5-HT₁ₐ | 1,095 | 12,534 |
| 5-HT₂ₐ | 7,774 | 4,598 |
Data compiled from Wikipedia, citing a primary study.[1]
The reduced activity at these key receptors explains the attenuated psychedelic effects observed in animal studies, where findings on the head-twitch response (a behavioral proxy for psychedelic effects) have been mixed.[1]
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from multi-step laboratory procedures to highly efficient, one-pot industrial processes. This section details the most significant routes.
Synthesis from 2-Methylindole
Early and common laboratory-scale syntheses utilize 2-methylindole as the starting material. Two primary pathways have been described.[2][3]
Route A: Via Acylation and Reduction
This route involves the acylation of 2-methylindole with oxalyl chloride. The resulting α-oxo acid chloride is then reacted with aqueous ammonia to form the corresponding α-oxo amide. Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) yields this compound.[2][3]
-
Causality: Oxalyl chloride is a highly reactive and effective reagent for introducing a two-carbon chain with the desired functionality at the 3-position of the indole. The amide is a stable intermediate that can be effectively reduced to the primary amine by LAH. A major drawback of this method is the low purity of the final product, often contaminated with a dimeric impurity.[2][3]
Route B: Via Nitro-olefin Reduction
A more refined approach involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to form the corresponding β-nitro-olefin. This intermediate is then reduced, typically with lithium aluminum hydride, to afford this compound in good yield and higher purity compared to Route A.[3]
-
Causality: The Henry reaction (condensation of an aldehyde with a nitroalkane) is a reliable method for carbon-carbon bond formation. The nitro group is an excellent precursor to an amine, as it is readily reduced by LAH. This pathway offers better control over side reactions, leading to a cleaner product.
Caption: Medicinal chemistry routes to this compound starting from 2-methylindole derivatives.
Protocol: Synthesis via Nitro-olefin Reduction (Route B)
-
Condensation: 2-methylindole-3-carboxaldehyde is condensed with nitromethane in the presence of a suitable catalyst (e.g., ammonium acetate) in a solvent like acetic acid under reflux to yield 3-(2-nitrovinyl)-2-methyl-1H-indole.
-
Work-up: The reaction mixture is cooled, and the precipitated nitro-olefin is collected by filtration and washed.
-
Reduction: The dried nitro-olefin is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.
-
Reflux: The reaction mixture is then heated to reflux for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
Extraction & Purification: The resulting solids are filtered off, and the organic filtrate is dried and concentrated. The crude product can be purified by crystallization to afford pure this compound.[3]
The Grandberg Synthesis: A Modified Fischer Indole Approach
For large-scale and cost-effective production, the Grandberg synthesis is the superior method.[2][4] This one-pot reaction is a modification of the classic Fischer indole synthesis and utilizes readily available and inexpensive starting materials.[3][4]
The core of the synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone in an aqueous ethanol solvent system at reflux.[2][3]
-
Mechanism & Causality: The reaction begins with the formation of a hydrazone between phenylhydrazine and 5-chloro-2-pentanone. This intermediate then undergoes an intramolecular cyclization. A subsequent acid-catalyzed rearrangement (a[4][4]-sigmatropic shift, characteristic of the Fischer synthesis) and elimination of ammonia leads to the formation of the indole ring. The aminoethyl side chain is formed concurrently during the cyclization and rearrangement cascade. This elegant, one-operation process avoids the isolation of intermediates and minimizes waste, making it ideal for industrial scale-up.[3][4]
Caption: The Grandberg synthesis of this compound.
Protocol: Optimized Grandberg Synthesis for Scale-Up
-
Reaction Setup: A reactor is charged with phenylhydrazine and a mixture of ethanol and water.[2]
-
Addition of Ketone: A stoichiometric amount of 5-chloro-2-pentanone is added to the mixture.[2][3] Self-Validation: Using a stoichiometric amount is crucial for minimizing side products and simplifying purification.[2]
-
Reflux: The reaction mixture is heated to reflux for a specified period until analysis (e.g., by LC/MS) shows complete conversion of the starting materials.
-
Work-up & Isolation: The reaction mixture is cooled, and the product is typically isolated through a series of extraction and crystallization steps.
-
Crystallization: Final purification is achieved by crystallizing the crude product from a suitable solvent, such as toluene, to yield this compound with >99% purity.[2] A yield of approximately 47% has been reported on a multi-kilogram scale.[2][4]
Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Yield | Purity | Scalability & Comments |
| Acylation/Reduction | 2-Methylindole | Oxalyl Chloride, NH₄OH, LiAlH₄ | Moderate | Low (60%)[2][3] | Poor scalability due to hazardous reagents (LAH) and low purity, requiring extensive purification. |
| Nitro-olefin Pathway | 2-Methylindole-3-carboxaldehyde | Nitromethane, LiAlH₄ | Good | Good | Better than acylation route but still relies on LAH. Suitable for lab scale.[3] |
| Grandberg Synthesis | Phenylhydrazine, 5-Chloro-2-pentanone | None (Heat) | Good (47%)[2] | Excellent (>99%)[2] | Highly scalable, cost-effective, one-pot operation. The preferred industrial method.[2][3][4] |
Conclusion
The journey of this compound from a compound of minor psychedelic interest to a crucial industrial intermediate illustrates a common trajectory in medicinal chemistry. While early syntheses starting from 2-methylindole provided access to the molecule for initial studies, they were ill-suited for large-scale production. The development and optimization of the Grandberg synthesis marked a significant advancement, providing an efficient, safe, and cost-effective route that enabled the production of this compound on a scale necessary for its use as a key starting material in the synthesis of pharmaceuticals like the histone deacetylase inhibitor LBH589. Future research will likely focus on further greening of these processes and exploring the utility of 2-Me-T as a scaffold for other novel therapeutic agents.
References
- This compound - Wikipedia. [Link]
- Synthesis of this compound - Heterocyclic Chemistry. [Link]
- Slade, J., et al. (2006). Optimization and Scale-Up of the Grandberg Synthesis of this compound.
- Shulgin, A. & Shulgin, A. (1997).
- Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research. [Link]
- Kalir, A., et al. (1969). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry. [Link]
Sources
Chemical and physical properties of 2-Methyltryptamine.
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyltryptamine
Authored by: Gemini, Senior Application Scientist
Date: January 9, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic analysis, pharmacology, and safety considerations for this compound (2-MT). As a tryptamine derivative, 2-MT is of interest to researchers in neuroscience, pharmacology, and medicinal chemistry for its interactions with serotonergic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically accurate information to support laboratory work and theoretical understanding.
Introduction to this compound
This compound (2-MT), also known by the systematic IUPAC name 2-(2-methyl-1H-indol-3-yl)ethanamine, is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1] The defining feature of its structure is a methyl group at the 2-position of the indole ring, which distinguishes it from its parent compound, tryptamine. This substitution significantly alters its pharmacological profile, leading to reduced activity at serotonin receptors compared to tryptamine.[1] While not as widely studied as other tryptamines, 2-MT and its derivatives are valuable tools for probing the structure-activity relationships of serotonergic ligands.[1][2] This guide synthesizes the current knowledge on 2-MT to provide a foundational resource for its scientific investigation.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | [1][3] |
| Common Names | 2-MT, 2-Me-T, 2-Methyl-T | [1] |
| CAS Number | 2731-06-8 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂ | [1][3] |
| Molar Mass | 174.247 g·mol⁻¹ | [1] |
| Melting Point | 108 °C | [Biosynth] |
| Appearance | Solid (form not specified in literature) | [4] |
| SMILES | CC1=C(C2=CC=CC=C2N1)CCN | [1] |
| InChI | InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3 | [1] |
| Storage Conditions | Store at 2°C - 8°C, under an inert atmosphere (e.g., Nitrogen) | [Biosynth] |
Synthesis of this compound
The most notable and scalable synthesis of this compound is the Grandberg indole synthesis, which is a modification of the Fischer indole synthesis.[9] This method provides an efficient one-pot procedure from readily available starting materials.[10]
Grandberg Synthesis of this compound
This synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone. The reaction proceeds through the formation of a phenylhydrazone, followed by cyclization and rearrangement to form the indole ring system.[9]
Caption: Grandberg synthesis of this compound.
Experimental Protocol: Grandberg Synthesis
The following protocol is a generalized procedure based on the literature.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in aqueous ethanol.
-
Addition of Ketone: To the stirred solution, add a stoichiometric amount of 5-chloro-2-pentanone.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent, such as toluene, to yield this compound as a crystalline solid.[10]
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from the cleavage of the ethylamine side chain.
| m/z | Relative Intensity | Proposed Fragment |
| 174 | ~13% | [M]⁺ (Molecular Ion) |
| 144 | 100% (Base Peak) | [M - CH₂NH₂]⁺ (Loss of the aminoethyl side chain) |
| 143 | ~12% | [M - CH₂NH₂ - H]⁺ |
| 130 | ~7% | Further fragmentation |
| 77 | ~7% | Phenyl fragment |
Data sourced from PubChem, GC-MS spectrum.[3]
The primary fragmentation pathway for tryptamines is the α-cleavage (beta-cleavage relative to the indole ring), which involves the breaking of the bond between the α and β carbons of the ethylamine side chain.[11][12][13] This results in the formation of a stable quinolinium-like cation with m/z 144, which is the base peak for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available spectra are limited, the expected signals in the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure.[3]
-
¹H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the indole N-H proton, signals for the two methylene groups of the ethylamine side chain, a singlet for the methyl group at the C2 position, and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: Expected signals would include those for the eight carbons of the indole ring system, the two carbons of the ethylamine side chain, and the carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the indole N-H.
-
C-H stretching: Bands in the region of 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.
-
C=C stretching: Aromatic ring stretching absorptions in the region of 1450-1600 cm⁻¹.
Pharmacology
This compound is a serotonin receptor agonist, though its affinity and potency are significantly lower than that of tryptamine.[1]
Receptor Binding Profile
The following table summarizes the reported receptor binding affinities (Ki) and functional activities (EC₅₀) of this compound at human serotonin receptors.
| Receptor | Ki (nM) | EC₅₀ (nM) | Reference |
| 5-HT₁A | 1,095 | 12,534 | [1] |
| 5-HT₂A | 7,774 | 4,598 | [1] |
These values indicate a 34-fold lower affinity for the 5-HT₁A receptor and a 3.2-fold lower affinity for the 5-HT₂A receptor compared to tryptamine.[1] Its potency as an agonist is also 14-fold and 19-fold lower at the 5-HT₁A and 5-HT₂A receptors, respectively, compared to tryptamine.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 75949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. swgdrug.org [swgdrug.org]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Pharmacological profile of 2-Methyltryptamine.
An In-depth Technical Guide to the Pharmacological Profile of 2-Methyltryptamine
Abstract
This compound (2-MT), a synthetic tryptamine derivative, presents a unique pharmacological profile characterized by its interaction with the serotonergic system. This technical guide provides a comprehensive analysis of 2-MT, detailing its chemical properties, pharmacodynamics, pharmacokinetics, and observed physiological effects. Synthesized and evaluated by Alexander Shulgin, 2-MT is noted for producing mild psychoactive effects, distinct from classic psychedelic tryptamines. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of 2-MT's mechanism of action, supported by experimental data and protocols.
Introduction to this compound (2-MT)
This compound is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1][2] Its chemical structure features a methyl group at the second position of the indole ring, a modification that significantly alters its pharmacological properties compared to its parent compound, tryptamine.
Chemical and Physical Properties: [3]
-
IUPAC Name: 2-(2-methyl-1H-indol-3-yl)ethanamine[3]
-
CAS Number: 2731-06-8[3]
-
Chemical Formula: C₁₁H₁₄N₂[3]
-
Molar Mass: 174.247 g/mol [3]
First synthesized and explored for its psychoactive potential by Alexander Shulgin, 2-MT was found to be orally active but generally produced only mild psychedelic effects.[3] Instead of profound hallucinatory experiences, its effects were reported to include tactile enhancement and auditory distortions.[3] This distinct profile makes 2-MT a subject of interest for understanding the structure-activity relationships within the tryptamine class of compounds.
Pharmacodynamics: Receptor Interactions and Mechanism of Action
The primary mechanism of action for 2-MT involves its interaction with serotonin (5-HT) receptors.[3] Its effects are predominantly mediated through its agonist activity at these sites, albeit with significantly lower potency compared to tryptamine.[3]
Receptor Binding and Functional Activity
2-MT demonstrates measurable affinity for the 5-HT₁A and 5-HT₂A receptor subtypes.[3] Radioligand binding assays have been employed to quantify these interactions, revealing its binding constants (Ki) and functional potencies (EC₅₀).
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Relative Affinity (vs. Tryptamine) | Relative Potency (vs. Tryptamine) |
| 5-HT₁A | 1,095 | 12,534 | 34-fold lower | 14-fold lower |
| 5-HT₂A | 7,774 | 4,598 | 3.2-fold lower | 19-fold lower |
| Data sourced from Wikipedia, citing a primary study.[3] |
The data clearly indicates that while 2-MT engages with key serotonin receptors implicated in mood and perception, its affinity and potency are substantially reduced compared to tryptamine.[3] The 5-HT₂A receptor is the primary target for classic psychedelic drugs, and the reduced activity of 2-MT at this site likely accounts for its attenuated psychedelic effects.[4][5][6]
Signaling Pathways
As an agonist at G-protein coupled receptors (GPCRs), 2-MT initiates intracellular signaling cascades upon binding.
-
5-HT₁A Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.
-
5-HT₂A Receptor Activation: Primarily couples to the Gq/11 pathway, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is critically involved in the mediation of psychedelic effects.[6]
Caption: Generalized signaling pathways for 5-HT₁A and 5-HT₂A receptors activated by 2-MT.
Interaction with Monoamine Oxidase (MAO)
Many tryptamines are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.[7][8] The presence of a methyl group on the alpha carbon of the ethylamine side chain in compounds like α-methyltryptamine (αMT) is known to confer resistance to MAO degradation and even inhibitory properties.[9] While 2-MT has a methyl group on the indole ring rather than the side chain, its potential to interact with MAO should not be entirely dismissed without specific enzymatic assays. Inhibition of MAO would lead to increased synaptic concentrations of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, potentially contributing to its overall psychoactive effect.[10][11][12]
Pharmacokinetics: ADME Profile
Specific pharmacokinetic data for 2-MT in humans is not extensively documented. However, its profile can be inferred from its chemical structure and studies of related tryptamines.[13][14][15][16]
-
Absorption: 2-MT is reported to be orally active, which suggests it is sufficiently stable in the gastrointestinal tract and can be absorbed into systemic circulation.[3]
-
Distribution: As a lipophilic molecule, 2-MT is expected to cross the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: The primary route of metabolism for tryptamines is oxidative deamination by MAO-A.[8][13] The resulting aldehyde is then further oxidized to an inactive carboxylic acid metabolite. Other potential metabolic pathways include N-oxidation and hydroxylation of the indole ring, followed by glucuronidation or sulfation for excretion.[14][17][18]
-
Excretion: Metabolites are primarily excreted in the urine.
Experimental Workflow for Metabolic Profiling
Studying the metabolism of a novel compound like 2-MT typically involves a combination of in vitro and in vivo methods to identify metabolic pathways and major metabolites.
Caption: Standard experimental workflow for the metabolic profiling of this compound.
Physiological and Behavioral Effects
The pharmacological activity of 2-MT translates into a specific set of behavioral responses in animal models and subjective effects in humans.
Preclinical Animal Studies
-
Head-Twitch Response (HTR): The HTR in rodents is a behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity. Findings for 2-MT are mixed; one study reported that it induced the HTR, an effect blocked by the 5-HT₂A antagonist ketanserin, while another study found no significant HTR induction at the same dose.[3]
-
Locomotor Activity and Reward: In rodents, 2-MT does not appear to alter locomotor activity or produce conditioned place preference (CPP), suggesting a low potential for abuse or addiction.[3]
Reported Human Effects
As documented by Alexander Shulgin, 2-MT produces subtle psychoactive effects that are distinct from classic hallucinogens.[3] These effects are generally characterized by:
-
Sensory Enhancement: Notably in the tactile domain.
-
Auditory Distortions: Alterations in the perception of sound.
-
Mild Psychedelic Effects: Lacking the intense visual and cognitive alterations associated with compounds like DMT or psilocybin.[3][19]
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the 5-HT₂A receptor, a competitive radioligand binding assay is a standard and essential procedure.[4][10][20]
Objective: To quantify the affinity of 2-MT for the human 5-HT₂A receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Test Compound: this compound (2-MT)
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT₂A antagonist)
-
Receptor Source: Commercially available membranes from cells expressing the human 5-HT₂A receptor (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Mianserin or another high-affinity non-radiolabeled 5-HT₂A ligand
-
Scintillation Cocktail and Liquid Scintillation Counter
-
96-well filter plates and Filtration apparatus
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-MT in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Dilute the [³H]ketanserin in assay buffer to a final concentration near its Kd value (typically ~1-2 nM).
-
Prepare the cell membranes in ice-cold assay buffer according to the manufacturer's specifications.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control ligand (e.g., 10 µM Mianserin), 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of each 2-MT dilution, 50 µL of [³H]ketanserin, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or specified temperature, e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the 2-MT concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of 2-MT that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound exhibits a pharmacological profile as a low-potency serotonin receptor agonist, primarily targeting 5-HT₁A and 5-HT₂A receptors.[3] Its unique structure results in attenuated psychedelic effects compared to other tryptamines, characterized more by sensory and auditory modulation than profound hallucinatory experiences. The mixed findings in preclinical models and the lack of significant rewarding properties suggest a low abuse potential.[3] Further research into its pharmacokinetics and metabolism is necessary to fully characterize its disposition in biological systems. 2-MT remains a valuable tool for neuropharmacological research, providing insights into the subtle structure-activity relationships that govern the interaction of tryptamines with the serotonergic system.
References
- This compound - Wikipedia. (n.d.).
- Substituted tryptamine - Wikipedia. (n.d.).
- Heterocyclic Chemistry. (2007, July 4). Synthesis of this compound.
- Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. Journal of Medicinal Chemistry.
- Dimethyltryptamine - Wikipedia. (n.d.).
- α-Methyltryptamine - Wikipedia. (n.d.).
- Hoshino, T., & Kotake, Y. (1932). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research.
- N-Methyltryptamine - Wikipedia. (n.d.).
- Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed.
- Novak, B. H., et al. (2005). Optimization and Scale-Up of the Grandberg Synthesis of this compound. Organic Process Research & Development.
- Edmondson, D. E., et al. (2007). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC.
- Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. PMC - PubMed Central.
- Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PMC - NIH.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. PubMed.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT. ResearchGate.
- Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media.
- Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. PMC - PubMed Central.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate.
- DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: Spirals).
- 5-HT receptor - Wikipedia. (n.d.).
- Cook, S. M., et al. (2015). Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder. PMC - PubMed Central.
- Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate.
- Monoamine oxidase A - Wikipedia. (n.d.).
- Wagmann, L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed.
- Finberg, J. P. M., & Rabey, J. M. (2012). BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE. PMC - PubMed Central.
- PsychonautWiki. (n.d.). αMT.
- Cunningham, C. W., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. The Center for Forensic Science Research & Education.
- Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central.
- Peroutka, S. J., & Snyder, S. H. (1983). Multiple serotonin receptors and their physiological significance. PubMed.
- Costa, J. L., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI.
- PubChem. (n.d.). Methyltryptamine. National Institutes of Health.
- Serotonin - Wikipedia. (n.d.).
- Monoamine oxidase inhibitor - Wikipedia. (n.d.).
- Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. PMC - PubMed Central.
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin and brain function: a tale of two receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 9. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 20. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of 2-Methyltryptamine
Abstract
This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of 2-Methyltryptamine (2-Me-T), a synthetic tryptamine derivative. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems. It consolidates available binding affinity data, outlines detailed experimental protocols for in vitro characterization, and explores the anticipated metabolic pathways of 2-Me-T. The guide emphasizes the causal relationships behind experimental design and the principles of robust assay development, providing a foundational resource for the scientific investigation of this compound.
Introduction: The Significance of this compound in Serotonergic Research
This compound (2-Me-T) is a substituted indolealkylamine that belongs to the extensive family of tryptamine compounds. Structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), 2-Me-T and its congeners are valuable molecular probes for investigating the pharmacology and function of the diverse family of serotonin receptors. The introduction of a methyl group at the 2-position of the indole nucleus distinguishes 2-Me-T from its parent compound, tryptamine, influencing its steric and electronic properties and, consequently, its interaction with biological targets.
The serotonin system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] The 14 known subtypes of serotonin receptors, categorized into 7 families (5-HT1 through 5-HT7), represent a major target for therapeutic intervention in psychiatric and neurological disorders.[1] A thorough understanding of how novel ligands like 2-Me-T interact with these receptors is paramount for the development of new therapeutics with improved efficacy and side-effect profiles. This guide aims to provide the foundational knowledge and technical insights necessary for the rigorous scientific exploration of this compound's serotonergic pharmacology.
Serotonin Receptor Binding Profile of this compound
The cornerstone of understanding the pharmacological profile of 2-Me-T lies in its binding affinity for various serotonin receptor subtypes. Binding affinity, typically expressed as the inhibition constant (Ki), is an inverse measure of the strength of the interaction between a ligand and a receptor. A lower Ki value signifies a higher binding affinity.
Quantitative Binding Affinity Data
Current publicly available data indicates that this compound exhibits measurable affinity for the 5-HT1A and 5-HT2A receptors. The binding affinities are summarized in the table below. It is important to note that this data is not exhaustive and a complete binding profile across all 5-HT receptor subtypes is not yet publicly available.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 1,095 | [2] |
| 5-HT2A | 7,774 | [2] |
Note: These affinity values were reported to be 34-fold and 3.2-fold lower, respectively, than those of the parent compound, tryptamine, in the same study.[2]
Functional Activity at Serotonin Receptors
Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is a critical determinant of its physiological effect. This compound has been characterized as an agonist at both the 5-HT1A and 5-HT2A receptors. The half-maximal effective concentration (EC50), which represents the concentration of a ligand that elicits 50% of the maximal response, has been determined for 2-Me-T at these receptors.
| Receptor Subtype | Functional Activity | EC50 (nM) | Reference |
| 5-HT1A | Agonist | 12,534 | [2] |
| 5-HT2A | Agonist | 4,598 | [2] |
Note: The activational potencies of 2-Me-T were found to be 14-fold and 19-fold lower than those of tryptamine at the 5-HT1A and 5-HT2A receptors, respectively.[2]
Experimental Methodology: Determination of Receptor Binding Affinity
The determination of binding affinity is achieved through robust and validated in vitro assays. The radioligand binding assay remains a gold standard for quantifying the interaction between a ligand and its receptor target.[3] This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, a common method used to determine the Ki of an unlabeled compound like this compound.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 2-Me-T) to displace a radiolabeled ligand (the "radioligand") from a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Experimental Protocol
3.2.1. Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat cortex).
-
Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound hydrochloride or freebase, dissolved in a suitable vehicle (e.g., DMSO, water).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2, 0.1 mM EDTA).[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Determinator: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail.
-
96-well plates, cell harvester, and liquid scintillation counter.
3.2.2. Membrane Preparation
-
Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[3]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[3]
3.2.3. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determinator.
-
Competition: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Terminate the incubation by rapid vacuum filtration through the pre-treated glass fiber filters using a cell harvester.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
3.2.4. Data Analysis
-
Calculate the specific binding at each concentration of 2-Me-T by subtracting the average non-specific binding from the average total binding.
-
Plot the percentage of specific binding against the logarithm of the 2-Me-T concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).
-
Visualization of the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Serotonin Receptor Signaling Pathways
The binding of an agonist like 2-Me-T to a serotonin receptor initiates a cascade of intracellular events known as signal transduction. The specific pathway activated depends on the G protein to which the receptor is coupled.
-
5-HT1A Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
-
5-HT2A Receptors: These receptors are coupled to Gq/11 proteins. Agonist activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Visualizing Key Signaling Cascades
Caption: Agonist-induced signaling pathways for 5-HT1A and 5-HT2A receptors.
Anticipated Metabolism of this compound
While specific metabolic studies on this compound are not extensively reported in the literature, its metabolic fate can be predicted based on the known biotransformation of structurally similar tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and α-methyltryptamine (α-MT).[4][5]
The primary routes of metabolism for tryptamines are:
-
Oxidative Deamination by Monoamine Oxidase (MAO): This is a major pathway for the breakdown of many tryptamines.[4] However, the presence of a methyl group on the alpha-carbon, as seen in α-MT, can confer resistance to MAO-A, prolonging the compound's half-life.[6] The impact of the 2-methyl substitution on the indole ring of 2-Me-T on MAO-mediated metabolism requires experimental verification.
-
Hydroxylation by Cytochrome P450 (CYP) Enzymes: The indole ring of tryptamines is susceptible to hydroxylation at various positions, primarily mediated by CYP enzymes in the liver.[7][8] For α-MT, hydroxylation has been observed at the 6- and 7-positions of the indole nucleus.[5] It is highly probable that 2-Me-T undergoes similar CYP-mediated hydroxylation.
Subsequent to these Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[5]
Conclusion and Future Directions
This technical guide has synthesized the available data on the serotonin receptor binding affinity of this compound, provided a detailed protocol for its in vitro characterization, and outlined its probable metabolic pathways. The current evidence demonstrates that 2-Me-T is a low-micromolar agonist at 5-HT1A and 5-HT2A receptors.
Future research should prioritize a comprehensive screening of 2-Me-T against the full panel of serotonin receptor subtypes to establish a complete binding profile and identify any potential off-target interactions. Furthermore, detailed functional assays are necessary to elucidate its efficacy and potency at each receptor where it displays significant affinity. Finally, in vitro and in vivo metabolism studies are essential to confirm the predicted metabolic pathways and identify the major metabolites, which is crucial for a complete understanding of its pharmacokinetic and pharmacodynamic properties.
References
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]
- Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. (2018).
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
- Dimethyltryptamine. (2024). In Wikipedia. [Link]
- Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]
- This compound. (2023). In Wikipedia. [Link]
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002).
- A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]
- The Mammalian DMT biosynthetic pathway. The methylation of tryptamine... (n.d.).
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin Receptor Binding Affinities of Tryptamine Analogues.
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023). PubMed Central. [Link]
- β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids. (2022). PubMed. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
- Fogarty, M. F., Papsun, D., Krotulski, A. J., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]
- Al-Qahtani, S., & Al-Dosari, M. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. [Link]
- 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (2013).
- Tryptamine. (2017). Walsh Medical Media. [Link]
- Biochemistry, Cytochrome P450. (2023).
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2020). MDPI. [Link]
- Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. [Link]
- Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. (2012). PubMed Central. [Link]
- Brandt, S. D., Tearavarich, R., Dempster, N., Cozzi, N. V., & Daley, P. F. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 24–32. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Characterization of 2-Methyltryptamine
Introduction: Unveiling the Pharmacological Profile of a Tryptamine Analog
2-Methyltryptamine (2-MT) is a tryptamine derivative that has garnered interest within the scientific community for its nuanced pharmacological profile compared to its parent compound, tryptamine. As a substituted tryptamine, 2-MT's potential interactions with serotonergic and other receptor systems warrant a thorough in vitro characterization to elucidate its mechanism of action, functional activity, and metabolic fate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a detailed in vitro evaluation of 2-MT. By integrating established protocols with expert insights, this document serves as a practical roadmap for generating a robust and reliable pharmacological dataset.
The strategic placement of a methyl group at the 2-position of the indole ring can significantly alter the compound's affinity for various receptors and its susceptibility to metabolism by enzymes such as monoamine oxidase (MAO). A comprehensive in vitro characterization is therefore essential to understand its potential as a research tool or therapeutic lead. This guide will detail the necessary experimental workflows, from initial receptor binding assays to functional characterization and metabolic stability studies.
Part 1: Receptor Binding Profile of this compound
A foundational step in characterizing any psychoactive compound is to determine its binding affinity (Ki) across a wide range of physiologically relevant receptors. This provides a quantitative measure of the compound's potential to interact with various targets, informing its likely mechanism of action and potential for off-target effects.
Rationale for Receptor Selection
Given 2-MT's structural similarity to serotonin, the primary focus of the binding assays will be on the serotonin (5-HT) receptor family. However, to build a comprehensive profile and identify potential off-target liabilities, a broader panel of receptors, including adrenergic, dopaminergic, and other relevant CNS targets, should be assessed.
Experimental Workflow: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle of this assay is the competitive displacement of a radioactively labeled ligand (radioligand) from its receptor by the unlabeled test compound.
Detailed Protocol: 5-HT2A Receptor Binding Assay
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, [³H]-Ketanserin (at a concentration close to its Kd), and either the vehicle, varying concentrations of 2-MT, or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the 2-MT concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of 2-MT that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT1A | 1,095 | Tryptamine | 32 |
| 5-HT2A | 7,774 | Tryptamine | 2,400 |
| 5-HT6 | 80 | 5-HT | ~5 |
Note: Data for 5-HT1A and 5-HT2A are from the same study, highlighting the lower affinity of 2-MT compared to tryptamine.[1] Data for 5-HT6 indicates moderate affinity.
Part 2: Functional Activity Profile
Determining the binding affinity of a compound is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency (EC50 or IC50) and efficacy.
Signaling Pathways of Serotonin Receptors
Serotonin receptors are G-protein coupled receptors (GPCRs) that signal through different G-protein subtypes, leading to distinct downstream cellular responses.
Functional Assays for Different G-Protein Pathways
-
Gαs and Gαi/o-coupled receptors: Changes in intracellular cyclic AMP (cAMP) levels are measured.
-
Gαq/11-coupled receptors: Increases in intracellular calcium (Ca²⁺) or inositol phosphate (IP1) accumulation are measured.
Detailed Protocol: cAMP Functional Assay (for Gαs and Gαi/o)
-
Materials:
-
A stable cell line expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A).
-
Assay medium.
-
Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production for Gi-coupled receptors).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
For Gαs-coupled receptors, add varying concentrations of 2-MT.
-
For Gαi/o-coupled receptors, add varying concentrations of 2-MT followed by a fixed concentration of forskolin.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the 2-MT concentration.
-
For Gαs agonists, determine the EC50 (concentration for 50% of maximal stimulation).
-
For Gαi/o agonists, determine the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP production).
-
Detailed Protocol: Calcium Flux Assay (for Gαq/11)
-
Materials:
-
A stable cell line expressing the target receptor (e.g., HEK293 cells expressing human 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence.
-
Inject varying concentrations of 2-MT and continue to record the fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the 2-MT concentration.
-
Determine the EC50 value.
-
Functional Activity of this compound
Published data indicates that 2-MT is an agonist at both 5-HT1A and 5-HT2A receptors, albeit with lower potency compared to tryptamine.
| Receptor Subtype | Functional Response | EC50 (nM) | Reference Compound | Reference EC50 (nM) |
| 5-HT1A | Agonist (cAMP inhibition) | 12,534 | Tryptamine | 890 |
| 5-HT2A | Agonist (Calcium flux) | 4,598 | Tryptamine | 240 |
Note: The significantly higher EC50 values for 2-MT indicate its reduced potency as an agonist at these receptors compared to tryptamine.[1]
Part 3: Monoamine Oxidase (MAO) Inhibition Profile
Many tryptamine derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters. Assessing the inhibitory potential of 2-MT against these enzymes is crucial for understanding its full pharmacological profile and potential for drug-drug interactions.
Experimental Workflow: MAO Inhibition Assay
Detailed Protocol: MAO-A and MAO-B Inhibition Assay
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
A fluorescence plate reader.
-
-
Procedure:
-
In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of 2-MT or a control inhibitor.
-
Initiate the reaction by adding the MAO substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the product.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of 2-MT.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the 2-MT concentration to determine the IC50 value.
-
MAO Inhibition by this compound and Analogs
| Enzyme | αMT IC50 (µM) | Tryptamine Analog | Tryptamine Analog IC50 (µM) |
| MAO-A | ~0.8 | 5-Fluoro-αMT | Potent inhibitor |
| MAO-B | >100 | 5-Fluoro-αMT | Weak inhibitor |
Note: The data for αMT suggests a preference for MAO-A inhibition. 5-Fluoro-αMT, another close analog, is a potent and specific MAO-A inhibitor.[2] Further studies are required to determine the precise IC50 values for 2-MT.
Part 4: In Vitro Metabolic Stability and CYP450 Inhibition
Understanding how a compound is metabolized and its potential to interfere with the metabolism of other drugs is a critical component of its preclinical characterization.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, typically using human liver microsomes (HLMs) or hepatocytes.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile for reaction quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Incubate 2-MT at a fixed concentration with HLMs in the presence of the NADPH regenerating system at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of 2-MT.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 2-MT remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Note: While specific data for 2-MT is unavailable, tryptamine itself is rapidly metabolized by MAO enzymes in HLMs.[3] The 2-methyl group in 2-MT may confer some metabolic stability compared to tryptamine.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of 2-MT to inhibit the major CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs.
Detailed Protocol: CYP450 Inhibition Assay
-
Materials:
-
Human liver microsomes.
-
A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
NADPH regenerating system.
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate HLMs with the CYP probe substrate cocktail in the presence of varying concentrations of 2-MT.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a set incubation time, stop the reaction and analyze the formation of the specific metabolites of each probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Determine the IC50 of 2-MT for the inhibition of each CYP isoform.
-
Note: Studies on a range of tryptamine derivatives have shown that they can inhibit various CYP isoforms, with CYP2D6 being a common target.[1] The specific CYP inhibition profile of 2-MT needs to be experimentally determined.
Conclusion: A Framework for Comprehensive Characterization
This in-depth technical guide provides a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its receptor binding profile, functional activity, MAO inhibition, and metabolic properties, researchers can build a detailed pharmacological understanding of this compound. The provided protocols are based on industry-standard methodologies and can be adapted to specific laboratory settings. While some key data for 2-MT is still to be determined, this guide empowers researchers to generate the necessary information to fully elucidate the in vitro pharmacology of this intriguing tryptamine derivative.
References
- Wikipedia. This compound. [Link]
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]
- HandWiki. 5-Fluoro-AMT. [Link]
- Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
- Wagmann, L., Brandt, S. D., Kavanagh, P., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 272, 79–87. [Link]
- Dinger, J., Woods, C., Brandt, S. D., Meyer, M. R., & Maurer, H. H. (2016). Cytochrome P450 inhibition potential of new psychoactive substances of the tryptamine class. Toxicology Letters, 241, 80–89. [Link]
Sources
Initial Toxicology Screening of 2-Methyltryptamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial toxicological screening of 2-Methyltryptamine (2-MT), a lesser-known synthetic tryptamine. As a novel psychoactive substance (NPS), 2-MT's toxicological profile is not well-documented in publicly available literature. This document outlines a structured, scientifically rigorous approach for researchers, scientists, and drug development professionals to assess its potential risks. By leveraging established toxicological methodologies and drawing parallels with structurally related tryptamines, this guide details essential in vitro and in vivo assays, metabolic profiling, and analytical procedures. The objective is to provide a foundational understanding of 2-MT's safety profile, enabling informed decision-making in drug development and risk assessment.
Introduction and Rationale
This compound (2-MT) is a tryptamine derivative with reported psychedelic effects, though it is considered to have dramatically reduced activity at serotonin receptors compared to tryptamine.[1] The synthesis of 2-MT has been documented, and its emergence as a potential NPS necessitates a thorough toxicological evaluation to understand its potential for harm.[2] This guide is designed to provide the scientific rationale and detailed methodologies for a preliminary toxicological assessment of 2-MT. Given the limited specific data on 2-MT, this guide incorporates insights from the toxicological profiles of structurally similar and well-studied tryptamines, such as α-Methyltryptamine (α-MT) and N,N-Dimethyltryptamine (DMT), to inform the experimental design.
Physicochemical Properties and Synthesis
A foundational step in any toxicological assessment is the thorough characterization of the test substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | [1] |
| CAS Number | 2731-06-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molar Mass | 174.247 g/mol | [1] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
The synthesis of 2-MT can be achieved through various organic chemistry routes, with one notable method being a modified Fisher indole synthesis known as the Grandberg methodology.[2] It is imperative that the 2-MT used in toxicological studies is of high purity, with a well-documented impurity profile, as contaminants can significantly impact the results.
In Vitro Toxicology Screening
In vitro assays are the first line of investigation to determine the potential for cellular toxicity and genotoxicity, providing crucial data while minimizing animal use.
Cytotoxicity Assessment
The initial assessment of cytotoxicity provides a quantitative measure of a substance's ability to cause cell death.
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Culture: Human cell lines, such as SH-SY5Y (neuroblastoma) or HepG2 (hepatocellular carcinoma), should be cultured in appropriate media and conditions.[4]
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of 2-MT in the cell culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.1 µM to 1000 µM). Replace the medium in the wells with the 2-MT solutions. Include a vehicle control (medium with the solvent used to dissolve 2-MT) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the 2-MT concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assessment
Genotoxicity assays are critical for identifying substances that can cause genetic damage, a key indicator of carcinogenic potential.
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[5]
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation.
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats treated with a metabolic inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.
-
Exposure: In a test tube, combine the bacterial culture, the test compound (2-MT at various concentrations), and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the background mutation rate.
In Vivo Toxicology Screening
Following in vitro assessments, in vivo studies in animal models are necessary to understand the systemic effects of 2-MT. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Acute Oral Toxicity (OECD Guideline 423)
This study provides an initial estimation of the acute toxicity of a substance after oral administration.[2][6][7]
-
Animal Model: Use a single sex (typically female) of a rodent species, such as Sprague-Dawley rats.[6][8]
-
Dosing: Administer 2-MT orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[7][8]
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[9] Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[8]
-
Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period determines the next step in the procedure (i.e., whether to test at a higher or lower dose).
-
Classification: Based on the mortality data, the substance is assigned to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.
Metabolic Profiling
In Vitro Metabolism
In vitro systems can elucidate the primary metabolic pathways.
-
Incubation: Incubate 2-MT with pooled human liver microsomes or cryopreserved human hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Identification: Analyze the samples using high-resolution mass spectrometry (LC-HRMS/MS) to identify potential metabolites.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes involved, incubate 2-MT with a panel of recombinant human CYP enzymes or with HLMs in the presence of specific CYP inhibitors.[12]
Predicted Metabolic Pathways
Based on the metabolism of other tryptamines, the following metabolic transformations of 2-MT can be anticipated:
-
Hydroxylation: Addition of a hydroxyl group to the indole ring.
-
N-Oxidation: Oxidation of the primary amine.
-
N-Demethylation: Not applicable for 2-MT as it is a primary amine.
-
Oxidative deamination: Catalyzed by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative.[13]
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Caption: Predicted metabolic pathway of this compound.
Analytical Toxicology
Reliable analytical methods are essential for the detection and quantification of 2-MT and its metabolites in biological matrices.
Sample Preparation
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate 2-MT and its metabolites from complex biological matrices like blood and urine.
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific detection of tryptamines.[14][15]
Table 2: Recommended Analytical Parameters for 2-MT
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Required (e.g., with PFPA) | Not typically required |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole | Triple Quadrupole or High-Resolution (e.g., Q-TOF) |
| Limit of Detection | Low ng/mL range | Sub-ng/mL to low ng/mL range |
Discussion and Future Directions
The initial toxicological screening of this compound, as outlined in this guide, provides a critical first step in understanding its safety profile. The lack of publicly available toxicological data for 2-MT underscores the importance of conducting these foundational studies.
Key areas for future research include:
-
Quantitative Toxicological Data: Determination of specific LD50 and IC50 values.
-
Detailed Metabolic Profiling: Comprehensive identification and characterization of all major metabolites in various species, including humans.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-MT.
-
Safety Pharmacology: Investigating the effects of 2-MT on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Sub-chronic and Chronic Toxicity Studies: To assess the effects of repeated exposure.
By following the methodologies presented in this guide, researchers can generate the necessary data to perform a robust risk assessment of this compound.
Caption: Experimental workflow for the toxicological screening of 2-MT.
References
- This compound - Wikipedia. (n.d.).
- OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (n.d.).
- Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines Subacute Toxicity (repeat dose toxicity)focuses on adverse effect - Gyan Sanchay. (n.d.).
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
- OECD-Acute Oral Toxicity-Fixed Dose Procedure 420 - Scribd. (n.d.).
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (n.d.).
- Synthesis of this compound - Heterocyclic Chemistry. (2007, July 4).
- A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed. (n.d.).
- A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. (n.d.).
- Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - NIH. (n.d.).
- Dimethyltryptamine - Wikipedia. (n.d.).
- Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed. (2025, July 7).
- Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography- mass Spectrometry - SciSpace. (n.d.).
- Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC - PubMed Central. (2023, April 22).
- (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem. (n.d.).
- The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry | Request PDF. (2025, May 5).
- Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis - PMC - PubMed Central. (2025, January 21).
- Metabolism of the Tryptamine-Derived New Psychoactive Substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and Their Detectability in Urine Studied by GC-MS, LC-MS n , and LC-HR-MS/MS - PubMed. (n.d.).
- In vitro genotoxicity - Preclinical safety - Nuvisan. (n.d.).
- Drug Metabolism Assays - BioIVT. (n.d.).
- Cytotoxicity screening tests (IC 50 [µM], 72 h). - ResearchGate. (n.d.).
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. (2023, January 6).
- Recreational Use, Analysis and Toxicity of Tryptamines - PMC - PubMed Central. (n.d.).
- Psychoactive effects and toxicity of tryptamine, N-methyltryptamine (NMT), and N, N-dimethyltryptamine (DMT): quantification methods - ResearchGate. (n.d.).
- In vivo metabolism of α-methyltryptamine in rats: Identification of urinary metabolites. (n.d.).
- In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines - Altogen Biosystems. (n.d.).
- N-Methyltryptamine - Wikipedia. (n.d.).
- Cytotoxicity (IC50) of tested compounds on different cell lines - ResearchGate. (n.d.).
- Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives - PMC. (n.d.).
- Fatality Due to Acute -Methyltryptamine Intoxication - ResearchGate. (2025, August 9).
- Cytotoxicity (IC50, µg/mL) of different tested compounds against human... - ResearchGate. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 3. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats [cfsre.org]
- 6. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues of 2-Methyltryptamine
This guide provides a comprehensive technical overview of the structural analogues of 2-Methyltryptamine (2-Me-T), a fascinating and lesser-known member of the tryptamine family. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds, offering field-proven insights into their experimental evaluation.
Introduction to this compound (2-Me-T)
This compound (2-Me-T) is a tryptamine derivative that features a methyl group at the 2-position of the indole ring. This seemingly minor structural modification dramatically alters its pharmacological profile compared to its parent compound, tryptamine. While tryptamine itself has some activity at serotonin receptors, 2-Me-T exhibits significantly reduced affinity and efficacy at these sites.[1] The presence of the 2-methyl group sterically hinders the molecule, influencing its interaction with receptor binding pockets. This makes 2-Me-T an intriguing scaffold for further modification, as subtle changes to its structure can lead to a wide range of pharmacological effects.
This guide will explore the key structural modifications of the 2-Me-T core, including substitutions on the indole ring, alterations to the ethylamine side chain, and modifications of the terminal amine. We will examine how these changes impact receptor binding profiles, functional activity, and potential therapeutic applications.
Core Structural Scaffold and Analogue Classes
The fundamental structure of this compound serves as the foundation for its analogues. Modifications can be systematically introduced at various positions to probe the structure-activity landscape.
Figure 1: General structure of the this compound scaffold highlighting key positions for analogue development.
Indole Ring Substitutions
Modifications to the benzene portion of the indole ring, particularly at the 4, 5, 6, and 7-positions, can significantly influence the pharmacological properties of 2-Me-T analogues.
-
5-Position Substitutions: The 5-position is a common site for modification in many tryptamine series. For instance, the introduction of a methoxy group (as in 5-methoxy-2-methyltryptamine or 5-MeO-2-Me-T) can enhance affinity for certain serotonin receptors. The synthesis and characterization of a series of 5-methoxy-2-methyl-N,N-dialkylated tryptamines have been reported, highlighting the interest in this class of compounds.[2][3][4] These compounds have been explored as potential ligands for the 5-HT6 receptor.[4]
-
7-Position Substitutions: Methylation at the 7-position has also been investigated. 7-Methyl-DMT, for example, acts as an agonist at 5-HT2 receptors and produces psychedelic-like behavioral responses in animal models.[5][6]
Side Chain Modifications
Alterations to the ethylamine side chain, including the introduction of alkyl groups at the alpha (α) position, can impact metabolic stability and receptor interactions.
-
α-Methylation: The addition of a methyl group at the alpha position leads to compounds like 2,α-dimethyltryptamine (2,α-DMT). This modification is known to increase the duration of action of some tryptamines. Alexander Shulgin first synthesized 2,α-DMT and reported its effects, noting a long duration of action of 7-10 hours at dosages of 300-500 mg.[7][8] However, very little data exists on its detailed pharmacological properties.[7][8]
N-Substitutions
Modification of the terminal nitrogen atom of the ethylamine side chain is a well-established strategy for modulating the activity of tryptamines.
-
N,N-Dimethylation: The N,N-dimethyl analogue, 2-methyl-N,N-dimethyltryptamine (2,N,N-TMT or 2-Me-DMT), has been synthesized and studied.[9] Interestingly, it is not a conventional psychedelic but instead produces tactile enhancement and auditory distortion.[9] Its affinity for 5-HT1A and 5-HT2A receptors is dramatically lower than that of DMT.[9]
-
Other N,N-Dialkyl Substitutions: A range of other N,N-dialkyl substitutions on the this compound scaffold have been explored, often in combination with other modifications like 5-methoxylation.[2][3][4] These substitutions can influence receptor selectivity and potency.
Synthesis of this compound Analogues
The synthesis of 2-Me-T and its analogues often employs established methods in heterocyclic chemistry. A common and scalable approach is the Grandberg modification of the Fischer indole synthesis.[10]
Representative Synthetic Workflow: Grandberg Synthesis of this compound
Figure 2: A simplified workflow of the Grandberg synthesis for this compound.[10]
Experimental Protocol: Grandberg Synthesis of this compound (Conceptual)
-
Hydrazone Formation: Phenylhydrazine is reacted with 5-chloropentan-2-one to form the corresponding phenylhydrazone. This reaction is typically carried out in a suitable solvent like ethanol.
-
Cyclization and Isomerization: The hydrazone undergoes acid-catalyzed cyclization. This is followed by isomerization from the iminium to the enamine form.
-
Rearrangement and Aromatization: A sigmatropic rearrangement occurs, leading to a tricyclic intermediate. The loss of a proton results in the formation of the aromatic indole ring system, yielding this compound.[10]
Pharmacological Evaluation: Key Assays and Methodologies
The characterization of novel 2-Me-T analogues necessitates a battery of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
1. Radioligand Binding Assays
These assays are crucial for determining the affinity of a compound for a specific receptor.
Protocol: Radioligand Binding Assay for Serotonin Receptors (Conceptual)
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (the 2-Me-T analogue).
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) is then calculated from the IC50 value.
2. Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation (Conceptual)
-
Cell Culture: Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are cultured in multi-well plates.
-
Compound Addition: The test compound (2-Me-T analogue) is added to the cells at various concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and changes in intracellular calcium levels are monitored over time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be determined.[11]
In Vivo Assays
Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice is a behavioral assay widely used as a proxy for 5-HT2A receptor activation and potential psychedelic-like effects in humans.[12]
Protocol: Head-Twitch Response Assay (Conceptual)
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Compound Administration: The test compound (2-Me-T analogue) is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Observation Period: The animals are placed in an observation chamber, and the number of head twitches is counted for a specific duration.
-
Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group to assess the in vivo 5-HT2A agonist activity of the compound.[12]
Structure-Activity Relationships (SAR) of this compound Analogues
The available data allows for the deduction of several key structure-activity relationships for this class of compounds.
| Analogue | Key Structural Feature | Receptor Affinity (Ki in nM) | Functional Activity | Reported Effects | Reference |
| This compound (2-Me-T) | 2-methyl group | 5-HT1A: 1095, 5-HT2A: 7774 | Agonist at 5-HT1A and 5-HT2A | Mild or no psychedelic effects | [1] |
| 2,N,N-Trimethyltryptamine (2,N,N-TMT) | 2-methyl, N,N-dimethyl | 5-HT1A: 4598, 5-HT2A: 15037 | Fails to activate 5-HT1A and 5-HT2A | Tactile enhancement, auditory distortion | [9] |
| 2,α-Dimethyltryptamine (2,α-DMT) | 2-methyl, α-methyl | Not well characterized | Not well characterized | Calm, drunk-like feeling, long duration | [7][8] |
| 7-Methyl-DMT | 7-methyl, N,N-dimethyl | Agonist at 5-HT2 receptors | Agonist | Psychedelic-like behavioral responses in animals | [5][6] |
| 5-Methoxy-2-methyl-N,N-dialkyltryptamines | 5-methoxy, 2-methyl, N,N-dialkyl | Explored as h5-HT6 ligands | Not specified | Not specified | [2][4] |
Table 1: Summary of Structure-Activity Relationships for Selected this compound Analogues.
From this data, several trends emerge:
-
The 2-methyl group generally reduces affinity and efficacy at 5-HT2A receptors compared to unsubstituted tryptamines.[1]
-
N,N-dimethylation of 2-Me-T further decreases affinity and abolishes functional activity at 5-HT1A and 5-HT2A receptors, leading to a non-psychedelic profile.[9]
-
Methylation at the 7-position of the indole ring can confer 5-HT2A agonism and psychedelic-like effects.[5]
-
The introduction of a 5-methoxy group can direct the pharmacological profile towards other receptors, such as the 5-HT6 receptor.[4]
Conclusion and Future Directions
The structural analogues of this compound represent a diverse and underexplored area of tryptamine chemistry and pharmacology. The 2-methyl group serves as a unique modulator of activity, often dampening the classic psychedelic effects while opening avenues for novel pharmacological profiles. The data suggests that strategic modifications to the indole ring and terminal amine can yield compounds with selective activity at various serotonin receptor subtypes.
Future research should focus on a more systematic exploration of substitutions at the 4, 6, and 7 positions of the 2-methylindole core. Additionally, a broader range of N-alkyl and N-cycloalkyl substitutions could be investigated to fine-tune receptor selectivity and functional activity. Comprehensive in vivo studies are needed to further elucidate the behavioral and physiological effects of these compounds and to assess their potential therapeutic applications, which could range from neuroscience research tools to novel therapeutics for a variety of central nervous system disorders. The self-validating nature of the described protocols provides a robust framework for such future investigations.
References
- R Discovery. Tryptamine Analogues Research Articles. [Link]
- Brandt, S. D., et al. (2013). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(8), 649-662. [Link]
- Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 113-125. [Link]
- Shulgin, A. T. (1997). TiHKAL: Tryptamines I Have Known and Loved. Transform Press. [Link]
- Wikipedia. 5-Methoxytryptamine. [Link]
- Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute. [Link]
- ACS Medicinal Chemistry Letters.
- Heterocyclic Chemistry. (2007). Synthesis of this compound. [Link]
- PubMed Central. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. [Link]
- Manske, R. H. F. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research, 5(5), 592-600. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthesis and pharmacological profile of a series of 2,5-substituted-N,N-dimethyltryptamine derivatives as novel antagonists for the vascular 5-HT1B-like receptor. [Link]
- ACS Chemical Neuroscience. Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). [Link]
- Wikipedia. 2,N,N-TMT. [Link]
- PubMed Central. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. [Link]
- Wikipedia. 7,N,N-TMT. [Link]
- HandWiki. Chemistry:this compound. [Link]
- PubMed Central. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. [Link]
- chemeurope.com. 2,Alpha-DMT. [Link]
- Wikipedia. 2,α-Dimethyltryptamine. [Link]
- PubMed Central. A narrative synthesis of research with 5-MeO-DMT. [Link]
- MDPI. Molecular and Medical Aspects of Psychedelics. [Link]
- Psilosybiini.info. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. [Link]
- ResearchGate. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. [Link]
- ScienceDirect. Psychedelics. [Link]
- MedUni Wien.
- Frontiers in Psychiatry. The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. [Link]
- PubMed Central.
- ScienceDirect. Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. [Link]
- PubMed.
- Wikipedia. Dimethyltryptamine. [Link]
- ResearchGate.
- Walsh Medical Media. Biomedical Significance of Tryptamine: A Review. [Link]
- ResearchGate.
- National Institutes of Health.
- Wikipedia. 3-APBT. [Link]
- PubMed Central. Facile in vitro biocatalytic production of diverse tryptamines. [Link]
- WikiMed. α,N,N-Trimethyltryptamine. [Link]
- PubMed. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. [Link]
- Wikipedia. α,N-DMT. [Link]
- MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]
- Wikipedia. α,N,N-Trimethyltryptamine. [Link]
- ResearchGate.
Sources
- 1. Chemistry:this compound - HandWiki [handwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shulginresearch.net [shulginresearch.net]
- 5. 7,N,N-TMT - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,alpha-DMT [medbox.iiab.me]
- 8. 2,Alpha-DMT [chemeurope.com]
- 9. 2,N,N-TMT - Wikipedia [en.wikipedia.org]
- 10. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Methylated Tryptamines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathways of prominent methylated tryptamines, with a primary focus on psilocybin and N,N-dimethyltryptamine (DMT). It is designed to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and drug development. This document delves into the enzymatic machinery, reaction mechanisms, and regulatory nuances that govern the production of these psychoactive compounds in their native biological systems. Furthermore, it offers detailed experimental protocols for enzyme characterization and metabolite quantification, alongside field-proven insights to guide experimental design and interpretation. The guide is structured to provide both a high-level understanding of the biosynthetic logic and the granular detail required for laboratory application.
Introduction: The Architectural Logic of Tryptamine Methylation
Nature has evolved elegant and efficient enzymatic cascades to produce a diverse array of secondary metabolites, including the methylated tryptamines. These compounds, characterized by an indole scaffold and a substituted ethylamine side chain, have garnered significant interest for their profound pharmacological effects and therapeutic potential. Understanding their biosynthesis is paramount for developing sustainable and scalable production methods, a critical step in harnessing their potential for clinical applications.
This guide will deconstruct the biosynthetic pathways of two archetypal methylated tryptamines: psilocybin, the prodrug to the psychoactive psilocin found in Psilocybe mushrooms, and DMT, a compound found across the plant and animal kingdoms. While both pathways originate from the essential amino acid L-tryptophan, they employ distinct enzymatic strategies to achieve their final methylated forms. We will explore the key enzymatic players, their substrate specificities, and the chemical transformations they catalyze.
The Fungal Blueprint: Biosynthesis of Psilocybin
The biosynthesis of psilocybin in so-called "magic mushrooms" is a multi-step enzymatic pathway that has been elucidated in recent years. This pathway is a testament to the metabolic ingenuity of fungi, involving a decarboxylase, a monooxygenase, a kinase, and a methyltransferase to convert L-tryptophan into psilocybin.
The Core Enzymatic Cascade
The production of psilocybin is catalyzed by a suite of four key enzymes:
-
PsiD (Tryptophan Decarboxylase): This enzyme initiates the pathway by removing the carboxyl group from L-tryptophan to produce tryptamine.
-
PsiH (Tryptamine-4-monooxygenase): A cytochrome P450 monooxygenase that hydroxylates tryptamine at the 4-position of the indole ring, yielding 4-hydroxytryptamine.
-
PsiK (4-hydroxytryptamine Kinase): This kinase catalyzes the phosphorylation of 4-hydroxytryptamine to produce norbaeocystin.
-
PsiM (Norbaeocystin Methyltransferase): The final enzyme in the cascade, PsiM, is a methyltransferase that sequentially adds two methyl groups to the primary amine of norbaeocystin, first forming baeocystin and then psilocybin.
The sequence of these enzymatic reactions is crucial for the efficient synthesis of psilocybin. The phosphorylation step catalyzed by PsiK is thought to be a key regulatory point in the pathway.
Visualizing the Psilocybin Pathway
Caption: The enzymatic pathway for psilocybin biosynthesis from L-tryptophan.
Heterologous Production of Psilocybin
The elucidation of the psilocybin biosynthetic gene cluster has opened the door for its heterologous production in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. This approach offers a scalable and controlled method for producing psilocybin for clinical and research purposes. The co-expression of the psiD, psiH, psiK, and psiM genes in a suitable host organism can lead to the de novo synthesis of psilocybin from glucose or supplemented precursors.
The Ubiquitous Pathway: Biosynthesis of N,N-Dimethyltryptamine (DMT)
The biosynthesis of DMT is a more direct pathway compared to that of psilocybin and is found in a wide range of organisms, from plants to mammals. The pathway involves two key enzymatic steps, starting with the decarboxylation of L-tryptophan.
The Two-Step Conversion
The synthesis of DMT is primarily accomplished by two enzymes:
-
Aromatic L-amino acid decarboxylase (AADC): This enzyme, also involved in the synthesis of neurotransmitters like serotonin and dopamine, catalyzes the decarboxylation of L-tryptophan to form tryptamine.
-
Indolethylamine-N-methyltransferase (INMT): INMT is the key enzyme responsible for the methylation of tryptamine. It sequentially transfers two methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of tryptamine, first forming N-methyltryptamine (NMT) and then N,N-dimethyltryptamine (DMT).
Visualizing the DMT Pathway
Caption: The enzymatic pathway for DMT biosynthesis from L-tryptophan.
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for the characterization of key enzymes and the quantification of methylated tryptamines.
Enzyme Activity Assays
This protocol is adapted for the determination of TDC activity by measuring the formation of tryptamine from L-tryptophan.
Materials:
-
Enzyme preparation (e.g., purified recombinant PsiD or crude cell extract)
-
L-tryptophan solution (10 mM in reaction buffer)
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.6
-
Quenching Solution: Chilled methanol
-
HPLC system with a C18 column and UV detector (280 nm)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
80 µL Reaction Buffer
-
10 µL Enzyme preparation
-
10 µL L-tryptophan solution (to start the reaction)
-
-
Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 100 µL of chilled methanol.
-
Centrifuge at 12,000 rpm for 10 minutes to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the tryptamine produced.
-
A standard curve of tryptamine should be generated to calculate the amount of product formed.
Causality: The use of chilled methanol serves to both stop the enzymatic reaction by denaturing the enzyme and to precipitate proteins, ensuring a clean sample for HPLC analysis. The choice of a C18 column is standard for the separation of small aromatic molecules like tryptamine.
Commercial ELISA kits are available for the quantification of INMT protein levels in various samples. This protocol provides a general overview of the sandwich ELISA procedure.
Materials:
-
INMT ELISA Kit (containing pre-coated microplate, detection antibody, standards, and other reagents)
-
Sample (e.g., cell lysate, tissue homogenate)
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit instructions.
-
Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the working Biotin Conjugate Antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times.
-
Add 100 µL of the working Streptavidin-HRP solution to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times.
-
Add 90 µL of Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
Causality: The sandwich ELISA format provides high specificity and sensitivity by using two antibodies that bind to different epitopes on the target protein (INMT). The enzymatic reaction catalyzed by HRP on the substrate results in a colorimetric signal that is proportional to the amount of INMT present in the sample.
Quantification of Methylated Tryptamines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methylated tryptamines in complex matrices.
Sample Preparation (for mushroom material):
-
Homogenize the dried mushroom material to a fine powder.
-
Weigh 50 mg of the powder into a microcentrifuge tube.
-
Add 5 mL of 5% acetic acid in methanol.
-
Vortex for 30 minutes at 2500 rpm.
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer the supernatant to a new tube.
-
Dilute the extract as needed with water (e.g., 1000x).
-
Spike with an internal standard (e.g., psilocybin-D4, psilocin-D10).
LC-MS/MS Parameters (Example for Psilocybin and Psilocin):
-
LC Column: Phenomenex Luna Omega Polar C18
-
Mobile Phase: A gradient of formic acid in water and acetonitrile.
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Causality: The acidic methanol extraction efficiently solubilizes the polar tryptamine alkaloids. The use of a polar-modified C18 column aids in the retention of these polar compounds. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Quantitative Data Summary
The following table summarizes key kinetic parameters for some of the enzymes involved in methylated tryptamine biosynthesis. It is important to note that these values can vary depending on the specific enzyme variant and assay conditions.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/KM (s-1mM-1) | Source |
| I. corydalina IpsD | L-Tryptophan | 66 | 0.44 | 6.58 | |
| P. cubensis PsiD | L-Tryptophan | - | - | 17.4 | |
| I. corydalina IpsM1 | Norbaeocystin | 101.0 | 0.08 | 0.83 | |
| I. corydalina IpsM1 | Baeocystin | 138.2 | 0.19 | 1.40 | |
| Rabbit INMT | Tryptamine | 270 | - | - | |
| Human INMT | Tryptamine | 2920 | - | - | |
| Rabbit INMT | N-Methyltryptamine | 86 | - | - |
Conclusion and Future Directions
The elucidation of the biosynthetic pathways for methylated tryptamines has provided a robust framework for their scientific exploration and biotechnological production. The enzymes involved represent powerful biocatalysts with the potential for optimization through protein engineering to enhance their efficiency and substrate scope. Future research will likely focus on the discovery of novel tryptamine-modifying enzymes from diverse biological sources, the optimization of heterologous production platforms to achieve industrially relevant titers, and the chemoenzymatic synthesis of novel tryptamine analogs with tailored pharmacological profiles. A deeper understanding of the regulatory mechanisms governing these pathways in their native organisms will also be crucial for maximizing biosynthetic output. This guide serves as a starting point for researchers to delve into this exciting and rapidly evolving field.
References
- Scalable Hybrid Synthetic/Biocatalytic Route to Psilocybin - PMC - NIH. (n.d.).
- Human Indolethylamine N-methyltransferase (INMT) ELISA Kit - ABclonal. (n.d.).
- Quantification of psilocybin and psilocin in mushroom by LC-MS/MS - SCIEX. (n.d.).
- The Mammalian DMT biosynthetic pathway. The methylation of tryptamine... - ResearchGate. (n.d.).
- Enzymatic Synthesis of Psilocybin - PubMed. (n.d.).
- Enzymatic Synthesis of Psilocybin. - Semantic Scholar. (n.d.).
- Quantification of Psilocybin and Psilocin in magic mushrooms - Sigma-Aldrich. (n.d.).
- Heterologous production of psilocybin in the prokaryotic system... - ResearchGate. (n.d.).
- L-Tryptophan decarboxylase - Wikipedia. (n.d.).
- Magic enzymes in 'magic' mushrooms analyzed - ScienceDaily. (2017, August 25).
- Dissimilar Reactions and Enzymes for Psilocybin Biosynthesis in Inocybe and Psilocybe Mushrooms - PMC - NIH. (n.d.).
- Psilocybin biosynthesis The psilocybin pathway originates from... - ResearchGate. (n.d.).
- Experimental Evidence and In Silico Identification of Tryptophan Decarboxylase in Citrus Genus - MDPI. (n.d.).
- An enzyme makes mushrooms “magical” - Friedrich-Schiller-Universität Jena. (2024, April 15).
- Amine N-methyltransferase - Wikipedia. (n.d.).
- Why do plants and animals prodcue dimethyltryptamine(DMT)? How did plants and animals evolve to produce it? - Quora. (2015, July 20).
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. (n.d.).
- Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - Frontiers. (2022, August 17).
- Human INMT ELISA Kit from Assay Genie is a high quality, sensitive, simple protocol ELISA kit to measure INMT in serum, plasma & cell lysate samples. ... INMT is a key enzyme involved in the metabolism of indolethylamines, regulating important biological processes such as neurotransmission and mood regulation.
Endogenous Methyltryptamines in Mammals: A Technical Guide to Biosynthesis, Physiological Roles, and Analysis
Abstract
For decades, the presence of potent psychoactive compounds such as N,N-dimethyltryptamine (DMT) within the mammalian body has been a subject of intense scientific inquiry and debate. Once dismissed as metabolic byproducts of insignificant concentrations, recent advancements in analytical techniques and a renewed interest in their physiological roles have brought endogenous methyltryptamines to the forefront of neurobiological research. This technical guide provides an in-depth exploration of the current understanding of endogenous methyltryptamines, primarily focusing on DMT and its analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). We will delve into their biosynthesis and metabolism, their multifaceted physiological and potential pathological roles, and provide detailed, field-proven methodologies for their extraction and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these enigmatic endogenous molecules.
Introduction: The Enigma of Endogenous Hallucinogens
N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are structurally simple tryptamine derivatives renowned for their profound and rapid-acting psychedelic effects when administered exogenously.[1][2] However, a compelling body of evidence accumulated over the past six decades confirms their natural and continuous presence in a wide array of plant and animal species, including mammals and humans.[2][3][4] The discovery of these compounds in mammalian tissues, including the brain, has spurred numerous hypotheses regarding their physiological function, ranging from roles in psychosis and schizophrenia to involvement in near-death experiences, dreaming, and consciousness itself.[5][6]
Early research was often hampered by the minute concentrations of these molecules, leading to inconclusive findings and a general perception of them as mere metabolic curiosities.[6] However, with the advent of highly sensitive analytical instrumentation and the discovery of specific receptor systems, the scientific community is re-evaluating the significance of endogenous methyltryptamines.[6][7] Recent studies have reported DMT levels in the rodent brain comparable to those of classical neurotransmitters like serotonin, challenging the long-held belief of their irrelevance.[4][7] This guide aims to synthesize the current knowledge, providing a robust framework for future research into these fascinating molecules.
Biosynthesis and Metabolism: The Life Cycle of Endogenous Methyltryptamines
The endogenous production and degradation of methyltryptamines are governed by a series of enzymatic reactions, primarily centered around the metabolism of the essential amino acid L-tryptophan.
The Canonical Biosynthetic Pathway
The traditionally accepted pathway for the formation of DMT in mammals involves a two-step enzymatic process:
-
Decarboxylation of Tryptophan: The journey begins with the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , the same enzyme responsible for the synthesis of key neurotransmitters like serotonin and dopamine.[3][8]
-
Dual N-methylation of Tryptamine: Tryptamine is then sequentially methylated twice by the enzyme Indolethylamine N-methyltransferase (INMT) .[3][9] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor, converting tryptamine first to N-methyltryptamine (NMT) and subsequently to N,N-dimethyltryptamine (DMT).[9]
The presence of both AADC and INMT has been demonstrated in various mammalian tissues, including the lungs, adrenal glands, and, crucially, the brain—specifically in the cerebral cortex, pineal gland, and choroid plexus.[3][8][10][11] The colocalization of these two enzymes within the same neurons provides a plausible mechanism for the direct synthesis of DMT in the central nervous system.[8]
Caption: Canonical Biosynthetic Pathway of DMT.
Emerging Perspectives and Alternative Pathways
While the INMT-mediated pathway is well-established, recent research has introduced complexities to this narrative. Studies using INMT-knockout rats have shown that tryptamine-dependent methylation activity persists, and the enzymatic products are not NMT or DMT, suggesting the existence of alternative enzymatic pathways for DMT biosynthesis in mammals.[12][13] This finding opens up new avenues of investigation into other methyltransferase enzymes that may contribute to the endogenous DMT pool.
Metabolic Degradation
The primary route for the metabolic breakdown of DMT and other tryptamines is oxidative deamination, catalyzed by Monoamine Oxidase (MAO) , particularly the MAO-A isoform.[14] This process is highly efficient and results in the formation of several metabolites, with indole-3-acetic acid (IAA) being a major end product.[14]
A secondary, but potentially significant, metabolic pathway involves the Cytochrome P450 (CYP) enzyme system , with CYP2D6 identified as a key enzyme in the metabolism of DMT.[15][16][17] CYP2D6 can hydroxylate the indole core of DMT, leading to the formation of various oxygenated metabolites.[15][17] The activity of this pathway is particularly relevant when considering the genetic polymorphism of CYP2D6 in the human population and potential drug-drug interactions, especially with MAO inhibitors.[15]
Physiological and Pathological Roles: Beyond the Psychedelic
The endogenous functions of methyltryptamines are likely diverse and context-dependent, extending far beyond the psychoactive effects observed with exogenous administration. Their interaction with a range of receptor systems points to a role in cellular protection, neuromodulation, and immune response.
Receptor Interactions
Endogenous methyltryptamines are not limited to a single receptor target. Their promiscuous pharmacology includes interactions with:
-
Serotonin (5-HT) Receptors: DMT is a non-selective agonist at most serotonin receptors, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[1][18] It also binds to other subtypes, including 5-HT1A, 5-HT1D, 5-HT2C, and 5-HT7 receptors, suggesting a broader modulatory role in the serotonergic system.[2][3]
-
Sigma-1 Receptor (S1R): DMT is an endogenous ligand for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][19] The S1R is involved in a wide array of cellular processes, including neuroprotection, neuroplasticity, and immunomodulation.[7][20] This interaction suggests a role for endogenous DMT in cellular homeostasis and protection against stress and injury.
-
Trace Amine-Associated Receptors (TAARs): DMT interacts with TAARs, a class of G protein-coupled receptors that respond to trace amines.[6][14][21] While DMT's affinity for human TAAR1 is low, its interaction with other TAAR subtypes is an active area of research, potentially linking it to neuromodulatory functions.[2]
Neurophysiological Functions
The presence of a complete biosynthetic and metabolic machinery for DMT in the brain, coupled with its ability to be stored in synaptic vesicles, strongly supports its classification as a putative neurotransmitter or neuromodulator.[3][14] Its potential roles include:
-
Neuroprotection and Neurogenesis: Through its action on the Sigma-1 receptor, DMT may protect neurons from hypoxia and oxidative stress.[5][7] Studies have also suggested that DMT and its analogs can stimulate neurogenesis, the formation of new neurons.[7][22]
-
Modulation of Neuroplasticity: DMT's ability to influence neuroplasticity, the brain's capacity to reorganize itself, is another area of intense interest. This is thought to be mediated through both S1R and 5-HT2A receptor activation.[7][23]
-
Role in Extreme Physiological States: Research has shown a significant increase in DMT levels in the rat brain following induced cardiac arrest, leading to speculation about its role in near-death experiences.[5][24]
Immunomodulatory and Anti-inflammatory Effects
Emerging evidence points to a role for endogenous DMT in regulating the immune system.[7] Its interaction with the Sigma-1 receptor can modulate inflammatory responses, suggesting a potential protective function in conditions associated with inflammation.
Quantitative Analysis: A Methodological Guide
The accurate quantification of endogenous methyltryptamines is challenging due to their low physiological concentrations and chemical instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the required sensitivity and selectivity.
Sample Collection and Preparation
The choice of biological matrix (e.g., brain tissue, cerebrospinal fluid, blood, urine) will depend on the research question. Strict protocols must be followed to minimize ex vivo degradation and contamination.
Step-by-Step Protocol for Brain Tissue Extraction:
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue and homogenize in 5-10 volumes of ice-cold buffer (e.g., 0.1 M perchloric acid) using a mechanical homogenizer. The acidic buffer helps to precipitate proteins and stabilize the amines.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes of interest.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration (Optional but Recommended):
-
Use a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Wash the cartridge with methanol followed by ultrapure water.
-
Equilibration: Equilibrate the cartridge with a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Loading: Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent) to remove interferences.
-
Elution: Elute the methyltryptamines using a solvent mixture, typically containing a base (e.g., ammonium hydroxide) in an organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid aids in the ionization of the analytes.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation in the collision cell. This two-stage filtering provides excellent selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for DMT, 5-MeO-DMT, and an appropriate internal standard (e.g., deuterated DMT) must be optimized.
Caption: Workflow for Methyltryptamine Analysis.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in sample preparation and injection volume. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.
Reported Endogenous Concentrations
The reported concentrations of endogenous DMT vary across studies, species, and tissues, reflecting the analytical challenges and biological variability. Recent, more sensitive methods have provided more robust data.
| Analyte | Species | Tissue/Fluid | Reported Concentration | Reference |
| DMT | Rat | Cerebral Cortex (extracellular) | Similar to serotonin | [11] |
| DMT | Rat | Pineal Gland | Comparable to other neuroamines | [4] |
| DMT | Rat | Visual Cortex | Comparable to other neuroamines | [4] |
| DMT | Human | Cerebrospinal Fluid | Trace amounts | [1] |
Note: This table is illustrative. Specific ng/g or nM values are often reported in individual studies and should be consulted for precise quantitative comparisons.
Conclusion and Future Directions
The body of evidence overwhelmingly supports the endogenous presence of methyltryptamines in mammals and points towards their involvement in a range of physiological processes. The long-held view of these molecules as insignificant byproducts is no longer tenable. Future research, leveraging advanced analytical techniques and genetic models, will be crucial to fully elucidate the specific roles of endogenous DMT and its analogs in health and disease. Key areas for future investigation include:
-
Elucidation of Alternative Biosynthetic Pathways: Identifying the enzymes responsible for DMT synthesis in the absence of INMT.
-
Mapping Endogenous DMT Networks: Determining the precise neuronal circuits that synthesize and respond to endogenous DMT.
-
Functional Studies: Using genetic and pharmacological tools to delineate the physiological consequences of modulating endogenous methyltryptamine levels.
-
Therapeutic Potential: Exploring the therapeutic implications of targeting endogenous methyltryptamine systems for neurological and psychiatric disorders.
The study of endogenous methyltryptamines represents a fascinating and rapidly evolving field of research. As we continue to unravel the complexities of these enigmatic molecules, we may uncover novel insights into brain function and new therapeutic strategies for a variety of human diseases.
References
- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]
- Mugglehead. (2022). 'Endogenous' DMT plays an important role in animal physiology: study review. Mugglehead. [Link]
- Páleníček, T., et al. (2025). Exploring DMT: Endogenous role and therapeutic potential.
- ResearchGate. (n.d.). The Mammalian DMT biosynthetic pathway. The methylation of tryptamine...
- Kulchycki, J. R. (2021). Enzymes Responsible for DMT Synthesis Coexist in Mammalian Brain Cells. Psychedelic Science Review. [Link]
- The Scientist. (2023). High Time: The Roles of Endogenous Psychedelics. The Scientist. [Link]
- YMER. (n.d.). DMT: Exploring the Role and Function of Endogenous Hallucinogens in the Brain. YMER. [Link]
- Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. [Link]
- Yu, A. M., et al. (2003). Tryptamine: a possible endogenous substrate for CYP2D6. European Journal of Pharmacology, 471(1), 1-6. [Link]
- Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports, 9(1), 9333. [Link]
- MDPI. (n.d.). Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. MDPI. [Link]
- Taylor & Francis Online. (n.d.).
- Wikipedia. (n.d.). CYP2D6. Wikipedia. [Link]
- GeneCards. (n.d.). INMT Gene. GeneCards. [Link]
- Dean, J. G., et al. (2019). Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. Scientific Reports, 9(1), 9333. [Link]
- Glynos, N. G., et al. (2023). Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats. Scientific Reports, 13(1), 269. [Link]
- Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
- Frecska, E., et al. (2024). Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics.
- Dyatlov, A. M., & Gainetdinov, R. R. (2023). Expression of Trace Amine-Associated Receptors in the Murine and Human Hippocampus Based on Public Transcriptomic Data. International Journal of Molecular Sciences, 24(13), 11043. [Link]
- MDPI. (n.d.). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease?
- Wikipedia. (n.d.).
- Kay, K. A., & Nichols, C. D. (2018). Indolethylamine N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N-dimethyltryptamine.
- Lewcock, J. W., & Liberles, S. D. (2016). Trace amine-associated receptors: ligands, neural circuits, and behaviors. Current Opinion in Neurobiology, 41, 80–86. [Link]
- Psychedelic Alpha. (2022). Significance of mammalian N, N-dimethyltryptamine (DMT)
- Dolan, E. W. (2019). Study provides evidence that DMT is produced naturally from neurons in the mammalian brain. PsyPost. [Link]
- Glynos, N. G., et al. (2023). Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats. Scientific Reports, 13(1), 269. [Link]
- Taylor & Francis. (n.d.). Trace amine-associated receptors – Knowledge and References. Taylor & Francis. [Link]
- Hors-Fraile, S., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica, 53(5), 419-427. [Link]
- ResearchGate. (n.d.). Exploring DMT: Endogenous Role and Therapeutic Potential.
- Shen, H. W., et al. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659–666. [Link]
- Semantic Scholar. (n.d.). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. [Link]
- Medical News Today. (n.d.). DMT: Side effects, facts, and health risks. Medical News Today. [Link]
- Frecska, E., et al. (2013). When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor.
- Zucchi, R., et al. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Pharmacology and Experimental Therapeutics, 330(2), 357–363. [Link]
- Wang, Y., et al. (2022). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Talanta, 249, 123652. [Link]
- Nichols, D. E., & Nichols, C. D. (2020). DMT in the Mammalian Brain: A Critical Appraisal. Alius Bulletin, 4, 15-20. [Link]
- Jacob, M. S., & Presti, D. E. (2005). Endogenous psychoactive tryptamines reconsidered: an anxiolytic role for dimethyltryptamine. Medical Hypotheses, 64(5), 930–937. [Link]
- MDPI. (n.d.).
- Acosta-García, J. G., et al. (2018). A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus. Frontiers in Molecular Neuroscience, 11, 312. [Link]
- ResearchGate. (n.d.). Endogenous psychoactive tryptamines reconsidered: an anxiolytic role for dimethyltryptamine.
- de la Torre, R., et al. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Frontiers in Genetics, 3, 225. [Link]
- ResearchGate. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.
- Semantic Scholar. (n.d.). Metabolites of Tryptamine : Endogenous psychedelic neurotransmitters , and N , N dimethyltryptamine ( DMT )
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
Sources
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. blossomanalysis.com [blossomanalysis.com]
- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 4. Why N,N-dimethyltryptamine matters: unique features and therapeutic potential beyond classical psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Time: The Roles of Endogenous Psychedelics | The Scientist [the-scientist.com]
- 6. Endogenous psychoactive tryptamines reconsidered: an anxiolytic role for dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring DMT: Endogenous role and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychedelicreview.com [psychedelicreview.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats | Semantic Scholar [semanticscholar.org]
- 13. Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. CYP2D6 - Wikipedia [en.wikipedia.org]
- 17. N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DMT: Side effects, facts, and health risks [medicalnewstoday.com]
- 19. Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review [mdpi.com]
- 20. ymerdigital.com [ymerdigital.com]
- 21. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]
- 22. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mugglehead.com [mugglehead.com]
- 24. psypost.org [psypost.org]
Spectroscopic data (NMR, IR, MS) for 2-Methyltryptamine.
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyltryptamine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the structure and purity of this compound (2-MT). As researchers and professionals in drug development and forensic science are aware, unambiguous structural elucidation is paramount for safety, efficacy, and regulatory compliance. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted tryptamine derivative. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds necessitates a robust and multi-faceted analytical approach for definitive identification. Spectroscopic methods provide a detailed fingerprint of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass.
The primary techniques discussed herein—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—are complementary. MS provides information on the molecular weight and fragmentation patterns, NMR elucidates the precise arrangement of carbon and hydrogen atoms, and IR identifies the characteristic vibrational frequencies of the molecule's functional groups. Mastery of these techniques is fundamental to confirming the identity and purity of synthesized this compound.
Below is a logical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of this compound.
Caption: A typical workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Mass spectrometry is the foundational technique for determining the molecular weight of this compound and gaining insight into its substructural components through controlled fragmentation. For tryptamine derivatives, Electron Ionization (EI) is a common and informative technique.
Theoretical Basis & Experimental Rationale
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern. The choice of EI is deliberate; its energetic nature provides a reproducible "fingerprint" that is highly valuable for library matching and structural confirmation. The fragmentation of tryptamines is well-characterized and typically dominated by cleavage of the ethylamine side chain.[1][2]
A key fragmentation pathway for N-alkylated tryptamines is the β-cleavage of the bond between the α and β carbons of the side chain, leading to the formation of a stable iminium cation.[3][4] This fragment is often the base peak in the spectrum and is highly diagnostic for the substitution pattern on the amine nitrogen. Another significant fragmentation is α-cleavage, the breaking of the bond between the indole ring and the side chain.[2][5]
Caption: Primary fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrum Data
Based on the structure of this compound (C₁₁H₁₄N₂) and known fragmentation patterns of similar molecules, the following key ions are anticipated in its EI mass spectrum.[1][6]
| m/z Value | Predicted Identity | Fragmentation Pathway | Significance |
| 174 | [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| 130 | [C₉H₈N]⁺ | α-Cleavage | Characteristic indole-methylene fragment. |
| 58 | [C₃H₈N]⁺ | β-Cleavage | Iminium ion, often the base peak. Confirms the N-methyl-ethylamine side chain. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol ensures the separation of this compound from potential impurities prior to mass analysis.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol or ethyl acetate.
-
GC Instrument: Agilent 7890B GC System (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp at 20°C/min to 280°C and hold for 5 minutes.[7]
-
-
MS Instrument: Agilent 5977A MSD (or equivalent).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the molecular ion and fragmentation pattern to the predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei. For a molecule like this compound, 1D ¹H and ¹³C spectra, along with 2D experiments like HSQC, are essential for unambiguous assignment.[8][9]
Theoretical Basis & Experimental Rationale
Nuclei with spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing information on the type of proton or carbon atom. The coupling (J-coupling) between adjacent protons provides information about the connectivity of the atoms.
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for many organic molecules. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if the compound is a salt or if exchangeable protons (like N-H) are of interest.[5]
Predicted NMR Data for this compound
The following table outlines the predicted chemical shifts for this compound, based on data from closely related tryptamine structures.[10] The numbering convention shown in the diagram below is used for assignments.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH (1) | ~8.1 | broad singlet | 1H | Indole N-H |
| H-4 | ~7.6 | doublet | 1H | Aromatic |
| H-7 | ~7.3 | doublet | 1H | Aromatic |
| H-5, H-6 | ~7.1-7.2 | multiplet | 2H | Aromatic |
| H-3 | ~7.0 | singlet | 1H | Indole C3-H |
| H-α | ~2.9 | multiplet | 1H | CH |
| H-β | ~2.8 | multiplet | 2H | CH₂ |
| N-CH₃ | ~2.4 | singlet | 3H | N-Methyl |
| C-CH₃ | ~1.2 | doublet | 3H | C-Methyl |
Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| C-7a | ~136 | Aromatic Quaternary |
| C-2 | ~127 | Aromatic Quaternary |
| C-3a | ~126 | Aromatic Quaternary |
| C-4 | ~122 | Aromatic CH |
| C-7 | ~120 | Aromatic CH |
| C-5 | ~119 | Aromatic CH |
| C-6 | ~111 | Aromatic CH |
| C-3 | ~110 | Aromatic CH |
| C-α | ~50 | Aliphatic CH |
| N-CH₃ | ~34 | N-Methyl |
| C-β | ~30 | Aliphatic CH₂ |
| C-CH₃ | ~22 | C-Methyl |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
-
2D HSQC Acquisition (Optional but Recommended):
-
Experiment: hsqcedetgpsisp2.3 (for multiplicity editing).
-
¹H Spectral Width: 16 ppm.
-
¹³C Spectral Width: 165 ppm.
-
Data Points: 2048 (¹H) x 256 (¹³C).
-
Number of Scans: 8-16 per increment.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it serves as an excellent orthogonal technique for confirmation.
Theoretical Basis & Experimental Rationale
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). The resulting spectrum provides a "fingerprint" that is unique to the molecule. For this compound, we expect to see characteristic absorptions for the N-H bond of the indole, C-H bonds of the aromatic and aliphatic regions, and C=C bonds of the aromatic ring.[11]
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂, CH) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Amine |
| ~740 | C-H Bend | ortho-disubstituted benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is the preferred method for solid or liquid samples as it requires minimal sample preparation.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory (or equivalent).
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for the presence of the characteristic absorption bands.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is not achieved by any single technique but by the logical synthesis of data from MS, NMR, and IR spectroscopy. The mass spectrum confirms the molecular weight and key structural motifs. The NMR spectrum provides an unambiguous map of the proton and carbon framework. Finally, the IR spectrum offers rapid confirmation of the essential functional groups. By following the rigorous protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and integrity of their materials, forming a solid foundation for further scientific investigation.
References
- Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(7-8), 593-603. [Link]
- Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. ASRI.
- HetChem. (2007). Synthesis of this compound. Heterocyclic Chemistry.
- Van Durme, F., et al. (2008). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 821-838. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB.
- Cheng, Y., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Frontiers in Pharmacology, 13, 1047156. [Link]
- Martins, C. P. B., et al. (2010). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Trends in Analytical Chemistry, 29(10), 1161-1177. [Link]
- PubChem. (n.d.). (+-)-alpha-Methyltryptamine. National Center for Biotechnology Information.
- Papsun, D., et al. (2026). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega. [Link]
- Papsun, D., et al. (2026). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega. [Link]
- Van Durme, F., et al. (2008). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000022). HMDB.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). HMDB.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000303). HMDB.
- Le, T. H., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 69. [Link]
- PubChem. (n.d.). Methyltryptamine. National Center for Biotechnology Information.
- Bishop, C. L., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high resolution mass spectrometry. Talanta, 240, 123199. [Link]
- ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate.
- Arbogast, L. W., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]
- Schmitt, M., et al. (2016). Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy. Physical Chemistry Chemical Physics, 18(46), 32116-32124. [Link]
- Wang, S-M., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 16(7), 14657-14671. [Link]
- SpectraBase. (n.d.). alpha-Methyltryptamine - Optional[1H NMR] - Spectrum. Wiley.
- Awad, T., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry.
- Wang, S. M., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. International Journal of Molecular Sciences, 16(7), 14657-14671. [Link]
- Aldeghi, M., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. [Link]
- Sherwood, A. M., et al. (2021). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. ACS Omega, 6(1), 638-648. [Link]
- Vanderveen, J. R., et al. (2014). Supplementary Information. The Royal Society of Chemistry.
- Arbogast, L. W., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. [Link]
- Le, T. H., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 69. [Link]
- Marshall University. (n.d.). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall Digital Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marshall.edu [marshall.edu]
- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shulginresearch.net [shulginresearch.net]
- 11. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 2-Methyltryptamine for Scientific Professionals
An authoritative overview of the chemical properties, synthesis, pharmacology, and analytical methodologies for 2-methyl-1H-indole-3-ethanamine.
Introduction
2-Methyltryptamine (2-MT), a substituted tryptamine, is a compound of significant interest within the scientific community for its distinct pharmacological profile. As a serotonin receptor agonist, its structural modifications compared to its parent compound, tryptamine, lead to altered activity and effects, making it a valuable tool in neuropharmacological research. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers and Properties
A foundational understanding of this compound begins with its fundamental chemical identifiers and physical properties.
| Identifier | Value |
| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine[1] |
| CAS Number | 2731-06-8[1][2] |
| Molecular Formula | C₁₁H₁₄N₂[1][2] |
| Molar Mass | 174.247 g·mol⁻¹[1] |
| Melting Point | 108 °C[2] |
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the Grandberg synthesis being a notable and scalable method. This method is a modification of the Fischer indole synthesis.
Grandberg Synthesis
The Grandberg synthesis provides an efficient route to this compound from readily available starting materials. The reaction involves the condensation of phenylhydrazine with 5-chloro-2-pentanone in aqueous ethanol at reflux.[3][4] This one-pot reaction proceeds through the formation of a hydrazone, followed by cyclization and rearrangement to yield the final product.[4] This method has been successfully scaled up for larger-scale production.[4]
Experimental Protocol: Grandberg Synthesis of this compound [3]
-
Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine and a stoichiometric amount of 5-chloro-2-pentanone in aqueous ethanol.
-
Reflux: Heat the reaction mixture to reflux.
-
Workup: After the reaction is complete, employ an appropriate workup protocol to isolate the crude this compound.
-
Purification: Crystallize the crude product from toluene to obtain this compound of high purity (>99%).
Alternative Synthetic Routes
Other synthetic strategies for this compound have also been described in the literature. One common approach begins with 2-methylindole, which is acylated with oxalyl chloride. The resulting α-oxo acid chloride is then reacted with aqueous ammonia to form an α-oxo amide. Subsequent reduction of this intermediate with a reducing agent like lithium aluminum hydride yields this compound.[3] However, this method can result in the formation of impurities, such as dimers.[3]
Another route involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to produce a nitroolefin intermediate. Reduction of this intermediate, again often with lithium aluminum hydride, affords this compound in good yield and purity.[3]
Caption: Key synthetic pathways to this compound.
Pharmacological Profile
This compound's pharmacological activity is primarily characterized by its interaction with serotonin receptors. It exhibits a significantly different affinity and potency profile compared to tryptamine.
Receptor Binding and Functional Activity
This compound demonstrates affinity for both the 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors.[1] Its binding affinity (Ki) is lower than that of tryptamine, indicating a reduced propensity to bind to these receptors.[1] Functionally, it acts as an agonist at these receptors, though with lower potency (EC₅₀) than tryptamine.[1]
| Receptor | Ki (nM) | EC₅₀ (nM) |
| 5-HT₁ₐ | 1,095 | 12,534 |
| 5-HT₂ₐ | 7,774 | 4,598 |
| Data from a comparative study with tryptamine.[1] |
The effects of this compound in animal models are mixed in terms of producing psychedelic-like behaviors. While one study reported the induction of the head-twitch response (HTR), a behavioral proxy for psychedelic effects, another study did not observe this effect at the same dose.[1] It does not appear to induce conditioned place preference or changes in locomotor activity in rodents.[1]
Caption: Simplified signaling of this compound at serotonin receptors.
Analytical Methodologies
The accurate identification and quantification of this compound in various matrices are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of tryptamines. Due to the polar nature of the amine group, derivatization is often performed to improve chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation (from an aqueous matrix):
-
To 1.0 mL of the sample, add a suitable internal standard.
-
Adjust the pH to basic (e.g., with NaOH) to ensure the analyte is in its free base form.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
GC-MS Conditions (Typical):
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: An appropriate temperature gradient to ensure separation from other components.
-
MS Detection: Electron ionization (EI) with a full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity for the analysis of this compound without the need for derivatization.
Experimental Protocol: HPLC-MS/MS Analysis of this compound
-
Sample Preparation:
-
For biological matrices like plasma or urine, a protein precipitation step (e.g., with acetonitrile) is typically required.
-
Centrifuge the sample to remove precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
HPLC Conditions (Typical):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple reaction monitoring (MRM) for quantitative analysis, selecting specific precursor-to-product ion transitions for this compound and an internal standard.
-
Conclusion
This compound is a compound with a unique pharmacological profile that continues to be of interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for researchers working with this and related tryptamines. The protocols and data presented in this guide provide a solid foundation for further investigation and application in a laboratory setting. As with any research chemical, proper safety precautions and handling procedures are paramount.
References
- This compound - Wikipedia.
- Optimization and Scale-Up of the Grandberg Synthesis of this compound | Organic Process Research & Development - ACS Publications.
- 2-Me-DET - Wikipedia.
- Synthesis of this compound - Heterocyclic Chemistry.
- A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES.
- A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed.
- CAS No : 2731-06-8| Chemical Name : this compound | Pharmaffiliates.
Sources
- 1. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
A Technical Guide to the Preliminary Investigation of 2-Methyltryptamine's Psychoactive Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of the psychoactive effects of 2-Methyltryptamine (2-MT), a lesser-known tryptamine derivative. As a structural analog of N,N-dimethyltryptamine (DMT) and other psychoactive tryptamines, 2-MT warrants systematic evaluation to elucidate its pharmacological profile. This document outlines a multi-tiered approach, beginning with in vitro characterization of its receptor binding and functional activity, progressing to in vivo behavioral assays in rodent models to assess its psychoactive potential, and concluding with preliminary pharmacokinetic and toxicological considerations. The methodologies detailed herein are designed to establish a foundational understanding of 2-MT's mechanism of action and its potential as a pharmacological tool or therapeutic lead.
Introduction: The Rationale for Investigating this compound
The tryptamine scaffold is a cornerstone of psychedelic research, with compounds like psilocybin and DMT demonstrating therapeutic potential in clinical trials. Minor structural modifications to the tryptamine backbone can drastically alter a compound's potency, receptor selectivity, and qualitative effects. This compound (2-MT) is a tryptamine derivative with a methyl group at the 2-position of the indole ring.[1] While some data on its receptor affinity exists, a thorough investigation of its psychoactive properties is lacking.[1] This guide provides a roadmap for researchers to systematically characterize 2-MT, from its molecular interactions to its behavioral effects in established animal models.
The primary hypothesis for 2-MT's psychoactive potential lies in its presumed interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is a key mediator of the effects of classic psychedelics.[2][3] However, its potency and efficacy at this and other receptors remain to be fully elucidated. The following sections will detail the necessary experimental workflows to address these unknowns.
In Vitro Characterization: Receptor Binding and Functional Activity
A foundational understanding of a compound's psychoactive potential begins with its interaction with relevant molecular targets. For tryptamines, the primary targets of interest are the serotonin (5-HT) receptor subtypes.
Rationale for Target Selection
The initial in vitro screening of 2-MT should focus on its affinity and functional activity at key serotonin receptors implicated in the actions of psychoactive compounds. The primary target is the 5-HT₂A receptor , the activation of which is strongly correlated with hallucinogenic effects.[2][3] Additionally, interactions with 5-HT₁A and 5-HT₂C receptors should be assessed, as these receptors can modulate the overall pharmacological profile of a tryptamine.
Experimental Protocols
Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor.[4][5][6]
Objective: To determine the binding affinity (Ki) of 2-MT for human 5-HT₂A, 5-HT₁A, and 5-HT₂C receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO-K1 or HEK293 cells).[7]
-
Radioligands:
-
For 5-HT₂A: [³H]ketanserin or [¹²⁵I]DOI.[8]
-
For 5-HT₁A: [³H]8-OH-DPAT.
-
For 5-HT₂C: [³H]mesulergine.
-
-
Non-specific binding agent (e.g., 10 µM of the corresponding unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.[5]
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 2-MT.
-
For determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-labeled competitor.
-
Incubate the plate to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).[8]
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 2-MT and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, measuring intracellular calcium mobilization is a common method to assess agonist activity.[9][10][11][12][13]
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 2-MT at human 5-HT₂A and 5-HT₂C receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8).[9][13]
-
Pluronic F-127.[9]
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]
-
Fluorescence microplate reader with kinetic reading capabilities.[9][13]
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[9][13]
-
Load the cells with the calcium-sensitive dye in HBSS for a specified time (e.g., 60 minutes at 37°C).[9][13]
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add varying concentrations of 2-MT to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
After the initial response, a saturating concentration of a known full agonist (e.g., serotonin) can be added to determine the maximal response of the system.
-
Analyze the data to determine the EC₅₀ and Emax values for 2-MT, relative to the full agonist.
Data Presentation
| Parameter | 5-HT₂A Receptor | 5-HT₁A Receptor | 5-HT₂C Receptor |
| Binding Affinity (Ki, nM) | Experimental Value | Experimental Value | Experimental Value |
| Functional Potency (EC₅₀, nM) | Experimental Value | Experimental Value | Experimental Value |
| Functional Efficacy (Emax, %) | Experimental Value | Experimental Value | Experimental Value |
A summary table for the in vitro data of 2-MT.
In Vivo Behavioral Analysis: Assessing Psychoactive Potential
In vivo studies in rodent models are essential for determining if the in vitro activity of 2-MT translates to psychoactive effects.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[14][15][16][17]
Objective: To determine if 2-MT induces the HTR in mice and to establish a dose-response relationship.
Animals: Male C57BL/6J mice are commonly used for this assay.
Procedure:
-
Acclimate the mice to the testing environment (e.g., a clear cylindrical observation chamber).
-
Administer varying doses of 2-MT (and a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).[18] This can be done by a trained observer or using automated tracking software.[16][17]
-
To confirm the involvement of the 5-HT₂A receptor, a separate cohort of mice can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin or M100907) prior to the administration of an effective dose of 2-MT.
Drug Discrimination in Rats
Drug discrimination is a behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.[1][19][20][21] Rats are trained to discriminate between the effects of a known hallucinogen (e.g., DOM or LSD) and saline.[22][23]
Objective: To determine if the subjective effects of 2-MT are similar to those of a known hallucinogen.
Animals: Male Sprague-Dawley rats are often used for this procedure.[22]
Procedure:
-
Train rats in a two-lever operant chamber to press one lever for a food reward after administration of a known hallucinogen (e.g., 0.5 mg/kg DOM) and a second lever after administration of saline.[22]
-
Once the rats have learned to reliably discriminate between the drug and saline, substitution tests are conducted with varying doses of 2-MT.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution (≥80% on the drug lever) indicates that 2-MT produces subjective effects similar to the training drug.
Caption: A workflow for the preliminary investigation of 2-MT.
Preliminary Pharmacokinetics: In Vitro Metabolism
Understanding the metabolic fate of 2-MT is crucial for interpreting in vivo data and predicting its duration of action and potential for oral bioavailability. In vitro metabolism studies using human liver microsomes (HLMs) are a standard preliminary step.[24][25][26][27][28][29]
Objective: To identify the major phase I metabolites of 2-MT and the primary cytochrome P450 (CYP) enzymes involved in its metabolism.
Materials:
-
NADPH regenerating system.[25]
-
Phosphate buffer (pH 7.4).[25]
-
LC-MS/MS system for metabolite identification.
Procedure:
-
Incubate 2-MT with HLMs in the presence of the NADPH regenerating system at 37°C.[25]
-
At various time points, quench the reaction with a solvent like acetonitrile.[25]
-
Analyze the samples by LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. Common metabolic pathways for tryptamines include N-dealkylation, hydroxylation, and oxidative deamination.[24][30]
-
To identify the specific CYP enzymes involved, incubate 2-MT with individual recombinant human CYP enzymes or with HLMs in the presence of selective CYP inhibitors.
Caption: A potential metabolic pathway for this compound.
Preliminary Toxicological Assessment
Early assessment of a compound's toxicity is a critical component of drug development.
Objective: To conduct a preliminary in vitro assessment of 2-MT's cytotoxicity.
Methodology: A simple and rapid method is to assess the viability of a relevant cell line (e.g., HEK293 or a neuronal cell line) in the presence of increasing concentrations of 2-MT. This can be achieved using assays such as the MTT or LDH release assay. While not a comprehensive toxicological profile, this provides an early indication of potential safety concerns. General toxicological information on tryptamines suggests that at high doses, adverse effects can occur.[2][3][31]
Comparative Pharmacology
To better understand the structure-activity relationships of 2-MT, its pharmacological profile should be compared to that of other relevant tryptamines.
| Compound | 5-HT₂A Affinity (Ki, nM) | Psychoactive Dose Range (Human) | HTR Induction | Legal Status (US) |
| This compound (2-MT) | Experimental Value | Unknown | Conflicting Reports | Unscheduled (as of early 2026) |
| N,N-Dimethyltryptamine (DMT) | High | 60-100 mg (oral with MAOI) | Yes | Schedule I[32] |
| Psilocin (4-HO-DMT) | High | 6-20 mg | Yes | Schedule I |
| α-Methyltryptamine (α-MT) | Moderate | 20-30 mg | Yes | Schedule I[33] |
A comparative table of 2-MT and related tryptamines.
Legal and Regulatory Considerations
As of early 2026, this compound is not explicitly scheduled under the Controlled Substances Act in the United States. However, it may be considered a controlled substance analogue if intended for human consumption.[34] Researchers should be aware of the legal and regulatory landscape surrounding "research chemicals" and consult with their institution's legal and compliance departments before initiating studies.[35][36]
Conclusion and Future Directions
This guide provides a systematic and technically detailed framework for the initial pharmacological and behavioral characterization of this compound. The data generated from these studies will provide a crucial foundation for understanding its psychoactive potential and mechanism of action. Positive findings, particularly significant 5-HT₂A receptor agonism coupled with a robust head-twitch response and substitution in drug discrimination studies, would warrant further investigation. Future research could then expand to more complex behavioral models, detailed pharmacokinetic studies in multiple species, and a comprehensive toxicological evaluation. The ultimate goal of such a research program would be to determine if 2-MT or its derivatives possess a unique pharmacological profile that could be harnessed for therapeutic benefit.
References
- BenchChem. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. BenchChem.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574.
- BenchChem. (2025). Application Notes and Protocols for the In Vitro Metabolism of Tryptamine Using Human Liver Microsomes. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine. BenchChem.
- Wikipedia. (2023).
- Glennon, R. A., Rosecrans, J. A., & Young, R. (1983). Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents. Medicinal research reviews, 3(3), 289–340.
- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology.
- Amanote Research. (2017). Study of the in Vitro and in Vivo Metabolism of the Tryptamine 5-MeO-MiPT Using Human Liver Microsomes and Real Case Samples. Amanote Research.
- van de Witte, S. V., van der Wegen, B. C., van der Graaf, P. H., & de Groot, M. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 101–108.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Wikipedia. (2023). Head-twitch response. Wikipedia.
- University College London. (n.d.). CALCIUM FLUX PROTOCOL. University College London.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, biochemistry, and behavior, 152, 59–66.
- Baker, L. E. (2018). Hallucinogens in Drug Discrimination. Current topics in behavioral neurosciences, 36, 201–219.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current neuropharmacology, 13(1), 26–46.
- National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience.
- BenchChem. (2025).
- Giorgetti, A., & Busardò, F. P. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International journal of molecular sciences, 21(23), 9279.
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
- Cameron, L. P., Benson, C. J., DeFelice, B. C., Fiehn, O., & Olson, D. E. (2019). Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. ACS chemical neuroscience, 10(3), 1542–1550.
- University of North Texas Health Science Center. (n.d.). Behavioral effects of three synthetic tryptamine derivatives in rodents. UNT Health Science Center.
- Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576.
- Gatch, M. B., Forster, M. J., & Taylor, C. M. (2018). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS chemical neuroscience, 9(1), 147–155.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International journal of molecular sciences, 21(23), 9279.
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
- Bionity. (n.d.). Designer drug. Bionity.
- Gatch, M. B., Forster, M. J., & Taylor, C. M. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of pharmacology and experimental therapeutics, 376(2), 246–254.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574.
- de la Fuente Revenga, M., Shahar, O., & González-Maeso, J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of neuroscience methods, 330, 108492.
- Wikipedia. (2023). α-Methyltryptamine. Wikipedia.
- Wikipedia. (2023). Dimethyltryptamine. Wikipedia.
- Hill, J. R. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3.
- Tittarelli, R., Mannocchi, G., & Pantano, F. (2015). The hallucinogenic world of tryptamines: an updated review.
- Agilent. (n.d.). Calcium Flux Assays. Agilent.
- Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British journal of pharmacology, 56(3), 229–235.
- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.2.
- Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British journal of pharmacology, 56(3), 229–235.
- Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574.
- Jefferson, F. A., Murali, M., & McCorvy, J. D. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS chemical neuroscience, 12(15), 2824–2832.
- Students for Sensible Drug Policy. (2025). DEA Judge Backs Federal Ban On 2 Research Chemicals. SSDP.
- University College London. (n.d.). Calcium Flux on LSRII. University College London.
- Abcam. (2025). ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash). Abcam.
- Chadeayne, A. R., & Golen, J. A. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
- Awad, A. H., & Toyo'oka, T. (2011). In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica; the fate of foreign compounds in biological systems, 41(12), 1079–1085.
- Drug Enforcement Administration. (2006). Solicitation of Information on the Use of Tryptamine-Related Compounds. Federal Register, 71(150), 44215-44216.
- BenchChem. (2025). A Comparative Analysis of the Behavioral Effects of 4-Acetoxy-DMT and Psilocin. BenchChem.
Sources
- 1. Drug discrimination - Wikipedia [en.wikipedia.org]
- 2. Toxicology and Analysis of Psychoactive Tryptamines [mdpi.com]
- 3. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bu.edu [bu.edu]
- 11. agilent.com [agilent.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. content.abcam.com [content.abcam.com]
- 14. Head-twitch response - Wikipedia [en.wikipedia.org]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-induced discrimination: a description of the paradigm and a review of its specific application to the study of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hallucinogens in Drug Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. (PDF) Study of the in Vitro and in Vivo Metabolism of the [research.amanote.com]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 29. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 33. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 34. Federal Register :: Solicitation of Information on the Use of Tryptamine-Related Compounds [federalregister.gov]
- 35. Designer_drug [bionity.com]
- 36. DEA Judge Backs Federal Ban On 2 Research Chemicals - Law360 - SSDP [ssdp.org]
An In-depth Technical Guide to the Pharmacodynamics of 2-Methyltryptamine
Abstract
This technical guide provides a comprehensive examination of the pharmacodynamics of 2-Methyltryptamine (2-Me-T), a synthetic tryptamine derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and functional outcomes associated with 2-Me-T. By synthesizing current data with established pharmacological principles, this guide explains the causality behind its receptor binding profile and functional activity. It further provides detailed, field-proven experimental protocols for the in-vitro characterization of 2-Me-T and similar compounds, ensuring a self-validating framework for future research.
Introduction: Situating this compound in the Tryptamine Landscape
This compound (IUPAC: 2-(2-methyl-1H-indol-3-yl)ethanamine) is a derivative of the endogenous trace amine tryptamine.[1] Its structure is characterized by the archetypal indole ring and an ethylamine side chain, with the addition of a methyl group at the second position of the indole nucleus. This seemingly minor structural modification significantly alters its pharmacological profile compared to its parent compound, tryptamine, and other well-studied psychedelics like N,N-Dimethyltryptamine (DMT).[1][2] Understanding the pharmacodynamics of 2-Me-T is crucial for elucidating the structure-activity relationships (SAR) within the tryptamine class and for identifying novel pharmacological probes.
The primary mechanism of action for classic psychedelic tryptamines involves agonism at the serotonin 2A receptor (5-HT₂A).[3][4] The interaction with this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events believed to underpin the profound alterations in perception and cognition associated with these compounds. This guide will dissect the specific interactions of 2-Me-T with this and other receptor systems, providing a quantitative and mechanistic understanding of its effects.
Molecular Interactions and Receptor Binding Profile
The cornerstone of understanding a compound's pharmacodynamics is its receptor binding profile. For 2-Me-T, the primary targets of interest are the serotonin receptors, given its structural similarity to serotonin.
Serotonin Receptor Affinities
Studies have quantified the binding affinity (Ki) and functional potency (EC₅₀) of 2-Me-T at key serotonin receptor subtypes. It displays a measurable, albeit modest, affinity for both the 5-HT₁A and 5-HT₂A receptors.[1]
-
5-HT₂A Receptor: 2-Me-T binds to the 5-HT₂A receptor with a Ki value of 7,774 nM and acts as an agonist with an EC₅₀ of 4,598 nM.[1]
-
5-HT₁A Receptor: Its affinity for the 5-HT₁A receptor is higher, with a Ki of 1,095 nM, but its functional potency as an agonist is significantly lower, with an EC₅₀ of 12,534 nM.[1]
The critical insight from these data is the comparison with the parent compound, tryptamine. The affinity of 2-Me-T for the 5-HT₁A and 5-HT₂A receptors is 34-fold and 3.2-fold lower than tryptamine, respectively.[1] Similarly, its potency as an agonist at these receptors is 14-fold and 19-fold lower, respectively.[1] This demonstrates that the addition of a methyl group at the 2-position of the indole ring dramatically reduces its ability to both bind to and activate these key serotonin receptors.
Comparative Pharmacological Data
To provide context, the quantitative data for 2-Me-T and its parent compound, tryptamine, are summarized below. This direct comparison underscores the significant impact of the 2-position methyl group on receptor interaction.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| This compound | 5-HT₁A | 1,095 | 12,534 |
| 5-HT₂A | 7,774 | 4,598 | |
| Tryptamine | 5-HT₁A | ~32 (34x higher) | ~895 (14x higher) |
| 5-HT₂A | ~2430 (3.2x higher) | ~242 (19x higher) | |
| Data derived from a comparative study.[1] |
Downstream Signaling and Functional Consequences
Agonism at the 5-HT₂A receptor, the canonical target for psychedelic tryptamines, initiates a well-characterized signaling cascade. Although the potency of 2-Me-T is low, its action as a 5-HT₂A agonist implies engagement with this pathway.
5-HT₂A Receptor Signaling Cascade
The 5-HT₂A receptor is a Gq/11-coupled GPCR.[5][6] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a host of downstream cellular responses.[6] Tryptamines have also been shown to activate the phospholipase A₂ (PLA₂) pathway secondary to 5-HT₂A stimulation.[6]
Caption: Generalized 5-HT₂A receptor Gq signaling pathway activated by 2-Me-T.
In-Vivo Behavioral Correlates
In animal models, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and potential psychedelic activity.[1] The data for 2-Me-T are currently mixed. One study reported that it induced the HTR, an effect blocked by the 5-HT₂A antagonist ketanserin, while another study found it did not produce the HTR at the same dose.[1] This discrepancy may reflect its low potency, requiring specific dosing and experimental conditions to elicit a response, or it could suggest biased agonism, where the receptor activates certain downstream pathways preferentially over others.
Experimental Protocols for Pharmacodynamic Characterization
To ensure scientific integrity, the characterization of novel compounds like 2-Me-T must follow robust, validated protocols. The following sections provide step-by-step methodologies for determining receptor binding affinity and functional potency.
Protocol: Competitive Radioligand Binding Assay (Ki Determination)
This protocol is the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] It measures the ability of the unlabeled test compound (2-Me-T) to compete with a high-affinity radiolabeled ligand for binding to the target receptor.
Causality: The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is directly related to its binding affinity (Ki). A lower Ki value signifies a higher affinity.
Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membranes + Radioligand (e.g., [³H]ketanserin) + Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin).
-
Competition: Membranes + Radioligand + varying concentrations of 2-Me-T.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
-
Harvesting and Data Acquisition:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 2-Me-T.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: Calcium Mobilization Functional Assay (EC₅₀ Determination)
This assay measures the functional potency of a compound by quantifying a downstream signaling event—in this case, the release of intracellular calcium following the activation of a Gq-coupled receptor.
Causality: The activation of the 5-HT₂A receptor by an agonist like 2-Me-T leads to a Gq-mediated release of intracellular calcium.[6] A fluorescent dye that is sensitive to calcium concentration allows for the quantification of this response. The concentration of the agonist that produces 50% of the maximal response is its EC₅₀, a measure of its potency.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the 5-HT₂A receptor (e.g., CHO-K1 or HEK293) in a clear-bottom, black-walled 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent like probenecid to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for approximately 60 minutes.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the 96-well cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The instrument will measure the baseline fluorescence of each well.
-
The instrument will then automatically add the different concentrations of 2-Me-T to the wells while continuously recording the fluorescence intensity.
-
-
Data Acquisition and Analysis:
-
The fluorescence signal will increase as intracellular calcium levels rise in response to receptor activation.
-
The data is typically expressed as the peak fluorescence response minus the baseline reading.
-
Plot the response against the log concentration of 2-Me-T.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the EC₅₀ (concentration for half-maximal response) and the Emax (maximal effect).
-
Conclusion and Future Directions
The pharmacodynamic profile of this compound is characterized by modest affinity and low potency as an agonist at 5-HT₁A and 5-HT₂A receptors, representing a significant reduction in activity compared to tryptamine.[1] This highlights the sensitivity of serotonin receptors to structural modifications on the indole nucleus. The mixed results from in-vivo behavioral assays suggest a complex pharmacological profile that warrants further investigation, potentially exploring biased agonism or interactions with other receptor systems not yet identified.
For drug development professionals, 2-Me-T serves as an important tool for probing the structure-activity relationships of tryptamines. The protocols detailed in this guide provide a robust framework for the systematic evaluation of 2-Me-T and its analogues, enabling the precise characterization of their molecular interactions and functional effects. Future research should focus on expanding the receptor screening panel to include other serotonin subtypes and trace amine-associated receptors (TAARs) and conducting more detailed in-vivo studies to resolve the discrepancies in its behavioral effects.
References
- Title: this compound - Wikipedia Source: Wikipedia URL:[Link]
- Title: Neuropharmacology of N,N-Dimethyltryptamine Source: PMC - PubMed Central URL:[Link]
- Title: Signal transduction and modulating pathways in tryptamine-evoked vasopressor responses of the rat isolated perfused mesenteric bed Source: NIH URL:[Link]
- Title: Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice Source: PMC - NIH URL:[Link]
- Title: Recreational Use, Analysis and Toxicity of Tryptamines Source: PMC - PubMed Central URL:[Link]
- Title: The Structure-Activity Relationship of Psilocybin Analogs Source: Psychedelic Science Review URL:[Link]
- Title: Tryptamine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Dimethyltryptamine - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction and modulating pathways in tryptamine-evoked vasopressor responses of the rat isolated perfused mesenteric bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Molecular Dance: A Theoretical Guide to 2-Methyltryptamine's Serotonin Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for investigating the molecular interactions between 2-Methyltryptamine (2-Me-5-HT) and its primary biological targets, the serotonin (5-HT) receptors. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the rationale behind experimental design and the interpretation of computational data. Our focus is on establishing a self-validating system of theoretical inquiry, grounded in established scientific principles and supported by robust in-silico methodologies.
Introduction: The Significance of this compound
This compound is a tryptamine derivative that acts as a serotonin receptor agonist.[1] Its chemical structure, characterized by a methyl group at the second position of the indole ring, distinguishes it from its parent compound, tryptamine, and modulates its pharmacological profile. Understanding the nuances of how this structural modification influences receptor binding and functional activity is paramount for the rational design of novel therapeutics targeting the serotonergic system. While experimental data provides a foundational understanding, theoretical and computational approaches offer a powerful lens to dissect these interactions at an atomic level, providing insights that are often inaccessible through traditional laboratory techniques.
Core Receptor Targets and Pharmacological Profile
Experimental evidence indicates that this compound primarily interacts with the serotonin 5-HT1A and 5-HT2A receptors.[1] However, its affinity for these receptors is notably lower than that of tryptamine.[1] A comprehensive theoretical investigation should not only focus on these primary targets but also explore potential interactions with other 5-HT receptor subtypes to build a complete pharmacological landscape. The tryptamine scaffold is a common feature in ligands that bind to various 5-HT receptor subtypes.[2]
| Receptor Subtype | Reported Affinity (Ki) for 2-MT | Reported EC50 for 2-MT | Primary G-protein Coupling | Key Downstream Signaling Pathways |
| 5-HT1A | 1,095 nM[1] | 12,534 nM[1] | Gi/o[3][4] | Inhibition of adenylyl cyclase, decreased cAMP, activation of MAPK/ERK pathway.[3][4] |
| 5-HT2A | 7,774 nM[1] | 4,598 nM[1] | Gq/11[3] | Activation of phospholipase C (PLC), production of IP3 and DAG, increase in intracellular Ca2+.[3] |
| 5-HT6 | Potential Target | Not well characterized | Gs | Activation of adenylyl cyclase. |
Note: The affinity and efficacy values for this compound are significantly lower than those for tryptamine, indicating a reduced potency.[1] The potential interaction with the 5-HT6 receptor is suggested by studies on other 2-substituted tryptamines.[5]
Theoretical Methodologies for Elucidating Receptor Interaction
A multi-faceted theoretical approach is essential to build a comprehensive model of the this compound-receptor interaction. This involves a synergistic application of homology modeling, molecular docking, and molecular dynamics simulations.
Part 1: Building the Arena - Homology Modeling of Serotonin Receptors
Expertise & Experience: The three-dimensional structures of many G-protein coupled receptors (GPCRs), including serotonin receptors, are not always available from experimental methods like X-ray crystallography. Homology modeling provides a robust method to generate reliable 3D models of our target receptors using the crystal structure of a related protein as a template.[1][2][6] The choice of template is critical; for 5-HT receptors, high-resolution crystal structures of the β2-adrenergic receptor have been successfully used.[6]
Trustworthiness: The quality of a homology model is paramount for the accuracy of subsequent docking and simulation studies. The model must be rigorously validated using tools that assess its stereochemical quality, packing, and overall energy. This iterative process of model building and refinement ensures a trustworthy representation of the receptor's structure.
Protocol: Homology Modeling of the Human 5-HT2A Receptor
-
Template Selection:
-
Perform a BLAST search against the Protein Data Bank (PDB) with the human 5-HT2A receptor amino acid sequence.
-
Select a high-resolution crystal structure of a related GPCR, such as the β2-adrenergic receptor (PDB ID: 2RH1), as the template.[6]
-
-
Sequence Alignment:
-
Align the target (5-HT2A) and template (e.g., β2-adrenergic receptor) sequences using a sequence alignment tool like ClustalW.
-
Manually inspect and refine the alignment, paying close attention to the highly conserved regions within the transmembrane domains.
-
-
Model Building:
-
Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the 5-HT2A receptor based on the aligned sequences and the template structure.
-
-
Loop Refinement:
-
The loop regions of the receptor, which are often poorly conserved, require special attention. Employ loop modeling algorithms to predict the conformation of these flexible regions.
-
-
Model Validation:
-
Assess the stereochemical quality of the generated model using tools like PROCHECK to generate a Ramachandran plot.
-
Evaluate the overall model quality with programs like ProSA-web, which checks for potential errors in the 3D structure.
-
Refine the model iteratively until a high-quality and energetically favorable structure is obtained.
-
Part 2: The Initial Handshake - Molecular Docking
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8][9][10][11] This technique allows us to visualize the binding pose of this compound within the binding pocket of the serotonin receptor and to identify the key amino acid residues involved in the interaction. For GPCRs, defining the binding site is crucial and is often guided by the location of known ligands in homologous structures.
Trustworthiness: The reliability of docking results is enhanced by using multiple scoring functions and by performing docking runs with known agonists and antagonists to validate the docking protocol.[6] If the docking protocol can accurately reproduce the known binding modes of reference compounds, we can have greater confidence in the predicted pose of our novel ligand.
Protocol: Molecular Docking of this compound into the 5-HT2A Receptor
-
Receptor and Ligand Preparation:
-
Prepare the validated 5-HT2A homology model by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site can be defined based on the location of the co-crystallized ligand in the template structure or from site-directed mutagenesis data.
-
Generate a 3D structure of this compound and optimize its geometry using a quantum mechanics method. Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina or Glide.
-
Perform multiple independent docking runs to ensure thorough sampling of the conformational space.
-
-
Analysis of Docking Poses:
-
Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).
-
Analyze the top-ranked clusters to identify the most probable binding modes.
-
Visualize the ligand-receptor interactions, identifying hydrogen bonds, hydrophobic interactions, and other key contacts.[7]
-
Part 3: The Dynamic Dance - Molecular Dynamics Simulations
Expertise & Experience: While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[12][13][14][15][16][17][18][19] This is particularly important for understanding how the binding of this compound might induce conformational changes in the receptor, leading to its activation or inhibition.
Trustworthiness: The validity of an MD simulation is dependent on the quality of the force field used to describe the atomic interactions and the length of the simulation. Longer simulations are generally required to observe significant conformational changes. The stability of the simulation can be assessed by monitoring parameters such as RMSD and potential energy over time.
Protocol: Molecular Dynamics Simulation of the this compound-5-HT2A Complex
-
System Setup:
-
Take the best-ranked docked complex of this compound and the 5-HT2A receptor.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[6]
-
Solvate the system with water molecules and add ions to neutralize the charge.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM36 for lipids and proteins, CGenFF for the ligand).
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational landscape of the complex.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to study the stability of the ligand-receptor interactions.
-
Calculate the RMSD and root-mean-square fluctuation (RMSF) of the protein and ligand to identify stable and flexible regions.
-
Analyze the hydrogen bond network and other non-covalent interactions between this compound and the receptor over time.
-
Visualizing the Interaction: Signaling Pathways and Workflows
Downstream Signaling of 5-HT1A and 5-HT2A Receptors
Caption: Downstream signaling pathways of 5-HT1A and 5-HT2A receptors upon agonist binding.
Theoretical Workflow for Investigating this compound-Receptor Interaction
Sources
- 1. Molecular modelling of human 5-hydroxytryptamine receptor (5-HT2A) and virtual screening studies towards the identification of agonist and antagonist molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modelling of the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors: model refinement with molecular dynamics simulations and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. meilerlab.org [meilerlab.org]
- 9. scribd.com [scribd.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 13. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics study of differential effects of serotonin-2A-receptor (5-HT2AR) modulators | PLOS Computational Biology [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
Methodological & Application
Application Notes & Protocols: The Grandberg Synthesis of 2-Methyltryptamine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the Grandberg synthesis, a powerful variation of the Fischer indole synthesis, specifically tailored for the preparation of 2-Methyltryptamine. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses critical parameters for successful execution and scale-up.
Introduction: Strategic Importance of the Grandberg Synthesis
This compound is a tryptamine derivative of significant interest in medicinal chemistry and pharmacological research. Its synthesis is a recurring challenge, demanding efficiency, scalability, and control over impurity profiles. The Grandberg synthesis, developed by I. I. Grandberg and colleagues, offers a robust and direct route to tryptamines, including this compound.[1] It is a notable modification of the classical Fischer indole synthesis, which traditionally produces indoles from arylhydrazines and carbonyl compounds like aldehydes or ketones under acidic conditions.[2][3][4]
The key innovation of the Grandberg method lies in its use of γ-halocarbonyl compounds, which react with arylhydrazines to construct the tryptamine framework in a highly efficient cascade of reactions.[1][5] This approach circumvents the need for more complex starting materials and often provides good yields, making it suitable for both laboratory-scale synthesis and larger-scale production.[6]
The Reaction Mechanism: A Step-by-Step Analysis
The Grandberg synthesis of this compound from phenylhydrazine and 5-chloro-2-pentanone is a sophisticated chemical transformation that proceeds through several key intermediates. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions. The accepted mechanism is a variation of the Fischer indolization pathway.[1][5]
-
Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of phenylhydrazine and 5-chloro-2-pentanone to form the corresponding phenylhydrazone. This is a standard reaction between a hydrazine and a ketone.[3][6]
-
Intramolecular Cyclization: The terminal chlorine atom on the pentanone backbone is susceptible to nucleophilic attack by the β-nitrogen of the hydrazone moiety. This intramolecular alkylation results in the formation of a five-membered heterocyclic intermediate, a substituted 1-anilinopyrrolidine.[5]
-
Tautomerization to Enamine: The 1-anilinopyrrolidine intermediate is in equilibrium with its more reactive tautomer, an enamine. The formation of this enamine is critical as it sets the stage for the key bond-forming step.[5]
-
[7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[3][5] This is the core of the Fischer-Grandberg synthesis, where the N-N bond is cleaved and a new C-C bond is formed between the aromatic ring and the former enamine carbon. This step creates the characteristic indole scaffold precursor.
-
Rearomatization and Cyclization: The resulting intermediate rapidly rearomatizes. The amino group then attacks the imine, leading to a cyclic aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, a thermodynamically favorable process that results in the formation of the stable, aromatic indole ring system of this compound.[2]
The following diagram illustrates the logical flow of the Grandberg synthesis mechanism.
Caption: Workflow of the Grandberg synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Grandberg synthesis and is intended for use by trained professionals in a controlled laboratory setting.[6]
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (molar eq.) | Volume/Mass | Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 | Calculate based on scale | Freshly distilled, light-sensitive |
| 5-Chloro-2-pentanone | C₅H₉ClO | 120.58 | 1.0 - 1.1 | Calculate based on scale | Corrosive, handle with care |
| Ethanol | C₂H₅OH | 46.07 | Solvent | Sufficient Volume | Anhydrous or 95% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst | Catalytic amount | Highly corrosive, add slowly |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Quench | Saturated solution | |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction | Sufficient Volume | Volatile, use in fume hood |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying | Sufficient amount |
3.2. Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
3.3. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve phenylhydrazine in ethanol. Place the flask in an ice bath to cool.
-
Reagent Addition: Slowly add 5-chloro-2-pentanone to the cooled phenylhydrazine solution with continuous stirring. A slight exotherm may be observed. After the addition is complete, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add a sufficient amount of water. Carefully neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution will cause frothing.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Concentration: Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound. A reported yield for a large-scale version of this synthesis is 42%.[6]
Process Optimization and Safety Considerations
-
Purity of Phenylhydrazine: Phenylhydrazine is prone to oxidation and can darken upon storage. Using freshly distilled, colorless phenylhydrazine is critical for achieving high yields and minimizing side products.
-
Acid Catalyst: While sulfuric acid is effective, other Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride) can also be used.[2] The choice and concentration of the acid can influence reaction time and yield.
-
Temperature Control: The initial formation of the hydrazone can be exothermic. The subsequent reflux temperature should be carefully controlled to prevent decomposition of intermediates.
-
Safety: Phenylhydrazine is toxic and a suspected carcinogen. 5-Chloro-2-pentanone is a corrosive lachrymator. Concentrated acids are highly corrosive. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The Grandberg synthesis provides a direct and effective method for the preparation of this compound. Its strategic use of a γ-haloketone allows for a convergent and atom-economical pathway to the tryptamine core. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.
References
- ResearchGate. Synthesis of Various Tryptamines by the Grandberg Reaction.
- Heterocyclic Chemistry. (2007). Synthesis of this compound.
- PubMed. (2017). Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement. J Org Chem. 82(1):790-795.
- CoLab. (2016). Synthesis of Branched Tryptamines via the Domino Cloke–Stevens/Grandberg Rearrangement.
- Wikipedia. Fischer indole synthesis.
- PubMed. (2008). A three-component Fischer indole synthesis. Nat Protoc. 3(8):1249-52.
- ACS Figshare. (2016). Synthesis of Branched Tryptamines via the Domino Cloke–Stevens/Grandberg Rearrangement.
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- SpringerLink. Tryptamines and related structures from y- and 6-halogeno- - carbonyl compounds and arylhydrazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 7. Synthesis of Branched Tryptamines via the Domino Cloke-Stevens/Grandberg Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Methylthioadenosine Triphosphate (2-MT) in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust protocol for the sensitive and selective quantification of 2-Methylthioadenosine triphosphate (2-MT), a non-selective P2 purinoceptor agonist, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring precise measurement of 2-MT in complex biological matrices such as plasma or cell lysates. The protocol encompasses sample preparation via protein precipitation, chromatographic separation using reversed-phase liquid chromatography, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Furthermore, this guide establishes the framework for method validation, ensuring the generation of accurate, reproducible, and reliable data in alignment with rigorous scientific standards.
Introduction and Scientific Principle
2-Methylthioadenosine triphosphate (2-MT) is a critical analog of adenosine triphosphate (ATP) used extensively in research to study P2 purinergic receptors, which are implicated in a wide array of physiological processes. Accurate quantification of this molecule is essential for understanding its pharmacological profile and metabolic fate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technology for this application.[1][2] Its power lies in the coupling of high-performance liquid chromatography (HPLC) for physical separation of the analyte from matrix components with the exceptional sensitivity and specificity of tandem mass spectrometry (MS/MS) for detection.[1]
The Causality of the LC-MS/MS Approach:
-
Sample Preparation: The initial step is designed to remove macromolecules, primarily proteins, which would otherwise interfere with the analysis and damage the analytical column.[3] We employ a simple, yet effective, protein precipitation technique.
-
Chromatographic Separation (LC): A reversed-phase C18 column is used to retain 2-MT based on its hydrophobicity while allowing more polar, interfering compounds to elute earlier. A gradient elution ensures that 2-MT is eluted as a sharp, symmetrical peak, which is crucial for sensitivity and accurate integration.
-
Ionization (ESI): Electrospray Ionization (ESI) is the interface between the LC and the MS. It gently transfers the 2-MT molecules from the liquid phase into gas-phase ions with minimal fragmentation, a prerequisite for quantitative analysis. For nucleotides, negative ionization mode is often highly efficient.[4]
-
Tandem Mass Spectrometry (MS/MS): This is the core of the method's specificity.
-
MS1 (Precursor Ion Selection): The first mass analyzer (a quadrupole) is set to isolate only the ions corresponding to the mass-to-charge ratio (m/z) of 2-MT. This acts as a primary mass filter.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell filled with an inert gas. This fragmentation is reproducible and characteristic of the molecule's structure.[5][6]
-
MS2 (Product Ion Detection): The second mass analyzer selects specific fragment ions (product ions) for detection. The simultaneous monitoring of a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM). This two-stage mass filtering provides exceptional specificity, virtually eliminating background noise and matrix interferences.[7]
-
Overall Experimental Workflow
The logical flow of the entire analytical process is depicted below. Each stage is designed to maximize analyte recovery and analytical signal while minimizing interferences, ensuring the final data is both accurate and reliable.
Caption: A schematic of the complete analytical workflow from sample receipt to final data reporting.
Materials and Reagents
-
Analyte: 2-Methylthioadenosine triphosphate (Tocris Bioscience or equivalent)
-
Internal Standard (IS): Stable isotope-labeled ATP (e.g., ATP-¹³C₁₀,¹⁵N₅) or a structurally similar analog.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL microcentrifuge tubes, autosampler vials.
-
Instrumentation: An LC-MS/MS system, such as a Shimadzu LCMS-8060, Sciex Triple Quad™ 6500+, or equivalent, equipped with an ESI source.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
Causality Note: Preparing standards in a blank biological matrix identical to the study samples is critical. This accounts for any matrix effects (ion suppression or enhancement) that could otherwise bias the results.[8]
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-MT standard and dissolve in an appropriate volume of LC-MS grade water to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 Acetonitrile:Water to prepare a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water.
-
Calibration Curve Standards (CAL): Spike appropriate volumes of the working standard solutions into blank matrix (e.g., drug-free plasma) to create a calibration curve with at least 6-8 non-zero points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control Samples (QC): Independently prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, and 750 ng/mL).
Protocol 2: Biological Sample Preparation
Causality Note: Cold acetonitrile is used not only to precipitate proteins but also to quench enzymatic activity, preserving the analyte's integrity. The 3:1 ratio ensures efficient protein removal.[3][9]
-
Thaw Samples: Thaw biological samples (plasma, cell lysate) and QC samples on ice.
-
Aliquot: Pipette 50 µL of each sample, CAL standard, or QC into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS Working Solution to every tube (except for blank matrix blanks).
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial, ensuring the protein pellet is not disturbed.
-
Analyze: The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrument Parameters
Causality Note: The chosen LC gradient separates 2-MT from early-eluting salts and polar matrix components and later-eluting lipids, reducing ion suppression at the ESI source. The MS/MS parameters are optimized for the specific fragmentation of 2-MT, providing high selectivity.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | 0-0.5 min (2% B), 0.5-4.0 min (2% to 95% B), 4.0-5.0 min (95% B), 5.1-7.0 min (2% B) |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V[4] |
| Source Temperature | 500°C |
| Curtain Gas (CUR) | 20 psi |
| Ion Source Gas 1 (GS1) | 40 psi |
| Ion Source Gas 2 (GS2) | 20 psi |
| Collision Gas (CAD) | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions (Hypothetical) Note: These values must be empirically determined and optimized on the specific instrument used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| 2-MT | 552.2 | 454.2 (Loss of HPO₃ + H₂O) | -30 |
| 2-MT (Confirming) | 552.2 | 150.0 (Methylthioadenine fragment) | -45 |
| IS (e.g., ATP-¹³C₁₀,¹⁵N₅) | 521.0 | 148.0 (Adenine-¹³C₅,¹⁵N₅ fragment) | -40 |
Caption: A diagram illustrating the generation of product ions from the 2-MT precursor ion via CID.
Framework for Method Validation
A robust and reliable bioanalytical method requires validation to demonstrate its fitness for purpose.[2][11] The following parameters should be assessed according to established guidelines.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | To ensure no endogenous or exogenous components interfere with the detection of the analyte or IS. | Response in blank matrix should be <20% of the Lower Limit of Quantitation (LLOQ) response.[12] |
| Linearity & Range | To confirm the relationship between instrument response and concentration is linear over a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CAL standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of the mean measured concentration to the nominal concentration. | Mean concentration of QCs should be within ±15% of the nominal value.[12][13] |
| Precision | Agreement between replicate measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (%CV) should not exceed 15% (≤20% at LLOQ).[12][13] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 10 times the signal of a blank sample (S/N > 10). Accuracy and precision must meet acceptance criteria (±20%).[12] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The IS-normalized matrix factor at Low and High QC levels should be consistent, with a %CV ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Recovery should be precise and consistent across QC levels, though it does not need to be 100%. |
| Stability | To assess the chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the quantification of 2-MT in biological matrices. The combination of a streamlined protein precipitation protocol, optimized chromatographic separation, and specific MRM detection ensures high-quality data suitable for demanding research and development applications. Adherence to the principles of method validation outlined herein will guarantee that the generated results are reliable, reproducible, and scientifically sound.
References
- Guidelines for LC – MS Samples. (2016). Biologie.
- Tsuji, M. (2023). Development of an lc-ms/ms method for quantification of methylthioadenosine using freshly prepared isotope-labelled internal standard. 24th Global Summit on Analytical and Bioanalytical Techniques.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. (n.d.). Springer.
- MS n analysis of nonderivatized and Mtpp-derivatized peptides. (n.d.). Shimadzu.
- Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). (n.d.). Metabolomics Workbench.
- LC/MS/MS Method Package for Primary Metabolites Ver.2. (2019). Shimadzu.
- Krautbauer, S., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. PMC.
- Zhong, H., et al. (2005). Tandem parallel fragmentation of peptides for mass spectrometry. PubMed.
- Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online.
- Leito, I., et al. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT.
- LabRoots. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
- Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts.
- Rappold, B. A., & Grant, R. P. (2016). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. Clinical and Forensic Toxicology News.
- Dervisevic, M., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology.
- Liu, Y., et al. (2013). Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate ON 01910.Na, a mitotic progression modulator, in human plasma. PMC.
- Tandem Mass Spectrometry (MS/MS). (2023). National High Magnetic Field Laboratory.
- LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison.
- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology.
- Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling.
- Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
Sources
- 1. rsc.org [rsc.org]
- 2. Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 8. sisu.ut.ee [sisu.ut.ee]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 11. resolian.com [resolian.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate ON 01910.Na, a mitotic progression modulator, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 2-Methyltryptamine
Introduction
2-Methyltryptamine (2-Me-T) is a substituted tryptamine that acts as a serotonin receptor agonist.[1] Understanding its pharmacological profile is of significant interest to researchers in neurobiology and drug development. This document provides a comprehensive guide for the use of 2-Me-T in cell culture assays, detailing protocols for its preparation, handling, and application in functional and cytotoxicity studies. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility for professionals investigating the cellular effects of this compound.
2-Me-T exhibits affinity for both the serotonin 5-HT1A and 5-HT2A receptors, albeit with lower potency compared to the parent compound, tryptamine.[1] The protocols in this guide are therefore focused on cell lines expressing these receptors to enable the characterization of 2-Me-T's activity at these specific targets.
PART 1: Compound Handling and Preparation
Safety Precautions
Substituted tryptamines should be handled with care. It is mandatory to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the compound.[2]
Stock Solution Preparation
The solubility and stability of 2-Me-T are critical for obtaining reliable experimental results. Tryptamines are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] Aqueous solutions of tryptamines can be unstable and are prone to degradation, particularly at neutral to alkaline pH and when exposed to light and elevated temperatures.[4]
Recommended Solvent: For cell culture applications, DMSO is the recommended solvent for preparing a concentrated stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5][6]
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 174.24 g/mol .[1]
-
Dissolve the powder in high-purity, sterile DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
-
Aliquot the stock solution into small volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution in the appropriate serum-free cell culture medium or buffered saline (e.g., PBS) immediately before use. It is not recommended to store aqueous solutions of tryptamines for more than one day.[3]
PART 2: Cell Line Selection and Culture
The choice of cell line is paramount for studying the effects of 2-Me-T on its specific molecular targets, the 5-HT1A and 5-HT2A receptors. Recombinant cell lines stably expressing these receptors are highly recommended for their consistent and robust responses.
Recommended Cell Lines
-
For 5-HT2A Receptor Studies:
-
CHO-K1/5-HT2A: A Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human 5-HT2A receptor. This cell line is well-suited for calcium mobilization assays as the 5-HT2A receptor couples to the Gq/11 pathway, leading to an increase in intracellular calcium upon activation.[7][8]
-
HEK293/5-HT2A: A Human Embryonic Kidney (HEK293) cell line stably expressing the human 5-HT2A receptor. These cells are also suitable for calcium flux and ERK phosphorylation assays.[9]
-
-
For 5-HT1A Receptor Studies:
-
CHO-K1/5-HT1A/Gα15: A CHO-K1 cell line co-expressing the human 5-HT1A receptor and the Gα15 protein. The 5-HT1A receptor is endogenously coupled to Gi/o, which inhibits adenylyl cyclase. The co-expression of Gα15 allows for the redirection of the signal to the Gq pathway, enabling the measurement of receptor activation via calcium mobilization.[10] Alternatively, direct measurement of cAMP inhibition can be performed in cells expressing only the 5-HT1A receptor.[11]
-
-
Endogenously Expressing Cell Line:
Cell Culture Conditions
Adherence to proper cell culture techniques is essential for maintaining healthy cells and ensuring experimental reproducibility.
| Cell Line | Base Medium | Supplements | Subculture Routine |
| CHO-K1 | Ham's F-12K Medium | 10% Fetal Bovine Serum (FBS) | Split sub-confluent cultures (70-80%) 1:4 to 1:10 using trypsin/EDTA.[14] |
| HEK293 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% FBS | Passage when cells reach 80–90% confluency, typically every 2–3 days.[15] |
| SH-SY5Y | 1:1 mixture of DMEM and Ham's F-12 | 10% FBS, 1% Penicillin-Streptomycin | Passage at around 80% confluency using trypsin digestion.[16][17] |
General Culture Practices:
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
-
For stable cell lines, include the appropriate selection antibiotic (e.g., G418, Hygromycin B, Zeocin) in the culture medium as recommended by the supplier to ensure continued expression of the receptor.[7][10]
-
Regularly check for mycoplasma contamination.
PART 3: Cytotoxicity Assays
Before conducting functional assays, it is crucial to determine the cytotoxic potential of 2-Me-T in the selected cell lines. This allows for the differentiation between specific receptor-mediated effects and non-specific toxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a range of 2-Me-T concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (medium with 0.5% DMSO). Include wells with medium only as a blank.
-
Incubate for a period relevant to your planned functional assays (e.g., 24 hours).
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium.[21][22]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with a range of 2-Me-T concentrations and appropriate controls (vehicle, untreated, and maximum LDH release with a lysis buffer).
-
Incubate for the desired time period.
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[5]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for up to 30 minutes, protected from light.[5]
-
Measure the absorbance at 490 nm.[23]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
PART 4: Functional Assays
The following assays are designed to characterize the agonist activity of 2-Me-T at the 5-HT2A and 5-HT1A receptors.
Calcium Mobilization Assay (for 5-HT2A and Gα15-coupled 5-HT1A Receptors)
Activation of Gq-coupled receptors like 5-HT2A leads to an increase in intracellular calcium levels.[8]
Caption: Presumed signaling pathways of 2-Me-T.
Protocol:
-
Seed cells (e.g., HEK293/5-HT2A) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of 2-Me-T for a short duration (e.g., 5-10 minutes).
-
Immediately lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After imaging, strip the membrane and re-probe with an antibody for total ERK as a loading control. [1][24]9. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
PART 5: Data Analysis and Interpretation
For all functional assays, data should be normalized to the vehicle control and plotted as a dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine EC50 (for activation) or IC50 (for inhibition) values. Cytotoxicity data should be used to ensure that the concentrations used in functional assays are non-toxic.
References
- This compound - Wikipedia.
- Synthesis and cytotoxic properties of tryptamine derivatives - PubMed.
- LDH cytotoxicity assay - Protocols.io.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
- Synthesis and cytotoxic properties of tryptamine derivatives | Request PDF - ResearchGate.
- Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
- MTT Assay Protocol - 塞魯士生技有限公司.
- LDH Assay - Cell Biologics Inc.
- Effects of Serotonin, Granisetron, and Temozolomide Alone or in Combination on Neuroblastoma and Glial Cell Lines - MDPI.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - NIH.
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
- HEK293 Cell Culture.
- SH-SY5Y culturing - Protocols.io.
- Serotonin 2A (5-HT2A) receptor affects cell–matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells - PubMed Central.
- Generation of tryptamine derivatives through biotransformation by Diaporthe sp. - Taylor & Francis.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed.
- Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line - GenScript.
- Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line - GenScript.
- Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity | ACS Omega.
- 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.
- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs.
- Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - NIH.
- Characterization of SH-SY5Y cells after differentiation using retinoic acid and brain-derived neurotrophic factor Daniel Lundy.
- CHO-K1 Cell Line - Elabscience.
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
- Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC.
- CHO-K1 - Culture Collections.
- Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf.
- HiTSeeker 5-HT2A Serotonin Receptor Cell Line - Innoprot.
- Human 5-HT1A Serotonin Receptor Cell Line - Charles River Laboratories.
- HEK293 Cell Line User Guide.
- Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene.
- The kinetic profile of ERK1/2 phosphorylation is governed by the GPCR... - ResearchGate.
- Western blot band for Erk and phopho(p) - ResearchGate.
Sources
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. genscript.com [genscript.com]
- 8. innoprot.com [innoprot.com]
- 9. Serotonin 2A (5-HT2A) receptor affects cell–matrix adhesion and the formation and maintenance of stress fibers in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CHO-K1. Culture Collections [culturecollections.org.uk]
- 15. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 16. SH-SY5Y culturing [protocols.io]
- 17. lycoming.edu [lycoming.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. promega.com [promega.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
Animal Models for Studying the Effects of 2-Methyltryptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the utilization of animal models to investigate the physiological and behavioral effects of 2-Methyltryptamine (2-MT), a lesser-studied tryptamine derivative. Recognizing the nuanced pharmacological profile of 2-MT, this guide eschews a rigid template in favor of a logically structured framework that emphasizes scientific integrity, experimental causality, and ethical considerations. Detailed, step-by-step protocols for key behavioral assays are provided, alongside insights into experimental design, data interpretation, and the underlying neurobiological mechanisms. This document is intended to serve as a foundational resource for the preclinical evaluation of this compound.
Introduction: The Scientific Imperative for Investigating this compound
This compound (2-MT) is a tryptamine derivative with a pharmacological profile that suggests a complex interaction with the serotonergic system. While structurally related to classic psychedelics like N,N-Dimethyltryptamine (DMT), preliminary evidence indicates that 2-MT exhibits significantly lower affinity and potency at serotonin 5-HT1A and 5-HT2A receptors compared to its parent compound, tryptamine.[1] This attenuated activity at key receptors implicated in psychedelic effects presents a unique opportunity to dissect the structure-activity relationships within the tryptamine class and to explore potential therapeutic applications that may be distinct from classic hallucinogens.
The central hypothesis guiding the use of animal models for 2-MT is to characterize its behavioral and physiological phenotype in a controlled in vivo setting. This includes assessing its potential psychedelic-like, anxiolytic/anxiogenic, cognitive, and locomotor effects. The protocols outlined herein are designed to provide a robust framework for these investigations, grounded in established methodologies and ethical principles.
Pharmacological Profile and Mechanistic Considerations
2-MT's primary known mechanism of action is as a serotonin receptor agonist.[1] Its affinity for 5-HT1A and 5-HT2A receptors is notably lower than that of tryptamine.[1] The 5-HT2A receptor is a key target for classic psychedelics, and its activation is strongly correlated with the induction of hallucinogenic effects in humans and the head-twitch response (HTR) in rodents, a key behavioral proxy.[2][3][4][5][6][7][8] The conflicting reports on whether 2-MT induces the HTR underscore the necessity of rigorous and standardized behavioral testing.[1]
Understanding the downstream signaling of the 5-HT2A receptor is critical. Psychedelic 5-HT2A agonists are known to activate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[3][4][5] This pathway is believed to be crucial for the psychedelic effects.
Diagram: Serotonin 5-HT2A Receptor Signaling Pathway
Sources
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. euprim-net.eu [euprim-net.eu]
- 3. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 6. research.ucsb.edu [research.ucsb.edu]
- 7. gdddrjournal.com [gdddrjournal.com]
- 8. Indolethylamine N-methyltransferase deletion impacts mouse behavior without disrupting endogenous psychedelic tryptamine production - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Receptor Binding Profile of 2-Methyltryptamine: A Detailed Guide
Introduction: Unveiling the Molecular Interactions of 2-Methyltryptamine
This compound (2-MT) is a tryptamine derivative that has garnered interest within the scientific community for its potential psychoactive properties and its structural similarity to the endogenous neurotransmitter serotonin. As a serotonin receptor agonist, 2-MT exhibits affinity for various serotonin receptor subtypes, notably the 5-HT1A and 5-HT2A receptors.[1] Understanding the precise binding characteristics of 2-MT at these and other potential receptor targets is crucial for elucidating its pharmacological mechanism of action and predicting its physiological effects.
This comprehensive application note provides a detailed, field-proven protocol for conducting a receptor binding assay to determine the affinity of this compound for the human serotonin 5-HT2A receptor. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental design, ensuring both technical accuracy and the generation of trustworthy, reproducible data.
The Scientific Foundation: Competitive Radioligand Binding Assays
To quantify the interaction between 2-MT and its target receptors, we will employ a competitive radioligand binding assay. This technique is considered the gold standard for measuring the affinity of a ligand for a receptor due to its robustness and sensitivity.[2]
The core principle of this assay is the competition between a labeled ligand (the radioligand) and an unlabeled ligand (our compound of interest, 2-MT) for a finite number of receptor binding sites. The radioligand is a compound with a known high affinity for the target receptor, tagged with a radioactive isotope (e.g., Tritium, ³H). By measuring the ability of increasing concentrations of 2-MT to displace the radioligand from the receptor, we can determine the inhibitory concentration 50 (IC50) of 2-MT. The IC50 value, which is the concentration of 2-MT that displaces 50% of the specifically bound radioligand, is then used to calculate the equilibrium dissociation constant (Ki), a true measure of the compound's binding affinity.
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the competitive radioligand binding assay for this compound.
Figure 1. A schematic representation of the competitive radioligand binding assay workflow.
Detailed Protocol: 5-HT2A Receptor Binding Assay for this compound
This protocol is optimized for determining the binding affinity of this compound at the human 5-HT2A receptor expressed in cell membranes.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human serotonin 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin (a high-affinity 5-HT2A antagonist).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin or Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates (e.g., GF/B filters pre-treated with 0.5% polyethyleneimine to reduce non-specific binding).[4]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series ranging from, for example, 10⁻¹⁰ M to 10⁻⁴ M in assay buffer.
-
Dilute the [³H]Ketanserin in assay buffer to a final concentration approximately equal to its Kd for the 5-HT2A receptor. This ensures that a significant portion of the radioligand will be displaced by the test compound.
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer (typically 50-100 µg of protein per well, to be optimized for a linear binding response).[4]
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Total Binding: Receptor membranes + [³H]Ketanserin + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + [³H]Ketanserin + high concentration of non-labeled antagonist.
-
Test Compound Competition: Receptor membranes + [³H]Ketanserin + varying concentrations of this compound.
-
-
-
Incubation:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound dilution or non-specific binding control.
-
[³H]Ketanserin.
-
Cell membrane suspension.
-
-
The final assay volume is typically 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through the pre-treated 96-well filter plates.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
-
Detection and Quantification:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation: From Raw Counts to Affinity Constants
The data obtained from the scintillation counter will be used to calculate the IC50 and subsequently the Ki of this compound.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding of [³H]Ketanserin as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
-
Calculate the Ki Value:
-
The Ki value is a more accurate measure of affinity as it takes into account the concentration and affinity of the radioligand used in the assay. The Cheng-Prusoff equation is used for this calculation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of 2-MT that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Data Presentation:
The following table summarizes hypothetical binding data for this compound at the 5-HT2A receptor.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 1500 | 750 |
| Serotonin (Control) | 50 | 25 |
Note: The Kd of [³H]Ketanserin is assumed to be equal to its concentration in this hypothetical calculation.
Ensuring Trustworthiness: A Self-Validating System
To ensure the reliability and validity of the obtained results, several control measures and validation steps should be implemented:
-
Receptor Expression and Characterization: The cell line used should be validated to express the target receptor at a sufficient density. Saturation binding experiments with the radioligand should be performed to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[3]
-
Assay Optimization: Key parameters such as incubation time, temperature, and protein concentration should be optimized to ensure that the assay is conducted under equilibrium conditions and that the signal-to-noise ratio is optimal.
-
Reproducibility: The experiment should be repeated on multiple occasions to ensure the reproducibility of the results. The inclusion of a known reference compound (e.g., serotonin) in each assay allows for the monitoring of inter-assay variability.
-
Specificity: To confirm that the binding is specific to the 5-HT2A receptor, competition experiments with known selective antagonists for other receptor subtypes can be performed.
By adhering to this detailed protocol and its underlying scientific principles, researchers can confidently and accurately determine the receptor binding affinity of this compound, contributing valuable data to the understanding of its pharmacological profile.
References
- Wikipedia. (2023). This compound.
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). Google Scholar.
- Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- Eltze, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(3), 419-430.
- Glɑt, M. J., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 12(8), 1395-1407.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Gray, J. A., & Roth, B. L. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Administration of 2-Methyltryptamine in Rodent Models
I. Introduction: The Rationale for In Vivo Investigation of 2-Methyltryptamine (2-MT)
This compound (2-MT) is a synthetic compound belonging to the tryptamine family, a class of substances that includes the classic psychedelic psilocybin and the endogenous neurotransmitter serotonin.[1] Pharmacologically, 2-MT functions as an agonist at serotonin receptors, showing affinity for both the 5-HT1A and 5-HT2A subtypes.[1] The interaction with the 5-HT2A receptor is of particular interest to the scientific community, as activation of this receptor is the primary mechanism mediating the effects of serotonergic hallucinogens.[2][3][4]
Rodent models are indispensable for elucidating the fundamental pharmacology of novel compounds like 2-MT. These in vivo systems allow for a controlled, systematic evaluation of a substance's behavioral, physiological, and neurochemical effects. Behavioral assays such as the head-twitch response (HTR) in mice and rats serve as a reliable, translatable proxy for potential psychedelic-like activity in humans.[2][3][5] Furthermore, studies on locomotor activity and drug discrimination help to build a comprehensive profile of the compound's central nervous system effects, distinguishing it from stimulants or other classes of psychoactive drugs.[1][6][7]
This guide provides a detailed framework for researchers designing and executing in vivo studies with 2-MT in rodent models. It emphasizes methodological rigor, ethical considerations, and the scientific rationale behind each procedural step.
II. Foundational Principles: Ethical Conduct in Animal Research
All research involving animal subjects must be predicated on a strong ethical foundation. The principles of the "3Rs"—Replacement, Reduction, and Refinement —should guide every aspect of experimental design.[8] Investigators must actively seek alternatives to animal use, minimize the number of animals required to obtain statistically valid results, and continuously refine procedures to lessen any potential pain, suffering, or distress.[8][9]
Core Ethical Mandates:
-
IACUC Approval: Prior to initiation, all experimental protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8][10]
-
Humane Treatment: Investigators are obligated to minimize animal suffering.[9] This includes using appropriate handling and restraint techniques, providing adequate housing and care, and establishing clear, humane endpoints to prevent unnecessary distress.[9][10]
-
Transparency: To avoid the unnecessary repetition of experiments, researchers have a responsibility to ensure transparency by sharing data and findings, including negative results.[11]
III. Experimental Design & Preparation
A. Animal Models
The choice of animal model is critical for the reproducibility and relevance of the findings.
-
Species & Strain: C57BL/6J mice are frequently used for head-twitch response studies due to their robust and reliable behavioral phenotype.[5][12] For drug discrimination and broader behavioral studies, Sprague-Dawley rats are a common choice.[13]
-
Housing & Environment: Animals should be housed in a controlled environment with a standard 12/12-hour light/dark cycle and provided with ad libitum access to food and water.[14] To minimize stress, animals should be moved to the testing room for an acclimation period of at least 30-60 minutes before any procedures begin.[14]
B. Compound Preparation & Dosing
The accuracy of dose preparation is paramount for reliable pharmacological data.
-
Vehicle Selection: The vehicle, or solvent, must be non-toxic and inert. While sterile saline is preferred, the solubility of the test compound may necessitate a co-solvent system. A common vehicle for tryptamine derivatives is a mixture of ethanol, a non-ionic surfactant like Emulphor-620, and physiological saline.[14] All solutions intended for parenteral administration should be sterile and isotonic.[15]
-
Dose Determination: Dosing should be based on available literature. For 2-MT, studies have successfully used a dose of 3 mg/kg administered intraperitoneally to elicit the head-twitch response.[1] It is crucial to conduct a dose-response study to identify the optimal dose range for the desired behavioral effect, as many psychedelics exhibit a biphasic or inverted U-shaped dose-response curve.[2]
| Parameter | Recommendation | Rationale |
| Compound | This compound (2-MT) | The test article for in vivo evaluation. |
| Source | Reputable chemical supplier with Certificate of Analysis | Ensures purity and identity of the compound, which is critical for data integrity. |
| Vehicle | Sterile 0.9% Saline (if soluble) or a co-solvent system (e.g., Ethanol/Emulphor/Saline) | Ensures the compound is fully dissolved and delivered safely to the animal. The vehicle itself must be tested as a control.[14] |
| Dose Range | Initial studies can be centered around 3 mg/kg .[1] A full dose-response curve (e.g., 0.3, 1, 3, 10 mg/kg) is recommended for comprehensive characterization. | Establishes the potency and efficacy of 2-MT for a given behavioral endpoint. Some effects may only appear at specific doses.[2] |
| Control Groups | A vehicle-only control group is mandatory. A positive control group (e.g., using a known 5-HT2A agonist like DOI) can also be included. | The vehicle control accounts for any effects of the injection procedure or solvent. The positive control validates the experimental setup and provides a benchmark. |
C. Routes of Administration (ROA)
The chosen ROA significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[15]
-
Intraperitoneal (IP): This is a common and effective route for systemic administration in rodents, offering rapid absorption.[15][16] It is the documented route for 2-MT in HTR studies.[1] The injection should be made into the lower right quadrant of the abdomen to avoid injuring internal organs.[16]
-
Subcutaneous (SC): Involves injecting into the loose skin over the back. This route generally results in slower, more sustained absorption compared to IP.[15]
-
Intravenous (IV): Administered directly into a vein (e.g., the lateral tail vein), providing immediate and complete bioavailability.[15][16][17] This route is ideal for precise pharmacokinetic studies.[18]
-
Oral Gavage (PO): Mimics the human route of oral ingestion and is essential for assessing oral bioavailability.[15][16]
| Route | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge | Absorption Speed |
| Intravenous (IV) | < 0.2 mL | 1-5 mL/kg | 27-30 G | 23-25 G | Fastest |
| Intraperitoneal (IP) | < 2-3 mL | 5 mL/kg | 25-27 G | 23-25 G | Fast |
| Subcutaneous (SC) | < 2-3 mL | 5 mL/kg | 25-27 G | 23-25 G | Moderate |
| Oral (PO) | < 1-2 mL | 5 mL/kg | 20-22 G (gavage) | 18-20 G (gavage) | Slowest |
| Data synthesized from multiple sources.[15][17][19] |
IV. Core Behavioral Assessment Protocols
The following protocols are designed to characterize the psychoactive effects of 2-MT.
Protocol 1: Head-Twitch Response (HTR) Assay
-
Causality & Rationale: The HTR is a rapid, side-to-side head movement in rodents that is reliably induced by the activation of cortical 5-HT2A receptors.[2][4] There is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans, making this a crucial predictive assay.[3][5] Studies have shown that 2-MT can induce the HTR, and this effect is blocked by 5-HT2A antagonists, confirming the mechanism of action.[1]
-
Detailed Step-by-Step Methodology:
-
Habituation: For at least two days prior to testing, handle the mice and place them in the observation chambers (e.g., standard clear polycarbonate cages) for 30-60 minutes to reduce novelty-induced stress.
-
Administration: On the test day, administer the prepared dose of 2-MT (e.g., 3 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Observation: Immediately after injection, place the mouse into the observation chamber. The observation period typically lasts between 30 and 90 minutes.
-
Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of distinct head twitches.
-
Automated Scoring: For higher throughput and objectivity, an automated system can be used. This typically involves attaching a small magnet to the animal's head and placing the cage within a magnetometer coil. The rapid head movement induces a detectable voltage change, which is filtered and counted by software.[5][12][20]
-
-
Data Analysis: Compare the mean number of head twitches between the 2-MT treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Protocol 2: Locomotor Activity Assessment
-
Causality & Rationale: This assay measures general ambulatory activity to determine if a compound has stimulant, depressant, or no effect on locomotion.[7] This is critical for context, as changes in activity could confound the interpretation of other behavioral tests. For 2-MT, some evidence suggests it does not produce changes in locomotor activity, distinguishing it from psychostimulants.[1]
-
Detailed Step-by-Step Methodology:
-
Habituation: Acclimate animals to the testing room as previously described. Habituate the animals to the locomotor chambers for 30-60 minutes for 1-2 days before the test day to reduce the influence of novelty on activity.[7][14]
-
Administration: Administer the assigned dose of 2-MT or vehicle.
-
Testing: Immediately place the animal into an open-field arena or locomotor activity chamber (e.g., 40x40 cm).[7]
-
Data Collection: Use an automated system with infrared beams or video tracking software to record locomotor activity.[7][21] Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing). Data is typically collected in 5-minute bins over a 60-minute session.[7]
-
Data Analysis: Analyze the data using a two-way repeated measures ANOVA, with treatment as the between-subjects factor and time as the within-subjects factor. Compare total activity over the entire session between groups.
-
Protocol 3: Drug Discrimination
-
Causality & Rationale: Drug discrimination is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug.[22] Animals are trained to recognize the effects of a specific drug and report its presence by making a differential response (e.g., pressing one of two levers).[13][22] By testing 2-MT in animals trained to discriminate a known hallucinogen (e.g., DOM or LSD), one can determine if 2-MT produces similar subjective effects.[6][13]
-
High-Level Methodology:
-
Training Phase: Rats are trained in operant conditioning chambers with two levers. On days when they receive an injection of a known hallucinogen (e.g., 0.5 mg/kg DOM, IP), responses on one lever are reinforced with a food pellet. On days they receive saline, responses on the other lever are reinforced.[13] This continues until the rats reliably press the correct lever.
-
Testing Phase: Once training criteria are met, a substitution test is performed. The animals are administered a dose of 2-MT, and the percentage of responses made on the "drug-appropriate" lever is recorded.
-
Interpretation: If 2-MT causes the animals to predominantly press the lever associated with the training drug, it is said to "fully substitute," indicating a shared mechanism and similar subjective effects.[6]
-
V. Pharmacological Pathways & Data Interpretation
The behavioral effects observed in these protocols are driven by the interaction of 2-MT with specific neural circuits. The HTR, for instance, is a direct consequence of 5-HT2A receptor agonism.
Caption: Proposed signaling cascade for 2-MT-induced Head-Twitch Response.
Interpreting the data requires a holistic view. A positive HTR assay strongly suggests 5-HT2A-mediated psychedelic potential.[1][3] If this is coupled with a lack of significant locomotor activation, it helps to classify 2-MT as a classic tryptamine rather than a stimulant.[1] Confirmation via drug discrimination studies would provide the most definitive evidence for hallucinogen-like subjective effects in a rodent model.[22]
VI. References
-
Routes and Volumes of Administration in Mice. (n.d.). University of Iowa. Retrieved from [Link]
-
Head-twitch response - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Fantegrossi, W. E., et al. (2009). Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats. ResearchGate. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2023). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. ResearchGate. Retrieved from [Link]
-
Brandt, S. D., et al. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Publications. Retrieved from [Link]
-
Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo. PubMed. Retrieved from [Link]
-
IACUC Routes of Administration Guidelines. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. Retrieved from [Link]
-
Gonzalez-Maeso, J., et al. (2016). Fully automated head-twitch detection system for the study of 5-HT 2A receptor pharmacology in vivo. ResearchGate. Retrieved from [Link]
-
Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. PubMed Central. Retrieved from [Link]
-
Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Retrieved from [Link]
-
Ethical Statement on Experimental Animal Research. (n.d.). Medical and Pharmaceutical Journal. Retrieved from [Link]
-
Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University. Retrieved from [Link]
-
Kiani, A. K., et al. (2022). Ethical considerations regarding animal experimentation. PubMed Central. Retrieved from [Link]
-
Ethics of Animal Use in Research. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
The rise (and fall?) of drug discrimination research. (2009). PubMed Central. Retrieved from [Link]
-
Yanai, S., et al. (1998). Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors. PubMed Central. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a ß-arrestin2/Src/Akt signaling complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. va.gov [va.gov]
- 8. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 11. forskningsetikk.no [forskningsetikk.no]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cea.unizar.es [cea.unizar.es]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. researchgate.net [researchgate.net]
- 21. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating 2-Methyltryptamine from a Reaction Mixture
Author: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the isolation and purification of 2-Methyltryptamine (2-Me-T) from a typical synthetic reaction mixture. The protocols detailed herein are designed for researchers in organic chemistry, medicinal chemistry, and drug development. We will explore the fundamental principles behind the selected techniques, offering a robust, self-validating workflow that ensures high purity of the final compound. This guide emphasizes not only the "how" but also the "why" of each step, grounded in established chemical principles.
Introduction: The Chemistry of Tryptamine Purification
The successful isolation of a target molecule like this compound from a complex reaction crude is a critical step in chemical synthesis. The choice of purification strategy is dictated by the physicochemical properties of 2-Me-T and the impurities present. This compound, as a primary amine, possesses a basic nitrogen atom, a property that is central to the purification strategy outlined below. Common impurities in tryptamine synthesis can include unreacted starting materials, reagents, and side-products from competing reaction pathways.
The workflow presented here is a multi-step process involving:
-
Liquid-Liquid Extraction (LLE): To perform a bulk separation of the basic 2-Me-T from neutral and acidic impurities.
-
Column Chromatography: For the fine purification of the isolated crude product.
-
Crystallization: To obtain the final, high-purity solid product.
This combination of techniques provides a reliable and scalable method for obtaining this compound in a state suitable for analytical characterization and further research applications.
Workflow Overview
The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.
Figure 1: Overall workflow for the isolation and purification of this compound.
Part 1: Bulk Separation via Liquid-Liquid Extraction (LLE)
Principle of Acid-Base Extraction
The foundational principle of this step lies in the reversible protonation of the primary amine in this compound. In its freebase form, 2-Me-T is soluble in organic solvents. Upon treatment with an acid, it forms a water-soluble ammonium salt. This allows for the separation of the basic 2-Me-T from non-basic (neutral or acidic) impurities.
Detailed Protocol for LLE
-
Acidic Wash:
-
Transfer the reaction mixture into a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer, which now contains the protonated this compound hydrochloride salt, into a clean flask.
-
Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete recovery.
-
-
Basification and Re-extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Slowly add 2M sodium hydroxide (NaOH) solution while gently swirling, until the pH of the aqueous layer is greater than 12 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the organic-soluble freebase.
-
Add a volume of an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)).
-
Shake vigorously and allow the layers to separate.
-
Drain the lower organic layer containing the 2-Me-T freebase into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to remove residual water.
-
Filter the drying agent and wash it with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which may be an oil or a waxy solid.
-
Part 2: Fine Purification via Column Chromatography
Principle of Adsorption Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (the eluent). More polar compounds will adhere more strongly to the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly.
Detailed Protocol for Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen eluent system. A common starting point for tryptamines is a mixture of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 95:4:1 DCM:MeOH:Et3N). The triethylamine is added to prevent the basic amine from streaking on the acidic silica gel.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude 2-Me-T in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin passing the eluent through the column.
-
Collect fractions in test tubes or vials as the solvent elutes from the bottom of the column.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
-
Analysis and Pooling:
-
Spot small aliquots of each fraction onto a TLC plate and develop it in the same eluent system.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., ninhydrin for primary amines).
-
Combine the fractions that contain the pure this compound.
-
Concentrate the pooled fractions under reduced pressure to yield the purified 2-Me-T.
-
Part 3: Final Product Formulation via Crystallization
Principle of Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the compound in a hot solvent and then allowing it to cool slowly, the compound's solubility will decrease, and it will form a crystal lattice, excluding impurities which remain in the solution.
Detailed Protocol for Crystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for tryptamines include heptane, ethyl acetate, or mixtures thereof.
-
-
Dissolution:
-
Place the purified 2-Me-T oil or amorphous solid in a clean flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystal Growth:
-
Allow the hot solution to cool slowly to room temperature.
-
For further crystal growth, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
The final product should be a crystalline solid, the purity of which can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Data Summary
| Parameter | Typical Value |
| Molecular Formula | C11H14N2 |
| Molecular Weight | 174.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-101 °C |
| Boiling Point | 155-160 °C at 0.5 mmHg |
References
- Shulgin, A. T., & Shulgin, A. (1997).
- Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1977). Psychotomimetic N-methyl-N-isopropyltryptamines. Journal of Medicinal Chemistry, 20(10), 1323–1325.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Armarego, W. L., & Chai, C. L. (2012).
Application Notes and Protocols: Radiolabeling of 2-Methyltryptamine for Receptor Occupancy Studies
Abstract
This document provides a comprehensive guide for the radiolabeling of 2-Methyltryptamine (2-MeT) and its application in receptor occupancy studies. 2-MeT, a tryptamine derivative, acts as a serotonin receptor agonist, with notable affinity for the 5-HT1A and 5-HT2A receptors.[1] Understanding the in vivo behavior and target engagement of such compounds is crucial for the development of novel therapeutics targeting the serotonergic system. Positron Emission Tomography (PET) and in vitro autoradiography are powerful techniques to quantify receptor occupancy, providing invaluable data for dose-finding studies and confirming the mechanism of action of new chemical entities.[2][3][4] This guide details the rationale for radiolabeling 2-MeT, provides a step-by-step protocol for its radiosynthesis with Carbon-11, outlines essential quality control procedures, and describes its application in both in vivo and in vitro receptor occupancy studies.
Introduction: The Significance of this compound and Receptor Occupancy
This compound (2-MeT) is a structural analog of the neurotransmitter serotonin and belongs to the tryptamine family of compounds.[1] Tryptamines are known for their interaction with various serotonin receptors, playing a role in modulating mood, cognition, and perception.[5][6] Specifically, 2-MeT has been shown to be an agonist at serotonin 5-HT1A and 5-HT2A receptors, though with a lower affinity compared to tryptamine.[1] The serotonergic system is a key target for drugs treating a wide range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[5]
Receptor occupancy (RO) studies are a cornerstone of modern drug development, providing a quantitative measure of the interaction between a drug and its molecular target in a living system.[4][7][8] By determining the percentage of receptors occupied by a drug at various doses, researchers can establish a critical link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect).[4] This information is vital for selecting appropriate doses for clinical trials, minimizing off-target effects, and ultimately developing safer and more effective medicines.[9]
Radiolabeling 2-MeT with a positron-emitting radionuclide, such as Carbon-11 (¹¹C), allows for non-invasive in vivo imaging of its distribution and receptor binding using PET.[2][10] The short half-life of ¹¹C (20.4 minutes) is advantageous for conducting multiple studies in the same subject on the same day, allowing for the efficient generation of dose-occupancy curves.[11][12]
This application note will provide researchers with the necessary protocols and theoretical background to successfully radiolabel 2-MeT and utilize it in receptor occupancy studies to advance our understanding of its pharmacological profile.
Radiolabeling of this compound with Carbon-11
The choice of radionuclide is critical for successful PET imaging. Carbon-11 is an ideal candidate for labeling 2-MeT as it does not alter the compound's chemical structure or pharmacological properties.[11][12] The most common method for introducing ¹¹C is through methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[12][13][14]
Radiosynthesis of [¹¹C]this compound
This protocol describes the synthesis of [¹¹C]this compound via N-methylation of the corresponding desmethyl precursor, 2-methyl-N-desmethyltryptamine.
Precursor: 2-methyl-N-desmethyltryptamine (Available from commercial suppliers or synthesized in-house).
Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I), produced from cyclotron-generated [¹¹C]CO₂.[13]
Protocol:
-
Preparation of the Reaction Vessel: To a 1 mL V-vial, add 1-2 mg of the desmethyl precursor dissolved in 300 µL of anhydrous dimethylformamide (DMF).
-
Addition of Base: Add 2-3 µL of a 5 M aqueous sodium hydroxide solution to deprotonate the primary amine of the precursor.
-
Introduction of [¹¹C]CH₃I: The cyclotron-produced [¹¹C]CH₃I is trapped in the reaction vial at room temperature.
-
Reaction: Heat the sealed reaction vial at 80-100°C for 5-7 minutes.
-
Quenching and Purification: After the reaction, quench the mixture with 500 µL of HPLC mobile phase. The crude product is then purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [¹¹C]2-MeT is diluted with sterile water and passed through a sterile filter into a sterile vial for injection. The final formulation should be an isotonic, sterile, and pyrogen-free solution.
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
Quality Control of [¹¹C]this compound
Stringent quality control (QC) is mandatory for all radiopharmaceuticals to ensure patient safety and data integrity.[15][16][17][18] The following QC tests must be performed on the final product before administration.
| QC Test | Specification | Method |
| Identity | Co-elution with a non-radioactive 2-MeT standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC |
| Radionuclidic Purity | ≥ 99.5% ¹¹C | Gamma-ray spectroscopy |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection | Calculated from HPLC data and radioactivity measurement |
| pH | 4.5 - 7.5 | pH meter or validated pH strips |
| Sterility | Sterile | Standard pharmacopeial methods |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Detailed QC Protocols
-
Analytical HPLC for Identity and Radiochemical Purity:
-
Inject a small aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector and a UV detector.
-
The mobile phase and column conditions should be optimized to achieve good separation of [¹¹C]2-MeT from potential impurities.
-
Confirm the identity of the radioactive peak by comparing its retention time with that of a co-injected, non-radioactive 2-MeT standard detected by the UV detector.
-
Calculate the radiochemical purity by integrating the area of the desired radioactive peak and expressing it as a percentage of the total radioactivity detected.[17]
-
-
Gamma-ray Spectroscopy for Radionuclidic Purity:
-
Place a sample of the final product in a gamma-ray spectrometer.
-
Acquire a spectrum and identify the photopeak corresponding to the 511 keV annihilation photons of ¹¹C.
-
Ensure the absence of significant peaks from other radionuclides.
-
Application in Receptor Occupancy Studies
In Vivo Receptor Occupancy using PET
PET imaging with [¹¹C]2-MeT allows for the non-invasive quantification of 5-HT1A and 5-HT2A receptor occupancy in the brain.[2] The study design typically involves a baseline scan followed by a second scan after administration of a competing, non-radioactive drug.[2]
Protocol:
-
Subject Preparation: Subjects (human or animal) should be fasted for at least 4 hours prior to the scan. A catheter is placed for radiotracer injection and, if required, for arterial blood sampling.
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Inject a bolus of [¹¹C]2-MeT intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
If arterial blood sampling is performed, collect timed samples to measure the arterial input function.
-
-
Drug Administration: Administer the therapeutic drug at the desired dose and route.
-
Post-Drug PET Scan: After a suitable time for the drug to reach its target, perform a second PET scan following the same procedure as the baseline scan.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in brain areas rich in 5-HT1A and 5-HT2A receptors (e.g., cortex, hippocampus) and a reference region with low receptor density (e.g., cerebellum).
-
Calculate the binding potential (BP_ND) or distribution volume ratio (DVR) for the baseline and post-drug scans using appropriate kinetic modeling.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100 [19]
-
Caption: Workflow for an in vivo PET receptor occupancy study.
In Vitro Receptor Autoradiography
In vitro autoradiography provides a high-resolution map of receptor distribution and can be used to determine receptor occupancy in post-mortem tissue samples.[20]
Protocol:
-
Tissue Preparation:
-
Animals are treated with the therapeutic drug or vehicle.
-
At a designated time, animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryostat-section the brains into thin slices (e.g., 20 µm) and thaw-mount them onto microscope slides.[20]
-
-
Incubation:
-
Incubate the tissue sections with a solution containing [¹¹C]2-MeT.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radioactive ligand (e.g., unlabeled 2-MeT or a specific 5-HT1A/2A antagonist).
-
-
Washing and Drying: Wash the slides in ice-cold buffer to remove unbound radioligand and then dry them quickly.[20]
-
Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Data Analysis:
-
Quantify the radioactivity in different brain regions using a phosphorimager or densitometry.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine receptor occupancy in the drug-treated animals relative to the vehicle-treated controls.
-
Conclusion
The methodologies outlined in this application note provide a robust framework for the radiolabeling of this compound and its use in receptor occupancy studies. The successful application of [¹¹C]2-MeT as a PET radiotracer will enable researchers to gain critical insights into the in vivo pharmacology of this compound and other tryptamine derivatives. This, in turn, will facilitate the development of novel therapeutics targeting the serotonergic system for the treatment of various neurological and psychiatric disorders.
References
- International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA.
- Bigdeli, M., & Moradi, S. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8.
- The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control.
- Morera, C., et al. (2015). Radiopharmaceutical quality control.
- Wikipedia. (2023, December 2). This compound.
- Guo, H., & Li, S. (2020). PET imaging for receptor occupancy: meditations on calculation and simplification.
- Gifford Bioscience. (n.d.). Data Sheet Receptor Occupancy Protocol.
- ITR Laboratories Canada Inc. (n.d.). Receptor Occupancy Measurement by Flow Cytometry.
- Lancelot, S., et al. (2020). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Theranostics, 10(1), 346–367.
- KCAS Bio. (2022, February 26). Comprehensive Guide to Receptor Occupancy Assays.
- Sygnature Discovery. (n.d.). Receptor Binding - Technical Notes.
- BioAgilytix. (n.d.). Receptor Occupancy Flow Cytometry Assays.
- Gulyás, B., et al. (2016). Guidelines to PET measurements of the target occupancy in the brain for drug development. European Journal of Nuclear Medicine and Molecular Imaging, 43(12), 2255–2262.
- TPC. (2004, August 9). Receptor occupancy.
- Leonov, S., et al. (2022). Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study. CPT: Pharmacometrics & Systems Pharmacology, 11(12), 1639–1650.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524.
- Delforge, J., et al. (2000). Measuring Receptor Occupancy with PET.
- Cozzi, N. V., et al. (2011). In vivo long-term kinetics of radiolabeled n,n-dimethyltryptamine and tryptamine. Journal of Nuclear Medicine, 52(6), 968-971.
- Lancelot, S., et al. (2019).
- Paolo, G., et al. (2022). Psychedelic Targeting of Metabotropic Glutamate Receptor 2 and Its Implications for the Treatment of Alcoholism. International Journal of Molecular Sciences, 23(21), 13357.
- Nichols, D. E., & Glennon, R. A. (1986). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 29(10), 2009-2015.
- Jacobson, O., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience.
- Glatfelter, G. C., et al. (2023). Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. bioRxiv.
- Wilson, A. A., & Houle, S. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews.
- Jacobson, O., et al. (2015).
- Wikipedia. (2024, January 3). Dimethyltryptamine.
- Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 793.
- Goodman, M. M., & Kabalka, G. W. (1993). Synthesis of fluorine-18 labeled compounds for brain imaging. INIS-IAEA.
- Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PubMed Central.
- Coenen, H. H., & Elsinga, P. H. (2012). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide.
- Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 6.
- Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- Guo, Y., et al. (2023). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. International Journal of Molecular Sciences, 24(13), 10839.
- Cozzi, N. V., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Receptor Occupancy Measurement by Flow Cytometry - ITR Laboratories Canada Inc. [itrlab.com]
- 8. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iaea.org [iaea.org]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 17. nucleusrad.com [nucleusrad.com]
- 18. researchgate.net [researchgate.net]
- 19. TPC - Receptor occupancy [turkupetcentre.net]
- 20. giffordbioscience.com [giffordbioscience.com]
Application Notes & Protocols for 2-Methyltryptamine in Neuroscience Research
A Senior Application Scientist's Guide to Investigating a Novel Tryptamine
This guide provides a comprehensive framework for neuroscience researchers, scientists, and drug development professionals on the application of 2-Methyltryptamine (2-MT) as a research tool. 2-MT, a tryptamine derivative, serves as a valuable probe for dissecting the complexities of the serotonergic system. Unlike its more extensively studied analogue, α-Methyltryptamine (AMT), 2-MT exhibits a distinct pharmacological profile characterized by reduced potency at serotonin receptors, making it a unique tool for specific experimental questions.
Our focus here is not merely on procedural steps but on the underlying scientific rationale. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system designed for rigor and reproducibility. This document will guide you through the essential in vitro and in vivo assays required to characterize the neuropharmacological footprint of 2-MT and similar compounds.
Section 1: The Neuropharmacological Profile of this compound
This compound (2-MT or 2-Me-T) is a serotonin receptor agonist belonging to the tryptamine family.[1] Its primary mechanism of action involves direct interaction with serotonin (5-HT) receptors. However, compared to the parent compound tryptamine, 2-MT displays a significantly attenuated activity profile.[1] This characteristic makes it an interesting compound for studying the threshold of receptor activation required to elicit specific physiological or behavioral responses.
Receptor Binding and Functional Activity
Initial characterization of any psychoactive compound begins with determining its affinity and functional efficacy at relevant neuronal receptors. For 2-MT, the primary targets are serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are critically involved in mood, cognition, and perception.[1][2][3][4]
Known Receptor Interaction Profile of 2-MT
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Effect |
| 5-HT₁ₐ | 1,095[1] | 12,534[1] | Agonist |
| 5-HT₂ₐ | 7,774[1] | 4,598[1] | Agonist |
Causality Insight: The data clearly shows that 2-MT has a low affinity (high Kᵢ value) and low potency (high EC₅₀ value) for both 5-HT1A and 5-HT2A receptors compared to many other tryptamines.[1] This reduced activity is a key feature. It allows researchers to investigate the effects of serotonergic stimulation within a specific, lower-potency range that might be difficult to achieve with more powerful agonists.
Monoamine Oxidase (MAO) Interaction
Many tryptamines are substrates or inhibitors of monoamine oxidase (MAO), the enzyme responsible for their degradation.[5][6] While the related compound α-Methyltryptamine is a known reversible MAO inhibitor (MAOI), particularly for MAO-A, the specific MAO-inhibiting properties of 2-MT are less characterized and warrant investigation to fully understand its in vivo effects.[7][8][9] Inhibition of MAO can potentiate and prolong the effects of 2-MT and endogenous monoamines like serotonin.[6][10][11]
Caption: Potential interaction points of 2-MT within a serotonergic synapse.
Section 2: In Vitro Experimental Protocols
The following protocols provide a foundation for characterizing the molecular pharmacology of 2-MT.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 2-MT for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). This competitive binding assay measures how effectively 2-MT displaces a known high-affinity radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from cell lines expressing the human receptor of interest (e.g., HEK293-h5-HT2A).
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).
-
This compound HCl.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 2-MT in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM ketanserin for non-specific binding).
-
25 µL of the appropriate 2-MT dilution.
-
50 µL of the radioligand at a concentration near its Kₔ value.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific receptor protocol) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the 2-MT concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 2-MT that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Protocol: In Vitro MAO-A Inhibition Assay
Objective: To determine the concentration of 2-MT that inhibits 50% of MAO-A activity (IC₅₀). This is crucial for understanding its potential to alter monoamine metabolism in vivo.
Materials:
-
Recombinant human MAO-A enzyme or mitochondrial fractions from rat liver.[12]
-
MAO-A substrate (e.g., kynuramine or a luciferin-based probe).
-
This compound HCl.
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Known MAO-A inhibitor for positive control (e.g., clorgyline).
-
96-well microplates (black plates for fluorescence).
-
Fluorometric or colorimetric plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of 2-MT and the positive control in assay buffer.
-
Assay Setup: In each well, add:
-
Buffer.
-
The appropriate dilution of 2-MT, positive control, or buffer (for control wells).
-
MAO-A enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO-A substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Measurement: Stop the reaction (if necessary, per kit instructions) and measure the fluorescent or colorimetric signal using a plate reader. The signal is proportional to MAO-A activity.
-
Data Analysis:
-
Normalize the data, setting the uninhibited control as 100% activity and the fully inhibited control as 0% activity.
-
Plot the percentage of MAO-A activity against the logarithm of the 2-MT concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Section 3: In Vivo Applications and Protocols
In vivo studies are essential to understand how the molecular activities of 2-MT translate into physiological and behavioral effects within a complex biological system.
Behavioral Pharmacology
Animal behavioral models are used to assess the psychoactive effects of compounds. For tryptamines, the head-twitch response (HTR) is a key behavioral proxy for 5-HT2A receptor activation.[1][13][14]
Key Behavioral Findings for 2-MT:
-
Head-Twitch Response (HTR): Findings are mixed. One study reported HTR at 3 mg/kg (intraperitoneal), which was blocked by the 5-HT2A antagonist ketanserin, while another study found no HTR at the same dose.[1] This discrepancy highlights the compound's low potency and suggests that HTR is highly sensitive to experimental conditions.
-
Locomotor Activity: No significant changes in locomotor activity have been observed in rodents.[1]
-
Rewarding Properties: 2-MT does not produce conditioned place preference (CPP) or self-administration, indicating a low potential for abuse in these models.[1]
Protocol: Head-Twitch Response (HTR) Assay in Mice
Objective: To quantify 5-HT2A receptor-mediated effects of 2-MT in vivo. The HTR is a rapid, rotational head movement that is a well-established behavioral correlate of 5-HT2A agonism.[15][16][17]
Materials:
-
Male C57BL/6J or similar strain mice.
-
This compound HCl dissolved in sterile saline (0.9% NaCl).
-
Vehicle control (sterile saline).
-
Positive control (e.g., DOI or another known 5-HT2A agonist).
-
Observational chambers.
-
Video recording equipment (optional, but recommended for unbiased scoring).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes and to the individual observation chambers for 10-15 minutes before drug administration.
-
Administration: Administer 2-MT via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group.
-
Observation: Immediately after injection, place the mouse back into the observation chamber. Record the number of head twitches over a period of 30-60 minutes. The peak effect for tryptamines is typically within the first 15-20 minutes.
-
Scoring:
-
A trained observer, blind to the experimental conditions, should count the head twitches.
-
Alternatively, record the sessions and score them later, possibly using automated tracking software.
-
-
(Optional) Antagonist Study: To confirm 5-HT2A receptor mediation, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) 30 minutes before the administration of 2-MT.[1][14] A significant reduction in HTR frequency would confirm the involvement of this receptor.
-
Data Analysis:
-
Compare the mean number of head twitches between the different dose groups and the vehicle control using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's).
-
For the antagonist study, use a two-way ANOVA or t-test to compare the 2-MT group with the antagonist + 2-MT group.
-
Caption: Workflow for an in vivo Head-Twitch Response (HTR) study.
Section 4: Advanced Research & Future Directions
The foundational data gathered from the protocols above opens the door to more sophisticated neuroscientific inquiry.
-
Downstream Signaling Pathway Analysis: A key finding is that psychoactive N-methyltryptamines may differ from serotonin in their engagement of β-arrestin2-mediated signaling cascades at the 5-HT2A receptor.[15][16][17] Investigating whether 2-MT activates G-protein-dependent pathways versus β-arrestin-dependent pathways can provide crucial insights into the mechanisms of functional selectivity ("biased agonism") and help explain its unique behavioral profile.
-
In Vivo Neurochemistry: Techniques like in vivo microdialysis can be employed to measure real-time changes in serotonin and dopamine levels in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) following systemic administration of 2-MT. This would clarify its effects on neurotransmitter release and reuptake.
-
Electrophysiology: Using in vivo or in vitro slice electrophysiology, researchers can examine how 2-MT alters the firing patterns of neurons, particularly pyramidal neurons in the prefrontal cortex, which are heavily implicated in the actions of serotonergic compounds.
By systematically applying these methodologies, researchers can thoroughly characterize the neuropharmacological properties of this compound, using its unique low-potency profile to ask nuanced questions about the function and regulation of the serotonergic system.
References
- Wikipedia. (n.d.). This compound.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience, 30(40), 13513–13524.
- McKenna, D. J., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(4), 853-859.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. R Discovery.
- Wikipedia. (n.d.). α-Methyltryptamine.
- McKenna, D. J., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. PubMed.
- Glancy, M., et al. (2021). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 12(8), 1444-1456.
- Yu, P. H., et al. (1995). Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase. II. Inhibition by Alpha-Methylated Substrate-Analogue Monoamines, Alpha-Methyltryptamine, Alpha-Methylbenzylamine and Two Enantiomers of Alpha-Methylbenzylamine. Biochemical Pharmacology, 50(5), 655-661.
- Gatch, M. B., et al. (2015). The role of 5-HT2A, 5-HT 2C and mGlu2 receptors in the behavioral effects of tryptamine hallucinogens N,N-dimethyltryptamine and N,N-diisopropyltryptamine in rats and mice. Psychopharmacology, 232(2), 433-442.
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience.
- Wikipedia. (n.d.). Dimethyltryptamine.
- McKenna, D. J., et al. (1984). Monoamine oxidase inhibitors in South American hallucinogenic plants Part 2: Constituents of orally-active Myristicaceous hallucinogens. Journal of Ethnopharmacology, 12(2), 179-211.
- Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
- Wikipedia. (n.d.). N-Methyltryptamine.
- Frecska, E., et al. (2013). Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors. Journal of Neural Transmission, 120(6), 873-882.
- Gatch, M. B., et al. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology, 36(6), 429-437.
- Frecska, E., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. ResearchGate.
- Cozzi, N. V., et al. (2009). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Medicinal Chemistry Letters, 1(1), 32-36.
- DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: Spirals).
- Wikipedia. (n.d.). Monoamine oxidase inhibitor.
- Cox, B., & Lee, T. F. (1980). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 68(4), 639-646.
- Cox, B., & Lee, T. F. (1980). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. PubMed.
- Frecska, E., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. Frontiers in Neuroscience, 15, 724694.
- Dean, J. G., et al. (2024). Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-Dimethyltryptamine in Rats. ResearchGate.
- Mardal, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 99.
- Frecska, E., et al. (2021). The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. National Institutes of Health.
- Manske, R. H. F. (1931). A synthesis of the methyltryptamines and some derivatives. Canadian Journal of Research, 5(5), 592-600.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 4. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Studies of monoamine oxidase and semicarbazide-sensitive amine oxidase. II. Inhibition by alpha-methylated substrate-analogue monoamines, alpha-methyltryptamine, alpha-methylbenzylamine and two enantiomers of alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 11. Monoamine oxidase inhibitors in South American hallucinogenic plants Part 2: Constituents of orally-active Myristicaceous hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The role of 5-HT2A, 5-HT 2C and mGlu2 receptors in the behavioral effects of tryptamine hallucinogens N,N-dimethyltryptamine and N,N-diisopropyltryptamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. jneurosci.org [jneurosci.org]
Application Notes & Protocols: 2-Methyltryptamine as a Versatile Synthetic Precursor
Abstract
2-Methyltryptamine (2-MeT) is a tryptamine derivative characterized by a methyl group at the C2 position of its indole ring.[1] While its direct pharmacological profile is distinct from other tryptamines, its true value in the fields of medicinal chemistry and drug development lies in its utility as a versatile precursor. The presence of the indole nucleus, the primary amine on the ethyl side-chain, and the unique C2-methyl substituent provide multiple reactive sites for synthetic modification. This guide provides an in-depth exploration of key synthetic transformations using 2-MeT, complete with detailed protocols, mechanistic insights, and practical considerations for researchers.
Introduction: Chemical Reactivity of this compound
The synthetic potential of this compound stems from three primary reactive zones:
-
The Indole Ring: The indole system is an electron-rich aromatic heterocycle. While the C3 position is typically the most nucleophilic site in tryptamines, the presence of the methyl group at C2 in 2-MeT alters the electronic landscape.[2][3] Electrophilic aromatic substitution (EAS) reactions remain a viable pathway for functionalization, though reaction conditions may need optimization compared to unsubstituted tryptamine.[4][5][6]
-
The Ethylamine Side-Chain: The primary amine (-NH₂) is a potent nucleophile, readily participating in reactions such as N-alkylation, acylation, and reductive amination. These transformations are fundamental for building a diverse library of derivatives.[7][8]
-
Cyclization Reactions: The tryptamine scaffold is primed for intramolecular cyclization. The Pictet-Spengler reaction, a cornerstone of alkaloid synthesis, allows for the construction of complex polycyclic systems like β-carbolines by reacting the ethylamine with an aldehyde or ketone.[9][10][11]
This document will detail protocols for leveraging these reactive sites to generate novel compounds with potential therapeutic applications.
Section 1: N-Alkylation of the Side-Chain Amine
Modification of the side-chain amine is one of the most direct methods to modulate the pharmacological properties of tryptamine derivatives. N-alkylation introduces alkyl groups to the primary amine, progressing to secondary, tertiary, and even quaternary ammonium salts.[12][13] The choice of alkylating agent and reaction conditions is critical for controlling the degree of substitution.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (e.g., methyl iodide, ethyl bromide) are common electrophiles. The reactivity follows the order I > Br > Cl.
-
Base: A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct (e.g., HBr) formed during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the amine salt and does not interfere with the nucleophilic attack.
-
Stoichiometry: Using a slight excess of the alkylating agent can drive the reaction towards disubstitution. Precise control of stoichiometry is key for achieving selective mono-alkylation. Reductive amination offers an alternative route for controlled N-alkylation.[14]
Protocol 1: Synthesis of N,N-Dimethyl-2-Methyltryptamine (2-Me-DMT)
This protocol details a standard procedure for exhaustive methylation of the primary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Methyl Iodide (CH₃I) (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Add methyl iodide to the mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 82°C for ACN) and stir for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Derivative Class | Reaction Type | Reagents | Resulting Moiety |
| Secondary Amines | Mono-N-Alkylation | 1 eq. R-X, Base | -NHR |
| Tertiary Amines | Di-N-Alkylation | >2 eq. R-X, Base | -NR₂ |
| Amides | N-Acylation | Acyl Chloride or Anhydride | -NHCOR |
| Carbamates | Carbamoylation | Methyl Chloroformate | -NHCOOCH₃[15] |
Section 2: The Pictet-Spengler Reaction for β-Carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that fuses a new six-membered ring onto the indole scaffold, forming the tetrahydro-β-carboline (THBC) core.[10][16][17] This structure is prevalent in a wide range of pharmacologically active alkaloids.[10] The reaction proceeds through the condensation of a β-arylethylamine (like 2-MeT) with an aldehyde or ketone to form a Schiff base, which then cyclizes via an intramolecular electrophilic substitution.[11][18][19]
Mechanistic Insight: The driving force is the formation of a highly electrophilic iminium ion under acidic conditions.[9][11] The electron-rich indole ring (specifically the C3 position) then acts as the nucleophile, attacking the iminium carbon to form a spirocyclic intermediate.[10][11] A subsequent rearrangement and deprotonation restores aromaticity and yields the final THBC product.[18] The C2-methyl group of 2-MeT will become the C1-methyl group in the resulting β-carboline.
Caption: The Pictet-Spengler reaction mechanism.
Protocol 2: Synthesis of 1-Methyl-1-Phenyl-1,2,3,4-tetrahydro-β-carboline
This protocol uses benzaldehyde as the carbonyl component to demonstrate the synthesis of a 1,1-disubstituted THBC derivative from 2-MeT.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) (as catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add benzaldehyde to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) dropwise (typically 5-10 mol%).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: The crude product should be purified using flash column chromatography on silica gel to isolate the desired tetrahydro-β-carboline.
-
Characterization: Verify the structure using NMR and MS analysis. The resulting product can be further oxidized to the fully aromatic β-carboline if desired, using reagents like DDQ or manganese dioxide (MnO₂).[20]
Section 3: Electrophilic Substitution on the Indole Ring
While the C3 position is the canonical site for electrophilic attack on indoles, this position is occupied by the ethylamine side-chain in 2-MeT.[2] Therefore, electrophilic substitution will be directed to other positions on the indole ring, primarily C4, C5, C6, or C7. The specific position depends on the directing effects of the existing substituents and the reaction conditions. Halogenation and nitration are common EAS reactions used to functionalize the core scaffold.
Causality of Experimental Choices:
-
Reagents: Milder reagents are often required for indoles to prevent polymerization or side reactions. For halogenation, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are preferred over diatomic halogens. For nitration, a mixture of nitric acid in acetic anhydride is a common choice.[4]
-
Protecting Groups: To prevent unwanted reactions at the side-chain amine, it is often necessary to protect it before performing EAS. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Caption: General workflow for indole ring functionalization.
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many reagents used in these protocols are corrosive, toxic, or flammable (e.g., methyl iodide, TFA, DCM). Consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate caution.
-
Reaction Conditions: Refluxing solvents and exothermic reactions should be handled with care, using appropriate cooling baths and ensuring proper setup of equipment.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of complex nitrogen-containing heterocycles. By strategically targeting the side-chain amine for alkylation and acylation, leveraging the powerful Pictet-Spengler reaction for β-carboline formation, and functionalizing the indole nucleus through electrophilic substitution, researchers can access novel chemical entities. The protocols and insights provided herein serve as a foundational guide for drug development professionals and synthetic chemists aiming to explore the rich chemical space accessible from this precursor.
References
- Kulkarni, A., Shaikh, M. A., Torok, B., & Huang, X. (2009).
- chemeurope.com. (n.d.). Pictet-Spengler reaction.
- D'Agostino, M., & D'Auria, M. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(10), 2466.
- Google Sites. (n.d.). Synthesis of Carboline - Introduction.
- Wikipedia. (n.d.). This compound.
- Sciforum. (n.d.). Synthesis of β-carboline derivatives.
- Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE.
- Journal of the Chemical Society C: Organic. (n.d.). A synthesis of 2-alkyltryptamines and of 3,4-dihydro-β-carboline. Retrieved from Royal Society of Chemistry Publishing.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- The Hive. (n.d.). Breath of Hoax? / PTC tryptamine alkylation on the test bench.
- Szára, S., & Hearst, E. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 5(2), 368-372.
- Canadian Science Publishing. (n.d.). A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES.
- PubMed. (n.d.). N-Alkylation of phenethylamine and tryptamine.
- National Center for Biotechnology Information. (n.d.). 2-methyl-5-HT. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Methyltryptamine. PubChem Compound Database.
- ResearchGate. (2025).
- ResearchGate. (2025).
- Wikipedia. (n.d.). N-Methyltryptamine.
- Brandt, S. D., Moore, S. A., Freeman, S., & Archer, R. P. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 24(20), 2961-2973.
- MDPI. (n.d.). N-Dealkylation of Amines.
- Química Organica.org. (n.d.). Electrophilic substitution at the indole.
- Liu, G., & Liu, P. (2014). Electrophilic Aromatic Substitution of a BN Indole.
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
- Semantic Scholar. (2011). Electrophilic Substitution Reactions of Indoles.
- PubMed. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Kousar, S., Anjum, S. N., Jaleel, F., Khan, J., & Naseem, S. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Drug Discovery and Therapeutics, 5(7), 1-5.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. Breath of Hoax? / PTC tryptamine alkylation on the test bench , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 13. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Synthesis of Carboline - Introduction [sites.google.com]
- 17. sciforum.net [sciforum.net]
- 18. jk-sci.com [jk-sci.com]
- 19. grokipedia.com [grokipedia.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with 2-Methyltryptamine Treatment
Introduction: Unveiling the Cellular Impact of 2-Methyltryptamine
This compound (2-MT) is a tryptamine derivative that acts as a serotonin receptor agonist, showing affinity for both the 5-HT1A and 5-HT2A receptors[1]. While its psychoactive properties have been a primary area of interest, the broader effects of 2-MT and similar tryptamine analogs on cellular viability and proliferation are of increasing interest to researchers in toxicology, drug development, and neuroscience. Understanding how 2-MT affects cell health is crucial for elucidating its potential therapeutic or toxicological profiles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of this compound on cell viability. We will delve into the rationale behind selecting appropriate cell viability assays, provide detailed, step-by-step protocols for robust and reproducible results, and discuss the interpretation of data within the context of 2-MT's known pharmacology.
The Rationale for a Multi-Assay Approach
No single assay can provide a complete picture of cell health. Therefore, a multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects of this compound. We will focus on three widely-used and well-validated colorimetric assays that measure different aspects of cell viability:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability and proliferation.
-
XTT Assay: A second-generation tetrazolium salt assay that also measures mitochondrial dehydrogenase activity but offers the advantage of a soluble formazan product.
-
Neutral Red Uptake Assay: Assesses cell membrane integrity and lysosomal function.
By employing these distinct methods, researchers can gain a more nuanced understanding of how 2-MT may be impacting cellular processes.
PART 1: Foundational Knowledge and Experimental Design
Before embarking on the experimental protocols, it is essential to consider the cellular context and the properties of this compound.
Choosing the Right Cell Model
The choice of cell line is critical and should be guided by the research question.
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC-12): Given 2-MT's action on serotonin receptors, which are abundant in the central nervous system, neuronal cell lines are highly relevant for neurotoxicity and neuropharmacology studies. The SH-SY5Y human neuroblastoma cell line, for instance, is a well-established model for studying neuronal function and differentiation[2][3].
-
Cancer Cell Lines (e.g., Prostate, Leukemia, HeLa): Studies have shown that some tryptamine derivatives exhibit cytotoxic and apoptotic effects on various cancer cell lines[4][5][6]. Investigating 2-MT's impact on cancer cells could uncover potential anti-proliferative properties.
-
Non-Cancerous Cell Lines (e.g., HEK293): Including a non-cancerous cell line can help assess the general cytotoxicity of 2-MT and determine if its effects are specific to cancerous or neuronal cells.
This compound: Preparation and Concentration Ranges
Solubility and Stability: The solubility and stability of this compound in cell culture media should be empirically determined to ensure accurate dosing. It is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentrations in the cell culture medium. A preliminary test to observe for any precipitation at the highest concentration is recommended.
Concentration Range: Based on the known receptor binding affinities of 2-MT (Ki values of 1,095 nM for 5-HT1A and 7,774 nM for 5-HT2A) and the IC50 values of other tryptamine derivatives which can range from micromolar to low millimolar, a broad concentration range should be initially screened[1][7][8]. A suggested starting range for a dose-response curve would be from 1 µM to 500 µM.
PART 2: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. It is crucial to maintain aseptic cell culture techniques throughout.
General Cell Seeding and Treatment Protocol
This initial workflow is common to all three viability assays described below.
Caption: General workflow for cell seeding and treatment with this compound.
Table 1: Recommended Cell Seeding Densities
| Cell Line | Seeding Density (cells/well in 96-well plate) |
| SH-SY5Y | 1 x 104 - 2 x 104 |
| PC-12 | 5 x 103 - 1 x 104 |
| HeLa | 5 x 103 - 1 x 104 |
| Prostate Cancer (e.g., PC-3) | 8 x 103 - 1.5 x 104 |
| Leukemia (suspension) | 2 x 104 - 5 x 104 |
Note: These are starting recommendations and should be optimized for each specific cell line and experimental conditions.
Protocol 1: MTT Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow the "General Cell Seeding and Treatment Protocol."
-
After the incubation period with 2-MT, carefully aspirate the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2: XTT Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow the "General Cell Seeding and Treatment Protocol."
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate to ensure a homogeneous distribution of the color.
-
Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
Protocol 3: Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow the "General Cell Seeding and Treatment Protocol."
-
After the incubation period with 2-MT, carefully aspirate the culture medium.
-
Add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C in a CO2 incubator.
-
After incubation, aspirate the Neutral Red solution and wash the cells once with 150 µL of sterile PBS.
-
Add 150 µL of the destain solution to each well.
-
Gently shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
PART 3: Data Analysis and Interpretation
Data Presentation:
The results should be presented as the percentage of cell viability relative to the vehicle-treated control cells. The data can be summarized in a table format.
Table 2: Example of Cell Viability Data Presentation (MTT Assay)
| 2-MT Concentration (µM) | Absorbance (570 nm) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1.10 ± 0.09 | 88.0 ± 7.2 |
| 50 | 0.85 ± 0.06 | 68.0 ± 4.8 |
| 100 | 0.60 ± 0.05 | 48.0 ± 4.0 |
| 250 | 0.35 ± 0.04 | 28.0 ± 3.2 |
| 500 | 0.15 ± 0.03 | 12.0 ± 2.4 |
Calculating IC50:
The half-maximal inhibitory concentration (IC50) value, which is the concentration of 2-MT that reduces cell viability by 50%, should be calculated from the dose-response curve using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Interpreting the Results:
-
Discrepancies between assays: If the MTT/XTT assays show a significant decrease in viability while the Neutral Red assay does not, it might suggest that 2-MT is affecting mitochondrial function without causing immediate cell membrane damage.
-
Time-dependent effects: Performing the assays at different time points (e.g., 24, 48, 72 hours) can reveal whether the effects of 2-MT are acute or chronic.
-
Cell-type specificity: Comparing the IC50 values across different cell lines can indicate whether 2-MT has a selective effect on certain cell types.
Potential Mechanisms of Action and Further Investigations
The observed effects of this compound on cell viability are likely mediated by its interaction with serotonin receptors, which can trigger various downstream signaling pathways.
Caption: Potential signaling pathways affected by this compound leading to decreased cell viability.
Further investigations could include:
-
Apoptosis Assays: To confirm if the observed decrease in cell viability is due to apoptosis, assays such as Annexin V/PI staining or caspase activity assays can be performed. Studies on other tryptamine derivatives have shown induction of apoptosis[9].
-
Mitochondrial Membrane Potential: Using fluorescent probes like JC-1 to assess changes in mitochondrial membrane potential can provide further evidence of mitochondrial involvement.
-
Western Blotting: To investigate the specific signaling pathways, western blotting for key proteins in the ERK, JNK, and Akt pathways can be conducted. Serotonin receptor activation has been shown to modulate these pathways[10].
-
Receptor Antagonist Studies: Co-treatment with specific 5-HT1A or 5-HT2A antagonists can help confirm that the effects of 2-MT are mediated through these receptors.
By following these detailed application notes and protocols, researchers can robustly and reliably assess the impact of this compound on cell viability, contributing to a deeper understanding of its cellular and molecular mechanisms of action.
References
- This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Methyltryptamine]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-culture/mtt-assay.html]
- Synthesis and cytotoxic properties of tryptamine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26174553/]
- SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266). [URL: https://www.mskcc.
- SH-SY5Y - Wikipedia. [URL: https://en.wikipedia.org/wiki/SH-SY5Y]
- XTT Cell Viability Kit. [URL: https://www.thermofisher.
- Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7767421/]
- Neutral Red Uptake Assay - RE-Place. [URL: https://www.re-place.be/method/neutral-red-uptake-assay]
- Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study. [URL: https://www.mdpi.com/1422-0067/23/19/11087]
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/11465015001_04.10.pdf]
- Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012836/]
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/26/3/689]
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/26/3/689/htm]
- Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study. [URL: https://pubmed.ncbi.nlm.nih.gov/36232383/]
- Tryptamine-mediated stabilization of tryptophanyl-tRNA synthetase in human cervical carcinoma cell line - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8643901/]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methyltryptamine Synthesis Optimization
Welcome to the technical support center for 2-Methyltryptamine (2-MT) synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Overview of Primary Synthetic Routes
The synthesis of this compound can be approached via several established routes. The selection of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile. The two most prominent methods are the Fischer indole synthesis and the Speeter-Anthony tryptamine synthesis.
-
Fischer Indole Synthesis: This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the indole ring.[1][2] For 2-MT, this typically involves phenylhydrazine and 5-chloro-2-pentanone in what is known as the Grandberg modification.[3][4]
-
Speeter-Anthony Tryptamine Synthesis: This route begins with a 2-methylindole core, which is then acylated at the 3-position with oxalyl chloride.[5][6] The resulting glyoxylyl chloride intermediate is converted to an amide and subsequently reduced to form the tryptamine side chain.[7][8]
Below is a workflow diagram illustrating the key stages of these two primary synthetic pathways.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a practical Q&A format.
FAQ 1: Fischer-Grandberg Synthesis
Question: My yield from the Fischer-Grandberg synthesis of 2-MT is consistently low (<30%), and the crude product is a dark, intractable oil. What are the primary causes and how can I improve this?
Answer: This is a very common issue. Low yields and the formation of polymeric materials are the main challenges in this synthesis. The root causes typically revolve around reaction conditions and workup procedures.
Causality and Mechanistic Insight: The Fischer indole synthesis proceeds via a[9][9]-sigmatropic rearrangement of a protonated phenylhydrazone intermediate.[1][10] This step is sensitive to acid concentration and temperature.
-
Polymerization: Excessive heat or prolonged reaction times can lead to acid-catalyzed polymerization of intermediates and the final product.[11]
-
Incomplete Cyclization: Insufficient acid or temperatures that are too low can result in incomplete conversion of the hydrazone intermediate.[2]
-
Workup Losses: The crude product is often contaminated with polymeric tars that inhibit crystallization and complicate extraction, leading to significant loss of material.[3][11]
Troubleshooting and Optimization Strategy:
-
Control of Stoichiometry and Addition: Use a stoichiometric amount of phenylhydrazine and 5-chloro-2-pentanone.[3] Add the ketone to the phenylhydrazine solution at a controlled temperature (e.g., 35-40°C) to form the hydrazone in situ before proceeding to the higher temperature cyclization.[11] This minimizes side reactions of the ketone.
-
Solvent System and Temperature: An aqueous ethanol system (e.g., 95:5 ethanol/water) is effective because its reflux temperature is high enough for a rapid reaction, which helps to minimize the formation of polymeric materials that occur with longer reaction times.[11]
-
Optimized Workup Protocol: This is the most critical part. Standard extraction procedures are often insufficient.
-
Step A: Solvent Removal & Initial Wash: After the reaction, remove the ethanol under reduced pressure. Add water to the residue and wash with a nonpolar solvent like toluene. This step is crucial for removing unreacted ketone and other neutral, non-polymeric impurities.[3]
-
Step B: Basification and Extraction: Carefully basify the remaining aqueous phase to a neutral or slightly basic pH before extracting the 2-MT product with a suitable solvent like toluene. Ethyl acetate can also be used, but crystallization from it may be more difficult.[3]
-
Step C: Decolorization and Purification: The extracted organic phase will likely be dark. Treat the solution with activated carbon and filter it through a pad of filter aid (e.g., Celite or Hyflo Supercel). This step is highly effective at removing the problematic polymeric impurities.[3]
-
-
Crystallization: After the carbon treatment, the product can be crystallized from the toluene solution. While adding an anti-solvent like n-heptane can increase the initial yield, it may cause the product to crust on the flask walls, making it unsuitable for larger scales. A controlled cooling of the toluene solution is often more reliable for obtaining a pure, crystalline solid.[3]
Table 1: Impact of Purification Steps on Final Product Quality
| Stage | Observation | Key Impurities Present | Action |
|---|---|---|---|
| Post-Reaction | Dark, viscous oil/slurry | Polymeric tars, unreacted ketone, phenylhydrazine | Solvent removal, toluene wash of aqueous layer |
| Post-Extraction | Dark organic solution | Polymeric tars, baseline impurities | Treatment with activated carbon, filtration |
| Final Product | Off-white to pale yellow solid | >99% purity achievable[3] | Crystallization from toluene |
FAQ 2: Speeter-Anthony Synthesis
Question: The reduction of the 2-methylindole-3-glyoxylamide intermediate with Lithium Aluminum Hydride (LiAlH₄) gives a low purity product. What are the common impurities and how can the reduction step be optimized?
Answer: Purity issues in this step often stem from the formation of a dimeric byproduct and challenges associated with the highly reactive nature of LiAlH₄.
Causality and Mechanistic Insight: LiAlH₄ is a powerful, non-selective reducing agent. While it effectively reduces the dual carbonyl groups of the glyoxylamide, it can also promote side reactions. An identified major impurity is a dimer formed during the reduction process.[3] Additionally, the workup of LiAlH₄ reactions can be challenging, often leading to the formation of aluminum salt emulsions that trap the product and complicate isolation.
Troubleshooting and Optimization Strategy:
-
Alternative Reducing Agents: While LiAlH₄ is classic, consider using aluminum hydride (alane, AlH₃) generated in situ. Alane can offer a cleaner reduction of the intermediate amide to the desired tryptamine with potentially fewer byproducts.[12] It can be prepared from LiAlH₄ and sulfuric acid or other reagents.
-
Reaction Conditions:
-
Temperature Control: Perform the addition of the glyoxylamide to the LiAlH₄ slurry at a controlled temperature (e.g., 0°C) before allowing the reaction to warm and proceed at reflux in a solvent like THF.[11]
-
Inverse Addition: In some cases, adding the hydride slurry to the substrate solution (inverse addition) can help control the reaction's exotherm and minimize side reactions.
-
-
Optimized Quench and Workup: A proper quenching procedure is vital for breaking down the aluminum complexes and liberating the amine product.
-
Fieser Workup: A widely used method involves the sequential, careful addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Anhydrous Quench: For some applications, quenching with ethyl acetate followed by the addition of a drying agent like sodium sulfate can be effective before filtration.
-
-
Purification of the Final Product:
-
Acid-Base Extraction: The crude basic product can be dissolved in an organic solvent and extracted into a dilute acid solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove neutral impurities, after which it is basified to precipitate the pure 2-MT freebase, which can be extracted.
-
Salt Formation: For high purity, the freebase can be converted to a crystalline salt (e.g., hydrochloride or fumarate), which is often easier to purify by recrystallization than the freebase itself.[12]
-
FAQ 3: General Purification
Question: Beyond crystallization, what are other reliable methods for purifying crude this compound, especially on a smaller, laboratory scale?
Answer: While crystallization is ideal for large-scale production, column chromatography and specialized extraction techniques are excellent for lab-scale purification.
Troubleshooting and Optimization Strategy:
-
Silica Gel Chromatography: This is a standard method for purifying tryptamines.
-
Solvent System: A gradient system of dichloromethane (DCM) and methanol (MeOH) is typically effective. Often, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (e.g., 1-2%) is added to the eluent to prevent the amine product from streaking on the acidic silica gel.
-
Loading: Ensure the crude material is fully dissolved in a minimum amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica ("dry loading"). This leads to better separation.
-
-
Acid-Gas Precipitation: For isolating the hydrochloride salt, the freebase can be dissolved in a non-polar, anhydrous solvent (like ether or toluene). Anhydrous HCl gas is then bubbled through the solution, or a solution of HCl in a solvent like isopropanol is added, to precipitate the pure 2-MT HCl salt.
-
Carbon Dioxide Adduct Formation: A less common but effective method involves bubbling gaseous carbon dioxide through a solution of the crude tryptamine in an organic solvent.[13] This forms a tryptamine salt of an N-tryptamino carboxylic acid, which precipitates. This solid can be filtered off and then decomposed by heating in a solvent like toluene to regenerate the pure tryptamine, leaving impurities behind.[13]
References
- Slade, J., Parker, D., Girgis, M., Wu, R., Joseph, S., & Repic, O. (2005). Optimization and Scale-Up of the Grandberg Synthesis of this compound. Organic Process Research & Development, 9(6), 821-824. [Link]
- Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- ACS Publications. (2005). Optimization and Scale-Up of the Grandberg Synthesis of this compound. Organic Process Research & Development. [Link]
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]
- Majid, M., et al. (2017).
- HetChem. (2007). Synthesis of this compound. Heterocyclic Chemistry. [Link]
- Barker, S. A., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug testing and analysis. [Link]
- Wikipedia. (n.d.). Speeter–Anthony route. [Link]
- Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]
- Chadeayne, A. R., et al. (2021). Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS Omega. [Link]
- Barker, S. A., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Drug Testing and Analysis, 13(1), 178-186. [Link]
- Rhodium. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT). [Link]
- Brandt, S. D., et al. (2011). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Drug Testing and Analysis. [Link]
- Reddit. (2020).
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Leah4sci. (2015). Reduction of Nitro Groups. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Wikipedia. (n.d.). Tryptamine. [Link]
- Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600. [Link]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
- ResearchGate. (2003). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]
- Runguphan, W., & O'Connor, S. E. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. Proceedings of the National Academy of Sciences, 106(33), 13915-13920. [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- Sciencemadness Discussion Board. (2019). Tryptamine question. [Link]
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. U.S.
- Beller, M., et al. (2005). Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis. The Journal of Organic Chemistry, 70(14), 5528-5535. [Link]
- Gizińska, M., et al. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 225-232. [Link]
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Bakunov, S. A., et al. (2022). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 27(19), 6296. [Link]
- Walker, G. N. (1966). Reductive amination of substituted indole-2,3-diones. Journal of the Chemical Society C: Organic, 1304-1308. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 5. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 6. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
Troubleshooting common issues in the Grandberg indole synthesis.
Welcome to the technical support center for the Grandberg indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful modification of the Fischer indole synthesis to construct tryptamines and related indole structures. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: The Grandberg Indole Synthesis: Mechanism & Core Concepts
The Grandberg indole synthesis is a highly effective method for preparing tryptamines and their derivatives from the reaction of arylhydrazines with γ-halocarbonyl compounds (or their acetals).[1][2] It is a specialized variation of the classic Fischer indole synthesis. The key mechanistic steps involve the formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.[3][4][5]
Understanding the mechanism is critical for effective troubleshooting. The generally accepted pathway proceeds as follows:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.[2]
-
Cyclization & Ammonia Elimination: The intermediate cyclizes, and subsequent elimination of ammonia leads to the aromatic indole ring.
Grandberg Indole Synthesis Mechanism
Caption: Figure 1: Key steps in the Grandberg indole synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis.
Category 1: Low Yield & Reaction Failure
Q1: My reaction yield is consistently low (<30%). What are the most common causes?
A1: Low yields in the Grandberg synthesis, much like the parent Fischer synthesis, can often be traced back to a few key areas.[6]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to acid strength and temperature.[6] Harsh conditions can lead to decomposition of the starting materials, intermediates, or the final product, often visible as the formation of a dark tar.[3]
-
Starting Material Purity: Arylhydrazines are prone to oxidation and degradation. Impurities in either the hydrazine or the carbonyl component can introduce competing side reactions.[7]
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond in a key intermediate, leading to cleavage as a major side reaction instead of the desired cyclization.[6][8][9] This is a known failure mode for certain substituted substrates.
Q2: My reaction has failed to start or shows no product formation on TLC. What should I check first?
A2: A complete lack of product formation points to a fundamental issue with the initial steps of the reaction.
-
Confirm Hydrazone Formation: The first step is the condensation to form the hydrazone. Before proceeding with the cyclization, you can often isolate or at least confirm the formation of this intermediate by TLC or a quick NMR of an aliquot. If no hydrazone is formed, check the purity and reactivity of your starting materials.
-
Catalyst Activity: The acid catalyst is crucial.[3] Ensure your acid catalyst is not old or deactivated. For Lewis acids like ZnCl₂, ensure it is anhydrous.
-
Atmospheric Moisture: Some reactions can be sensitive to moisture. While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) with dry solvents can resolve issues of reagent deactivation.[7]
Troubleshooting Workflow for Low Yield
Caption: Figure 2: Decision tree for troubleshooting low yield.
Category 2: Side Products & Purification
Q3: My TLC shows a major byproduct along with my desired indole. What could it be?
A3: Side product formation is common and understanding the likely culprits is key.
-
Isomeric Products: If you use an unsymmetrical ketone or a meta-substituted arylhydrazine, you can get regioisomers. The direction of cyclization is influenced by both electronic and steric factors.[1]
-
Polymerization/Decomposition: As mentioned, harsh acidic conditions or high temperatures can cause the starting materials or the electron-rich indole product to polymerize, resulting in an intractable tar.[3]
-
Products of N-N Cleavage: The formation of aniline derivatives (from the arylhydrazine) and other fragments is a strong indicator that the reaction is favoring N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.[8]
Q4: I am struggling to purify my crude indole product by column chromatography. What are some effective strategies?
A4: Purifying indoles can be challenging due to their polarity and potential for streaking on silica gel.[6]
-
Solvent System Choice: A common issue is finding the right eluent. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. For very polar indoles, systems like Dichloromethane/Methanol might be necessary. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape by neutralizing acidic sites on the silica gel.
-
Alternative to Silica: If your compound is basic (like many tryptamine derivatives), consider using neutral or basic alumina for chromatography.
-
Recrystallization: This can be an excellent method for obtaining high-purity material, especially if you have a solid product.[6][10] Experiment with different solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can remove many impurities. Dissolve the crude material in an organic solvent (like Ethyl Acetate), wash with a mild acid (e.g., 1M citric acid) to remove basic impurities, then with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities.
Category 3: Reagents & Catalysts
Q5: How important is the choice of acid catalyst?
A5: The choice of acid is critical and often needs to be optimized empirically for each specific substrate combination.[6]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are commonly used. However, strong mineral acids can be too harsh and promote decomposition. Acetic acid is a frequent choice for milder conditions.[3]
-
Lewis Acids (e.g., ZnCl₂, BF₃, FeCl₃): These can be very effective and are often milder than strong Brønsted acids, making them suitable for sensitive substrates.[3]
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | HCl, H₂SO₄, Acetic Acid, PPA | 5-10 mol% up to solvent quantities | Inexpensive, readily available | Can be too harsh, leading to degradation[3] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | Catalytic to stoichiometric amounts | Often milder, can improve yields for sensitive substrates | Can be moisture-sensitive, require anhydrous conditions |
Table 1: Comparison of common acid catalysts for the Grandberg/Fischer Indole Synthesis.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tryptamine
This protocol is a representative example for the synthesis of tryptamine from phenylhydrazine and 4-chlorobutanal dimethyl acetal.
Materials:
-
Phenylhydrazine
-
4-chlorobutanal dimethyl acetal
-
Methanol (anhydrous)
-
Disodium hydrogen phosphate (Na₂HPO₄) or another suitable acid catalyst/buffer system.
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in methanol. Add 4-chlorobutanal dimethyl acetal (1.05 eq).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting phenylhydrazine is consumed (typically 1-2 hours).
-
Cyclization: To the cooled reaction mixture, add disodium hydrogen phosphate (or your chosen catalyst). Heat the mixture to reflux again. The cyclization step can take several hours (4-12 h). Monitor by TLC for the appearance of the tryptamine product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel, eluting with a gradient of Dichloromethane/Methanol with 1% Triethylamine) or recrystallization.
Protocol 2: Purification of Arylhydrazine Starting Material
If your arylhydrazine has darkened (a sign of oxidation), purification is recommended.
-
Dissolution: Dissolve the impure arylhydrazine hydrochloride salt in a minimal amount of hot ethanol or methanol.
-
Decolorization: Add a small amount of activated charcoal and heat gently for 5-10 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Store the purified reagent under an inert atmosphere and protected from light.
References
- The Grandberg reaction in the synthesis of biologically active compounds.
- The Grandberg synthesis of Indole with mechanism. YouTube. [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
- Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis.
- PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Semantic Scholar. [Link]
- Cadogan–Sundberg indole synthesis. Wikipedia. [Link]
- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
- Indole synthesis: a review and proposed classific
- (PDF) Fischer Indole Synthesis.
- studies-on-the-mechanism-of-the-cadogan-sundberg-indole-synthesis. Ask this paper. [Link]
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. [Link]
- Synthesis of Various Tryptamines by the Grandberg Reaction.
- Tryptamines and related structures from y- and 6-halogeno- - carbonyl compounds and arylhydrazines. Springer. [Link]
- Why Do Some Fischer Indoliz
- Problems with Fischer indole synthesis. Reddit. [Link]
- US5085991A - Process of preparing purified aqueous indole solution.
- Why do some Fischer indoliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Crude 2-Methyltryptamine
Welcome to the technical support center for the purification of 2-Methyltryptamine (2-MeT). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting solutions, and detailed protocols to address the common challenges encountered during the purification of this valuable indole alkaloid. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude 2-MeT is highly dependent on the synthetic route employed. Understanding the potential byproducts of your synthesis is the first step toward designing an effective purification strategy.
| Impurity Type | Common Examples | Typical Synthetic Origin | Rationale for Formation |
| Unreacted Starting Materials | Phenylhydrazine, 5-chloro-2-pentanone, 2-methylindole, etc. | Grandberg Synthesis, Pictet-Spengler, etc. | Incomplete reaction or non-stoichiometric addition of reagents. |
| Polymeric Materials | Dark, intractable tars or oils. | Grandberg Synthesis | Longer reaction times or elevated temperatures can lead to polymerization of reactants or intermediates.[1] |
| Structurally Related Byproducts | Dimeric species, N-oxides, over-alkylated products. | Various | Side reactions occurring under the synthesis conditions. Dimerization can be a significant issue in some routes.[1] |
| Cyclized Byproducts | Tetrahydro-β-carbolines (THBCs) | Pictet-Spengler Reaction | If formaldehyde or another aldehyde is present as an impurity or reagent, it can react with the tryptamine product to form a THBC.[2][3] |
| Residual Solvents & Reagents | High-boiling point solvents (e.g., DMSO, Toluene), acid/base catalysts. | All routes | Incomplete removal during the initial workup procedure. |
Q2: What are the primary purification strategies for this compound?
There are three main techniques, often used in combination, to achieve high-purity 2-MeT:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like 2-MeT from neutral or acidic impurities. The principle relies on the differential solubility of the amine and its protonated salt form in aqueous and organic solvents.[4]
-
Recrystallization: An effective method for removing small amounts of impurities from a solid sample. The choice of solvent is critical, requiring a solvent in which 2-MeT is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[5] This can be performed on the freebase or a salt form (e.g., oxalate, fumarate).[1][6]
-
Column Chromatography: Typically performed using silica gel or alumina, this technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. It is highly effective for separating compounds with similar structures.[1]
Q3: What key physical properties of 2-MeT are important for purification?
Knowing the physical properties of your target compound is essential for designing a purification workflow.
-
Physical Form: this compound is a solid at room temperature.[1]
-
Melting Point: The reported melting point for pure 2-MeT is approximately 87-90°C.[1][7] A broad or depressed melting point is a key indicator of impurity.
-
Basicity (pKa): As a primary amine, 2-MeT is basic and will readily form a salt with an acid. This property is the cornerstone of acid-base extraction.
-
Polarity: The indole ring and the primary amine give 2-MeT moderate polarity, making it suitable for normal-phase column chromatography on silica gel.
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Recrystallization Issues
Causality: "Oiling out" occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid. This is common with moderately low-melting point solids like 2-MeT (mp ~90°C) if a high-boiling point solvent is used.
Solutions:
-
Lower the Boiling Point of the System:
-
Switch Solvents: Choose a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111°C), consider trying ethyl acetate (b.p. 77°C) or a mixture.
-
Use a Co-Solvent System: Introduce a lower-boiling point "anti-solvent" (a solvent in which 2-MeT is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the oil and allow the mixture to cool slowly. A common system for tryptamines is an ethyl acetate/hexane or toluene/hexane mixture.[8][9]
-
-
Promote Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure 2-MeT, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Slow Cooling: Avoid placing the hot solution directly into an ice bath.[5] Allow it to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation and yield. Rapid cooling encourages oiling and trapping of impurities.[11]
Causality: Color often arises from highly conjugated, polar, or polymeric impurities that can become trapped in the crystal lattice. Tryptamines can also darken upon exposure to air and light due to oxidation.[8]
Solution: Activated Charcoal Treatment
Activated charcoal has a high surface area and can adsorb colored impurities.
Detailed Protocol: Decolorization and Recrystallization
-
Dissolve Crude Product: Dissolve your crude 2-MeT in the minimum amount of a suitable hot recrystallization solvent (e.g., Toluene, Ethyl Acetate).[1][5]
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Adding charcoal to a boiling solution can cause it to boil over violently.
-
Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.
-
Reheat and Swirl: Gently reheat the solution to boiling for 5-10 minutes, swirling occasionally to ensure the charcoal is well-dispersed.[12]
-
Perform Hot Filtration: This is a critical step to remove the charcoal and any insoluble impurities.
-
Set up a gravity filtration apparatus (short-stemmed funnel with fluted filter paper) over a clean, pre-warmed Erlenmeyer flask.
-
Keep the solution hot throughout the filtration to prevent premature crystallization in the funnel.[10]
-
Pour the hot solution through the fluted filter paper.
-
-
Crystallize and Isolate: Allow the hot, clear, and now colorless filtrate to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.[5]
Column Chromatography Issues
Causality: Successful chromatographic separation depends on finding a mobile phase that provides a good retention factor (Rf) for your target compound, ideally between 0.25 and 0.40 on a TLC plate. For basic compounds like 2-MeT on acidic silica gel, strong interactions can lead to poor peak shape (tailing).
Solutions:
-
Systematic TLC Analysis: Before running a column, always screen solvent systems using Thin Layer Chromatography (TLC).
-
Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting point is 70:30 Hexane:Ethyl Acetate.
-
If the Rf is too low (stuck at the baseline), increase the polarity by adding more ethyl acetate or a stronger solvent like methanol.
-
If the Rf is too high (runs with the solvent front), decrease the polarity.
-
-
Incorporate a Competing Base: To prevent peak tailing and irreversible adsorption to the acidic silica, add a small amount of a competing base to your mobile phase.[11]
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system. This will occupy the acidic silanol sites on the silica gel, allowing your 2-MeT to travel through the column more uniformly.
-
Ammonia: Using a solvent system like Dichloromethane:Methanol saturated with ammonia (e.g., 95:5 DCM:MeOH w/ NH₃) is also highly effective.
-
| Recommended Mobile Phase Systems for 2-MeT on Silica Gel |
| System 1 (Standard Polarity): Hexane / Ethyl Acetate / Triethylamine (e.g., 60:40:1) |
| System 2 (Higher Polarity): Dichloromethane / Methanol / Triethylamine (e.g., 95:5:1) |
| System 3 (Ammonia-based): Dichloromethane / Methanol (saturated with NH₃) (e.g., 98:2) |
Acid-Base Extraction Issues
Causality: Product loss during acid-base extraction can occur at several stages. The most common culprits are incomplete extraction due to incorrect pH, formation of emulsions, or insufficient back-extraction.
Troubleshooting Steps:
-
Verify pH at Each Step: Use pH paper or a calibrated pH meter.
-
Acidification: When extracting into the aqueous layer, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the 2-MeT to its water-soluble hydrochloride salt.
-
Basification: Before back-extracting into an organic solvent, ensure the pH is sufficiently basic (pH > 10) to deprotonate the salt back to the organic-soluble freebase.
-
-
Perform Multiple Extractions: Do not rely on a single extraction. It is far more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.
-
Check for Emulsions: An emulsion is a stable suspension of the organic and aqueous layers that prevents proper separation. If a thick layer exists between your aqueous and organic phases, your product may be trapped there.
-
How to Break Emulsions: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to break the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also help.
-
-
Test Both Layers: Before discarding any aqueous layer, take a small aliquot, make it strongly basic, and see if any cloudiness (precipitated freebase) or extractable material appears upon adding a drop of organic solvent. This can tell you if you've left product behind.
Workflow Diagram: Acid-Base Extraction of 2-MeT
Caption: Workflow for purifying 2-MeT via acid-base extraction.
References
- Barden, T. C., et al. (2003). Optimization and Scale-Up of the Grandberg Synthesis of this compound. Organic Process Research & Development. [Link]
- Sciencemadness Discussion Board. (2021).
- University of California, Los Angeles. Recrystallization - Single Solvent. UCLA Chemistry. [Link]
- Sciencemadness Discussion Board. (2010). Tryptamine refusing to crystallize. Sciencemadness.org. [Link]
- Reddit r/chemhelp. (2020).
- Future4200 Forums. (2020). A/B Extraction and Isolation of Psilocybin. Future4200.com. [Link]
- Mansfield, R. T. (1952). Synthesis of tryptamine.
- National Center for Biotechnology Information. Methyltryptamine.
- The Hive. (2004). Isolating and purifying tryptamines. Erowid. [Link]
- Sciencemadness Discussion Board. (2019). Tryptamine question. Sciencemadness.org. [Link]
- Bry, T. (2021). Purified psychoactive alkaloid extraction using acidified acetone.
- Wikipedia. (2023). This compound. Wikipedia. [Link]
- The Shroomery. (2007). Acid/Base extraction a comedy in three acts. Shroomery.org. [Link]
- Sciencemadness Discussion Board. (2019). Tryptamine Isolation (HELP!!!). Sciencemadness.org. [Link]
- Manske, R. H. F., & Robinson, R. (1931). A Synthesis of the Methyltryptamines and Some Derivatives. Canadian Journal of Research. [Link]
- Brandt, S. D., et al. (2008). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry.
- Organic Chemistry at CU Boulder. (2013).
- NC State University. (2015).
- Organic Chemistry MU. (2023).
- S. D. Brandt, et al. (2008). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Semantic Scholar. [Link]
- Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine compounds and products obtained thereby.
- Rhodium.ws. (2004). Synthesis of alpha-Methyltryptamine (IT-290/AMT). Erowid. [Link]
- Reddit r/DMTlab. (2022).
- Grokipedia. (2023). Pictet–Spengler reaction. Grokipedia. [Link]
- Wikipedia. (2023). N-Methyltryptamine. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. shroomery.org [shroomery.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Sciencemadness Discussion Board - Tryptamine Isolation (HELP!!!) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Isolating and purifying tryptamines , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 9. Synthesis of alpha-Methyltryptamine (IT-290/AMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Identifying and removing byproducts from 2-Methyltryptamine synthesis.
Welcome to the technical support center for 2-Methyltryptamine (2-MT) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 2-MT. Achieving high purity is paramount for reproducible downstream applications and regulatory compliance. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you identify and remove critical byproducts from your synthesis.
The Challenge of this compound Purity
The synthesis of this compound, most notably via the Grandberg method (a modification of the Fischer indole synthesis), is a robust procedure.[1][2] However, like many multi-step organic syntheses, it is prone to the formation of side products and the persistence of unreacted starting materials. The acidic conditions and elevated temperatures of the Fischer indolization can lead to the formation of polymeric tars and other intractable materials that severely complicate product isolation and purification.[1][3][4] Failure to remove these impurities can inhibit crystallization, compromise yield, and interfere with analytical characterization and biological assays.
This guide provides a systematic approach to achieving high-purity this compound.
Frequently Asked Questions & Troubleshooting
Here we address specific issues that may arise during the synthesis and workup of this compound.
Q1: My reaction has produced a dark, oily, or tar-like crude product instead of a solid. What went wrong?
A: This is a very common issue, particularly in Fischer-type indole syntheses. The primary cause is the formation of polymeric materials.[1] This can be exacerbated by:
-
Prolonged reaction times: Longer exposure to heat and acidic conditions promotes polymerization.[1]
-
High temperatures: Excessive heat can lead to decomposition and tar formation.
-
Reaction scale: Larger scale reactions can have less efficient heat transfer, creating localized "hot spots" that promote side reactions.
Solution: Do not discard the material. The desired this compound is likely present within this crude mixture. The most effective initial purification step is an acid-base extraction, which is designed to separate the basic amine product from neutral and acidic polymeric impurities.
Q2: I've performed an initial extraction, but my this compound product will not crystallize from the solvent. Why?
A: Failure to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.[1] Even after a primary workup, several types of impurities might remain:
-
Residual Solvents: Ensure all extraction solvents are thoroughly removed under reduced pressure.
-
Structurally Similar Byproducts: Isomeric impurities or other minor tryptamine-like compounds formed during the reaction can co-extract with the product.
-
Oily "Intractable" Material: Some non-polymeric but oily byproducts may carry through the initial extraction.[1]
Solution: If the product oils out or refuses to crystallize, consider a secondary purification step. Converting the freebase to a salt (such as the hydrochloride, oxalate, or benzoate) can often facilitate crystallization and purification.[1][5] Alternatively, column chromatography is highly effective at removing closely related impurities.
Q3: My final product has a wide melting point range and appears off-white or yellowish. How can I improve its purity?
A: A broad melting point is a classic indicator of an impure compound. The discoloration is also due to persistent minor impurities.
Solution: Recrystallization is the ideal technique to address this.[6] A successful recrystallization will yield a product with a sharp melting point and improved color. If a single solvent recrystallization is ineffective, consider using a two-solvent system or converting the product to a salt, recrystallizing the salt, and then converting it back to the freebase.[5][7]
Q4: What are the major byproducts I should be looking for in my this compound synthesis?
A: The byproduct profile depends on the specific synthetic route. For the Grandberg (Fischer) synthesis, key byproducts include:
-
Polymeric Tars: High molecular weight, complex mixtures formed under acidic and thermal stress.[1]
-
Unreacted Phenylhydrazine: The starting material for the indole ring formation.
-
Isomeric Tryptamines: Potential formation of other positional isomers depending on the reaction conditions.
-
N-N Cleavage Products: A known side reaction in the Fischer indole synthesis that can lead to aniline derivatives.[8]
Purification Workflow: From Crude Tar to Pure Crystalline Solid
The following workflow presents a logical sequence for purifying crude this compound.
Caption: A typical purification workflow for this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction
This technique is the cornerstone of tryptamine purification. It leverages the basicity of the tryptamine's amino group to separate it from non-basic (neutral or acidic) impurities.[6]
Caption: The logic of acid-base extraction for amine purification.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as toluene or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously, venting frequently to release pressure.[6]
-
Separation: Allow the layers to separate. The protonated this compound salt is now in the aqueous (water) layer. Drain and discard the organic layer, which contains the neutral and acidic impurities.
-
Wash (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining trapped impurities. Discard the organic wash.
-
Basification: To the collected aqueous layer, slowly add 1M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is approximately 10-12. The this compound will deprotonate and may precipitate or form an oil.[9]
-
Back Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the separatory funnel and shake. The deprotonated, organic-soluble this compound will now move back into the organic layer.
-
Final Steps: Drain and collect the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound freebase.
Protocol 2: Recrystallization from Toluene
Recrystallization purifies solid compounds based on solubility differences. The goal is to dissolve the crude product in a minimum amount of hot solvent, so that upon cooling, the desired compound crystallizes out while impurities remain in the "mother liquor".[7]
Methodology:
-
Solvent Addition: Place the crude this compound solid obtained from the acid-base extraction into an Erlenmeyer flask. Add a small volume of toluene.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the toluene begins to boil.
-
Dissolution: Add more hot toluene in small portions until the solid just completely dissolves. It is critical to add the minimum amount of hot solvent required to create a saturated solution.[7]
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of larger, purer crystals.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of cold toluene to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the crystals under reduced pressure to remove all residual solvent. An efficient synthesis and purification can yield pure this compound with a melting point of around 90 °C.[1]
Protocol 3: Flash Column Chromatography
For instances requiring exceptionally high purity (>99.5%) or for separating very similar compounds, silica gel column chromatography is the method of choice.[6]
Methodology:
-
Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve a minimum amount of the this compound in the mobile phase and load it carefully onto the top of the silica column.
-
Elution: Run the column by passing a mobile phase through it. A typical solvent system for tryptamines is a gradient of ethyl acetate in hexane, often with a small percentage (e.g., 1%) of triethylamine (TEA) added to the mobile phase to prevent the basic amine from "tailing" on the acidic silica gel.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.
Data Summary and Comparison
Table 1: Common Byproducts and Recommended Removal Strategies
| Byproduct/Impurity | Likely Origin | Recommended Purification Method | Rationale |
| Polymeric Tars | Acid/heat-catalyzed side reactions[1] | Acid-Base Extraction | Polymers are typically non-basic and will remain in the organic layer during the acid wash. |
| Unreacted Phenylhydrazine | Incomplete reaction | Acid-Base Extraction | Phenylhydrazine is a weaker base than 2-MT and can be separated by careful pH control, or removed by chromatography. |
| Neutral Organic Impurities | Starting materials, side products | Acid-Base Extraction | These will not protonate and will be removed in the initial organic layer.[6] |
| Isomeric Tryptamines | Non-specific cyclization | Column Chromatography | Isomers often have very similar solubility and basicity, but different polarity allows for chromatographic separation. |
Table 2: Comparison of Purification Techniques
| Technique | Purity Achievable | Throughput | Primary Application | Key Limitation |
| Acid-Base Extraction | 90-98% | High | Primary cleanup of crude reaction mixtures.[6] | Does not remove other basic impurities (e.g., isomers). |
| Recrystallization | >98% | Medium | Polishing step to remove minor impurities and achieve high crystallinity.[1] | Requires a solid material; can be difficult if impurities inhibit crystallization. |
| Column Chromatography | >99.5% | Low | Final purification for analytical standards; separation of isomers.[6] | Labor-intensive, requires large solvent volumes, not ideal for large scale.[2] |
Analytical Methods for Purity Verification
After purification, it is essential to verify the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column can be used to separate 2-MT from impurities, and the purity is determined by the relative area of the product peak.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both purity information and structural confirmation. The mass spectrum of the main peak should match that of this compound (MH⁺ at m/z 175).[1][13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and ensure the absence of signals corresponding to impurities.[1]
By employing this structured approach of targeted purification and subsequent analytical verification, researchers can confidently produce high-purity this compound suitable for the most demanding applications in scientific research and drug development.
References
- Title: Optimization and Scale-Up of the Grandberg Synthesis of this compound Source: Organic Process Research & Development - ACS Public
- Title: Tryptamine from Tryptophan Source: Erowid URL:[Link]
- Title: Synthesis of this compound Source: Heterocyclic Chemistry URL:[Link]
- Title: Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt Source: Sciencemadness Discussion Board URL:[Link]
- Title: A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES Source: Canadian Journal of Research URL:[Link]
- Title: The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry | Request PDF Source: ResearchG
- Title: α-Methyltryptamine - Wikipedia Source: Wikipedia URL:[Link]
- Title: alpha-Methyltryptamine (IT-290; AMT) Synthesis Source: designer-drug.com URL:[Link]
- Title: Proposed reaction pathways accounting for the formation of byproducts...
- Title: Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry Source: PubMed URL:[Link]
- Title: Identification of the major impurities in the illicit manufacture of tryptamines and rel
- Title: Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review)
- Title: Simultaneous Separation and Detection of 18 Phenethylamine/ Tryptamine Derivatives by Liquid Chromatography–UV Absorption and Source: J-Stage URL:[Link]
- Title: Isolating and purifying tryptamines Source: The Hive URL:[Link]
- Title: Process of preparing tryptamine Source: Google Patents URL
- Title: Recrystallization - Single Solvent Source: University of Toronto URL:[Link]
- Title: Process of purifying tryptamine com- Source: Google Patents URL
- Title: α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood Source: PubMed Central URL:[Link]
- Title: Tryptamine - Wikipedia Source: Wikipedia URL:[Link]
- Title: Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry Source: ResearchG
- Title: Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure Source: Testbook URL:[Link]
- Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL:[Link]
- Title: Why Do Some Fischer Indolizations Fail? Source: PMC - NIH URL:[Link]
- Title: Recrystalliz
- Title: Recrystalliz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methyltryptamine Purification for Assay Development
Last Updated: January 9, 2026
Welcome to the technical support center for the purification and analysis of synthesized 2-Methyltryptamine (2-Me-T). This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity 2-Me-T for accurate and reproducible in vitro and in vivo assays. Impurities, even in small amounts, can lead to erroneous pharmacological data, making robust purification and characterization essential.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Me-T.
Troubleshooting Guide: Common Purification Issues
This section addresses frequent problems observed during the purification of crude this compound.
Q1: My final product is an oil or a low-melting solid, but the literature reports a melting point of ~90°C. What's wrong?
Potential Cause: This is a classic sign of impurities. Residual solvents, unreacted starting materials, or reaction byproducts can depress the melting point and prevent crystallization. Common culprits in a Fischer indole synthesis, a typical route to 2-Me-T, include unreacted phenylhydrazine, leftover ketone, and polymeric materials formed under harsh acidic conditions.[1]
Troubleshooting Steps:
-
Initial Purity Assessment (TLC): Before attempting a large-scale purification, analyze your crude product by Thin-Layer Chromatography (TLC). This will give you a qualitative idea of the number of impurities.
-
Acid-Base Extraction: This is a powerful first-pass purification for basic compounds like 2-Me-T.[2][3] It effectively removes neutral organic impurities (e.g., unreacted ketone) and acidic byproducts.
-
Recrystallization: If the product is semi-solid, a carefully chosen recrystallization can significantly improve purity. Toluene has been used effectively for large-scale crystallization of 2-Me-T.[1] Hexane can also be effective for smaller scales.[4]
Protocol: Acid-Base Extraction for this compound
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic 2-Me-T will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities and can be discarded.
-
Wash the aqueous layer with fresh DCM to remove any remaining neutral impurities.
-
Slowly basify the aqueous layer with a base like 2M sodium hydroxide (NaOH) to a pH of 9-10, while cooling in an ice bath.[2] The protonated 2-Me-T will be neutralized and precipitate or form an oil.
-
Extract the freebase 2-Me-T back into an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Q2: I see multiple spots on my TLC plate after purification. How do I get rid of them?
Potential Cause: This indicates that your initial purification was not sufficient to separate compounds with similar polarities. For instance, N-methyltryptamine (NMT) or other tryptamine analogs could be present as impurities.[5]
Troubleshooting Steps:
-
Optimize TLC: First, ensure your TLC system provides good separation. A common mobile phase for tryptamines is a mixture of a non-polar solvent (like DCM or ethyl acetate) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine) to reduce streaking.[6]
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities.[7] Silica gel is the standard stationary phase.
Protocol: Flash Column Chromatography of this compound
-
Slurry Preparation: Adsorb your crude 2-Me-T onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent system.
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with your solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 1% to 10% methanol in DCM), often provides the best separation.
-
Fraction Collection: Collect fractions and analyze each by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q3: What is the best way to assess the final purity of my this compound?
Answer: A combination of methods is ideal for a comprehensive assessment of purity.
-
HPLC (High-Performance Liquid Chromatography): This is a highly sensitive quantitative technique. A reversed-phase C18 column is commonly used for tryptamines, with a mobile phase of acetonitrile and water containing an acid modifier like formic acid.[8][9] High purity is indicated by a single, sharp peak.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method provides both purity information (from the chromatogram) and structural confirmation (from the mass spectrum).[10][11] It's excellent for identifying volatile impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities. The spectrum of pure 2-Me-T should match literature values.
Q4: My this compound sample is darkening upon storage. Is this a sign of decomposition?
Answer: Yes, tryptamines, particularly in their freebase form, can be susceptible to oxidation and degradation, leading to discoloration.[4] For long-term storage, it is advisable to convert the freebase to a stable salt, such as the hydrochloride or fumarate salt. Store the salt in a cool, dark, and dry place under an inert atmosphere if possible.
Q5: Can I use recrystallization to purify my this compound? What solvents should I use?
Answer: Recrystallization is an excellent technique for removing small amounts of impurities, especially after a primary purification like an acid-base extraction.[12] The key is to find a solvent (or solvent system) where 2-Me-T is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Single-Solvent Recrystallization: Toluene and hexane have been reported to be effective.[1][4]
-
Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be used.[13][14] You would dissolve the compound in a minimal amount of a hot "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Re-heating to clarify and then slow cooling should induce crystallization.
Data & Visualization
Table 1: Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Common Conditions | Information Provided |
| TLC | Differential partitioning between stationary and mobile phases. | Silica gel plate; Mobile phase: DCM/MeOH/NH₄OH (e.g., 90:9:1) | Qualitative assessment of purity, number of components. |
| HPLC | High-resolution separation based on polarity. | C18 column; Mobile phase: Acetonitrile/Water with 0.1% Formic Acid.[9] | Quantitative purity (% area), detection of trace impurities. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | HP-5MS column; Temperature gradient.[10] | Purity, identification of volatile impurities, structural confirmation. |
| NMR | Nuclear spin transitions in a magnetic field. | Solvent: CDCl₃ or DMSO-d₆ | Unambiguous structural confirmation, detection of structural isomers. |
Diagram 1: General Purification Workflow for this compound
Caption: A decision-making workflow for the purification of crude this compound.
Diagram 2: Logic for Troubleshooting Impure Product
Caption: A logical guide for selecting purification methods based on impurity type.
References
- Separation of Tryptamine on Newcrom R1 HPLC column. SIELC Technologies.
- Improving the resolution of tryptamine and its metabolites in HPLC. Benchchem.
- Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separ
- 4.8: Acid-Base Extraction. (2022-04-07). Chemistry LibreTexts.
- Optimization and Scale-Up of the Grandberg Synthesis of this compound.
- Amine workup. (2024-03-12). Reddit.
- An improved column chromatographic method for isol
- Acid–base extraction. Wikipedia.
- Recrystalliz
- Gas chromatography-mass spectrometry (GC-MS) analysis of tryptamines. Benchchem.
- Isolating and purifying tryptamines. Hive Tryptamine Chemistry.
- Two-Solvent Recrystalliz
- 7.6.
- Gas Chromatography-Mass Spectroscopy (GC/MS)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Isolating and purifying tryptamines , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 5. nist.gov [nist.gov]
- 6. reddit.com [reddit.com]
- 7. An improved column chromatographic method for isolation of tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Stability and Degradation of 2-Methyltryptamine (2-MT) in Solution
Welcome to the technical support center for 2-Methyltryptamine (2-MT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of 2-MT in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound (2-MT) is a substituted tryptamine and a serotonin receptor agonist.[1] As with many indole alkaloids, the stability of 2-MT in solution is a critical factor for obtaining accurate and reproducible experimental results. Degradation can be influenced by several factors, including solvent, pH, temperature, light, and exposure to air.[2] This guide provides a comprehensive overview of these factors and practical advice for maintaining the integrity of your 2-MT solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for 2-MT are not extensively documented in publicly available literature, based on the known chemistry of tryptamines and indole-containing compounds, the primary degradation pathways are expected to be:
-
Oxidation: The indole ring of tryptamines is susceptible to oxidation, which can be initiated by atmospheric oxygen.[3] This can lead to the formation of various oxidation products, potentially causing a change in the color of the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of tryptamine derivatives.[4][5] This is a common issue for many psychotropic drugs.[6]
-
Hydrolysis: While generally less reactive than esters or amides, the tryptamine structure can be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common under typical experimental conditions.
-
Reaction with Aldehydes: Tryptamines can react with aldehydes present as impurities in solvents or from other sources to form condensation products.[7]
Q2: What is the optimal pH range for storing 2-MT solutions?
A2: For many tryptamine derivatives, slightly acidic conditions (pH 4-6) are often recommended to enhance stability by minimizing oxidation.[8] While specific data for 2-MT is limited, it is prudent to avoid highly acidic or alkaline conditions, as extreme pH levels can catalyze hydrolysis and other degradation reactions.[8]
Q3: How should I store my this compound stock solutions?
A3: Based on the safety data sheet (SDS) information for 2-MT and general best practices for tryptamines, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[9] For short-term storage, refrigeration at 2-8°C is recommended.[9]
-
Atmosphere: 2-MT is sensitive to air. It is best to handle and store solutions under an inert gas atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air and moisture.[2] Polyethylene or polypropylene containers are often recommended.[10]
Q4: My 2-MT solution has changed color. Is it still usable?
A4: A change in color, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. The presence of degradation products can interfere with your experiments and lead to inaccurate results. It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your data.
Q5: What solvents are suitable for dissolving this compound?
Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving common issues related to the stability of 2-MT solutions.
Guide 1: Investigating Unexpected Experimental Results or Loss of Potency
If you are observing inconsistent results or a decrease in the expected biological activity of your 2-MT solution, it may be due to degradation.
Step 1: Visual Inspection
-
Action: Carefully examine the 2-MT solution for any signs of degradation, such as color change or precipitate formation.
-
Rationale: Visual changes are often the first indicator of chemical instability.
Step 2: pH Measurement
-
Action: If it is an aqueous buffered solution, measure the pH of the solution.
-
Rationale: A significant deviation from the expected pH could indicate buffer failure and may be contributing to degradation.
Step 3: Analytical Confirmation of Concentration and Purity
-
Action: Analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12][13] Compare the chromatogram to that of a freshly prepared standard.
-
Rationale: This will allow you to quantify the remaining 2-MT and detect the presence of any degradation products. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Step 4: Review of Storage and Handling Procedures
-
Action: Carefully review your laboratory's standard operating procedures (SOPs) for solution preparation, handling, and storage. Ensure that the solution was protected from light, stored at the correct temperature, and that exposure to air was minimized.
-
Rationale: Improper storage and handling are common causes of degradation.
Step 5: Preparation of a Fresh Solution
-
Action: Prepare a fresh solution of 2-MT from a reliable source of the solid compound, following best practices for handling air and light-sensitive compounds.
-
Rationale: Repeating the experiment with a fresh, properly prepared solution can help to confirm if the previous solution was degraded.
Guide 2: Protocol for a Forced Degradation Study
A forced degradation study is a systematic way to investigate the stability of a drug substance under more severe conditions than accelerated stability testing.[14][15] This helps to identify potential degradation products and establish degradation pathways.
Objective: To determine the degradation profile of 2-MT under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., methanol or acetonitrile)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 2-MT in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a set period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.[15]
-
Keep the solution at room temperature for a set period, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a specified temperature (e.g., 70°C) for a set period.[16]
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source within a photostability chamber, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent 2-MT peak.
-
Data Presentation:
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | 2-MT Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control (Unstressed) | 100 | 0 | - |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 70°C, 24h | Data | Data | Data |
| Photostability Chamber | Data | Data | Data |
Note: The data in this table is illustrative. Actual results will depend on the experimental conditions.
Visualizations
Workflow for Investigating 2-MT Solution Instability
Caption: Troubleshooting workflow for investigating suspected 2-MT solution instability.
Potential Degradation Pathways of this compound
Caption: Simplified diagram of potential degradation pathways for this compound.
References
- Beck, O., & Helander, A. (1990). Degradation of tryptamine in pig brain: identification of a new condensation product. Pharmacology & Toxicology, 67(4), 334-337.
- Krześniak, L. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsante, K. M., et al. (2003). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1031.
- Rani, M., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3), 1-5.
- Rhodium. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT).
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
- Pharmaffiliates. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Science and Research, 7(5), 238-241.
- Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(4), 3313-3338.
- Wikipedia. (n.d.). α-Methyltryptamine.
- Wikipedia. (n.d.). N-Methyltryptamine.
- Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review. ResearchGate.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Cento, S., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Pharmaceuticals, 16(1), 93.
- Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review. PMC.
- Ahmad, I., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Sexton, A., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
- Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pure and Applied Chemistry, 3(2), 21-30.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(7), 330-338.
- Ahmad, I., et al. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate.
- van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(4), 1133-1142.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- Sexton, A. J., & Rochelle, G. T. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 4, 1179-1186.
- Shida, S., et al. (1999). The Effect of Variations in pH and Temperature on Stability of Melatonin in Aqueous Solution. Journal of Pineal Research, 27(3), 178-181.
- Calza, P., et al. (2012). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and degradation pathways.
- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
- Miolo, G., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Brain sciences, 8(6), 96.
- Vevelstad, M., et al. (2017).
- Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-52 Tryptamines.
- Le, D., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Journal of analytical toxicology, 44(8), 856-863.
- El-Naggar, N. E. A., et al. (2022). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of tryptamine in pig brain: identification of a new condensation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmainfo.in [pharmainfo.in]
Troubleshooting variability in 2-Methyltryptamine cell-based experiments.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methyltryptamine (2-MT). This resource is designed to provide field-proven insights and actionable troubleshooting strategies to address the common sources of variability in 2-MT cell-based experiments. Our goal is to help you build robust, reproducible assays and interpret your data with confidence.
Introduction to this compound (2-MT)
This compound (2-MT) is a tryptamine derivative that primarily functions as a serotonin receptor agonist.[1] It is structurally related to serotonin and other psychoactive tryptamines like N,N-dimethyltryptamine (DMT).[2] However, a critical characteristic of 2-MT is its significantly lower affinity and potency at key serotonin receptors, such as 5-HT1A and 5-HT2A, compared to its parent compound, tryptamine.[1] This lower intrinsic activity necessitates careful experimental design and makes assays highly sensitive to subtle variations in protocol. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, providing both the underlying cause and a direct solution.
Section 1: Pharmacology & Receptor Interactions
Q1: My dose-response curve for 2-MT is inconsistent, right-shifted, or shows low potency compared to literature values. What's going on?
A1: This is a common and often multi-faceted issue stemming from 2-MT's inherent pharmacology and its interaction with the assay system.
-
Underlying Cause 1: Low Receptor Affinity. 2-MT has a demonstrably lower affinity for key serotonin receptors compared to other tryptamines. For example, its affinity (Ki) for the 5-HT1A and 5-HT2A receptors is 1,095 nM and 7,774 nM, respectively, which is significantly weaker than tryptamine.[1] This means higher concentrations are required to elicit a response, making your assay more susceptible to off-target effects and cytotoxicity that can confound results.
-
Underlying Cause 2: Cell Line and Receptor Expression. The response to 2-MT is highly dependent on the expression level of the target receptor in your chosen cell line. Low or variable receptor expression between cell passages can lead to inconsistent results.[3][4] Assays relying on endogenous receptor expression are particularly prone to this variability.
-
Underlying Cause 3: Off-Target Binding. At the higher concentrations needed to see an effect, 2-MT may interact with other receptors or transporters, a phenomenon observed with many tryptamine derivatives.[5][6] These off-target interactions can produce confounding signals that interfere with the primary dose-response curve.
Troubleshooting Action Plan:
-
Verify Receptor Expression: Routinely confirm the expression level of your target receptor (e.g., 5-HT2A) in your cell line using qPCR or Western blot, especially when thawing new vials or after multiple passages.
-
Use a High-Expression System: Consider using a recombinant cell line that overexpresses the human serotonin receptor of interest. This boosts the assay window and ensures the signal is primarily from your target.
-
Include a Positive Control: Always run a parallel dose-response curve with a well-characterized, high-potency agonist for your target receptor (e.g., serotonin or DOI for 5-HT2A). This helps validate that the assay system itself is performing correctly.
-
Perform Antagonist Confirmation: To confirm the response is mediated by the target receptor, pre-incubate cells with a selective antagonist (e.g., ketanserin for 5-HT2A) before adding 2-MT. The antagonist should produce a rightward shift in the 2-MT dose-response curve.
Q2: I'm observing a discrepancy between my 2-MT binding assay results (good affinity) and my functional assay results (low potency/efficacy). Why don't they correlate?
A2: This points to more complex pharmacological phenomena beyond simple receptor occupancy.
-
Underlying Cause: Biased Agonism. Ligand binding does not always translate directly to functional signaling.[7] A compound can bind to a receptor but preferentially activate one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It's possible 2-MT is a biased agonist at your receptor of interest, and your functional assay is not designed to capture the pathway it preferentially activates.
Troubleshooting Action Plan:
-
Employ Multiple Functional Readouts: If possible, measure more than one downstream signaling event. For the 5-HT2A receptor, this could involve measuring both Gαq-mediated calcium mobilization and β-arrestin2 recruitment.[7]
-
Consult Literature on Tryptamine Signaling: Research the specific signaling cascades associated with your target receptor and other similar tryptamines to guide your choice of functional assay.[5]
Diagram: Simplified 5-HT2A Receptor Signaling Pathways The following diagram illustrates the two major signaling arms of the 5-HT2A receptor. Variability can arise if a compound shows bias toward one pathway, which may not be the one your assay measures.
Caption: 5-HT2A receptor signaling can diverge into Gq or β-arrestin pathways.
Section 2: Experimental & Technical Issues
Q3: I suspect my 2-MT stock solution or the compound in the assay plate is degrading. How can I assess and prevent this?
A3: Compound stability is a critical and often overlooked source of variability. Tryptamines can be susceptible to oxidation and degradation, especially in aqueous, pH-neutral environments like cell culture media over extended incubation periods.[8]
-
Underlying Cause 1: Chemical Instability. The indole ring in tryptamines can be prone to oxidation. Components in the cell culture media, such as metal ions (e.g., iron), can catalyze this degradation.[9][10]
-
Underlying Cause 2: Light Sensitivity. Many indole-containing compounds are sensitive to light, which can accelerate degradation.
-
Underlying Cause 3: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, assay plates), reducing the effective concentration available to the cells.
Troubleshooting Action Plan:
-
Perform a Stability Study: Use an analytical method like HPLC-MS to measure the concentration of 2-MT in your cell culture media at time zero and after your longest incubation period (e.g., 24, 48 hours) under standard assay conditions (37°C, 5% CO₂).
-
Protect from Light: Prepare stock solutions and conduct experiments in low-light conditions. Use amber vials for stock storage.
-
Use Fresh Dilutions: Prepare fresh dilutions of 2-MT from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Consider Low-Binding Plates: If adsorption is suspected, use low-binding microplates for your assays.
Protocol: Assessing 2-MT Stability in Cell Culture Media
-
Objective: To determine the percentage of 2-MT remaining in solution after incubation under standard cell culture conditions.
-
Materials:
-
Complete cell culture medium (the same used in your assay).
-
2-MT stock solution.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator (37°C, 5% CO₂).
-
Access to an HPLC-MS system.
-
-
Procedure:
-
Prepare a solution of 2-MT in your complete cell culture medium at the highest concentration used in your experiments.
-
Immediately take an aliquot for the T=0 time point. Store it at -80°C until analysis.
-
Place the remaining solution in the incubator under your standard assay conditions.
-
Take additional aliquots at relevant time points (e.g., 4h, 24h, 48h) and store them at -80°C.
-
Once all samples are collected, analyze them by HPLC-MS to quantify the concentration of 2-MT.
-
Analysis: Calculate the percentage of 2-MT remaining at each time point relative to the T=0 sample. A loss of >15-20% over the assay duration indicates a stability issue that needs to be addressed.[8]
-
Q4: I'm observing significant cell death at higher concentrations of 2-MT, which is interfering with my functional assay readout. Is it cytotoxic?
A4: Yes, this is a strong possibility. Like many small molecules, tryptamine derivatives can induce cytotoxicity at higher concentrations, which can mask or mimic a true pharmacological effect.[11][12] It is crucial to distinguish between a specific receptor-mediated response and a non-specific cytotoxic effect.
-
Underlying Cause: Apoptosis or Necrosis. High concentrations of a compound can stress cells, leading to programmed cell death (apoptosis) or direct cell lysis (necrosis).[11] This is especially problematic for assays with long incubation times (24-72 hours).
Troubleshooting Action Plan:
-
Determine the Cytotoxic Threshold: Run a separate cytotoxicity assay in parallel with your functional assay, using the same cell line, incubation times, and 2-MT concentrations.
-
Choose an Appropriate Assay:
-
MTT or RealTime-Glo™ Assays: These measure metabolic activity and are good indicators of overall cell viability.[12]
-
LDH Release Assay: Measures membrane integrity and is a good indicator of necrosis.
-
Caspase-Glo® Assay: Measures caspase activation, a key marker of apoptosis.
-
-
Define Your Assay Window: Only use 2-MT concentrations that result in high cell viability (e.g., >90%). Any data from concentrations showing significant cytotoxicity should be excluded or interpreted with extreme caution.
Protocol: Basic MTT Cytotoxicity Assay
-
Objective: To determine the concentration at which 2-MT reduces cell viability.
-
Procedure:
-
Seed your cells in a 96-well plate at the same density used for your functional assay and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-MT, including a vehicle-only control.
-
Incubate for the same duration as your functional assay.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at ~570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) against 2-MT concentration to determine the TC₅₀ (Toxic Concentration 50%).
-
Troubleshooting Workflow & Data Interpretation
When faced with variable data, a logical workflow can help isolate the problem.
Diagram: Troubleshooting Inconsistent 2-MT Dose-Response Data
Caption: A logical workflow for diagnosing sources of experimental variability.
Summary Data Tables
Table 1: Pharmacological Profile of this compound
| Target | Parameter | Value (nM) | Reference |
| 5-HT1A Receptor | Ki (Binding Affinity) | 1,095 | [1] |
| 5-HT2A Receptor | Ki (Binding Affinity) | 7,774 | [1] |
| 5-HT1A Receptor | EC₅₀ (Functional Potency) | 12,534 | [1] |
| 5-HT2A Receptor | EC₅₀ (Functional Potency) | 4,598 | [1] |
Table 2: General Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended First Action(s) |
| No response or very weak response | 1. Compound degradation/precipitation.2. Low receptor expression.3. Incorrect assay setup. | 1. Make fresh compound dilutions; check solubility.2. Run a high-potency positive control agonist.3. Verify receptor expression in the cell line. |
| High well-to-well variability | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate. | 1. Use a multichannel pipette; check cell counting.2. Do not use the outer wells of the plate.3. Ensure proper mixing of reagents. |
| Dose-response curve plateaus or drops at high concentrations | 1. Cytotoxicity.2. Compound precipitation.3. Off-target effects. | 1. Run a parallel cytotoxicity assay (e.g., MTT).2. Visually inspect wells for precipitate.3. Use a selective antagonist to confirm on-target activity. |
| Batch-to-batch variability (day-to-day) | 1. Cell passage number drift.2. Reagent lot variation (e.g., serum).3. Incubator/equipment fluctuations. | 1. Use cells within a defined passage number range.2. Qualify new lots of critical reagents.3. Monitor incubator temperature and CO₂ levels. |
References
- This compound - Wikipedia. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC - NIH. [Link]
- Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. [Link]
- Synthesis and cytotoxic properties of tryptamine deriv
- 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. [Link]
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. [Link]
- Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - Psilosybiini.info. [Link]
- Dimethyltryptamine - Wikipedia. [Link]
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. [Link]
- Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. [Link]
- N-Methyltryptamine - Wikipedia. [Link]
- Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells - PubMed. [Link]
- Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC. [Link]
- Behavioral variation correlates with differences in single neuron serotonin receptor subtype expression within and across species | bioRxiv. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF - ResearchG
- Species and individual differences in serotonin receptor expression in identified neurons are correlated with a motor behavior | bioRxiv. [Link]
- α-Methyltryptamine - Wikipedia. [Link]
- Recreational Use, Analysis and Toxicity of Tryptamines - PMC - PubMed Central. [Link]
- ALPHA-METHYLTRYPTAMINE (Street Name: Spirals) - DEA Diversion. [Link]
- Troubleshooting and optimizing lab experiments - YouTube. [Link]
- Head-twitch response - Wikipedia. [Link]
- In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances for Assessing Possible Toxic Risks - PubMed. [Link]
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. [Link]
- How to know the stability of drugs and reagents in the cell culture media?
- Cell culture media impact on drug product solution stability - PubMed. [Link]
- I'm getting AMT/αMT/α-Methyltryptamine - any tips and advice for safe research? - Reddit. [Link]
- Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC - NIH. [Link]
- How can off-target effects of drugs be minimised?
- The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. [Link]
- Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed. [Link]
- Cell-based Assays - ProtaGene. [Link]
- Cell culture media impact on drug product solution stability - ResearchG
- He Thought Time Was an Illusion—So He Fed His Classmates Experimental Tryptamines to Prove It : r/DMT - Reddit. [Link]
- Factors that determine stability of highly concentrated chemically defined production media. [Link]
- Vitamins in cell culture media: Stability and stabilization str
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. psilosybiini.info [psilosybiini.info]
- 6. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimizing dosage for behavioral studies with 2-Methyltryptamine.
Technical Support Center: 2-Methyltryptamine (2-MT)
Welcome to the technical support guide for the use of this compound (2-MT) in behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MT) and what is its primary mechanism of action?
This compound (2-MT) is a lesser-known compound belonging to the tryptamine family. Structurally, it is a derivative of tryptamine with a methyl group at the second position of the indole ring. Its primary mechanism of action is as a serotonin receptor agonist, with a notable affinity for the 5-HT1A and 5-HT2A receptors.[1] However, its potency at these receptors is considerably lower than that of the parent compound, tryptamine.[1] This modulation of the serotonergic system is the principal driver of its behavioral effects.
Q2: What are the typical behavioral effects observed with 2-MT in animal models?
The behavioral profile of 2-MT is complex and appears to be dose-dependent. Unlike classic serotonergic hallucinogens, it does not reliably produce strong psychedelic-like effects in animals.[1] Key observations include:
-
Head-Twitch Response (HTR): Evidence regarding HTR, a behavioral proxy for hallucinogenic potential in rodents, is mixed.[1][2] One study noted that 2-MT induced HTR at a 3 mg/kg dose, which was blockable by a 5-HT2A antagonist, while another study at the same dose found no significant HTR induction.[1] This suggests that any psychedelic-like effects are likely mild or require specific conditions to manifest.
-
Locomotor Activity: 2-MT does not appear to significantly alter locomotor activity, nor does it produce conditioned place preference or self-administration behaviors, indicating a low potential for abuse or reward in preclinical models.[1]
-
Discriminative Stimulus Effects: In drug discrimination paradigms, which are sensitive tests of a drug's subjective effects, tryptamines often substitute for known hallucinogens like DOM (2,5-dimethoxy-4-methylamphetamine), an effect largely mediated by 5-HT2A receptors.[3][4][5] While specific data for 2-MT is limited, its profile suggests it would likely have weak or partial substitution effects.
Q3: What is a recommended starting dose range for 2-MT in rodents?
Given the mixed reports and lower potency compared to other tryptamines, a conservative approach is essential. A pilot study is strongly recommended. Based on available data, a starting range for intraperitoneal (i.p.) administration in mice would be between 1.0 mg/kg to 10.0 mg/kg . A dose of 3 mg/kg has been used in HTR studies and serves as a reasonable starting point for initial characterization.[1]
Q4: What is the expected duration of action and pharmacokinetic profile of 2-MT?
Q5: What are the best practices for preparing and administering 2-MT solutions?
2-MT is typically available as a hydrochloride (HCl) salt.
-
Solubility: Tryptamine salts are generally soluble in aqueous solutions like 0.9% sterile saline or phosphate-buffered saline (PBS). If solubility issues arise, a small percentage of a co-solvent like DMSO (e.g., up to 10%) followed by dilution with saline or PEG300/Tween 80 can be used.[10][11] Always verify the final solution for clarity and pH.
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common and reliable route for systemic administration in rodent behavioral studies. Subcutaneous (s.c.) injection is an alternative that may provide a slightly slower absorption profile.
Troubleshooting Guide
Issue 1: High variability in behavioral responses between subjects.
-
Potential Cause: Inherent biological variability in the serotonin system. The expression and sensitivity of 5-HT receptors can differ between individual animals, even within the same strain. Stress levels, circadian rhythms, and housing conditions can also significantly impact behavioral outcomes.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly habituated to the testing environment and handling procedures for several days before the experiment. This reduces stress-induced variability.
-
Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day to minimize variations due to the animal's natural light-dark cycle.
-
Counterbalancing: Randomize and counterbalance the assignment of treatment groups across cages and testing times to prevent cohort effects.
-
Baseline Measurement: Where possible, measure baseline behavior before drug administration. This allows for within-subject comparisons and can help normalize the data, reducing inter-individual variability.[12]
-
Issue 2: No observable behavioral effect at the expected dose.
-
Potential Cause 1: Incorrect Dose Calculation or Preparation: Simple errors in calculating the amount of compound needed for a specific mg/kg dose or in the serial dilution process can lead to ineffective doses.
-
Solution: Double-check all calculations for converting molarity or mass to the final injection concentration. Ensure the compound is fully dissolved in the vehicle; if precipitation is observed, the formulation must be optimized.
-
Potential Cause 2: Low Bioavailability/Rapid Metabolism: The administered dose may be metabolized too quickly to reach effective concentrations in the central nervous system.
-
Solution: Conduct a dose-response study. This is the most critical step in optimizing dosage. Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to determine the effective dose range (ED50) for the desired behavioral endpoint.[13] If effects are still absent at higher doses, consider an alternative route of administration or the possibility that 2-MT does not produce the specific behavior of interest in your model.
Issue 3: Adverse events or signs of toxicity are observed (e.g., severe tremors, seizures, flattened body posture).
-
Potential Cause: The dose is too high, exceeding the maximum tolerated dose (MTD).[14][15] Tryptamines can produce a range of physiological effects, and high doses can lead to serotonin syndrome-like symptoms.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Immediately cease administration at the toxic dose level. In subsequent experiments, reduce the dose by at least 50-75%.
-
Systematic MTD Study: If toxicity is a concern, a formal MTD study should be conducted. This involves administering escalating doses to small groups of animals and closely observing for clinical signs of toxicity over a set period.[14]
-
Monitor Vital Signs: In pilot studies with novel compounds, monitoring basic physiological parameters like body temperature can provide early indicators of adverse effects.
-
Detailed Protocols & Data
Table 1: Recommended Starting Dose Ranges for Tryptamine Analogs in Rodents (i.p.)
| Compound | Animal Model | Starting Dose Range (mg/kg) | Primary Behavioral Assay | Reference |
| This compound | Mouse | 1.0 - 10.0 | Head-Twitch Response | [1] |
| DMT | Rat | 1.0 - 10.0 | Drug Discrimination | [3] |
| α-Methyltryptamine | Mouse | 1.0 - 5.0 | Head-Twitch, Locomotor | [16] |
| DOM (Comparator) | Rat | 0.25 - 1.0 | Drug Discrimination | [4][13] |
Protocol 1: Generation of a Dose-Response Curve for the Head-Twitch Response (HTR)
This protocol outlines the steps to determine the potency of 2-MT in inducing the HTR, a classic assay for 5-HT2A receptor activation.[17][18]
1. Animal Preparation:
-
Use male C57BL/6J mice (8-10 weeks old), as this strain is commonly used for HTR studies.[17]
-
Group house animals (4-5 per cage) and allow at least one week of acclimatization to the facility.
-
Habituate animals to the testing chambers (e.g., standard polycarbonate cages) for 30 minutes for 2-3 days prior to the experiment.
2. Drug Preparation:
-
Prepare a stock solution of 2-MT HCl in sterile 0.9% saline.
-
Perform serial dilutions to create injection solutions for each dose (e.g., 0, 1, 3, 10, 30 mg/kg). The vehicle (0 mg/kg) group will receive saline only.
-
Prepare solutions fresh on the day of testing. Ensure the injection volume is consistent across all groups (e.g., 10 mL/kg).
3. Experimental Procedure:
-
Assign animals randomly to treatment groups (n=8-10 per group).
-
Administer the assigned dose of 2-MT or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse into the observation chamber.
-
Record behavior for 30-60 minutes. HTR is a rapid, rotational shake of the head.[2]
-
A trained observer, blind to the treatment condition, should count the number of head twitches. Alternatively, automated detection systems using video analysis or magnetometers can be used for higher throughput and objectivity.[19][20]
4. Data Analysis:
-
Calculate the mean (± SEM) number of head twitches for each dose group.
-
Plot the mean head twitches as a function of the log-transformed dose.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the ED50 (the dose that produces 50% of the maximal effect).
Visualization of Experimental Workflow
The following diagram illustrates the logical progression for optimizing 2-MT dosage in a new behavioral study.
Caption: Logical workflow for establishing an optimal dose of 2-MT.
References
- Schreiber, R., Brocco, M., Audinot, V., Gobert, A., Veiga, S., & Millan, M. J. (1999). (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane)-induced head-twitches in the rat are mediated by 5-hydroxytryptamine (5-HT) 2A receptors: modulation by novel 5-HT1A/1B receptor ligands, D1 and D2 receptor antagonists, and clinically evaluated antipsychotics. Journal of Pharmacology and Experimental Therapeutics, 291(3), 1136–1147.
- Olivier, J. D., Van Der Hart, M. C., Van Der Zee, E. A., & Cools, A. R. (2002). The role of the 5-HT1A receptor in the regulation of behavioral inhibition and cognitive flexibility in the rat. Psychopharmacology, 163(3-4), 343–356.
- Pranzatelli, M. R., & Pluchino, R. S. (1991). The relation of central 5-HT1A and 5-HT2 receptors: low dose agonist-induced selective tolerance in a rat model. Pharmacology Biochemistry and Behavior, 39(2), 407–413.
- Fletcher, P. J., Tampakeras, M., & Sinyard, J. (2004). Opposing effects of 5-HT2A and 5-HT2C receptor antagonists on the locomotor stimulant effects of cocaine. Pharmacology Biochemistry and Behavior, 77(4), 775–783.
- Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist.
- Gatch, M. B., Forster, M. J., & Janowsky, A. (2009). Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats. Psychopharmacology, 206(1), 147–157.
- Wikipedia. (n.d.). Head-twitch response.
- Gatch, M. B., & Forster, M. J. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience, 11(2), 225–232.
- de la Fuente Revenga, M., Shahar, O. D., & González-Maeso, J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 332, 108553.
- Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(18), 3643–3655.
- Jenner, P., Marsden, C. D., & Thanki, C. M. (1980). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British Journal of Pharmacology, 69(1), 69–80.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, Biochemistry, and Behavior, 153, 1–7.
- Wikipedia. (n.d.). isoDMT.
- de la Fuente Revenga, M., Shahar, O., & González-Maeso, J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 332, 108553.
- Glatfelter, G. C., Walther, D., Gentry, W. B., & Pasternak, G. W. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 12(16), 3043–3053.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Behavioral effects of three synthetic tryptamine derivatives in rodents. UNT Health Science Center Fort Worth.
- Wikipedia. (n.d.). This compound.
- Canal, C. E., & Morgan, D. (2012). Discriminative stimulus properties of α-ethyltryptamine (α-ET) in rats: α-ET-like effects of MDMA, MDA and aryl-monomethoxy substituted derivatives of α-ET. Psychopharmacology, 222(4), 665–676.
- Carbonaro, T. M., Gatch, M. B., & Forster, M. J. (2015). Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. Pharmacology, Biochemistry, and Behavior, 132, 101–106.
- Li, J., Yao, Y., Dai, J., & Wang, Q. (2025). Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. Behavioural Pharmacology, 36(6), 429–437.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Wikipedia. (n.d.). α-Methyltryptamine.
- Barker, S. A. (2018). Pharmacokinetics of N,N-dimethyltryptamine in Humans. Frontiers in Pharmacology, 9, 110.
- Wikipedia. (n.d.). 5-Methoxytryptamine.
- Holze, F., Ley, L., Müller, F., Duthaler, U., Varghese, N., Eckert, A., ... & Vizeli, P. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy subjects. International Journal of Neuropsychopharmacology, 28(1), pyaf001.
- SWGDRUG.org. (2005). 5-METHOXY-α-METHYLTRYPTAMINE.
- Harris, A. C., Tally, L., & LeSage, M. G. (2013). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. Nicotine & Tobacco Research, 15(1), 169–176.
- Wahlsten, D., & Rasmussen, D. L. (2015). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 9, 26.
- Onthank, D. C., Sun, Y., Bryant, C., & D'Amico, D. C. (2022). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Journal of Medicinal Chemistry, 65(4), 3048–3057.
- Pitchford, L. M., Smith, J. D., Abumrad, N. N., Rathmacher, J. A., & Fuller, J. C. (2018). Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. Food and Chemical Toxicology, 118, 45–53.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 10. Indopan | inhibitor/agonist | CAS 299-26-3 | Buy Indopan from Supplier InvivoChem [invivochem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral effects of three synthetic tryptamine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring the Integrity of 2-Methyltryptamine Stock Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice to prevent the degradation of 2-Methyltryptamine (2-MT) stock solutions, ensuring the accuracy and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven best practices.
Troubleshooting Guide: Common Issues with this compound Stock Solutions
This section addresses specific problems you might encounter with your 2-MT stock solutions in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My this compound stock solution has turned yellow/brown. What is the cause and can I still use it?
Answer: A color change in your this compound solution is a common indicator of degradation, specifically oxidation.[1] The indole ring, a core component of the tryptamine structure, is susceptible to oxidation, which can be accelerated by exposure to light, elevated temperatures, or a neutral to alkaline pH.[1][2] This oxidative process leads to the formation of colored degradation products.
We strongly advise against using a discolored solution, as the presence of these impurities can lead to inaccurate and unreliable experimental outcomes. The concentration of the active this compound will be lower than intended, and the degradation products themselves could have unknown pharmacological or toxicological effects. For optimal experimental integrity, it is always best to prepare a fresh solution.
Question 2: I'm observing a loss of potency or inconsistent results in my assays using a this compound stock solution that was prepared a while ago. What could be the issue?
Answer: A gradual loss of potency or inconsistent results are classic signs of chemical degradation within your stock solution. Several factors could be contributing to this issue:
-
Improper Storage Temperature: Tryptamines are temperature-sensitive.[3] Storing your stock solution at room temperature or even at 4°C for extended periods can accelerate degradation.[1] For long-term storage, temperatures of -20°C or lower are recommended.[3]
-
Repeated Freeze-Thaw Cycles: Each time you freeze and thaw your stock solution, you increase the risk of degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes to avoid this.
-
Exposure to Light: Tryptamines are photosensitive.[1] Exposure to ambient or UV light can induce photodegradation.[2] Always store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[1][2]
-
Inappropriate Solvent or pH: this compound, like other tryptamines, is more stable in slightly acidic conditions (pH 4-6).[1][2] If your solution was prepared in a neutral or alkaline buffer, it will be more prone to oxidation.[1][2] While soluble in polar organic solvents like DMSO and ethanol, aqueous solutions are generally not recommended for storage beyond a single day.[4]
Question 3: I've noticed a precipitate has formed in my this compound stock solution after storage in the freezer. What should I do?
Answer: Precipitate formation upon freezing can occur for a couple of reasons. The most common is that the solubility of this compound is lower at colder temperatures, causing it to fall out of solution. In this case, you can try to gently warm the solution and vortex it to redissolve the compound.
However, precipitation can also be a sign of degradation, where the degradation products are less soluble than the parent compound. Oxidized tryptamines can polymerize, leading to insoluble precipitates.[2]
Before using a solution that has formed a precipitate, it is crucial to ensure that the compound has fully redissolved and to verify its purity and concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). If you cannot fully redissolve the precipitate or if analytical testing shows significant degradation, the solution should be discarded.
Frequently Asked Questions (FAQs) about this compound Stock Solution Stability
This FAQ section provides answers to common questions regarding the preparation and storage of this compound solutions to maintain their stability and integrity.
1. What is the best solvent for preparing a this compound stock solution?
For long-term storage, it is best to dissolve this compound in a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] These solvents generally provide better stability than aqueous solutions. When preparing for an experiment that requires an aqueous buffer, it is recommended to first dissolve the this compound in a small amount of organic solvent and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions of tryptamines are not recommended for storage for more than one day.[4]
2. What are the optimal storage conditions for a this compound stock solution?
To ensure the long-term stability of your this compound stock solution, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[3] | Low temperatures significantly slow down the rate of chemical degradation.[1] |
| Light | Store in amber glass vials or wrap clear vials in aluminum foil.[2][3] | Protects the photosensitive tryptamine molecule from light-induced degradation.[1] |
| Atmosphere | Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2][3] | Minimizes contact with oxygen, thereby reducing the risk of oxidation.[1] |
| pH (for aqueous dilutions) | Use a slightly acidic buffer (pH 4-6).[1][2] | Tryptamines are more stable in acidic conditions and prone to oxidation at neutral or alkaline pH.[2] |
3. How can I verify the purity and concentration of my this compound stock solution?
Regularly verifying the purity and concentration of your stock solution is a critical component of good laboratory practice. The following analytical techniques are commonly used:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for assessing the purity of small molecules.[3] By comparing the chromatogram of your stock solution to a reference standard, you can identify and quantify any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying compounds in a mixture.[5] It can be used to confirm the identity of this compound and detect impurities.
4. What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other tryptamines, is the oxidation of the indole ring.[1][2] This can lead to the formation of various hydroxylated and quinone-like compounds.[2] Another potential degradation pathway, particularly under enzymatic conditions, is deamination of the ethylamine side chain.[6]
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Long-Term Storage
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Inert gas (argon or nitrogen)
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Weigh the desired amount of this compound powder directly into the vial. For a 1 mL 10 mM stock solution, you will need approximately 1.74 mg of this compound (FW: 174.25 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex until the powder is completely dissolved.
-
Purge the headspace of the vial with inert gas for 15-30 seconds.
-
Recap the vial tightly and seal with parafilm for extra security.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the vial at -20°C or -80°C.
Protocol 2: Workflow for Assessing the Stability of a this compound Stock Solution
This protocol outlines a general workflow to evaluate the stability of your this compound stock solution over time using HPLC.
Caption: Experimental workflow for stability assessment.
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Perform an initial HPLC analysis (Timepoint 0) to establish the initial purity and peak area of the this compound.
-
Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the vial to come to room temperature before opening.
-
Analyze the sample by HPLC using the same method as for Timepoint 0.
-
Compare the chromatograms to the initial analysis. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation to determine the stability of the stock solution under each storage condition.
By following these guidelines and protocols, you can significantly enhance the stability of your this compound stock solutions, leading to more reliable and reproducible research outcomes.
References
- Plant Care. (2026, January 1). How to Choose the Right Tryptamine: A Complete Buyer's Guide.
- CPAChem. (2023, January 17). Safety data sheet: Tryptamine.
- Torrance, H. J., & Boggs, D. L. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of analytical toxicology, 28(6), 407–410.
- PubChem. (n.d.). Tryptophan degradation via tryptamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Choose the Right Tryptamine: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tryptophan degradation via tryptamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Methyltryptamine Production
Introduction: Welcome to the technical support center for 2-Methyltryptamine (2-MT) production. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale manufacturing. Scaling up any chemical process introduces a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of large-scale 2-MT synthesis, purification, and quality control. Our approach is rooted in fundamental chemical principles and field-proven process development insights to ensure your scale-up campaign is both successful and efficient.
Section 1: Synthesis Scale-up: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely-used method for preparing indole derivatives, including this compound, and has been successfully implemented at large scales.[4][5] However, transitioning from grams to kilograms can unmask issues not apparent at the lab bench.
Q1: We are experiencing a significant drop in yield for our 2-MT Fischer indole synthesis after increasing the batch size from 1 kg to 20 kg. What are the most common causes?
This is a frequent challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations.
-
Answer:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio. This can lead to localized "hot spots" during the exothermic indolization step, promoting side reactions and decomposition of starting materials or the product. Ensure your reactor's heating and cooling system can manage the thermal load. A gradual, controlled temperature ramp is critical.[6]
-
Poor Mixing: Inadequate agitation can result in non-homogenous reaction conditions. The acid catalyst may not be uniformly distributed, leading to areas of low reactivity and areas with excessive acid concentration, which can also drive side-product formation. Verify that the impeller design and mixing speed are appropriate for the vessel geometry and reaction mass viscosity.
-
Extended Reaction Times: What works in a few hours in the lab may take significantly longer at scale due to slower heating and reagent addition rates. Prolonged exposure to acidic and high-temperature conditions can degrade the product. Consider optimizing for the shortest effective reaction time at your target temperature.
-
Catalyst Selection and Loading: The choice of acid catalyst (e.g., HCl, H₂SO₄, Lewis acids like ZnCl₂) is critical. Some reactions that work with protic acids in the lab may benefit from a Lewis acid at scale to avoid certain degradation pathways.[6][7] Re-evaluate the catalyst loading; a simple percentage-based scale-up may not be optimal.
-
Sources
- 1. Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 4. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 2-Methyltryptamine for in vitro studies.
A Guide to Overcoming Poor Solubility for In Vitro Research
Welcome to the Technical Support Center for 2-Methyltryptamine (2-Me-T). This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of 2-Me-T's poor aqueous solubility in experimental settings. As Senior Application Scientists, we've compiled field-proven insights and detailed protocols to ensure the successful and reproducible use of 2-Me-T in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (2-Me-T) difficult to dissolve in aqueous buffers?
A: this compound, particularly in its freebase form, is a classic example of a lipophilic, or "fat-loving," molecule.[1] Its chemical structure, featuring an indole ring system, is predominantly nonpolar. Water, a highly polar solvent, prefers to interact with other polar molecules. Consequently, 2-Me-T freebase does not readily dissolve in neutral aqueous solutions like phosphate-buffered saline (PBS) or cell culture media, leading to precipitation or the formation of a non-homogenous suspension.
Q2: What is the first and most recommended step to improve the solubility of 2-Me-T?
A: The most straightforward and widely accepted method is to prepare a concentrated stock solution in a water-miscible organic solvent.[2][3][4][5][6] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[7] By first dissolving the 2-Me-T in a small volume of 100% DMSO, you create a highly concentrated stock that can then be serially diluted into your aqueous experimental buffer. This technique ensures that the final concentration of the organic solvent in your assay is kept to a minimum, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A: This is a critical consideration for maintaining experimental integrity. While tolerance is cell-line specific, a general "rule of thumb" is to keep the final concentration of DMSO at or below 0.5% (v/v).[7][8][9] Many sensitive cell lines, especially primary cells, may show signs of stress or altered function at concentrations above 0.1%.[8] It is imperative to perform a vehicle control experiment, where cells are exposed to the same final concentration of DMSO (without the compound) to ensure that the observed effects are due to 2-Me-T and not the solvent.[8][9]
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?
A: This indicates that you have exceeded the solubility limit of 2-Me-T in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the target concentration of 2-Me-T in your assay.
-
Increase the DMSO Percentage: You can slightly increase the final DMSO concentration, but be mindful of the toxicity limits for your specific cell line (see Q3).
-
Use a Different Co-Solvent: Ethanol can also be an effective solvent for tryptamines.[10] Some protocols use a combination of solvents to improve solubility.[11]
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C or using a bath sonicator for a few minutes can help dissolve small amounts of precipitate.[7][11] However, be cautious as heat can degrade sensitive compounds.
-
pH Adjustment: Consider using the hydrochloride (HCl) salt form of 2-Me-T or adjusting the pH of your buffer, as discussed below.
Q5: Is there an alternative to organic solvents? I'm working with a very sensitive system.
A: Yes. Two primary alternatives exist:
-
pH Adjustment (Salt Formation): Tryptamines are basic compounds due to the amine group in their structure.[12] By lowering the pH of the solution with a dilute acid (e.g., HCl), you can protonate this amine group, forming a more water-soluble salt.[12][13][14] Many tryptamines are commercially available as hydrochloride salts, which are inherently more soluble in water and buffers like PBS.[10][15]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16][17][18][19] They can encapsulate poorly soluble molecules like 2-Me-T, forming an "inclusion complex" that is water-soluble.[16][18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[17][20]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Precipitation in Stock Solution (e.g., 100% DMSO) | Exceeded maximum solubility in the stock solvent. | Gently warm the stock solution (up to 37°C) and vortex or sonicate. If it doesn't dissolve, you must lower the stock concentration. |
| Precipitation Upon Dilution into Aqueous Buffer | The compound's solubility limit in the final aqueous/co-solvent mixture has been reached. | 1. Lower the final working concentration of 2-Me-T.2. Slowly add the stock solution to the stirred aqueous buffer to avoid localized high concentrations.[7]3. Consider using the HCl salt form of 2-Me-T for better aqueous solubility.[10]4. Explore using cyclodextrins as solubilizing agents.[17] |
| Inconsistent Assay Results | Potential compound degradation or continued precipitation over time. | 1. Prepare fresh dilutions from the stock solution immediately before each experiment.2. Visually inspect your final solution for any signs of precipitation before adding it to your assay.3. Ensure the pH of your final solution is compatible with your compound's stability. |
| Vehicle Control Shows Cytotoxicity | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | 1. Reduce the final solvent concentration to below the toxic threshold (ideally ≤0.1% for sensitive cells).[8]2. This may require making a less concentrated stock solution.3. Switch to a less toxic solubilization method, such as pH adjustment or cyclodextrins. |
Step-by-Step Protocols
Protocol 1: Preparation of 2-Me-T Stock Solution using an Organic Co-Solvent
This is the most common method for solubilizing 2-Me-T freebase.
-
Weigh the Compound: Accurately weigh a precise amount of 2-Me-T freebase powder using an analytical balance.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[7]
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Creating Working Solutions: For your experiment, perform a serial dilution.
-
Example: To achieve a final concentration of 10 µM 2-Me-T with 0.1% DMSO in your assay:
-
Prepare an intermediate dilution of your 10 mM stock in DMSO or culture medium.
-
Alternatively, directly add 1 µL of the 10 mM stock solution to 1 mL of your final assay buffer/media. This creates a 1:1000 dilution, resulting in a 10 µM compound concentration and a 0.1% DMSO concentration.
-
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without the compound.
Protocol 2: Solubilization via pH Adjustment (Using 2-Me-T HCl Salt)
This method is preferred for sensitive systems where organic solvents are not desired. It relies on using the more soluble hydrochloride salt form of the molecule.
-
Select the Right Form: Obtain or prepare the hydrochloride (HCl) salt of this compound. Tryptamine HCl salts are generally soluble in water.[15]
-
Weigh the Compound: Accurately weigh the 2-Me-T HCl powder. Remember to use the molecular weight of the salt form (not the freebase) for your molarity calculations.
-
Dissolution: Dissolve the compound directly in your aqueous buffer of choice (e.g., PBS pH 7.2-7.4). The solubility of related tryptamine HCl salts in PBS can be around 5 mg/mL or higher.[10]
-
pH Check: After dissolution, check the pH of your stock solution. If dissolving a large amount, the pH may decrease slightly. Adjust if necessary with dilute NaOH, ensuring the pH remains in a range where the compound is stable and compatible with your assay.
-
Sterilization & Storage: Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Visualized Workflows and Concepts
Caption: Decision workflow for solubilizing 2-Me-T freebase.
Caption: pH effect on 2-Me-T amine group and solubility.
References
- LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
- In-Tele-Health. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Reddit. (2023, October 5).
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
- ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
- National Center for Biotechnology Information (PMC). (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
- Chemical Supplier. (n.d.).
- Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
- YouTube. (2025, February 20).
- Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. [Link]
- Google Patents. (n.d.). Process of purifying tryptamine com-.
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- DMT-Nexus Wiki. (2023, May 19). Psychedelic Compounds Chemical and Physical Properties. [Link]
- Google Patents. (n.d.). Tryptamine compositions and methods.
- ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. [Link]
- SWGDRUG.org. (2005, June 20). 5-METHOXY-α-METHYLTRYPTAMINE. [Link]
- PubChem. (n.d.). N,N-Dimethyltryptamine. [Link]
Sources
- 1. syntharise.com [syntharise.com]
- 2. fastercapital.com [fastercapital.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N,N-Dimethyltryptamine | C12H16N2 | CID 6089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. swgdrug.org [swgdrug.org]
- 15. TRYPTAMINE HYDROCHLORIDE CAS#: 343-94-2 [m.chemicalbook.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alzet.com [alzet.com]
Minimizing side reactions in the methylation of tryptamine.
Technical Support Center: Tryptamine Methylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The selective N,N-dimethylation of tryptamine is a cornerstone reaction in the synthesis of various neurologically active compounds and pharmaceutical intermediates. While seemingly straightforward, this transformation is often plagued by a series of side reactions that can significantly reduce the yield and purity of the desired N,N-dimethyltryptamine (DMT). This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help researchers navigate the complexities of this reaction, minimize byproduct formation, and optimize their synthetic outcomes. We will explore the mechanistic origins of common side products and provide field-proven protocols to ensure reproducible, high-purity synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding tryptamine methylation.
Q1: What are the most common side reactions in tryptamine methylation?
A1: The primary side reactions include:
-
Over-methylation: Formation of the quaternary ammonium salt, N,N,N-trimethyltryptammonium iodide (TMT), especially when using highly reactive methylating agents like methyl iodide.[1][2]
-
Incomplete methylation: Residual starting material (tryptamine) or the intermediate N-methyltryptamine (NMT) remaining in the final product.
-
Pictet-Spengler Reaction: Cyclization of tryptamine or its N-methylated derivatives with an aldehyde (like formaldehyde) to form tetrahydro-β-carboline (THBC) or related structures.[3][4] This is particularly relevant in reductive amination procedures.
-
Solvent-Induced Degradation: Reaction of the final product (DMT) with halogenated solvents like dichloromethane (DCM) during workup or storage, leading to the formation of quaternary N-chloromethyl ammonium salts.[5][6][7][8][9][10]
-
Indole N-Alkylation: Methylation at the indole nitrogen (position 1), which is generally less favorable but can occur under strongly basic conditions.[11]
Q2: Which methylation method is best for avoiding side reactions?
A2: The Eschweiler-Clarke reaction is widely regarded as the most effective method for selectively producing N,N-dimethyltryptamine while inherently avoiding the most common side reaction—over-methylation.[12][13][14] The reaction mechanism, which involves reductive amination using formaldehyde and formic acid, stops at the tertiary amine stage because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[14][15]
Q3: Why is using methyl iodide for methylation often problematic?
A3: Methyl iodide is a highly reactive SN2 methylating agent. The product, DMT, is a nucleophilic tertiary amine that can readily react with another molecule of methyl iodide to form the highly stable quaternary ammonium salt (TMT).[2] This over-methylation is often the major pathway, leading to low yields of the desired DMT.[1][16] Controlling the stoichiometry is difficult because the intermediate NMT and the product DMT are often more nucleophilic than the starting tryptamine.
Q4: Can the choice of solvent affect the reaction outcome?
A4: Absolutely. Halogenated solvents, particularly dichloromethane (DCM), should be used with caution, especially during workup and purification. DMT can react with DCM, especially over prolonged periods, to form a quaternary ammonium salt.[6][8][10] While this reaction is often slow, it can become a significant source of impurity if reaction mixtures or purified products are stored in DCM for extended times.[8][10] It is recommended to minimize contact time with DCM or use alternative solvents like ethyl acetate or chloroform for extractions.[3][10]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during tryptamine methylation.
Problem 1: Low or No Yield of DMT, with a Large Amount of Water-Soluble Precipitate
-
Likely Cause: Extensive over-methylation leading to the formation of the quaternary ammonium salt (N,N,N-trimethyltryptammonium salt). This is the most common issue when using alkyl halides like methyl iodide. The quaternary salt is highly polar and often insoluble in common organic solvents used for extraction.
-
Confirmation:
-
The precipitate is likely soluble in water or methanol but insoluble in solvents like ethyl acetate or dichloromethane.
-
Analyze the precipitate using ¹H NMR spectroscopy. Look for a characteristic singlet peak around 3.1-3.4 ppm corresponding to the nine equivalent protons of the three N-methyl groups of the quaternary salt.
-
-
Solution:
-
Change Methylation Strategy: Switch from methyl iodide to a reductive amination method. The Eschweiler-Clarke reaction is the gold standard for preventing over-methylation.[13][14]
-
Alternative Reductive Amination: Use formaldehyde with a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are milder and highly selective for the iminium ion intermediate.
-
Problem 2: Final Product Contains a Mix of Tryptamine, NMT, and DMT
-
Likely Cause: Incomplete reaction. This can be due to insufficient reagent stoichiometry, inadequate reaction time or temperature, or deactivation of the reagents.
-
Confirmation:
-
Use Thin Layer Chromatography (TLC) to visualize the different components. Tryptamine, NMT, and DMT will have distinct Rf values.
-
LC-MS analysis can confirm the presence and relative abundance of each species by their mass-to-charge ratio.
-
-
Solution:
-
Stoichiometry Adjustment (Eschweiler-Clarke): Ensure at least 2.2 equivalents of formaldehyde and a suitable excess of formic acid are used to drive the reaction to completion.
-
Increase Reaction Time/Temperature: For the Eschweiler-Clarke reaction, heating at 80-100 °C for several hours is typical to ensure full conversion.[12] Monitor the reaction progress by TLC until the starting material and NMT spots are no longer visible.
-
Reagent Quality: Use fresh, high-quality formaldehyde and formic acid. Formaldehyde solutions can polymerize over time, reducing their effective concentration.
-
Problem 3: Presence of an Unexpected, Less-Polar Impurity, Especially in Reductive Amination
-
Likely Cause: Formation of a tetrahydro-β-carboline (THBC) derivative via the Pictet-Spengler reaction.[3] This occurs when the electron-rich indole ring (at the C2 position) attacks the iminium ion intermediate formed during the reductive amination.
-
Confirmation:
-
LC-MS analysis will show a product with a mass corresponding to the cyclized adduct (e.g., for reaction with formaldehyde, the mass of THBC is C₁₁H₁₂N₂).
-
¹H NMR may show the disappearance of the indole N-H proton and the appearance of new signals corresponding to the tetracyclic ring system.
-
-
Solution:
-
Control pH: The Pictet-Spengler reaction is acid-catalyzed. While reductive amination requires acidic conditions to form the iminium ion, using a large excess of strong acid can favor the Pictet-Spengler cyclization. Maintain a moderately acidic pH (typically 4-6) by using a buffer or by careful addition of acid.
-
Temperature Control: Perform the initial iminium ion formation at a lower temperature (e.g., 0 °C) before adding the reducing agent and allowing the reaction to warm. This can disfavor the intramolecular cyclization.
-
Problem 4: Product Degrades or Shows New Impurities After Workup/Purification
-
Likely Cause: Reaction with a chlorinated solvent (DCM or chloroform) during extraction or column chromatography.[5][6][10]
-
Confirmation:
-
Solution:
-
Avoid Chlorinated Solvents: If possible, use non-halogenated solvents like ethyl acetate, diethyl ether, or toluene for extraction and chromatography.
-
Minimize Contact Time: If DCM must be used, minimize the contact time. Perform extractions quickly and immediately concentrate the fractions after chromatography.[10] Do not store the purified product dissolved in DCM.
-
Aqueous Wash: The quaternary salt byproduct is highly water-soluble. A thorough aqueous wash during workup can effectively remove it.[8][10]
-
Part 3: Optimized Protocols and Data
Protocol 1: Optimized Eschweiler-Clarke Methylation of Tryptamine
This protocol is designed to maximize the yield of DMT while preventing over-methylation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tryptamine (1.0 eq).
-
Reagent Addition: Add formic acid (98-100%, 2.5 eq) followed by aqueous formaldehyde (37 wt. % in H₂O, 2.2 eq). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-90 °C in an oil bath. Vigorous gas (CO₂) evolution will be observed. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 9:1 DCM/Methanol with 1% NH₄OH). The reaction is complete when the tryptamine and NMT spots are no longer visible.
-
Workup - Basification: Cool the reaction mixture to room temperature. Carefully add the mixture to a beaker containing ice and basify to pH > 12 by the slow addition of 5 M NaOH solution. Ensure the solution remains cool.
-
Workup - Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude DMT freebase.
-
Purification: The crude product can be further purified by vacuum distillation or by crystallization as a salt (e.g., fumarate).[10]
Data Summary: Comparison of Methylation Methods
| Method | Methylating Agent(s) | Key Advantage(s) | Common Side Product(s) | Typical Yield of DMT |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Prevents over-methylation ; high selectivity; one-pot procedure.[12][13][14] | Tetrahydro-β-carbolines (Pictet-Spengler).[17] | >85% |
| Reductive Amination | Formaldehyde, NaBH₃CN | Milder conditions than Eschweiler-Clarke. | Tetrahydro-β-carbolines, N-cyanomethyltryptamine (if NaBH₃CN is used).[3] | 70-85% |
| Alkyl Halide | Methyl Iodide (MeI) | Simple reagents. | N,N,N-trimethyltryptammonium (TMT) ; often the major product.[1][2] | <30% (Highly variable) |
Part 4: Mechanistic Diagrams (Graphviz)
Diagram 1: Primary vs. Side Reactions in Tryptamine Methylation
This diagram illustrates the desired reaction pathway to DMT versus the common over-methylation side reaction.
Caption: Desired methylation pathway versus over-methylation side reaction.
Diagram 2: Eschweiler-Clarke Mechanism - Halting at Tertiary Amine
This diagram shows why the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.
Caption: Eschweiler-Clarke mechanism prevents over-methylation.
Diagram 3: Troubleshooting Flowchart for Low DMT Yield
This flowchart provides a logical sequence for diagnosing yield issues.
Caption: Troubleshooting flowchart for low DMT yield.
References
- Brandt, S. D., Martins, C. P. B., Freeman, S., et al. (2008). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts and their artificially induced rearrangements during analysis.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]
- Brandt, S. D., et al. (2008). N,N-Dimethyltryptamine and dichloromethane: rearrangement of quaternary ammonium salt product during GC-EI and CI-MS-MS analysis. PubMed. [Link]
- Dunlap, L. E., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). ACS Chemical Neuroscience. [Link]
- ResearchGate. (2008). Halogenated solvent interactions with N,N-dimethyltryptamine: Formation of quaternary ammonium salts and their artificially induced rearrangements during analysis | Request PDF. [Link]
- Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. PubMed Central. [Link]
- Dunlap, L. E., & Olson, D. E. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. ACS Omega. [Link]
- Brandt, S. D., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry. PubMed. [Link]
- ResearchGate. (2008). N,N-Dimethyltryptamine and dichloromethane: Rearrangement of quaternary ammonium salt product during GC-EI and CI-MS-MS analysis | Request PDF. [Link]
- Lu, S., et al. (2022). β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids. PubMed. [Link]
- Organic Reactions. (n.d.). The Pictet-Spengler Reaction. [Link]
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Google Patents. (2023). WO2023076135A1 - N,n-dimethyltryptamine (dmt) crystalline products and methods of making the same.
- ResearchGate. (2010). (PDF) Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. [Link]
- Wikipedia. (n.d.). Quinine. [Link]
- Wikipedia. (n.d.). Dimethyltryptamine. [Link]
- Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
- Dunlap, L. E., & Olson, D. E. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. PubMed Central. [Link]
- NRO CREATIONS. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
- MAPS. (2009).
- ResearchGate. (n.d.). Formation of 10 under purification conditions. (A) Reaction of DMT (1).... [Link]
- ResearchGate. (2018). (PDF) Reaction of N , N -Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Bonacorso, H. G., et al. (2018).
- ResearchGate. (2018).
- Sciencemadness Discussion Board. (2015). Discrepancies in Shulgin's Synthesis? Tryptamine + MeI = 1-Me-TMT?. [Link]
- The Hive. (n.d.). Breath of Hoax?
- Sciencemadness.org. (2011). Synthesis N,N-Dimethyl tryptamine. [Link]
- PubMed Central. (2024).
- NIH. (n.d.).
- The Hive. (n.d.). Dimethyltryptamine. [Link]
- Illumina Knowledge. (n.d.). Hybridization and X stain Infinium Assay Troubleshooting Guide. [Link]
- NIH. (n.d.). DNA Methylation Inhibitors: Retrospective and Perspective View. [Link]
Sources
- 1. Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliography.maps.org [bibliography.maps.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. N,N-Dimethyltryptamine and dichloromethane: rearrangement of quaternary ammonium salt product during GC-EI and CI-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Discrepancies in Shulgin's Synthesis? Tryptamine + MeI = 1-Me-TMT? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Breath of Hoax? / PTC tryptamine alkylation on the test bench , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 17. shaunlacob.com [shaunlacob.com]
Adjusting reaction conditions to improve 2-Methyltryptamine selectivity.
Welcome to the technical support center for 2-Methyltryptamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions for improved yield and selectivity.
Troubleshooting Guide: Optimizing this compound Selectivity
This section addresses specific issues that may arise during the synthesis of this compound, particularly via the Grandberg synthesis, a common and scalable route.
Issue 1: Low Overall Yield and Formation of Polymeric Material
Question: My synthesis of this compound results in a low yield and a significant amount of dark, intractable polymeric material, complicating the workup. How can I mitigate this?
Answer: The formation of polymeric material is a known issue in Fischer-type indole syntheses, including the Grandberg reaction, often exacerbated by prolonged reaction times and improper stoichiometry.[1] The key is to control the reaction kinetics and subsequent workup carefully.
Causality and Solution:
-
Reaction Time and Temperature: Longer reaction times can lead to side reactions and polymerization.[1] The use of an ethanol/water (e.g., 95/5) solvent system is advantageous as its high boiling point allows for a rapid reaction, minimizing the formation of these byproducts.[1] The reaction should be monitored (e.g., by TLC or HPLC) and stopped once the starting materials are consumed.
-
Stoichiometry: Use a stoichiometric amount of the ketone (5-chloro-2-pentanone) relative to the phenylhydrazine. Excess ketone can lead to side reactions. The reaction involves the initial formation of a hydrazone, which then undergoes cyclization.[2]
-
Workup Protocol: A critical step is the removal of the intractable material before crystallization.
-
After the reaction is complete, perform a solvent-solvent extraction. A common procedure involves basifying the aqueous reaction mixture and extracting with a suitable organic solvent like toluene.
-
The "intractable material" often presents as a significant impediment to crystallization.[1] A carefully designed workup is essential to separate the desired product from these impurities before attempting to crystallize the final product.
-
Recommended Protocol: Optimized Grandberg Synthesis Workup
-
Upon reaction completion, cool the mixture and perform a phase separation to remove the bulk of the aqueous layer.
-
Add an organic solvent such as toluene to the organic residue.
-
Basify the mixture with an aqueous base (e.g., NaOH) to deprotonate the amine and facilitate its extraction into the organic phase.
-
Separate the organic layer, which now contains the crude this compound.
-
Wash the organic layer with water and then brine to remove inorganic impurities.
-
Concentrate the organic layer under reduced pressure. At this stage, the crude product is often an oil containing impurities.[1]
-
Proceed immediately to a controlled crystallization from a suitable solvent like toluene to isolate the pure product as a solid.[1]
Issue 2: Product Purity is Low After Initial Isolation
Question: My crude this compound is an oil with low purity (e.g., 60% by HPLC), containing significant impurities like dimers. How can I effectively purify the product without resorting to column chromatography?
Answer: Low purity is often due to co-precipitated byproducts or incomplete reaction. While column chromatography is an option, it is not ideal for large-scale synthesis.[1][2] A well-executed crystallization is the most effective method for obtaining high-purity this compound on a larger scale.
Causality and Solution:
-
Impurity Profile: The primary impurity can sometimes be a dimeric species.[1] These and other side products often inhibit crystallization, resulting in an oily product.
-
Purification Strategy: Distillation is often not feasible due to the high boiling point of this compound (190 °C at 0.1 mm Hg).[1] Therefore, the most practical approach is crystallization.
-
Salt Formation: One classic strategy is to form a salt, such as the oxalate salt, which often has better crystallization properties than the freebase.[1]
-
Direct Crystallization of Freebase: A more direct method is the crystallization of the freebase from a carefully chosen solvent. Toluene has been shown to be effective.[1] The key is to control the cooling rate and use seeding to induce crystallization of the desired polymorph.
-
Detailed Crystallization Protocol:
-
Dissolve the crude this compound oil in a minimal amount of hot toluene.
-
With medium agitation, cool the solution slightly (e.g., to 35 °C).
-
Seeding (Crucial Step): Add a small amount of pure this compound crystals suspended in cold toluene to the solution. This provides nucleation sites and ensures the correct crystalline form precipitates.[1]
-
Hold the temperature for a period (e.g., 1.5 hours) to allow for crystal growth.[1]
-
Slowly cool the resulting slurry to room temperature over 1-2 hours.
-
Collect the solids by filtration or centrifugation.
-
Wash the collected solids with cold toluene to remove residual impurities.
-
Dry the solids under reduced pressure at a moderate temperature (e.g., 45 °C) to obtain pure, crystalline this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established routes, with the Grandberg synthesis being particularly notable for its efficiency and scalability.[1][2]
| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |
| Grandberg Synthesis | Phenylhydrazine, 5-chloro-2-pentanone | One-pot Fischer indole synthesis variant.[1][2] | Cost-effective, scalable, uses readily available materials.[1] | Can generate polymeric byproducts if not optimized.[1] |
| Reduction of 2-Methyl-3-glyoxylamide | 2-Methylindole, Oxalyl chloride, Ammonia | Acylation of 2-methylindole followed by reduction with a strong reducing agent like LiAlH₄.[1] | A common medicinal chemistry route. | LiAlH₄ is hazardous; can produce dimer impurities.[1] |
| Reduction of Nitroolefin | 2-Methylindole-3-carboxaldehyde, Nitromethane | Condensation to form a nitroolefin, followed by reduction with LiAlH₄.[1] | Can provide good yield and purity.[1] | Requires handling of nitromethane and LiAlH₄. |
Q2: How does the choice of reducing agent impact syntheses starting from indole derivatives?
The choice of reducing agent is critical, especially when reducing amides or nitro groups.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent capable of reducing amides, esters, and nitro groups to amines.[1][3] However, its high reactivity can sometimes lead to over-reduction or the formation of side products like dimers.[1] It is also pyrophoric and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent, generally used for reducing aldehydes and ketones. In some cases, such as reductive amination, it can be used, but for more robust functional groups like amides, it is often ineffective. Using NaBH₄ in place of a stronger reductant like sodium cyanoborohydride in certain reductive aminations can lead to undesired side products.[4][5]
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It is used to determine the purity of the final product with high accuracy and to identify and quantify impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, providing both retention time and mass spectral data for structural elucidation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying major impurities.
-
Melting Point: A simple and effective way to assess the purity of the final crystalline product. A sharp melting point close to the literature value (mp 90 °C or 108 °C, depending on the source) indicates high purity.[1]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield/Purity
Caption: A decision tree for troubleshooting common synthesis issues.
Grandberg Synthesis of this compound
Caption: Simplified reaction scheme for the Grandberg synthesis.
References
- Optimization and Scale-Up of the Grandberg Synthesis of this compound. Organic Process Research & Development - ACS Publications.
- Synthesis of this compound. Heterocyclic Chemistry.
- Synthesis of alpha-Methyltryptamine (IT-290/AMT). Rhodium.ws.
- A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis.
- α-Methyltryptamine. Wikipedia.
- Brandt, S. D., et al. (2011). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. TrAC Trends in Analytical Chemistry.
- Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate.
- Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry.
- Brandt, S. D., et al. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. University of Manchester Research Explorer.
- A synthesis of the methyltryptamines and some derivatives. ResearchGate.
- Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). Reddit.
- Tryptamine. Wikipedia.
- Van der Mey, M., et al. (2022). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 3. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Comparative Analysis of 2-Methyltryptamine and N,N-Dimethyltryptamine (DMT) for Scientific Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 2-Methyltryptamine (2-Me-T) and N,N-Dimethyltryptamine (DMT), two structurally related tryptamine compounds with distinct pharmacological profiles. While DMT is a well-characterized, potent psychedelic agent, 2-Me-T presents a more nuanced profile, making a direct comparison essential for researchers in pharmacology and drug development. This document moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure, receptor interactions, and physiological outcomes, grounded in experimental data and established scientific protocols.
Part 1: Molecular and Pharmacological Profiles
The fundamental differences between 2-Me-T and DMT originate from the specific placement of methyl groups on the core tryptamine scaffold. This seemingly minor variation dictates their interaction with serotonergic receptors, metabolic stability, and ultimately, their pharmacological effects.
Chemical Structure
-
N,N-Dimethyltryptamine (DMT): Characterized by two methyl groups on the terminal nitrogen of the ethylamine side chain. This N,N-dialkylation is a common feature among many classic psychedelic compounds.[1]
-
This compound (2-Me-T): Distinguished by a single methyl group at the 2-position of the indole ring. This modification sterically hinders interaction with certain biological targets compared to its parent compound, tryptamine.[2]
Pharmacodynamics: Receptor Binding and Functional Activity
The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A receptor (5-HT2A).[3] However, the affinity and activity at this and other serotonin receptors vary significantly between DMT and 2-Me-T.
DMT is a non-selective serotonin receptor agonist, binding to a wide array of 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, which are believed to mediate its psychedelic effects.[4][5] It also shows affinity for the sigma-1 receptor, although at much lower levels than for 5-HT2A receptors.[1][6]
In contrast, 2-Me-T demonstrates dramatically reduced affinity and potency at serotonin receptors compared to tryptamine.[2] One study reported its affinity (Ki) for 5-HT2A receptors to be 7,774 nM, which is over 100 times weaker than DMT's affinity (approximately 75 nM).[2][6] This substantial difference in receptor binding affinity is the primary driver of their distinct pharmacological profiles.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT2A Receptor | 5-HT1A Receptor | Source(s) |
| N,N-Dimethyltryptamine (DMT) | ~75 | ~39 - 1,000+ | [5][6] |
| This compound (2-Me-T) | 7,774 | 1,095 | [2] |
Note: Ki values can vary between different assays and experimental conditions. The values presented are for comparative purposes.
The activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade is central to the psychoactive effects of serotonergic psychedelics.
Caption: Simplified 5-HT2A receptor signaling cascade activated by tryptamine agonists.
Pharmacokinetics: Metabolism and Duration of Action
DMT is renowned for its rapid onset and short duration of action, primarily due to its efficient metabolism by monoamine oxidase (MAO), particularly MAO-A.[6][7] When administered parenterally, peak effects are observed within minutes and typically resolve within 30-60 minutes.[6] Orally, DMT is inactive unless co-administered with a MAO inhibitor (MAOI), which forms the basis of the traditional Amazonian brew, ayahuasca.[3][6] The primary metabolite of DMT is indole-3-acetic acid (IAA).[6][8] Cytochrome P450 enzymes, specifically CYP2D6, also play a role in its metabolism.[9]
The metabolic pathway for 2-Me-T is less extensively documented in scientific literature. However, the presence of the 2-methyl group is known to sterically hinder the action of MAO, which likely contributes to a longer duration of action and oral activity compared to DMT.
Part 2: Comparative Experimental Analysis
To quantitatively assess the differences in pharmacological activity between these two compounds, standardized in vitro and in vivo assays are employed.
In Vitro Analysis: Radioligand Binding Assay Protocol
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[10] This protocol outlines a competitive binding assay to determine the Ki of 2-Me-T and DMT for the human 5-HT2A receptor.
Objective: To quantify and compare the binding affinities (Ki) of DMT and 2-Me-T at the human 5-HT2A receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK 293 cells stably expressing the human 5-HT2A receptor. The use of a stable cell line ensures consistent receptor expression levels.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the pellet in an assay buffer. This isolates the target for the binding experiment.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin). This radiolabeled molecule will bind to the receptors and provide a measurable signal.
-
Add increasing concentrations of the unlabeled "competitor" drug (either DMT or 2-Me-T) to different wells. The competitor drug will displace the radioligand from the receptor in a concentration-dependent manner.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo Analysis: The Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in mice and rats is a widely used behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of psychedelic potential in humans.[11][12] Serotonergic psychedelics like DMT reliably induce HTR, while non-hallucinogenic 5-HT2A agonists do not.[11]
Objective: To compare the in vivo potency of DMT and 2-Me-T in inducing the head-twitch response.
Methodology:
-
Animal Preparation:
-
Use male C57BL/6J mice, a common strain for this assay.[13]
-
Allow animals to acclimate to the testing environment to reduce stress-induced behavioral artifacts.
-
-
Drug Administration:
-
Behavioral Observation:
-
Place each mouse individually into a clear observation chamber immediately after injection.[14]
-
Record the number of head twitches over a set period (e.g., 30 minutes).[13] Observation can be done manually by trained observers blinded to the treatment conditions or via automated video tracking software.[13]
-
-
Data Analysis:
-
Compare the mean number of head twitches across different dose groups and between the two compounds.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects and relative potencies.
-
Expected Outcomes: Based on its high 5-HT2A affinity, DMT is expected to induce a robust, dose-dependent HTR. In contrast, the data for 2-Me-T is mixed; some studies report it induces HTR, while others do not, likely reflecting its much lower potency.[2] The antagonist pre-treatment is expected to significantly attenuate or completely block the HTR induced by either active compound, confirming the involvement of the 5-HT2A receptor.
Conclusion
While this compound and N,N-Dimethyltryptamine are structural isomers, their pharmacological profiles are markedly different. DMT is a potent, non-selective serotonin receptor agonist with high affinity for the 5-HT2A receptor, leading to profound, short-acting psychedelic effects. Its rapid metabolism by MAO necessitates parenteral administration or use with an MAOI. In contrast, 2-Me-T exhibits significantly lower affinity and potency at serotonin receptors. The 2-methyl substitution likely confers resistance to MAO degradation, but its weak interaction with the 5-HT2A receptor results in attenuated or absent psychedelic-like effects in preclinical models. This comparative analysis, supported by established experimental protocols, underscores the critical role of molecular structure in determining pharmacological activity and provides a foundational guide for researchers investigating the nuanced structure-activity relationships within the tryptamine class.
References
- Wikipedia. (n.d.). Dimethyltryptamine.
- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience.
- Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin.
- Gifford, A. N., et al. (1986). A new metabolic pathway for N,N-dimethyltryptamine. Biological Psychiatry.
- Riba, J., et al. (2015). Metabolism and urinary disposition of N,N-dimethyltryptamine after oral and smoked administration: a comparative study. Journal of Pharmaceutical and Biomedical Analysis.
- Bäckström, A., et al. (2023). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Xenobiotica.
- Good, G., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. European Journal of Drug Metabolism and Pharmacokinetics.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science.
- Abiero, A., et al. (2020). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Toxicological Research.
- ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT.
- Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
- ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors.
- Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.
- Wikipedia. (n.d.). Head-twitch response.
- Cunningham, N. O., et al. (2022). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Pharmacology & Translational Science.
- Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropharmacology.
- Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology.
- Wikipedia. (n.d.). This compound.
- Duthaler, U., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B.
- Gauch, F. R., et al. (2020). Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine. Frontiers in Chemistry.
- Timmerman, C., et al. (2023). Clinical Pharmacokinetics of N,N-Dimethyltryptamine (DMT): A Systematic Review and Post-hoc Analysis. Psychedelic Medicine.
- Jones, A. W., et al. (2025). Analysis of N,N-dimethyltryptamine (DMT) and its metabolites using LC-MS/MS for forensic purposes. Journal of Forensic Sciences.
- Gaujac, A., et al. (2013). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. Microchemical Journal.
- Ley, L., et al. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial. International Journal of Neuropsychopharmacology.
- Cameron, L. P., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). ACS Chemical Neuroscience.
- Baumann, M. H., et al. (2021). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. Psychopharmacology.
- Ley, L., et al. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy. Research Collection.
- Wikipedia. (n.d.). Psychedelic drug.
- Cole, D. K., et al. (2015). T cell receptor binding affinity governs the functional profile of cancer-specific CD8+ T cells. Clinical & Experimental Immunology.
- Pielak, R. M., et al. (2017). Relationship of 2D Affinity to T Cell Functional Outcomes. International Journal of Molecular Sciences.
- Cole, D. K., et al. (2015). T cell receptor binding affinity governs the functional profile of cancer-specific CD8+ T cells. Clinical & Experimental Immunology.
- Stone, J. D., & Kranz, D. M. (2003). T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity. Immunology.
- Stepanek, O., et al. (2016). T-cell receptor binding kinetics in T-cell development and activation. Current Opinion in Immunology.
Sources
- 1. shaunlacob.com [shaunlacob.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 7. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and urinary disposition of N,N-dimethyltryptamine after oral and smoked administration: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. blossomanalysis.com [blossomanalysis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Tryptamine vs. 2-Methyltryptamine
Introduction: The Subtle Power of a Single Methyl Group
Within the vast family of indole alkaloids, tryptamine serves as a foundational scaffold for a multitude of neuroactive compounds, including the endogenous neurotransmitter serotonin and a range of psychedelic agents.[1][2] Its simple structure, an indole ring fused to an ethylamine side chain, belies its complex role as a trace amine neuromodulator in the mammalian brain.[1][3] Alterations to this core structure can dramatically shift its pharmacological profile. This guide provides an in-depth comparison between the parent compound, tryptamine, and its close analog, 2-Methyltryptamine (2-Me-T).
This compound differs from tryptamine by the sole addition of a methyl group at the second position of the indole nucleus. While seemingly minor, this modification imparts significant changes in how the molecule interacts with biological systems. This guide will dissect these differences, focusing on the critical areas of pharmacodynamics (receptor interactions) and pharmacokinetics (metabolic stability), providing researchers, scientists, and drug development professionals with a clear, data-driven comparison. We will explore the causality behind their distinct profiles and provide standardized protocols for their empirical investigation.
Part 1: Pharmacodynamics - A Tale of Two Affinities
The primary mechanism of action for many tryptamines involves direct interaction with serotonin (5-HT) receptors.[4][5] However, the steric hindrance introduced by the 2-position methyl group in 2-Me-T significantly alters its ability to bind to and activate these key receptors compared to the unsubstituted tryptamine.
Receptor Binding and Functional Activity
Experimental data reveals a marked decrease in affinity and functional potency for 2-Me-T at key serotonin receptors. Tryptamine itself is a full agonist at the 5-HT₂A receptor, a key target for psychedelic compounds, though its effects are curtailed by rapid metabolism.[1]
In a comparative study, 2-Me-T displayed significantly lower affinity for both 5-HT₁A and 5-HT₂A receptors.[6] Its affinity (Ki) for the 5-HT₁A receptor was 34-fold lower than that of tryptamine, and its affinity for the 5-HT₂A receptor was over 3-fold lower.[6] This reduced binding affinity translates directly to diminished functional potency. The concentration required for 2-Me-T to elicit a half-maximal response (EC₅₀) was 14-fold higher at the 5-HT₁A receptor and 19-fold higher at the 5-HT₂A receptor compared to tryptamine.[6]
| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₁A EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) |
| Tryptamine | ~32 | ~2430 | ~895 | ~242 |
| This compound | 1,095 | 7,774 | 12,534 | 4,598 |
| Table 1: Comparative receptor binding affinities (Ki) and functional potencies (EC₅₀) of Tryptamine and this compound at human serotonin receptors. Data synthesized from available literature.[6] |
Causality: The addition of the methyl group at the C2 position of the indole ring likely introduces steric hindrance. This bulkiness can physically impede the optimal docking of the molecule within the binding pockets of the 5-HT₁A and 5-HT₂A receptors, thereby reducing its binding affinity and subsequent ability to induce the conformational change required for receptor activation.
Serotonin Receptor Signaling Pathway
The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.[7] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event that can be quantified to measure receptor activation.[7][8] The significantly lower potency of 2-Me-T at this receptor implies a much weaker activation of this downstream signaling cascade compared to tryptamine at equivalent concentrations.
Caption: Canonical 5-HT₂A receptor Gq/11 signaling pathway.
Part 2: Pharmacokinetics - The Metabolic Shield
The most profound pharmacological difference between tryptamine and 2-Me-T lies not in their receptor interactions, but in their metabolic fate. Tryptamine is notoriously short-lived in the body due to its rapid degradation by Monoamine Oxidase (MAO).[1][9]
Metabolism by Monoamine Oxidase (MAO)
Tryptamine is a substrate for both MAO-A and MAO-B, which are enzymes that catalyze its oxidative deamination to indole-3-acetaldehyde.[9][10] This intermediate is then rapidly converted to indole-3-acetic acid (IAA) and excreted. This metabolic pathway is so efficient that tryptamine has a very short biological half-life and extremely low oral bioavailability.[1][3]
The methyl group at the 2-position of 2-Me-T acts as a "metabolic shield." This substitution sterically hinders the approach of the MAO enzyme to the amine group, thereby preventing or significantly slowing down its oxidative deamination. This concept is analogous to how α-methylation protects phenethylamines from MAO degradation. The lack of a major oxidative deamination pathway for α-methyltryptamine (α-MT) suggests that 2-Me-T would similarly be resistant.[11]
Caption: Metabolic fate of Tryptamine vs. This compound by MAO.
This resistance to MAO degradation has critical implications:
-
Increased Bioavailability: 2-Me-T is expected to have significantly higher oral bioavailability than tryptamine.
-
Longer Duration of Action: By evading rapid metabolism, 2-Me-T can persist in the system for a longer period, leading to a prolonged duration of effects.
Part 3: Summary and Implications for Research
The addition of a single methyl group at the 2-position transforms tryptamine into a pharmacologically distinct entity.
| Feature | Tryptamine | This compound | Rationale for Difference |
| 5-HT₂A Receptor Affinity | Moderate | Very Low[6] | Steric hindrance from the 2-methyl group impedes receptor binding. |
| 5-HT₂A Receptor Potency | Full Agonist[1] | Very Weak Agonist[6] | Reduced affinity leads to a requirement for much higher concentrations to activate the receptor. |
| Metabolism by MAO | Rapid[1][9] | Slow / Negligible | The 2-methyl group sterically blocks the MAO enzyme from accessing the amine side chain. |
| Oral Bioavailability | Very Low[1] | Predicted to be High | Resistance to first-pass metabolism by MAO in the gut and liver. |
| Duration of Action | Very Short[1] | Predicted to be Long | Slower metabolic clearance leads to a longer biological half-life. |
For researchers, these differences are paramount. While tryptamine may serve as a useful tool for studying endogenous trace amine systems or as a rapidly cleared agonist, its utility is limited by its poor pharmacokinetic profile. This compound, while a much weaker agonist at serotonin receptors, offers a scaffold that is resistant to MAO degradation. This property makes it and other similarly substituted tryptamines more viable as orally active agents, although their specific receptor interaction profiles must be carefully characterized. The mixed reports on 2-Me-T's ability to produce psychedelic-like effects in animals, such as the head-twitch response, underscore the complex interplay between receptor potency and metabolic stability.[6]
Part 4: Experimental Protocols
To empirically validate the pharmacological differences discussed, standardized in vitro assays are essential. The following protocols outline the methodologies for determining receptor binding affinity and functional potency.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor.[12][13]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (Tryptamine or 2-Me-T).[14]
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[14]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all values. Plot the percentage of specific binding inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[14]
Experimental Protocol 2: Calcium Flux Functional Assay
This cell-based assay measures the functional potency (EC₅₀) of a compound at a Gq-coupled receptor, like 5-HT₂A, by quantifying the resulting increase in intracellular calcium.[15][16]
Methodology:
-
Cell Plating: Seed cells expressing the 5-HT₂A receptor into a black-walled, clear-bottom 96-well plate and grow overnight.[7]
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds (Tryptamine or 2-Me-T) in an appropriate assay buffer.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Agonist Addition: The instrument will record a baseline fluorescence reading and then automatically inject the test compounds into the wells.
-
Data Acquisition: Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.[15]
-
Data Analysis: The response is typically calculated as the maximum fluorescence intensity minus the baseline. Plot the response versus the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC₅₀ and the maximum effect (Emax).
References
- Tryptamine - Wikipedia. [Link]
- Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
- Squires, R. F. (1975). The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues. Journal of Neurochemistry, 24(1), 47-50. [Link]
- Glennon, R. A., Gessner, P. K., & Godse, D. D. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428-432. [Link]
- Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Yu, A. M., Idle, J. R., & Gonzalez, F. J. (2003). The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine. Journal of Pharmacology and Experimental Therapeutics, 304(2), 601-605. [Link]
- Verma, R., Sadre, A., & Bhattacharya, A. (2022). Signaling pathways of the serotonin receptor (5-HTR) subtypes....
- Kaur, H., & Chugh, G. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Receptors and Signal Transduction, 39(2), 85-95. [Link]
- Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
- Radioligand Binding Assay. Gifford Bioscience. [Link]
- Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- Serotonin main signaling pathways.
- Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
- Dimethyltryptamine - Wikipedia. [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(3), 855-64. [Link]
- An, S., & Hsieh, J. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 2(21), e281. [Link]
- Marin, P., Becamel, C., & Bockaert, J. (2021). Novel and atypical pathways for serotonin signaling. Current opinion in neurobiology, 69, 136-143. [Link]
- Jones, R. S. (1982). Tryptamine: a neuromodulator or neurotransmitter in mammalian brain?. Progress in neurobiology, 19(3-4), 117-39. [Link]
- This compound - Wikipedia. [Link]
- Wang, T., Li, Z., & Locuson, C. W. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 9(3), 286-296. [Link]
- Calcium Flux Assay Protocol.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
- Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- Cozzi, N. V., Liechti, M. E., & Daley, P. F. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 383(2), 118-129. [Link]
- How to Choose the Right Tryptamine: A Complete Buyer's Guide. Plant Care. [Link]
- Cozzi, N. V., Liechti, M. E., & Daley, P. F. (2022). Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT.
- Khan, I., & Khan, A. (2017). Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice.
- Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1998). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 18(5), 483-494. [Link]
- Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1998). Metabolism of Monoamine Oxidase Inhibitors. Cellular and Molecular Neurobiology, 18(5), 483-494. [Link]
- Dinger, J., Dziadosz, M., & Auwärter, V. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 89. [Link]
- Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1998). Metabolism of Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Tryptamine: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psilosybiini.info [psilosybiini.info]
- 5. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Analytical Validation of Synthesized 2-Methyltryptamine
In the landscape of psychoactive substance research and the development of novel therapeutics, the unambiguous identification and purity assessment of synthesized molecules are paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Methyltryptamine (2-Me-TMT), a tryptamine derivative. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to ensure the identity, purity, and quality of their synthesized 2-Me-TMT.
This compound (IUPAC name: 2-(2-methyl-1H-indol-3-yl)ethanamine) is a serotonin receptor agonist of the tryptamine family.[1] Its chemical formula is C11H14N2 with a molar mass of 174.247 g·mol−1.[1] The validation of its synthesis is a critical step to ensure that the correct molecule has been produced and to quantify any impurities that may be present.
The Orthogonal Approach to Validation: A Multi-Technique Imperative
No single analytical technique can definitively confirm the structure and purity of a synthesized compound. A robust validation strategy relies on an orthogonal approach, employing multiple, complementary methods that probe different physicochemical properties of the molecule. For 2-Me-TMT, a comprehensive validation workflow should, at a minimum, incorporate spectroscopic and chromatographic techniques.
Caption: Orthogonal workflow for 2-Me-TMT validation.
Mass Spectrometry (MS): The First Line of Identification
Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized compound, providing the initial and most direct evidence of a successful synthesis.
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Me-TMT, the expected exact mass of the protonated molecule [M+H]+ is approximately 203.1545.
Comparison of Ionization Techniques:
| Technique | Principle | Advantages for 2-Me-TMT | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization, forms protonated molecules [M+H]+ in solution. | Gentle, minimizes fragmentation, ideal for confirming molecular weight.[2] | Can be susceptible to matrix effects.[3][4] |
| Electron Ionization (EI) | Hard ionization, high energy electron beam causes extensive fragmentation. | Provides a characteristic fragmentation pattern ("fingerprint") that can be compared to libraries.[5] | The molecular ion peak may be weak or absent. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Dissolve a small amount of the synthesized 2-Me-TMT in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Utilize a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for tryptamine analysis.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Conditions (Positive Ion Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
-
Data Analysis: Look for the protonated molecular ion peak at the expected m/z for 2-Me-TMT. Tandem MS (MS/MS) can be used to generate fragment ions for further structural confirmation.[2] The fragmentation of tryptamines often involves cleavage of the ethylamine side chain.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for unambiguous structure determination.[7] For novel compounds where a reference standard is unavailable, NMR is essential for structural elucidation.[8]
Principle: NMR exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Key 2D NMR Experiments for 2-Me-TMT:
| Experiment | Information Provided | Relevance to 2-Me-TMT |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically protons on adjacent carbons). | Confirms the -CH2-CH2-NH2 side chain and the connectivity of aromatic protons on the indole ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to the carbon it is directly attached to. | Assigns specific proton signals to their corresponding carbon signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | Establishes long-range connectivity, confirming the attachment of the ethylamine side chain to the indole ring at the C3 position and the methyl group at the C2 position. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-Me-TMT in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for full assignment.
-
-
Data Analysis:
-
¹H NMR: Expect signals for the aromatic protons on the indole ring, the two methylene groups of the ethylamine side chain, the amine protons, and the methyl group protons.
-
¹³C NMR: Expect signals for the carbons of the indole ring, the two carbons of the side chain, and the methyl carbon.
-
Use 2D NMR data to connect the different parts of the molecule and confirm the overall structure.
-
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]
Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.[9]
Expected Absorptions for 2-Me-TMT:
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (indole) | ~3400 | Stretching |
| N-H (amine) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-N | 1000-1250 | Stretching |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid 2-Me-TMT sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups in 2-Me-TMT. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be compared to a reference spectrum if available.
Chromatographic Methods: Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for purity determination.
Comparison of Chromatographic Techniques:
| Technique | Principle | Advantages for 2-Me-TMT | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a liquid mobile phase. | High resolution, suitable for non-volatile and thermally sensitive compounds like tryptamines, easily coupled with UV or MS detection.[7][10] | Can be more complex to develop methods compared to GC. |
| Gas Chromatography (GC) | Separation based on partitioning between a stationary and a gaseous mobile phase. | High efficiency and resolution. Often coupled with MS for definitive identification.[8][11] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some tryptamines.[8] |
Experimental Protocol: HPLC-UV for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized 2-Me-TMT to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Tryptamines typically have a UV absorbance maximum around 280 nm.
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to 2-Me-TMT relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
-
The Role of Certified Reference Materials
The use of a certified reference material (CRM) for 2-Me-TMT is highly recommended for unequivocal identification and accurate quantification.[12] CRMs are highly characterized and produced under stringent quality standards, ensuring their identity, purity, and concentration.[13][14] They serve as the benchmark against which the synthesized material is compared.
Conclusion: An Integrated Approach to Confidence
The validation of synthesized this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial molecular weight confirmation, NMR spectroscopy delivers the definitive structural elucidation, FTIR spectroscopy confirms the presence of key functional groups, and chromatography assesses the purity. By employing this orthogonal and self-validating system, researchers can have the highest degree of confidence in the identity and quality of their synthesized material, a critical foundation for any subsequent scientific investigation.
References
- Wang, M. J., Liu, J. T., & Lin, C. H. (2008). Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods.
- Brandt, S. D., & Martins, C. P. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 841-855). Academic Press.
- Carvahlo, M., et al. (2017). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa.
- Wikipedia. (2023, December 1). This compound.
- Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.
- Kerrigan, S., et al. (2023). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology.
- Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
- DeRoux, S. J., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(6), 407-410.
- Fricke, J., et al. (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. International Journal of Neuropsychopharmacology.
- Kerrigan, S., et al. (2023). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 389-397.
- Martins, C. P., & Brandt, S. D. (2011). The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. Current Pharmaceutical Analysis, 7(2), 99-114.
- Mardal, M., et al. (2021). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis, 13(5), 996-1006.
- The University of Manchester. (n.d.). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.
- Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry.
- Zuba, D. (2018). Analytical methods to determine tryptamines in conventional and non-conventional biological matrices.
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- Zuba, D. (2018). Modern Techniques for the Identification of Tryptamines. In Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.
- Wang, M. J., et al. (2008). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 13(8), 1747-1763.
- American Laboratory. (2011, March 1). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories.
- Nichols, D. E., et al. (1991). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 34(2), 703-710.
- Hoshino, T., & Shimodaira, K. (1935). Über die Synthese des N-Methyltryptamins und des 2,2-Dimethyl-3-benzoyl-2,3,4,5-tetrahydro-β-carbolins. Bulletin of the Chemical Society of Japan, 10(12), 561-564.
- Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600.
- Clinical Lab Products. (2015, March 2). Certified Reference Materials.
- Rhodium. (n.d.). Synthesis of alpha-Methyltryptamine (IT-290/AMT).
- Awad, T., et al. (2009). Characterisation of a proposed internet synthesis of N,N-dimethyltryptamine using liquid chromatography/electrospray ionisation tandem mass spectrometry.
- Wang, M. J., et al. (2008). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively.
- De Buitrago, G. G., et al. (2006). Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
- McGill University. (n.d.). FTIR Spectrum II.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Power, J. D., et al. (2014). Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users.
- MD Topology. (n.d.). N-Methyltryptamine.
- Palaty, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 58.
- European Pharmaceutical Review. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
- Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 1-8.
- BenchChem. (n.d.).
- CUNY Academic Works. (2021). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. japsonline.com [japsonline.com]
- 11. [PDF] Comparison of the separation of nine tryptamine standards based on gas chromatography, high performance liquid chromatography and capillary electrophoresis methods. | Semantic Scholar [semanticscholar.org]
- 12. clpmag.com [clpmag.com]
- 13. USP Reference Standards [usp.org]
- 14. 標準物質 [sigmaaldrich.com]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2-Methyltryptamine
For researchers, scientists, and drug development professionals engaged in the study of tryptamines, a nuanced understanding of their analytical behavior is paramount. The subtle structural modifications within this class of compounds can lead to significant differences in their pharmacological profiles and, critically, their detection and differentiation in analytical assays. This guide provides an in-depth comparison of 2-Methyltryptamine (2-Me-T) with other notable tryptamines, focusing on their cross-reactivity in immunoassays and their distinguishing characteristics in chromatographic techniques.
The Structural Imperative: Why Cross-Reactivity Matters
Tryptamines, a class of monoamine alkaloids, share a common indolethylamine core structure. Modifications to the indole ring, the ethylamine side chain, or the terminal amino group give rise to a vast array of compounds with diverse psychoactive properties. This compound, distinguished by a methyl group at the second position of the indole ring, presents a unique analytical challenge. Its structural similarity to endogenous and other exogenous tryptamines, such as N,N-Dimethyltryptamine (DMT), Psilocybin, and 5-MeO-DMT, necessitates a thorough evaluation of its potential for cross-reactivity in screening assays.
Immunoassays, often the first line of detection in toxicological screening, rely on antibody recognition of specific molecular features. The structural similarity between 2-Me-T and other tryptamines can lead to antibody binding and a positive result in an assay designed for a different, though related, compound. Such false positives can have significant implications in clinical and forensic settings, underscoring the need for confirmatory and more specific analytical methods. Conversely, a lack of cross-reactivity can result in false negatives if an assay is being used to screen for a broad class of compounds.
From a research and drug development perspective, understanding cross-reactivity is crucial for interpreting screening results and for the development of specific and sensitive assays for novel tryptamine derivatives. This guide will delve into the experimental data and methodologies that allow for the confident differentiation of 2-Me-T from its chemical relatives.
Immunoassay Cross-Reactivity: A Tale of Structural Nuances
The cross-reactivity of a compound in an immunoassay is fundamentally dependent on the specificity of the antibodies used in the assay. While specific immunoassays for 2-Me-T are not commercially widespread, it is essential to consider its potential to cross-react with assays designed for other tryptamines, such as DMT or psilocybin, or even broader screening panels for drugs of abuse.
A study evaluating the cross-reactivity of various designer drugs on commercial immunoassay screening kits provides valuable insights, even though 2-Me-T was not explicitly tested[1][2]. The study demonstrated that even structurally similar tryptamines can exhibit variable cross-reactivity. For instance, in some amphetamine immunoassays, DMT showed some level of cross-reactivity, highlighting the potential for structurally related but distinct compounds to trigger a positive result[1]. The degree of cross-reactivity is often influenced by the position and nature of substitutions on the tryptamine scaffold. The methyl group at the 2-position of 2-Me-T, while a seemingly minor alteration, can significantly impact how the molecule fits into the antibody's binding site.
Table 1: Comparative Cross-Reactivity of Selected Tryptamines in Commercial Immunoassays (Hypothetical Data Based on Structural Analogy)
| Tryptamine | Target Analyte of Immunoassay | Expected Cross-Reactivity (%) | Rationale for Expectation |
| This compound | DMT | Low to Moderate | The presence of the 2-methyl group may sterically hinder binding to antibodies raised against the unsubstituted indole ring of DMT. |
| This compound | Psilocybin/Psilocin | Very Low | The absence of the 4-hydroxy or 4-phosphoryloxy group, a key feature of psilocin and psilocybin, makes significant cross-reactivity unlikely. |
| N,N-Dimethyltryptamine (DMT) | DMT | 100 (Calibrator) | The assay is designed to detect this compound. |
| 5-MeO-DMT | DMT | Moderate to High | The core tryptamine structure is identical, with a methoxy group at the 5-position which may have a variable impact on antibody binding depending on the immunogen used. |
The Gold Standard: Chromatographic and Mass Spectrometric Analysis
Given the limitations of immunoassays, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for the unambiguous identification and quantification of 2-Me-T and for differentiating it from other tryptamines.[3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[7][8][9] Tryptamines, including 2-Me-T, can be analyzed by GC-MS, often after a derivatization step to improve their chromatographic properties. The primary distinguishing feature in GC-MS is the mass spectrum, which provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization.
The mass spectrum of 2-Me-T will exhibit a unique fragmentation pattern that can be compared to that of other tryptamines. The base peak and other significant fragment ions are characteristic of the compound's structure. For example, the fragmentation of tryptamines often involves cleavage of the ethylamine side chain. The presence of the 2-methyl group on the indole ring of 2-Me-T will influence the fragmentation, leading to specific ions that are not present or are of different abundance in the mass spectra of other tryptamines like DMT.
Table 2: Key GC-MS Fragmentation Ions for Tryptamine Differentiation
| Tryptamine | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 174 | 144, 130, 115 |
| N,N-Dimethyltryptamine (DMT) | 188 | 130, 58 |
| 5-MeO-DMT | 218 | 160, 58 |
Note: The fragmentation patterns can be influenced by the specific GC-MS instrumentation and analytical conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.[3][4][6] This technique is particularly well-suited for the analysis of tryptamines in complex biological matrices. In LC-MS/MS, compounds are separated by liquid chromatography and then detected by a mass spectrometer that can perform multiple stages of mass analysis. This allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, a technique known as Multiple Reaction Monitoring (MRM).
The selection of specific precursor-product ion transitions provides a high degree of certainty in the identification of 2-Me-T and its differentiation from other tryptamines. Even isomers with the same molecular weight can often be distinguished based on their different fragmentation patterns.
Experimental Protocols
Competitive ELISA for Tryptamine Screening
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted for the screening of tryptamines. The principle of this assay is the competition between the tryptamine in the sample and a labeled tryptamine conjugate for a limited number of antibody binding sites.
Materials:
-
Microtiter plate pre-coated with a tryptamine-protein conjugate
-
Primary antibody specific for the target tryptamine class
-
Enzyme-labeled secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer (e.g., PBS with Tween 20)
-
Sample and standard diluent buffer
Procedure:
-
Prepare serial dilutions of the standard tryptamine and the unknown samples.
-
Add a fixed amount of the primary antibody to each well of the microtiter plate.
-
Add the standards and samples to their respective wells.
-
Incubate the plate to allow for the competitive binding to occur.
-
Wash the plate to remove unbound antibodies and antigens.
-
Add the enzyme-labeled secondary antibody to each well and incubate.
-
Wash the plate to remove any unbound secondary antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader. The concentration of tryptamine in the sample is inversely proportional to the absorbance.
Caption: Competitive ELISA workflow for tryptamine screening.
GC-MS Analysis of Tryptamines in Urine
This protocol outlines a general procedure for the analysis of tryptamines in urine using GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH of the urine to alkaline (pH 9-10) with a suitable buffer.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., 2 x 3 mL of ethyl acetate).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Separate the compounds using a suitable temperature program.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
Identify and quantify the tryptamines based on their retention times and mass spectra.
-
Caption: GC-MS workflow for tryptamine analysis in urine.
Mechanistic Insights: The Serotonin 5-HT2A Receptor Signaling Pathway
Many psychedelic tryptamines, including DMT and psilocin, exert their effects primarily through agonism at the serotonin 5-HT2A receptor.[10][11][12][13][14] Understanding this signaling pathway is crucial for contextualizing the pharmacological activity of 2-Me-T and other novel tryptamines. Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), these tryptamines initiate a cascade of intracellular events. The canonical pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal activity and are thought to underlie the psychedelic effects.
Caption: Simplified 5-HT2A receptor signaling pathway for psychedelic tryptamines.
Conclusion
The analytical differentiation of this compound from other tryptamines requires a multi-faceted approach. While immunoassays can serve as a preliminary screening tool, their potential for cross-reactivity necessitates a cautious interpretation of results, especially in the absence of specific data for 2-Me-T. The structural nuances of each tryptamine derivative significantly influence antibody recognition. For definitive identification and quantification, chromatographic methods coupled with mass spectrometry are the gold standard. The unique fragmentation patterns and retention times provided by GC-MS and LC-MS/MS allow for the unambiguous characterization of 2-Me-T. As the landscape of novel psychoactive substances continues to evolve, a thorough understanding of these analytical principles and methodologies is indispensable for researchers, scientists, and drug development professionals.
References
- Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
- Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]
- Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. [Link]
- Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Psychedelic Alpha. [Link]
- Cameron, L. P., et al. (2023). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines. ACS Chemical Neuroscience, 14(3), 363–372. [Link]
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. [Link]
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Lund, M. K., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642. [Link]
- Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
- Abdel-Halim, H., et al. (2020). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 18(11), 548. [Link]
- Pal, R., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 29(22), 4984. [Link]
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Elabscience. (2015). Assay Procedure for Competitive-ELISA. Elabscience. [Link]
- Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144–151. [Link]
- Lund, M. K., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642. [Link]
- Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. [Link]
- Johnson, M. W., & Griffiths, R. R. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Forensic Sciences, 58(4), 1047–1052. [Link]
- Wikipedia. (n.d.). isoDMT. Wikipedia. [Link]
- Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. [Link]
- Nichols, D. E., et al. (1988). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry, 31(7), 1406–1412. [Link]
- Forensic Science Division. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)
- Barker, S. A., et al. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
- Thermo Fisher Scientific. (n.d.). Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction. LabRulez GCMS. [Link]
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559–1568. [Link]
- Coulter, B. S., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology, bkae022. [Link]
- Wang, Y. H., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 6(11), 335. [Link]
- Archer, R. P., et al. (2009). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
- Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]
- Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144–151. [Link]
- Lin, H. R., et al. (2005). A fast GC-MS screening procedure for ketamine and its metabolites in urine samples. Journal of Food and Drug Analysis, 13(3), 235–240. [Link]
- Apollonio, L. G., et al. (2005). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 29(7), 659–665. [Link]
- Colby, J. M., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
- Shepard, J. R. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse.
- Wang, Y. H., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 6(11), 335. [Link]
- Coulter, B. S., et al. (2024). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
- de Oliveira, C. V., et al. (2019). GC-MS/MS (SRM mode) mass spectrum of DMT isolated from M. tenui fl ora (a) and mass fragmentation for ion m/z 130 (b).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. agilent.com [agilent.com]
- 9. jfda-online.com [jfda-online.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 12. mushroomreferences.com [mushroomreferences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Tryptamine Compass: A Comparative Guide to the Receptor Binding Profiles of Methylated Psychedelics
Introduction: Navigating the Nuances of Methylated Tryptamines
The renaissance in psychedelic research has propelled a renewed interest in the molecular pharmacology of tryptamines, a class of compounds renowned for their profound effects on consciousness. At the heart of their activity lies a complex interplay with a variety of neurotransmitter receptors. This guide offers a deep dive into the comparative receptor binding profiles of key methylated tryptamines, including N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), and the active metabolite of psilocybin, psilocin (4-HO-DMT).
Understanding the subtle yet significant differences in how these molecules interact with various receptors is paramount for researchers in neuroscience, pharmacology, and drug development. These binding profiles not only underpin the unique subjective experiences associated with each compound but also hold the key to unlocking their therapeutic potential for a range of psychiatric disorders. This document will provide an objective comparison of their performance, supported by experimental data, to empower researchers with the foundational knowledge required for informed experimental design and hypothesis generation.
Comparative Receptor Binding Affinities: A Quantitative Overview
The affinity of a ligand for a receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the receptor binding affinities (Ki in nM) of DMT, 5-MeO-DMT, and psilocin for a range of key serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. It is important to note that these values are compiled from various sources and experimental conditions can influence the results.
| Receptor | DMT (Ki, nM) | 5-MeO-DMT (Ki, nM) | Psilocin (Ki, nM) |
| Serotonin | |||
| 5-HT1A | 39 - 170[1][2] | 1.9 - 10[3][4] | ~100[5] |
| 5-HT1B | >1000 | >1000 | - |
| 5-HT1D | 180 | 130 | - |
| 5-HT2A | 39 - 75[1][2] | >1000[3] | ~6[5] |
| 5-HT2B | 110 | 180 | - |
| 5-HT2C | 130 - 400 | >1000 | ~14[5] |
| 5-HT6 | 730 | 830 | Low affinity[5] |
| 5-HT7 | 2100 | 1600 | Moderate affinity[5] |
| Dopamine | |||
| D1 | >10000 | >10000 | - |
| D2 | >10000 | >10000 | - |
| D3 | >10000 | >10000 | - |
| Adrenergic | |||
| α1A | >10000 | >10000 | - |
| α2A | >10000 | >10000 | - |
| Transporter | |||
| SERT | 4000[1] | Weak inhibitor[6] | Inhibits[7] |
Key Insights from the Data:
-
5-HT2A Receptor: This receptor is considered the primary target for the psychedelic effects of classic hallucinogens.[8][9] Psilocin exhibits the highest affinity for the 5-HT2A receptor, followed by DMT.[1][5] Interestingly, 5-MeO-DMT has a significantly lower affinity for this receptor compared to the others.[3]
-
5-HT1A Receptor: All three compounds demonstrate notable affinity for the 5-HT1A receptor. 5-MeO-DMT, in particular, shows a very high affinity for this receptor, which is thought to contribute to its unique anxiolytic and antidepressant-like effects.[3][10][11] Agonist activity at the 5-HT1A receptor can oppose the subjective effects of 5-HT2A receptor agonists.[1]
-
Other Serotonin Receptors: The varying affinities for other 5-HT receptor subtypes, such as 5-HT2C, likely contribute to the nuanced differences in the pharmacological profiles and subjective experiences of these tryptamines.
-
Dopamine and Adrenergic Receptors: The methylated tryptamines generally exhibit low affinity for the tested dopamine and adrenergic receptors, suggesting their primary mechanism of action is mediated through the serotonergic system.
-
Serotonin Transporter (SERT): DMT and psilocin have been shown to interact with SERT, potentially inhibiting serotonin reuptake and contributing to their overall neurochemical effects.[1][7]
Experimental Methodologies: Unveiling Receptor Interactions
The determination of receptor binding affinities is a cornerstone of pharmacological research. Radioligand binding assays are a robust and widely used method for this purpose.[12]
Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for a competition binding assay to determine the Ki of a test compound (e.g., a methylated tryptamine) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test compound (unlabeled methylated tryptamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[14]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow of a typical radioligand competition binding assay.
Downstream Signaling Pathways: From Receptor Binding to Cellular Response
The interaction of methylated tryptamines with their target receptors, particularly the 5-HT2A receptor, initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[8][9]
Canonical Gq/11 Signaling Pathway:
-
Agonist Binding: A methylated tryptamine binds to and activates the 5-HT2A receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and Ca2+ together activate protein kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including changes in gene expression and neuronal excitability.
β-Arrestin Pathway and Functional Selectivity:
In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways.[15][16] Ligands can exhibit "functional selectivity" or "biased agonism," preferentially activating one pathway over the other. The balance between Gq/11 and β-arrestin signaling is thought to be a key determinant of the qualitative effects of psychedelic compounds.[8][16] Some studies suggest that the psychedelic effects are primarily mediated by the Gq-coupled pathway.[8]
Caption: 5-HT2A receptor downstream signaling pathways.
Conclusion and Future Directions
The comparative analysis of the receptor binding profiles of methylated tryptamines reveals a fascinating landscape of molecular interactions that give rise to their distinct pharmacological and phenomenological effects. While the 5-HT2A receptor remains a focal point, the contributions of other receptors, particularly 5-HT1A, are increasingly recognized as crucial modulators of their overall activity.
Future research should continue to explore the functional consequences of these binding profiles, delving deeper into the nuances of biased agonism and the downstream signaling cascades. A comprehensive understanding of the structure-activity relationships will be instrumental in the rational design of novel tryptamine-based therapeutics with improved efficacy and safety profiles. By continuing to unravel the intricate pharmacology of these compounds, we can pave the way for a new era of targeted treatments for a host of challenging neuropsychiatric conditions.
References
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022 Jul;162(1):39-59. [Link]
- Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Pharmaceuticals (Basel). 2021 Sep; 14(9): 944. [Link]
- Receptor binding profiles for 5-MeO-DMT.
- 5-MeO-DMT. Wikipedia. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice.
- Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Blossom Analysis. [Link]
- Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. JCI Insight. 2023; 8(11): e169796. [Link]
- Serotonin Receptor Binding: Psilocybin's Mechanism of Action.
- Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. J Med Chem. 1988 Jul;31(7):1406-12. [Link]
- Neuropharmacology of N,N-Dimethyltryptamine. Front Neurosci. 2018; 12: 567. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacol Transl Sci. 2023 Apr 14;6(4):536-547. [Link]
- Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology. 2019 Jun;44(7):1328-1334. [Link]
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Curr Protoc Pharmacol. 2016 Dec 13:75:8.3.1-8.3.20. [Link]
- Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chem Neurosci. 2023 Nov 1;14(21):3937-3945. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacol Transl Sci. 2023 Apr 14;6(4):536-547. [Link]
- The G protein and β-arrestin-dependent signaling pathways of serotonergic psychedelics for the 5-HT2A receptor.
- Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. Int J Mol Sci. 2023 Dec; 24(24): 17409. [Link]
- ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery. ACS Pharmacol Transl Sci. 2023 Jan 13;6(1):2-13. [Link]
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacol Transl Sci. 2023 Apr 14;6(4):536-547. [Link]
- Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Sci Rep. 2023; 13: 13943. [Link]
- Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]
- Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. VTechWorks. [Link]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules. 2021 Apr; 26(8): 2297. [Link]
- A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain. Int J Mol Sci. 2022 Dec; 23(24): 15632. [Link]
- K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2.
- Psilocybin. Wikipedia. [Link]
- Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Pharmacol Biochem Behav. 2018 Sep;172:47-55. [Link]
- Screening of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors: a comparative binding and modeling study. Curr Med Chem. 2012;19(18):2977-90. [Link]
- Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. 2023 Aug;620(7975):895-902. [Link]
- Psychedelics and the Human Receptorome. PLoS One. 2010; 5(2): e9019. [Link]
- Tryptamine derivatives as non-competitive N-methyl-d-aspartate receptor blockers. Neurosci Lett. 2000 Feb 18;280(2):111-4. [Link]
- N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Front Neurosci. 2018; 12: 567. [Link]
- Dimethyltryptamine. Wikipedia. [Link]
- The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). J Neurochem. 2021 Oct;159(1):33-46. [Link]
- Cyclopropyl-tryptamine Analogues: Synthesis and Biological Evaluation as 5-HT 6 Receptor Ligands.
- A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Front Neurosci. 2020; 14: 73. [Link]
- Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ACS Omega. 2020 Dec 29;5(51):33115-33126. [Link]
- Serotonin Receptor Binding Affinities of Tryptamine Analogues.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. J Vis Exp. 2014; (86): 51330. [Link]
- Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules. 2021 Apr; 26(8): 2297. [Link]
Sources
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasspores.academy [atlasspores.academy]
- 6. researchgate.net [researchgate.net]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 11. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Methyltryptamine: Evaluating Reproducibility and Scalability
For researchers and professionals in drug development, the synthesis of tryptamine analogues is a cornerstone of psychoactive and neurological drug discovery. 2-Methyltryptamine (2-MT), a substituted tryptamine, presents a unique synthetic challenge compared to its more common N-alkylated or ring-substituted cousins. The successful and reproducible synthesis of this compound is critical for ensuring a consistent supply for pharmacological studies.
This guide provides an in-depth comparison of published synthesis methods for this compound, focusing on their underlying chemical principles, reproducibility, and scalability. We will dissect the causality behind experimental choices and present self-validating protocols grounded in authoritative literature.
Method 1: The Grandberg Synthesis (A Modified Fischer Indole Synthesis)
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a classic and versatile method for creating the indole ring system.[1] The reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization to yield the indole.[1][3][4] The Grandberg modification is a highly effective approach for synthesizing tryptamines, including this compound, on a large scale.
Mechanistic Rationale
The power of the Grandberg synthesis lies in its convergent nature, constructing the indole ring and the ethylamine side chain precursor in a single, elegant cascade. The process begins with the formation of a hydrazone from phenylhydrazine and 5-chloropentan-2-one. Under acidic catalysis, the hydrazone isomerizes to its enamine form, which is the critical intermediate for the subsequent[2][2]-sigmatropic rearrangement. This rearrangement forms a new C-C bond and breaks the N-N bond of the hydrazine. The resulting diimine intermediate rapidly aromatizes and then undergoes an intramolecular cyclization (an SN2 reaction where the indole nitrogen attacks the carbon bearing the chlorine atom), followed by elimination of ammonia, to form a tricyclic piperidine-fused indole intermediate. A final proton loss yields the target this compound. This one-pot process is highly efficient and avoids the isolation of multiple intermediates.
A key advantage noted in process development is its scalability, with one report detailing a successful synthesis on an almost 20 kg scale with a respectable 42% yield, a significant achievement for this class of reaction.[5]
Caption: Workflow for the Grandberg Synthesis of this compound.
Experimental Protocol: Grandberg Synthesis of this compound
This protocol is adapted from the methodology described in Organic Process Research & Development.[5]
-
Hydrazone Formation: To a suitable reactor, charge phenylhydrazine and 5-chloropentan-2-one. The reaction is typically carried out in a solvent like ethanol or acetic acid. The mixture is stirred, often with gentle heating, to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.
-
Cyclization and Rearrangement: The reaction mixture containing the hydrazone is then heated in the presence of an acid catalyst. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are commonly used.[1] The temperature is raised significantly to facilitate the[2][2]-sigmatropic rearrangement and subsequent cyclization. In the large-scale synthesis, this is the critical, high-temperature step.[5]
-
Workup and Isolation: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled and quenched by carefully adding it to a large volume of ice water. The acidic solution is then basified with a strong base (e.g., NaOH or K₂CO₃) to a high pH. This deprotonates the amine, allowing it to be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is often an oil or a solid that can be purified by distillation under high vacuum or by crystallization of a salt form (e.g., hydrochloride or fumarate) to achieve high purity. The avoidance of column chromatography is a major advantage for scalability.[5]
Method 2: Synthesis via 2-Methylindole Grignard Reagent
An alternative and more linear approach involves starting with the pre-formed 2-methylindole nucleus and attaching the ethylamine side chain. Using a Grignard reagent of 2-methylindole is a direct method for this transformation.
Mechanistic Rationale
Grignard reagents are powerful carbon-based nucleophiles.[6][7] In this synthesis, 2-methylindole is first deprotonated at the N-1 position by a strong base, typically another Grignard reagent like ethylmagnesium bromide. This forms the indolylmagnesium halide (the Grignard reagent). The resulting nucleophile can then react with a suitable electrophile. For the synthesis of tryptamines, an electrophile like 2-(dimethylamino)ethyl chloride is used.[8][9] The reaction proceeds via an SN2 mechanism, where the indole nucleophile attacks the electrophilic carbon of the ethyl chloride side chain, displacing the chloride and forming the C3-C bond.
A critical aspect of this reaction is controlling the site of alkylation. Indole Grignards can potentially react at either the N-1 or C-3 position. However, studies have shown that using the magnesium salt in solvents like anisole favors C-3 alkylation, likely due to coordination of the magnesium atom, which shields the indolic nitrogen from attack.[9] This selectivity is crucial for the success of the synthesis.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Heterocyclic Chemistry: Synthesis of this compound [hetchem.blogspot.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Indole Grignards , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 9. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Distinguishing 2-Methyltryptamine from its Isomers
Abstract
The precise identification of tryptamine isomers is a critical challenge in pharmaceutical research, forensic science, and drug development. 2-Methyltryptamine (2-MeT), a psychoactive substance, shares its molecular formula with several positional and structural isomers, including N-methyltryptamine (NMT), 5-methyltryptamine (5-MeT), and α-methyltryptamine (AMT). These isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous differentiation essential for purity assessment, metabolic studies, and regulatory compliance. This guide provides an in-depth comparison of core analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering field-proven insights and detailed protocols to empower researchers in achieving definitive structural elucidation.
The Analytical Imperative: Why Isomer Differentiation Matters
Tryptamine and its derivatives are a class of monoamine alkaloids known for their interaction with serotonin receptors in the brain.[1] The position of a single methyl group on the tryptamine scaffold can drastically alter its properties. For instance, 2-MeT, the primary analyte of interest, must be distinguished from:
-
Positional Isomers: 4-MeT, 5-MeT, 6-MeT, 7-MeT, where the methyl group is on the indole ring.
-
Structural Isomers:
-
N-Methyltryptamine (NMT): The methyl group is on the terminal nitrogen of the ethylamine side chain.
-
α-Methyltryptamine (AMT): The methyl group is on the α-carbon of the side chain.[1]
-
These subtle structural differences necessitate robust analytical strategies, as co-elution or similar mass spectral fragmentation can easily lead to misidentification if relying on a single, non-specific technique.[2]
Core Chromatographic Separation & Identification
Chromatography is the foundational step for separating these isomeric mixtures. The choice between gas and liquid chromatography depends on the analyte's properties and the desired analytical outcome.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[1] While tryptamines can be analyzed directly, their polar nature (due to the amine group) often leads to poor peak shape and potential degradation in the hot injector.
Expertise & Causality: The Role of Derivatization
To overcome these limitations, chemical derivatization is strongly recommended.[1][3][4] This process converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.[1][5] This not only improves chromatographic performance but can also yield characteristic mass fragments that aid in isomer differentiation.[5]
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation: To 1.5 mL of an aqueous sample, add 20 µL of 0.2 N NaOH to ensure the tryptamines are in their free base form.[1]
-
Extraction: Perform a liquid-liquid extraction by adding 1.5 mL of methylene chloride, vortexing for 1 minute, and centrifuging to separate the layers.[1]
-
Drying: Transfer the lower organic layer to a clean tube and dry it with anhydrous sodium sulfate.[1]
-
Solvent Removal: Transfer the dried extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Seal the vial and heat at 70°C for 30 minutes.[1]
-
GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.[1]
-
Chromatographic Conditions (Example):
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 310°C, hold for 5 min.[6]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.[1]
-
Data & Interpretation
Even after derivatization, chromatographic separation can be challenging. However, the mass spectra provide the key differentiating data. The primary fragmentation pathway for tryptamines is the cleavage of the Cα-Cβ bond of the side chain, yielding a stable immonium ion.[7][8]
| Isomer (as TMS derivative) | Expected Molecular Ion (M+) [m/z] | Key Fragment(s) [m/z] | Rationale for Key Fragment |
| 2-MeT | 246 | 231, 144 | Loss of a methyl group (-15). The fragment at 144 arises from the cleavage of the side chain, yielding the trimethylsilylated indolemethylene ion. |
| 5-MeT | 246 | 144 | The base peak is typically the trimethylsilylated indolemethylene ion. |
| NMT | 246 | 117 | β-cleavage results in the loss of the indolemethylene radical, leaving a fragment of [CH3-NH-CH2-Si(CH3)3]+. |
| AMT | 246 | 115, 130 | The base peak at m/z 115 corresponds to the [CH3-CH-NH-Si(CH3)3]+ fragment from β-cleavage. |
Note: Absolute retention times will vary between instruments. The data presented is based on established fragmentation patterns. The key is the relative elution order and unique fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for its applicability to a wider range of compounds without the need for derivatization, its high sensitivity, and the specificity of tandem MS.[5][9]
Expertise & Causality: Optimizing Separation and Detection
The choice of chromatographic column and mobile phase is critical. A standard C18 column can provide good separation, but for closely eluting isomers, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions with the indole ring. Tandem mass spectrometry (MS/MS) is indispensable.[10] By selecting the protonated molecular ion ([M+H]+) in the first quadrupole and fragmenting it via collision-induced dissociation (CID), a unique product ion spectrum is generated for each isomer, acting as a structural fingerprint.[9][11]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 0.5 mg of the sample in 1 mL of nanopure water. If solubility is low, sonicate and add minimal amounts of methanol or dilute HCl.[6] Filter through a 0.22 µm syringe filter.
-
LC Conditions (Example):
-
Column: Kinetex Biphenyl (150 x 2.1 mm, 2.6 µm) or equivalent.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Gradient: Start at 2% B, increase to 15% B over 10 min, then to 95% B over 2 min, hold for 4 min, and re-equilibrate.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Precursor Ion ([M+H]+): m/z 175.12.
-
Collision Energy: Optimize for each isomer, typically in the range of 15-40 eV.
-
Detection: Monitor multiple reaction monitoring (MRM) transitions for each isomer.
-
Data & Interpretation
Differentiation relies on both chromatographic retention time and the unique fragmentation patterns generated in the MS/MS experiment.
| Isomer | Precursor Ion [m/z] | Characteristic Product Ion(s) [m/z] | Rationale for Key Fragment |
| 2-MeT | 175.1 | 158, 143, 115 | Loss of ammonia (-17) is common. The fragment at 143 represents the loss of the ethylamine side chain. |
| 5-MeT | 175.1 | 158, 146, 117 | The fragment at m/z 146 is highly characteristic, resulting from the loss of the ethylamine group, leaving the methyl-indolemethylene ion. |
| NMT | 175.1 | 144, 115 | The dominant fragment at m/z 144 arises from the loss of methylamine. |
| AMT | 175.1 | 158, 130 | Loss of ammonia (-17) to form m/z 158. The fragment at m/z 130 corresponds to the indolemethylene ion. |
Definitive Spectroscopic Confirmation
While chromatographic methods are excellent for separation and tentative identification, they are not definitive. For absolute structural confirmation, NMR spectroscopy is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by probing the chemical environment of each proton and carbon atom in the molecule. For distinguishing positional isomers like 2-MeT and 5-MeT, ¹H NMR is particularly powerful.[13]
Expertise & Causality: The Power of Chemical Shift
The position of the methyl group on the indole ring creates a unique electronic environment, causing the nearby protons to resonate at distinct frequencies (chemical shifts). The methyl group at the C2 position in 2-MeT will significantly influence the chemical shift of the proton at the C3 position and the N-H proton, compared to a methyl group at the C5 position, which primarily affects the aromatic protons at C4 and C6.
struct_2MeT [label=< this compound (2-MeT) ProtonExpected Shift (ppm) 2-CH3~2.4 H-4/H-7~7.5 / ~7.3 H-5/H-6~7.0 - 7.1 Indole N-H~10.8
>];struct_5MeT [label=< 5-Methyltryptamine (5-MeT) ProtonExpected Shift (ppm) 5-CH3~2.3 H-2~7.1 H-4~7.3 (singlet-like) H-6~6.9 (doublet) Indole N-H~10.7
>];struct_NMT [label=< N-Methyltryptamine (NMT) ProtonExpected Shift (ppm) N-CH3~2.3 H-2~7.2 H-4/H-7~7.5 / ~7.3 H-5/H-6~7.0 - 7.1 Indole N-H~10.8
>]; } endomit Caption: Key distinguishing ¹H NMR chemical shifts for tryptamine isomers (in DMSO-d₆).Experimental Protocol: ¹H NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling patterns to reference spectra or predicted values to confirm the substitution pattern.
An Integrated Strategy for Unambiguous Identification
Relying on a single analytical method is insufficient for the definitive identification of isomers.[2] A robust, self-validating system employs an orthogonal, multi-technique approach.
This integrated strategy ensures trustworthiness and scientific rigor. The LC-MS/MS provides initial separation and identification, which is then confirmed by an orthogonal chromatographic technique (GC-MS) with a different ionization method. Finally, NMR spectroscopy provides the definitive, non-negotiable structural proof. This multi-faceted approach is essential for any research or development program where isomeric purity is paramount.
References
- Chen, C. Y., Lin, C. H., & Chen, C. L. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(11), 2749.
- Kojima, T., Taniguchi, M., & Yashiki, M. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 25(1), 22-29.
- Kikura-Hanajiri, R., Hayashi, M., Saisho, K., & Goda, Y. (2011). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 136(11), 2351-2357.
- ResearchGate. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines....
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- Taschwer, M., Ebner, E., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-33.
- Chan, K. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Division, Government Laboratory, Hong Kong.
- Ojanperä, I., & Pelander, A. (2011). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Analytical and Bioanalytical Chemistry, 400(1), 133-142.
- Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence.
- Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(1), 1-88.
- Carlier, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 78.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nist.gov [nist.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. forensicrti.org [forensicrti.org]
- 10. Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Head-Twitch Response Induced by 2-MT and 5-MeO-DMT
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential, induced by two distinct tryptamine derivatives: 2-Methyltryptamine (2-MT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). By dissecting their divergent pharmacological profiles, we illuminate the nuanced mechanisms that govern this critical behavioral assay and propose a robust experimental framework for a head-to-head comparison.
Introduction: The Head-Twitch Response as a Behavioral Biomarker
The head-twitch response (HTR) in rodents is a rapid, rotational head movement recognized as a reliable behavioral surrogate for the activation of the serotonin 2A (5-HT2A) receptor.[1][2] This response is consistently induced by classic serotonergic psychedelics, and a strong correlation exists between a compound's potency to induce HTR in mice and its hallucinogenic potency in humans.[3][4] As such, the HTR assay is an indispensable tool in preclinical psychedelic research for assessing structure-activity relationships and predicting psychoactive potential.[1]
This guide focuses on two tryptamines with distinct structural modifications: 5-MeO-DMT, known for its potent and atypical psychedelic effects, and 2-MT, a less-studied derivative. Their comparison offers a compelling case study in how subtle differences in receptor interaction profiles can dramatically alter a key behavioral outcome.
Comparative Pharmacology: A Tale of Two Tryptamines
The fundamental difference in the HTR induced by 5-MeO-DMT and 2-MT stems from their profoundly different affinities and functional potencies at serotonin receptor subtypes, particularly 5-HT2A and 5-HT1A.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic characterized by a complex receptor interaction profile. While it is a full and potent agonist at the 5-HT2A receptor, its most distinguishing feature is its exceptionally high affinity and functional agonism at the 5-HT1A receptor.[5] This potent 5-HT1A activity is thought to be responsible for its unique subjective effects, which can include a "whiteout" phenomenon with less complex visual imagery compared to classic psychedelics like DMT or psilocybin.[6]
This compound (2-MT) , in contrast, displays a much weaker pharmacological profile. It has a significantly lower affinity and potency at both 5-HT2A and 5-HT1A receptors compared to its parent compound, tryptamine.[7] Critically, its activity at the 5-HT1A receptor is negligible at concentrations required to activate the 5-HT2A receptor.[7] This makes 2-MT, in theory, a more selective (though less potent) tool for studying "pure" 5-HT2A-mediated effects without the confounding influence of 5-HT1A co-activation.
Data Summary: Receptor Binding and Functional Activity
| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2A Potency (EC50, nM) | 5-HT1A Affinity (Ki, nM) | 5-HT1A Potency (EC50, nM) |
| 5-MeO-DMT | ~550 - 1000+ | ~1.8 - 3.9 | ~1.9 - 10 | ~100 - 1060 |
| 2-MT | ~7774 | ~4598 | ~1095 | ~12534 |
Data compiled from multiple sources. Absolute values can vary based on assay conditions. The key takeaway is the relative difference in potencies and affinities.
Mechanism of HTR: 5-HT2A Activation and 5-HT1A Modulation
The induction of the HTR is critically dependent on the activation of 5-HT2A receptors, which are Gq/11-coupled. Agonist binding initiates a signaling cascade that is essential for the behavioral response.
Figure 1. Canonical 5-HT2A receptor Gq signaling pathway leading to the HTR.
However, this primary pathway does not operate in isolation. The profound difference between 5-MeO-DMT and 2-MT lies in the modulatory role of the 5-HT1A receptor. It is well-established that activation of 5-HT1A receptors exerts an inhibitory effect on the 5-HT2A-mediated HTR.[8] For 5-MeO-DMT, this means the compound simultaneously activates the "go" signal (5-HT2A) and a "brake" signal (5-HT1A).
Figure 2. Opposing influence of 5-HT2A and 5-HT1A receptor activation on the HTR.
This dual action leads to a central hypothesis: 5-MeO-DMT's HTR is attenuated by its own potent 5-HT1A agonism, potentially resulting in a lower maximal response compared to a more selective 5-HT2A agonist. Conversely, the HTR from 2-MT, free from this inhibitory influence, should represent a more direct readout of 5-HT2A activation, though it will require significantly higher doses to elicit.
Resolving Ambiguity: An Experimental Protocol for Comparative HTR Analysis
Published data on the HTR-inducing properties of 2-MT are mixed; one study observed HTR at 3 mg/kg, while another did not.[7] This ambiguity, likely resulting from a dose near the behavioral threshold, necessitates a rigorous, well-controlled comparative study. The following protocol is designed to be self-validating and to directly test the hypothesis of 5-HT1A-mediated inhibition.
Animals
-
Species/Strain: Male C57BL/6J mice (8-10 weeks old). This strain is commonly used for HTR studies.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Testing should occur during the light phase.
Drug Preparation
-
Vehicle: 0.9% Saline. For compounds with poor solubility, a solution of 5% DMSO / 5% Tween-80 / 90% Saline can be used.
-
Test Compounds:
-
5-MeO-DMT HCl: Doses ranging from 0.5 - 10 mg/kg.
-
2-MT HCl: Doses ranging from 3 - 40 mg/kg. The higher dose range is necessary due to its lower potency.
-
-
Antagonists:
-
M100907 (selective 5-HT2A antagonist): 0.1 mg/kg.
-
WAY-100635 (selective 5-HT1A antagonist): 0.5 mg/kg.
-
-
Administration: All injections via the intraperitoneal (IP) or subcutaneous (SC) route at a volume of 10 mL/kg.
Experimental Design & Procedure
The experiment should be run in a randomized, counterbalanced design. The inclusion of antagonist groups is critical for validating the mechanism of action.
Experimental Groups:
-
Vehicle → Vehicle
-
Vehicle → 5-MeO-DMT (dose-response)
-
Vehicle → 2-MT (dose-response)
-
Validation Group A (5-HT2A): M100907 → 5-MeO-DMT (e.g., 5 mg/kg)
-
Validation Group B (5-HT2A): M100907 → 2-MT (e.g., 20 mg/kg)
-
Hypothesis-Testing Group (5-HT1A): WAY-100635 → 5-MeO-DMT (e.g., 5 mg/kg)
Step-by-Step Workflow:
-
Habituation: Place each mouse individually into a clean, transparent cylindrical observation chamber (e.g., 15 cm diameter) for 30 minutes to acclimate.
-
Pre-treatment (for antagonist groups): Administer the antagonist (M100907 or WAY-100635) or vehicle. Return the mouse to its home cage for 30 minutes.
-
Treatment: Administer the test compound (5-MeO-DMT, 2-MT) or vehicle.
-
Observation & Quantification: Immediately place the mouse back into the observation chamber and record its behavior for at least 30 minutes (up to 60 minutes for longer-acting compounds).
-
Quantification Method 1 (Manual): A trained observer, blind to the experimental conditions, counts the number of distinct head-twitches. A head-twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not associated with grooming or general exploratory sniffing.
-
Quantification Method 2 (Automated): Use a magnetometer-based system.[2] A small magnet is affixed to the mouse's head or ear, and movements are recorded by a surrounding coil. HTR events are identified by their characteristic high-frequency waveform. This method offers higher throughput and objectivity.
-
-
Data Analysis:
-
Count the total number of HTRs for each animal within the observation period.
-
Analyze dose-response data using a one-way ANOVA followed by post-hoc tests.
-
Compare antagonist groups to the agonist-only group using an unpaired t-test or ANOVA.
-
Calculate the ED50 (dose producing 50% of the maximal response) for each compound using non-linear regression analysis.
-
Figure 3. Step-by-step experimental workflow for the comparative HTR study.
Expected Outcomes
-
2-MT: Will induce HTR at higher doses than 5-MeO-DMT. The response will be blocked by M100907.
-
5-MeO-DMT: Will induce HTR at lower doses. The response will be blocked by M100907.
-
The Critical Test: Pre-treatment with the 5-HT1A antagonist WAY-100635 is expected to significantly potentiate the HTR induced by 5-MeO-DMT, confirming the inhibitory role of the 5-HT1A receptor in its behavioral profile.
Conclusion and Implications
The comparison between 2-MT and 5-MeO-DMT provides a powerful illustration of the importance of a comprehensive pharmacological profile when interpreting behavioral data. While both compounds are tryptamines that activate the 5-HT2A receptor to produce a head-twitch response, their efficacy and behavioral signatures are markedly different.
-
5-MeO-DMT acts as a potent but pharmacologically "mixed" agonist, whose 5-HT2A-mediated HTR is actively suppressed by its concurrent 5-HT1A agonism.
-
2-MT , despite being a much weaker compound, offers a "cleaner"—though harder to elicit—signal of pure 5-HT2A activation in the HTR assay, unconfounded by 5-HT1A activity.
For drug development professionals, this comparison underscores the necessity of screening for activity at multiple serotonin receptor subtypes. A compound's potential therapeutic effects or its liabilities may be driven not just by its primary target, but by a complex interplay across a network of receptors. Understanding these interactions is paramount to designing next-generation therapeutics with optimized efficacy and safety profiles.
References
- Nakao, K., Murai, Y., et al. (1995). alpha-Methylated tryptamine derivatives induce a 5-HT receptor-mediated head-twitch response in mice. Neuropharmacology, 34(2), 229-34.
- Wikipedia. (n.d.). This compound.
- Kim, J. Y., Kim, J., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex. Behavioural Brain Research, 359, 828-835.
- Wikipedia. (n.d.). 3-APBT.
- BenchChem. (2025). An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2-Methyltryptoline. BenchChem Technical Support.
- Wikipedia. (n.d.). Head-twitch response.
- Glatfelter, G. C., Pottie, E., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 13(21), 3149–3160.
- Wikipedia. (n.d.). 5-Methoxytryptamine.
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
- Glatfelter, G. C., Pottie, E., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate.
- Halberstadt, A. L., Chatha, M., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. ResearchGate.
- Rickli, A., Moning, O. D., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
- Halberstadt, A. L., Chatha, M., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(9), 1532–1541.
- Wikipedia. (n.d.). isoDMT.
- Wikipedia. (n.d.). Psychedelic drug.
- Wikipedia. (n.d.). Dimethyltryptamine.
- Biocompare. (2024, May 8). Complex Pharmacology of Psychedelic Drugs Revealed.
- Smith, V., & Callaway, J. (2022). The Pharmacology and Clinical Applications of Psychedelic Medicines Within Midwifery Practice. Journal of Midwifery & Women's Health, 67(3), 309-317.
- UC Davis Health. (2023, May 10). The Cognitive Neuroscience of Psychedelic Drugs - UC Davis Psychedelic Summit 2023. YouTube.
Sources
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Methyltryptamine (2-MeT) Standards
Abstract
The integrity of scientific research, particularly in drug development and neuroscience, hinges on the quality of its foundational components. Chemical reference standards are paramount among these, where purity is not a trivial specification but the bedrock of accuracy and reproducibility. This guide presents a comprehensive, multi-faceted strategy for the validation of commercial 2-Methyltryptamine (2-MeT) standards. We move beyond simplistic certificate of analysis (CoA) acceptance, detailing an orthogonal analytical approach that combines High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide provides not only step-by-step protocols but also the scientific rationale behind these choices, empowering researchers to establish a self-validating system for reference standard qualification. By comparing hypothetical commercial standards (Supplier A and Supplier B), we illustrate how this integrated workflow can identify subtle impurities and provide a definitive, trustworthy purity value, ensuring the validity of subsequent experimental data.
Introduction: The Imperative of Purity in Reference Standards
This compound (2-MeT) is a tryptamine derivative of significant interest in neuropharmacological research.[1][2] As a reference standard, its assumed purity directly impacts the accuracy of quantification in analytical assays, the validity of receptor binding studies, and the reliability of toxicological assessments. A Certificate of Analysis (CoA) from a supplier is a starting point, but it often lacks the detail to reveal the full impurity profile, which can include starting materials, synthesis by-products, or degradation products.[1][3]
The trust in a reference standard cannot be outsourced. An in-house validation process is a critical component of good scientific practice. The most robust approach to purity assessment is an orthogonal strategy , which employs multiple analytical techniques based on different physicochemical principles.[4] If a sample is determined to be pure by several different methods, confidence in the result is significantly higher than if only one method were used. This guide will demonstrate this principle by applying three gold-standard analytical techniques.
The Orthogonal Validation Workflow
Our validation strategy is designed to provide a comprehensive and trustworthy assessment of a 2-MeT standard. It combines a primary quantitative chromatographic technique (HPLC-UV) with a secondary chromatographic method coupled to a mass-selective detector (GC-MS) for impurity identification, and a primary ratio method (qNMR) for absolute purity determination.[4][5][6][7]
Caption: Orthogonal workflow for 2-MeT standard validation.
Comparative Analysis: Methodologies & Data
To illustrate this guide, we will analyze two hypothetical commercial 2-MeT standards, "Supplier A" and "Supplier B."
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[8][9] For tryptamines, reversed-phase HPLC is highly effective.[10] The UV detector quantifies compounds based on their absorbance at a specific wavelength, allowing for the calculation of purity as a percentage of the total detected peak area. This method is excellent for detecting non-volatile, UV-active impurities.
Experimental Protocol: See Section 4.1 for the detailed step-by-step protocol.
Hypothetical Results:
| Parameter | Supplier A | Supplier B |
| Main Peak (2-MeT) Retention Time | 4.52 min | 4.52 min |
| Main Peak Area % | 99.85% | 98.91% |
| Impurity 1 (RT 3.15 min) | 0.08% | 0.75% (Identified as Tryptamine) |
| Impurity 2 (RT 5.68 min) | 0.07% | 0.34% (Unknown) |
| Total Impurities | 0.15% | 1.09% |
Data Analysis: Supplier A appears to be of high purity by HPLC-UV. Supplier B shows a significant impurity at 3.15 min, which, by comparison to a tryptamine standard, is identified as the unmethylated precursor. Another unknown impurity is also present at a higher level than in Supplier A's material.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility after they are vaporized in a heated inlet.[11] The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a "mass fingerprint" for identification.[12] GC-MS is highly sensitive and excellent for identifying volatile impurities, residual solvents, and confirming the identity of the main component. Tryptamines are amenable to GC analysis, sometimes requiring derivatization to improve peak shape and thermal stability.[11][13]
Experimental Protocol: See Section 4.2 for the detailed step-by-step protocol.
Hypothetical Results:
| Parameter | Supplier A | Supplier B |
| 2-MeT Identity Confirmation | Match >98% (NIST Library) | Match >98% (NIST Library) |
| Detected Impurities | Tryptamine (<0.1%) | Tryptamine (~0.8%), N-Methyltryptamine (~0.2%) |
| Residual Solvents | None Detected | Acetone (trace) |
Data Analysis: GC-MS confirms the identity of the main peak for both suppliers. It corroborates the HPLC finding of tryptamine in Supplier B's material and identifies an additional impurity, N-Methyltryptamine (NMT), which is an intermediate in some synthesis pathways.[3][14] The presence of acetone, a common solvent, is also noted in Supplier B's sample. Supplier A remains clean.
Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its specific NMR signals to the integral of a signal from a certified internal standard (IS) of known purity and weight.[5][6] The signal area in NMR is directly proportional to the number of nuclei, making it a powerful tool for determining purity without needing reference standards for the impurities themselves.[7][15] It is considered a gold-standard technique for certifying reference materials.[4]
Experimental Protocol: See Section 4.3 for the detailed step-by-step protocol.
Caption: The fundamental principle of the qNMR experiment.
Hypothetical Results:
| Parameter | Supplier A | Supplier B |
| Internal Standard | Maleic Acid (99.95% Purity) | Maleic Acid (99.95% Purity) |
| Calculated Purity (w/w) | 99.7% ± 0.2% | 98.5% ± 0.3% |
| Observed Impurity Signals | Minor baseline noise | Signals consistent with Tryptamine & NMT |
Data Analysis: The qNMR results provide an absolute purity value. For Supplier A, the 99.7% value is in excellent agreement with the 99.85% area purity from HPLC, confirming its high quality. For Supplier B, the 98.5% purity is lower than the HPLC area % (98.91%), which is logical. Different impurities have different UV responses, so area % from HPLC is not always equivalent to weight % (w/w). The qNMR result is the more accurate reflection of the actual amount of 2-MeT in the material.
Detailed Experimental Protocols
Protocol: HPLC-UV Purity Assay
-
System: HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Sample Preparation: Dissolve 1 mg/mL of 2-MeT standard in 50:50 Water:Acetonitrile.
-
Injection Volume: 5 µL.
-
System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area should be <2.0%.
-
Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity as (Area of 2-MeT Peak / Total Area of All Peaks) * 100.
Protocol: GC-MS Identity and Impurity Analysis
-
System: Gas chromatograph with a Mass Selective Detector.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 310°C and hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 550 m/z.
-
Sample Preparation: Dissolve 1 mg/mL of 2-MeT standard in Methanol.
-
Injection: 1 µL, splitless mode.
-
Analysis: Compare the mass spectrum of the main peak against a reference library (e.g., NIST/Wiley) for identity confirmation. Search for and identify any impurity peaks.
Protocol: qNMR Purity Determination
-
System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): Maleic acid (certified, high purity). Choose a standard with sharp signals that do not overlap with the analyte signals.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 2-MeT standard into a vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Dissolve both completely in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Acquisition Parameters:
-
Use a standard quantitative proton (¹H) experiment.
-
Crucial: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals being integrated (a d1 of 30-60 seconds is often sufficient and safe).[6]
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved, non-overlapping signal for 2-MeT (e.g., the methyl protons at the 2-position).
-
Integrate the vinyl proton signal of maleic acid (~6.3 ppm).
-
-
Calculation: Use the following formula[7]:
-
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.
-
Conclusion and Recommendations
This guide demonstrates that a robust, orthogonal approach is essential for the proper validation of chemical reference standards.
-
Supplier A , with a purity of 99.7% by qNMR and minimal impurities by chromatographic methods, can be qualified as a high-purity reference standard suitable for sensitive quantitative applications.
-
Supplier B , with a purity of 98.5% by qNMR and identifiable synthesis-related impurities, may be acceptable for less sensitive qualitative work, but its use in quantitative assays would require correcting all results for its lower purity. Failure to do so would lead to a systematic underestimation of unknowns.
Key Recommendations for Researchers:
-
Trust but Verify: Always treat a supplier's CoA as a preliminary data point, not a final qualification.
-
Embrace Orthogonality: Do not rely on a single analytical technique. Combining chromatography with a primary method like qNMR provides the highest level of confidence. This aligns with principles outlined in analytical validation guidelines such as ICH Q2(R1).[2][18][19][20]
-
Document Everything: Maintain detailed records of your in-house validation, including all raw data and calculations. This is the foundation of traceable, reproducible science.
By investing the effort to thoroughly validate reference standards, researchers ensure the accuracy and integrity of their data, ultimately contributing to more reliable and impactful scientific outcomes.
References
- Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: National Center for Biotechnology Inform
- Title: Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC Source: National Center for Biotechnology Inform
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: Reading Scientific Services Ltd (RSSL) URL:[Link]
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: Q2(R1)
- Title: Q2(R1)
- Title: Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry Source: ResearchG
- Title: What is qNMR and why is it important? Source: Mestrelab Resources URL:[Link]
- Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
- Title: Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry Source: ResearchG
- Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL:[Link]
- Title: Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa Source: ProQuest URL:[Link]
- Title: Analytical methods for psychoactive N,N-dialkylated tryptamines Source: MAPS - Psychedelic Bibliography URL:[Link]
- Title: Analytical methods for psychoactive N,N-dialkylated tryptamines Source: ResearchG
- Title: Certified Reference Materials Source: Clinical Lab Products URL:[Link]
- Title: Toxicology and Analysis of Psychoactive Tryptamines Source: National Center for Biotechnology Inform
- Title: Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry Source: National Center for Biotechnology Inform
- Title: A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES Source: Journal of the American Chemical Society URL:[Link]
- Title: How to Choose the Right Tryptamine: A Complete Buyer's Guide Source: Plant Care URL:[Link]
- Title: (PDF)
- Title: Simultaneous Separation and Detection of 18 Phenethylamine/ Tryptamine Derivatives by Liquid Chromatography–UV Absorption and Source: J-Stage URL:[Link]
- Title: The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry Source: ResearchG
- Title: Drug reference materials Source: Cambridge Bioscience URL:[Link]
- Title: α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood Source: MDPI URL:[Link]
- Title: A synthesis of the methyltryptamines and some derivatives Source: ResearchG
- Title: Tryptamine Analyzed with HPLC - AppNote Source: MicroSolv URL:[Link]
- Title: A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain Source: National Center for Biotechnology Inform
- Title: A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain Source: ResearchG
Sources
- 1. japsonline.com [japsonline.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. rssl.com [rssl.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bibliography.maps.org [bibliography.maps.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. starodub.nl [starodub.nl]
- 20. fda.gov [fda.gov]
A Comparative In Vivo Analysis of 2-Methyltryptamine and Diethyltryptamine for Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo effects of two synthetic tryptamines: 2-Methyltryptamine (2-Me-T) and N,N-Diethyltryptamine (DET). This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their potential therapeutic applications. By synthesizing preclinical data, this guide aims to illuminate the distinct pharmacological profiles of these two analogs, providing a foundation for informed experimental design and hypothesis generation.
Introduction: Structural Analogs with Divergent Preclinical Profiles
This compound (2-Me-T) and Diethyltryptamine (DET) are both structural analogs of the endogenous neurotransmitter serotonin and the classic psychedelic N,N-dimethyltryptamine (DMT). Chemical modifications to the core tryptamine structure, such as the addition of a methyl group at the 2-position of the indole ring in 2-Me-T or the substitution of N,N-dimethyl groups with N,N-diethyl groups in DET, can profoundly alter their pharmacological properties.[1] While both compounds interact with serotonin receptors, their in vivo effects, particularly concerning psychedelic-like activity and abuse potential, appear to differ significantly based on available preclinical data.
DET, first synthesized in the 1950s, is known for its oral bioavailability and psychedelic effects in humans, with a duration of 2-4 hours.[2][3] It has been a subject of interest in early psychosis research.[4] In contrast, 2-Me-T is a more recently studied compound with reports of dramatically reduced psychedelic-like effects in animal models compared to its parent compound, tryptamine.[5] This guide will delve into the experimental data that underpin these distinctions.
Comparative Pharmacology: Receptor Interactions and Metabolism
The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT₂A).[6] Agonism at this Gq-coupled receptor initiates a signaling cascade that is believed to mediate the profound perceptual and cognitive alterations associated with these compounds.[7]
This compound (2-Me-T): Studies have shown that 2-Me-T exhibits a lower affinity and potency at 5-HT₂A receptors compared to tryptamine.[5] Specifically, its affinity (Ki) for the 5-HT₂A receptor is reported to be 7,774 nM, which is 3.2-fold lower than that of tryptamine.[5] Its functional activity as an agonist at this receptor is also diminished, with an EC₅₀ value of 4,598 nM, representing a 19-fold lower potency than tryptamine.[5] 2-Me-T also displays a 34-fold lower affinity for the 5-HT₁A receptor.[5]
Diethyltryptamine (DET): DET acts as a non-selective serotonin receptor agonist, with activity at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[8][9] It has been demonstrated to be an agonist at the 5-HT₂A receptor, activating Gq-mediated signaling.[8] A key metabolic feature of DET is its resistance to degradation by monoamine oxidase (MAO) due to the larger ethyl groups on the amine, which contributes to its oral activity.[3]
In Vivo Behavioral Effects: A Head-to-Head Comparison
The following sections present a comparative overview of the available in vivo behavioral data for 2-Me-T and DET in rodent models. It is important to note that direct comparative studies are limited, and the following data is synthesized from separate investigations.
Psychedelic-Like Activity: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic-like effects in humans, mediated by 5-HT₂A receptor activation.[10]
-
This compound (2-Me-T): The evidence for 2-Me-T inducing the HTR is conflicting. One study reported that an intraperitoneal (i.p.) dose of 3 mg/kg induced the HTR, which was blockable by the 5-HT₂A antagonist ketanserin.[5] However, another study found that the same dose did not elicit the HTR.[5] This discrepancy suggests that 2-Me-T's psychedelic-like effects, if present, are likely weak and may be sensitive to experimental conditions.
-
Diethyltryptamine (DET): DET has been shown to reliably produce the HTR in rodents, consistent with its classification as a classic psychedelic.[8][11] Dose-response studies have been conducted for a range of tryptamines, including DET, confirming its activity in this behavioral paradigm.[11]
Table 1: Comparative Head-Twitch Response (HTR) Data
| Compound | HTR Induction | Notes |
| This compound (2-Me-T) | Conflicting Data[5] | One study reported HTR at 3 mg/kg (i.p.), while another did not. |
| Diethyltryptamine (DET) | Yes[8][11] | Consistently induces HTR in rodents, indicative of 5-HT₂A receptor agonism. |
Locomotor Activity
Locomotor activity assays are used to assess the stimulant or depressant effects of a compound on spontaneous movement.
-
This compound (2-Me-T): Studies in rodents have shown that 2-Me-T does not produce significant changes in locomotor activity.[5]
-
Diethyltryptamine (DET): While specific, quantitative studies on DET's effects on locomotor activity are not as readily available as for other tryptamines, related compounds like DMT have been shown to decrease motor activity.[12] Given the structural and pharmacological similarities, it is plausible that DET may have similar effects, though further investigation is required.
Table 2: Comparative Locomotor Activity Data
| Compound | Effect on Locomotor Activity | Notes |
| This compound (2-Me-T) | No significant change[5] | Does not appear to have stimulant or depressant effects on spontaneous movement. |
| Diethyltryptamine (DET) | Likely decreases activity (inferred from DMT data)[12] | Direct studies are needed for confirmation. |
Abuse Potential: Conditioned Place Preference (CPP) and Self-Administration
Conditioned Place Preference (CPP) and self-administration paradigms are used to evaluate the rewarding and reinforcing properties of a substance, which are indicative of its abuse potential.
-
This compound (2-Me-T): 2-Me-T does not produce conditioned place preference or support self-administration in rodents.[5] This suggests a low potential for abuse.
Table 3: Comparative Abuse Potential Data
| Compound | Conditioned Place Preference (CPP) | Self-Administration |
| This compound (2-Me-T) | No[5] | No[5] |
| Diethyltryptamine (DET) | Data not available | Data not available |
In Vivo Physiological Effects
The physiological effects of tryptamines are an important aspect of their overall pharmacological profile.
-
This compound (2-Me-T): Specific data on the in vivo physiological effects of 2-Me-T, such as changes in body temperature or cardiovascular parameters, are limited in the available literature.
-
Diethyltryptamine (DET): While specific rodent data is sparse, a study in cats showed that DET can affect body temperature.[13] Given the close structural relationship to DMT, it is reasonable to infer that DET may produce similar physiological effects. DMT has been shown to dose-dependently increase blood pressure, heart rate, and body temperature in humans.[4][14]
Table 4: Comparative Physiological Effects
| Compound | Cardiovascular Effects | Body Temperature Effects |
| This compound (2-Me-T) | Data not available | Data not available |
| Diethyltryptamine (DET) | Likely increases blood pressure and heart rate (inferred from DMT data)[4][14] | Affects body temperature (species-dependent)[13] |
Toxicology
A critical component of any drug development program is a thorough toxicological assessment.
-
This compound (2-Me-T): There is a lack of specific in vivo acute toxicity data, such as LD₅₀ values, for 2-Me-T in the scientific literature.
Experimental Protocols
For researchers planning to conduct their own comparative studies, the following are generalized protocols for key in vivo behavioral assays.
Head-Twitch Response (HTR) Assay
Objective: To quantify the psychedelic-like effects of a test compound.
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Acclimation: Animals should be habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., 2-Me-T or DET) or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Immediately after injection, place the mouse in a clean, transparent observation chamber.
-
Data Collection: Manually or automatically record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group.
Locomotor Activity Assay
Objective: To measure the effects of a test compound on spontaneous motor activity.
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system.
-
Habituation: Allow animals to habituate to the testing room and, on a separate day, to the open-field arena to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Immediately place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Analysis: Compare locomotor activity parameters between drug-treated and vehicle-treated groups.
Conditioned Place Preference (CPP) Assay
Objective: To assess the rewarding or aversive properties of a test compound.
Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): Allow animals to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, pair one compartment with the administration of the test compound and another compartment with the vehicle. The animal is confined to the respective compartment after each injection.
-
Post-Conditioning (Test): In a drug-free state, allow the animal to freely explore all compartments.
-
Data Collection: Record the time spent in each compartment during the test phase.
-
Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
Signaling Pathways and Visualizations
The primary mechanism of action for both 2-Me-T and DET is through the 5-HT₂A receptor, a Gq-coupled receptor. The following diagram illustrates the canonical signaling pathway.
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
The following diagram outlines a typical experimental workflow for in vivo behavioral assessment.
Caption: In Vivo Behavioral Assessment Workflow.
Conclusion and Future Directions
The available preclinical data suggests that this compound and Diethyltryptamine possess distinct in vivo profiles. DET aligns with the profile of a classic psychedelic, reliably inducing the head-twitch response in rodents, indicative of its 5-HT₂A agonist activity translating to a psychoactive effect. In contrast, 2-Me-T shows a markedly attenuated psychedelic-like profile, with conflicting HTR data and a lack of effect on locomotor activity and reward-related behaviors. This suggests that the methyl substitution at the 2-position of the indole ring significantly reduces its psychedelic potential.
For drug development professionals, these findings have important implications. DET may serve as a reference compound for studies investigating the mechanisms of classic psychedelics. The apparent lack of psychedelic-like effects and low abuse potential of 2-Me-T, coupled with its activity at serotonin receptors, may warrant further investigation into its potential for non-psychedelic therapeutic applications targeting the serotonergic system.
Future research should focus on direct, head-to-head in vivo comparisons of these two compounds to provide more definitive quantitative data. Furthermore, comprehensive toxicological studies are essential to establish the safety profiles of both 2-Me-T and DET. Elucidating the full in vivo pharmacological spectrum of these tryptamine analogs will be crucial for guiding the development of novel therapeutics.
References
- DET, also known under its chemical name N,N-diethyltryptamine and as T-9,[3] is a psychedelic drug closely related to DMT and 4-HO-DET. However, despite its structural similarity to DMT, its activity is induced by an oral dose of around 50–100 mg, without the aid of MAO inhibitors, and the effects last for about 2–4 hours. (Source: Not available)
- This compound (2-MT, 2-Me-T, or 2-methyl-T) is a serotonin receptor agonist of the tryptamine family. It shows dramatically reduced activity at serotonin receptors compared to tryptamine and mixed effects in terms of psychedelic-like effects in animals. (Source: Wikipedia, [Link])
- Street drugs mostly contain powdered DMT, whereas ayahuasca also contains harmine-related compounds, which limit toxic effects (Lanaro et al., 2015). However, aside from the acute cardiovascular effects there have been no consistent reports of toxic effects of long-term use of DMT in the literature. (Source: Neuropharmacology of N,N-Dimethyltryptamine - PMC - PubMed Central, [Link])
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- The drug has been shown to activate Gq-mediated signaling at the serotonin 5-HT2A receptor with Emax higher than 70% and to produce the head-twitch response in rodents which is a behavioral proxy of psychedelic-like effects. (Source: Diethyltryptamine - Wikipedia, [Link])
- First synthesized and psychopharmacologically investigated in the 1950s by Hungarian researcher Stephen Szára, who reported its effects in human subjects including schizophrenics and controls, DET demonstrated rapid onset and short duration compared to other psychedelics, with peak effects occurring within 40-60 minutes orally and lasting 2-4 hours. (Source: Diethyltryptamine - Grokipedia, [Link])
- Early studies of DET, as well as other psychedelics, mainly focused on the believed psychotomimetic properties. (Source: Diethyltryptamine - chemeurope.com, [Link])
- (Placeholder for additional references if found)
- Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. (Source: LJMU Research Online, [Link])
- Similarly to other classic psychedelics, DET acts as a non-selective serotonin receptor agonist, including of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. (Source: Diethyltryptamine - Wikiwand, [Link])
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and functions as a G protein-coupled receptor (GPCR). It is a cell surface receptor that activates multiple intracellular signalling cascades. Like all 5-HT2 receptors, the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. (Source: 5-HT2A receptor - Wikipedia, [Link])
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- The head-twitch response (HTR), also sometimes known as wet dog shakes (WDS) in rats, is a rapid side-to-side head movement that occurs in mice and rats in association with serotonin 5-HT2A receptor activation. (Source: Head-twitch response - Wikipedia, [Link])
- Chemical modifications of the nucleus structure of the tryptamine molecule produce new compounds which may cause alterations of the physical and mental status: substitutions on the indole ring, on the two carbons of the side chain and alkylation of the side-chain nitrogen result in new neuroactive compounds, ranging from toxic substances to anti-migraine drugs, such as Sumatriptan[7], Rizatriptan and Zolmitriptan (Fig. 3). (Source: Recreational Use, Analysis and Toxicity of Tryptamines - PMC - PubMed Central, [Link])
- Dimethyltryptamine dose dependently elevated blood pressure, heart rate, pupil diameter, and rectal temperature, in addition to elevating blood concentrations of beta-endorphin, corticotropin, cortisol, and prolactin. (Source: Dose-response study of N,N-dimethyltryptamine in humans. I.
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- Experiments both in humans and animal models have provided strong evidence that the psychedelic effects of these molecules are mediated by at least partial agonism at serotonin (5-HT)2A receptors, with a possible role for agonism at other 5-HT receptor subtypes such as 5-HT2C and 5-HT1A. (Source: The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines - Frontiers, [Link])
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- (Placeholder for additional references if found)
- Comparison of N,N'-diethyltryptamine and U-22,394A, a new tryptamine deriv
Sources
- 1. Acute Intoxication following Dimethyltryptamine Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response study of N,N-dimethyltryptamine in humans. I. Neuroendocrine, autonomic, and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Temperature changes produced by the injection of catecholamines and 5-hydroxytryptamine into the cerebral ventricles of the conscious mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of MDMA on body temperature in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the effect of MDMA ('ecstasy') on the body temperature of rats housed at different ambient room temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of N,N'-diethyltryptamine and U-22,394A, a new tryptamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction: The Critical Need for Unambiguous Structural Elucidation
An In-Depth Technical Guide to the Structural Confirmation of 2-Methyltryptamine Reaction Products
This compound (2-MT) is a tryptamine derivative that serves as a valuable precursor in synthetic chemistry, particularly for the development of novel bioactive compounds and potential pharmaceutical agents. Its core indole ethylamine structure, featuring a methyl group at the C2 position of the indole ring, presents unique reactivity and leads to a diverse array of products. The most common and synthetically valuable transformations include the Pictet-Spengler reaction to form β-carbolines, acylation of the primary amine, and condensation with various carbonyl compounds.[1][2][3]
Pillar 1: The Pictet-Spengler Reaction - Building the β-Carboline Core
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis. It involves the condensation of a β-arylethylamine, such as this compound, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.[4] The reaction with 2-MT is particularly interesting as the C2-methyl group influences the cyclization process.
The mechanism proceeds via the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. The electron-rich indole ring attacks this ion, leading to the formation of the characteristic tetrahydro-β-carboline skeleton.[2][4]
Caption: Generalized Pictet-Spengler reaction workflow with this compound.
Pillar 2: A Multi-Pronged Approach to Structural Validation
No single analytical technique can provide a complete and infallible structural picture. True confidence in a structural assignment is achieved by integrating complementary data from several orthogonal methods. The workflow below illustrates a robust, self-validating process for product characterization.
Caption: A self-validating workflow for structural confirmation of novel compounds.
Comparative Analysis of Key Spectroscopic Techniques
Mass Spectrometry (MS): The First Look at Mass and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule. It is also invaluable for structural insights through the analysis of fragmentation patterns.
-
Expertise & Causality: The choice between "soft" ionization techniques like Electrospray Ionization (ESI) and "hard" techniques like Electron Ionization (EI) is critical. ESI is preferred for obtaining the protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is essential for determining the molecular weight and formula via HRMS.[5] In contrast, EI, typically used in Gas Chromatography-MS (GC-MS), imparts significant energy, causing reproducible fragmentation. This fragmentation is not random; it follows predictable pathways dictated by the molecule's structure, such as the cleavage of bonds alpha or beta to the nitrogen atom.[5][6]
-
Trustworthiness: A self-validating MS analysis combines HRMS data with fragmentation data. An accurate mass measurement from ESI-HRMS might suggest several possible elemental compositions. The observed fragmentation pattern from EI-MS or ESI-MS/MS then acts as a fingerprint, helping to confirm one of those possibilities by identifying characteristic neutral losses or fragment ions consistent with the proposed tryptamine-derived structure.
Caption: Key fragmentation pathways for tryptamine derivatives in mass spectrometry.
| Technique | Information Provided | Best For | Limitations |
| ESI-HRMS | Exact Mass (to <5 ppm), Molecular Formula | Confirming elemental composition of polar products (e.g., β-carbolines) | Minimal structural information from fragmentation. |
| GC-EI-MS | Molecular Weight (nominal), Reproducible Fragmentation Pattern | Analysis of volatile, thermally stable products; library matching | Not suitable for thermally labile compounds.[7] Isomers can be difficult to distinguish by MS alone.[7][8] |
| LC-MS/MS | Parent Ion Mass, Controlled Fragmentation | Characterizing complex mixtures and non-volatile products | Fragmentation is induced and may differ from standard EI libraries. |
Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and proximity of protons, while ¹³C NMR maps the carbon skeleton.
-
Expertise & Causality: In the context of a Pictet-Spengler reaction, the NMR spectra of the product will show dramatic and predictable changes compared to the 2-MT starting material. The disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new aliphatic methine proton (CH) signal where the aldehyde once was are key indicators of a successful reaction. Furthermore, the chemical shifts of the protons on the ethylamine side chain will shift significantly as they become part of a more rigid ring system.
-
Trustworthiness: A self-validating NMR analysis relies on two-dimensional (2D) experiments.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. By systematically building up these correlations, one can walk through the entire molecule, unambiguously assigning every proton and carbon and confirming the proposed structure without prior assumptions. This web of interconnected data provides an exceptionally high degree of confidence.[9][10]
-
| Parameter | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | Indicates the electronic environment of protons. Aromatic (6.5-8 ppm), Aliphatic (1-4 ppm). | Reveals the type of carbon atom. C=C (110-150 ppm), C-N (40-60 ppm), CH₃ (10-25 ppm). |
| Integration | Proportional to the number of protons giving rise to the signal. | Not typically quantitative in standard experiments. |
| Coupling (J) | Shows connectivity between adjacent, non-equivalent protons (through-bond). | Not directly observed in proton-decoupled spectra. |
X-ray Crystallography: The Definitive 3D Structure
When a reaction product can be grown as a single crystal, X-ray crystallography provides the absolute, unambiguous three-dimensional structure.
-
Expertise & Causality: This technique is considered the "gold standard" for structural proof. It can distinguish between subtle isomers (regio- or stereo-) that may be difficult to resolve by spectroscopy alone. For example, in a Pictet-Spengler reaction that creates a new stereocenter, crystallography can definitively determine the relative and absolute stereochemistry.[11][12][13][14]
-
Trustworthiness: The result is a complete 3D model of the molecule, including bond lengths, bond angles, and torsional angles. This provides ultimate validation for the structural hypothesis derived from NMR and MS data. The primary limitation is the absolute requirement for a high-quality single crystal, which is not always achievable.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by LC-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography:
-
Column: A C18 reversed-phase column is standard for tryptamine derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used. Formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
Data Analysis: Determine the m/z of the most abundant ion in the peak corresponding to your compound. Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Protocol 2: Acquiring 1D and 2D NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the highly pure, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a reference signal.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover all expected signals (e.g., 0-12 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time than ¹H NMR.
-
-
2D NMR Acquisition:
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. These experiments are crucial for connecting the atomic framework.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Conclusion: An Integrated and Indisputable Approach
The structural confirmation of this compound reaction products is a multi-faceted process that relies on the synergistic interpretation of data from orthogonal analytical techniques. While mass spectrometry provides a rapid assessment of molecular weight and formula, it is NMR spectroscopy that delivers the definitive blueprint of atomic connectivity. For crystalline materials, X-ray crystallography offers the ultimate, unambiguous proof of structure. By following a logical workflow that begins with purification and proceeds through a combination of MS and detailed NMR analysis, researchers can establish a self-validating dataset that ensures the scientific integrity of their findings and provides a solid foundation for further research and development.
References
- Analytical methods for psychoactive N,N-dialkylated tryptamines. (n.d.).
- Modern Techniques for the Identification of Tryptamines. (2018). Taylor & Francis eBooks. [Link]
- Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. (n.d.). MDPI. [Link]
- Brandt, S. D., et al. (2020). Analytical characterization of seventeen ring-substituted N,N-diallyltryptamines. Drug Testing and Analysis, 12(6), 776-793. [Link]
- Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. (n.d.).
- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). Molecules, 28(17), 6248. [Link]
- Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (2020). ProQuest. [Link]
- The Pictet-Spengler Reaction. (n.d.). In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]
- Crystalline N-methyl tryptamine derivatives. (2022).
- Pictet–Spengler reactions from 2‐hydroxytryptamine. (n.d.).
- X-ray crystallographic and molecular orbital studies on the conformation of tryptamine. (1978). Biochimica et Biophysica Acta (BBA) - General Subjects, 543(1), 123-135. [Link]
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). Molecules, 26(3), 643. [Link]
- Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. (n.d.).
- β-Methyltryptamine Provoking the Crucial Role of Strictosidine Synthase Tyr151-OH for Its Stereoselective Pictet-Spengler Reactions to Tryptoline-type Alkaloids. (2022). ACS Chemical Biology, 17(1), 187-197. [Link]
- α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. (2023). Toxics, 11(1), 54. [Link]
- Synthesis of β-carboline deriv
- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021). Molecules, 26(3), 663. [Link]
- Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. (2023). Beilstein Journal of Organic Chemistry, 19, 955-963. [Link]
- Reaction of aza-tryptamine compounds 1–4 in a Pictet-Spengler reaction. (n.d.).
- Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]
- Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. (n.d.).
- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condens
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules, 23(11), 2936. [Link]
- Synthesis of alpha-Methyltryptamine (IT-290/AMT). (n.d.). Erowid. [Link]
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]
- Processing of NMR and MS metabolomics data using chemometrics methods: a global tool for fungi biotransformation reactions monitoring. (2019). Metabolomics, 15(8), 107. [Link]
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6520. [Link]
- Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.).
- Chapter 19 The Chemistry of Aldehydes and Ketones. Addition Reactions. (n.d.).
- Methyltryptamine. (n.d.). PubChem. [Link]
- Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. (n.d.).
- NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (n.d.).
- 12.7: Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. mdpi.com [mdpi.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US11332441B2 - Crystalline N-methyl tryptamine derivatives - Google Patents [patents.google.com]
- 14. X-ray crystallographic and molecular orbital studies on the conformation of tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Technical Guide to 2-Methyltryptamine and N-Methyltryptamine for the Research Professional
This guide provides a detailed side-by-side comparison of 2-Methyltryptamine (2-Me-T) and N-Methyltryptamine (NMT), two structurally isomeric tryptamines of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, pharmacological profiles, and relevant experimental methodologies.
Introduction: Structural Isomers with Divergent Pharmacological Profiles
This compound and N-Methyltryptamine are both derivatives of the foundational tryptamine molecule, each incorporating an additional methyl group at a different position. This seemingly minor structural variance—methylation on the indole ring's second carbon versus the terminal nitrogen of the ethylamine side chain—results in markedly different interactions with biological systems. NMT is a naturally occurring compound found in various plants and is an endogenous metabolite in humans, serving as a precursor to N,N-dimethyltryptamine (DMT)[1][2]. In contrast, 2-Me-T is a synthetic tryptamine analog. Understanding the distinct characteristics of these isomers is crucial for researchers exploring the structure-activity relationships of psychedelic compounds and developing novel therapeutics targeting the serotonergic system.
Chemical and Physical Properties
Both 2-Me-T and NMT share the same molecular formula (C₁₁H₁₄N₂) and molar mass. However, their structural differences lead to distinct physical properties, such as melting points.
| Property | This compound (2-Me-T) | N-Methyltryptamine (NMT) |
| IUPAC Name | 2-(2-methyl-1H-indol-3-yl)ethanamine | 2-(1H-indol-3-yl)-N-methylethan-1-amine |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₄N₂ |
| Molar Mass | 174.247 g·mol⁻¹ | 174.247 g·mol⁻¹ |
| CAS Number | 2731-06-8 | 61-49-4 |
| Melting Point | Not consistently reported | 87 to 89 °C (189 to 192 °F)[2] |
Pharmacological Comparison
The primary pharmacological distinction between 2-Me-T and NMT lies in their receptor binding affinities and functional activities, particularly within the serotonergic system.
Receptor Binding Affinity
Quantitative data on the binding profiles of these compounds is essential for understanding their potential mechanisms of action. The following table summarizes available in vitro binding affinities (Ki, nM) at key serotonin receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | N-Methyltryptamine (Ki, nM) |
| 5-HT₁A | 1,095 | Data not available, but suggested to not be an agonist[2] |
| 5-HT₂A | 7,774 | Data not available, but it is a potent full agonist[2] |
| Sigma σ₁ | Data not available | Evaluated, but specific Ki values not readily available[2] |
| Sigma σ₂ | Data not available | Evaluated, but specific Ki values not readily available[2] |
Functional Activity
N-Methyltryptamine (NMT) is a potent full agonist at the 5-HT₂A receptor[2]. Interestingly, it has been reported to be a biased agonist, as it does not appear to activate the β-arrestin2 pathway associated with this receptor[2]. In addition to its receptor agonism, NMT is a potent serotonin releasing agent. It also facilitates the release of dopamine and norepinephrine, although to a much lesser extent (14- and 33-fold less than for serotonin, respectively)[2].
This compound (2-Me-T) demonstrates significantly lower potency as a serotonin receptor agonist compared to tryptamine. Its EC₅₀ values for the 5-HT₁A and 5-HT₂A receptors are 12,534 nM and 4,598 nM, respectively. These potencies are 14-fold and 19-fold lower than those of tryptamine in the same study.
The differing functional activities of these isomers are visually represented in the following signaling pathway diagram.
Comparative signaling actions of NMT and 2-Me-T.
In Vivo Effects and Pharmacokinetics
Animal Models
In animal models, tryptamines are often evaluated for their ability to induce a head-twitch response (HTR), which is considered a behavioral proxy for psychedelic effects mediated by 5-HT₂A receptor activation.
This compound (2-Me-T): Studies on the HTR-inducing effects of 2-Me-T have produced mixed results. One study found that it induced the HTR, which was blockable by a 5-HT₂A antagonist, while another study did not observe this effect at the same dose. It does not appear to produce conditioned place preference or self-administration in rodents, suggesting a low abuse potential.
N-Methyltryptamine (NMT): As a known 5-HT₂A agonist, NMT would be expected to induce the HTR in animal models, though specific studies focusing on this are less common than for other tryptamines.
Human Studies and Subjective Effects
N-Methyltryptamine (NMT): Anecdotal reports suggest that NMT is psychoactive in humans at doses of 50 to 120 mg when smoked or vaporized, producing psychedelic effects with a very short duration of seconds to minutes[2]. The effects are described as primarily spatial in nature, with some visual components[2]. Oral administration of NMT is not effective on its own due to rapid metabolism by monoamine oxidase A (MAO-A). However, when combined with a monoamine oxidase inhibitor (MAOI), it becomes orally active[2].
This compound (2-Me-T): There is a lack of documented human studies on the subjective effects of 2-Me-T. Based on its low in vitro potency, it is hypothesized to have mild or no psychedelic effects in humans.
Pharmacokinetics
N-Methyltryptamine (NMT): NMT is subject to rapid oxidative deamination by MAO-A[2]. It is also a substrate for indolethylamine N-methyltransferase (INMT), which can further methylate it to form N,N-dimethyltryptamine (DMT)[2]. This metabolic pathway is significant as NMT is an intermediate in the endogenous synthesis of DMT[1].
This compound (2-Me-T): Detailed pharmacokinetic data for 2-Me-T in humans is not available in the scientific literature. Its oral activity is suggested by some sources, which may imply a different metabolic profile compared to NMT, potentially with reduced susceptibility to MAO-A degradation due to the methyl group on the indole ring.
Experimental Protocols
Synthesis Methodologies
The synthesis of these tryptamine isomers can be achieved through established organic chemistry reactions. The following provides an overview of common synthetic routes.
Synthesis of this compound via Fischer Indole Synthesis:
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions[3]. For 2-Me-T, a suitable starting material would be 5-chloropentan-2-one, which reacts with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed cyclization to yield the 2-methylindole ring system, which can be further processed to obtain this compound.
Workflow for this compound synthesis.
Synthesis of N-Methyltryptamine via Reductive Amination:
NMT can be synthesized from tryptamine through reductive amination[4]. This process involves the reaction of tryptamine with one equivalent of formaldehyde to form an unstable imine intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride to yield N-methyltryptamine[4][5]. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated product, DMT.
Workflow for N-Methyltryptamine synthesis.
Analytical Methodologies: GC-MS for Isomer Differentiation
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the separation and identification of tryptamine isomers. Derivatization is often employed to improve chromatographic performance.
Step-by-Step GC-MS Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of an aqueous sample, add a suitable internal standard.
-
Adjust the pH to >9 with a basic solution (e.g., 1M NaOH) to ensure the tryptamines are in their free base form.
-
Extract with an organic solvent such as ethyl acetate or dichloromethane (2 x 2 mL).
-
Vortex vigorously and centrifuge to separate the layers.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
The resulting mass spectra will show characteristic fragmentation patterns that allow for the differentiation of the two isomers. For NMT, a prominent fragment at m/z 44 corresponding to the [CH₂=NHCH₃]⁺ ion is expected. For 2-Me-T, the fragmentation pattern will be influenced by the methyl group on the indole ring, leading to a different set of characteristic ions.
Conclusion
This compound and N-Methyltryptamine, while sharing a common molecular formula, exhibit distinct pharmacological profiles due to the positional difference of their methyl group. NMT acts as a potent 5-HT₂A agonist and serotonin releasing agent with known, albeit short-lived, psychedelic effects in humans. In contrast, 2-Me-T displays significantly weaker interactions with key serotonin receptors, and its psychoactive potential in humans is likely minimal. This comparative analysis underscores the critical role of molecular structure in determining the pharmacological activity of tryptamine derivatives and provides a foundational guide for researchers in this field. Further comprehensive studies directly comparing the receptor binding profiles and in vivo effects of these two isomers are warranted to fully elucidate their structure-activity relationships.
References
- Brandt, S. D., Moore, S. A., Freeman, S., & Archer, R. P. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(7), 330–338. [Link]
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
- Gatch, M. B., Forster, M. J., & Janowsky, A. (2011). Pharmacologic activity of substituted tryptamines at 5-hydroxytryptamine (5-HT)2A receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and serotonin transporter. Journal of Pharmacology and Experimental Therapeutics, 338(2), 618-626. [Link]
- Grandberg, I. I., & Sorokin, V. I. (1974). Fischer reaction and the chemistry of indole. Russian Chemical Reviews, 43(2), 115. [Link]
- Lawrence, A. M., & Jones, B. J. (2023). Phenomenology and content of the inhaled N, N-dimethyltryptamine (N, N-DMT) experience. Journal of Psychopharmacology, 37(1), 57-67. [Link]
- N-Methyltryptamine. In Wikipedia.
- Recreational Use, Analysis and Toxicity of Tryptamines. (2015). Current Neuropharmacology, 13(4), 509–517. [Link]
- Schmid, C. L., & Bohn, L. M. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(40), 13513–13524. [Link]
- Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016).
- This compound. In Wikipedia.
Sources
- 1. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differentiating the Behavioral Signature of 2-MT: A Comparative Guide for Researchers
A Technical Examination of 2-Methyl-N,N-dimethyltryptamine (2-MT) in Contrast to Classic Psychedelic Tryptamines
This guide provides an in-depth comparative analysis of the behavioral effects of 2-methyl-N,N-dimethyltryptamine (2-MT), a lesser-known tryptamine derivative, with the well-characterized psychedelic tryptamines: N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocybin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to elucidate the unique behavioral and pharmacological profile of 2-MT.
Introduction: The Evolving Landscape of Tryptamine Research
The resurgence of interest in psychedelic compounds for therapeutic applications has underscored the need for a nuanced understanding of their structure-activity relationships. While classic tryptamines like DMT, 5-MeO-DMT, and psilocybin have been the focus of extensive research, a vast chemical space of related analogues remains relatively unexplored. 2-MT, also known as 2,N,N-trimethyltryptamine (2,N,N-TMT), represents one such analogue with a divergent behavioral profile that challenges the conventional understanding of psychedelic pharmacology. This guide aims to dissect these differences through a comparative analysis of key behavioral assays and their underlying neuropharmacology.
Core Behavioral Assays in Psychedelic Research
To differentiate the behavioral effects of these compounds, we will focus on three well-established preclinical paradigms:
-
Head-Twitch Response (HTR): A rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1][2]
-
Drug Discrimination: A paradigm that assesses the interoceptive (subjective) effects of a drug, providing insights into its similarity to known classes of compounds.
-
Locomotor Activity: Measurement of spontaneous movement in an open field, which can indicate stimulant, sedative, or anxiogenic/anxiolytic effects.
Comparative Behavioral Profile
Head-Twitch Response (HTR): A Surprising Potency
The head-twitch response is a cornerstone of in vivo psychedelic research, with a strong correlation between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.
Interestingly, despite its significantly lower affinity for the 5-HT2A receptor, 2-MT has been reported to induce the HTR in rodents to a similar magnitude as 5-MeO-DMT.[3] This suggests a complex relationship between receptor binding and functional in vivo activity that warrants further investigation. It is possible that 2-MT possesses a unique downstream signaling profile or that its metabolic fate contributes to this unexpected potency.
| Compound | HTR Potency (ED50) | Notes |
| 2-MT | Not Quantified | Induces HTR to a similar magnitude as 5-MeO-DMT.[3] |
| DMT | ~1.0-3.0 mg/kg (mice) | Potent inducer of HTR.[4] |
| 5-MeO-DMT | ~1.0-5.0 mg/kg (mice) | Dose-dependent increase in HTR.[5] |
| Psilocybin | ~1.0 mg/kg (mice) | Robustly elicits HTR.[5] |
Note: ED50 values can vary between studies and animal strains. The data presented are representative values from the literature.
Drug Discrimination: Uncharted Territory for 2-MT
Drug discrimination studies are invaluable for understanding the subjective effects of a compound. In this paradigm, animals are trained to recognize the internal state produced by a specific drug and can then be tested with other compounds to see if they generalize to the training drug.
To date, there is a lack of published drug discrimination studies specifically investigating 2-MT. This represents a significant gap in our understanding of its subjective effects in preclinical models. In contrast, DMT, 5-MeO-DMT, and psilocybin have been extensively characterized in this paradigm.
-
DMT produces discriminative stimulus effects that are most similar to the classic hallucinogen DOM, with some overlap with LSD and MDMA.[6]
-
5-MeO-DMT 's discriminative cue is primarily mediated by the 5-HT1A receptor, with a secondary role for the 5-HT2A receptor.[7]
-
Psilocybin 's discriminative stimulus is primarily mediated by the 5-HT2A receptor.[8]
The absence of drug discrimination data for 2-MT makes it difficult to predict its subjective effects relative to these classic tryptamines. Given its unique human psychoactive profile, it is plausible that 2-MT would not fully substitute for classic hallucinogens in drug discrimination paradigms.
Locomotor Activity: A Mixed and Modulated Response
The effects of tryptamines on locomotor activity are complex and can be biphasic, often influenced by dose and the specific receptor subtypes engaged.
-
2-MT: There is currently no available data on the effects of 2-MT on locomotor activity in rodents.
-
DMT: In pargyline-pretreated rodents, DMT induces a dose-dependent behavioral syndrome that includes hyperactivity.[9]
-
5-MeO-DMT: Generally, 5-MeO-DMT decreases locomotor and investigatory behavior in rats, an effect that can be attenuated by a 5-HT1A antagonist.[10] However, when combined with a monoamine oxidase inhibitor (MAOI), 5-MeO-DMT can produce a biphasic effect with an initial hypoactivity followed by hyperactivity, the latter of which appears to involve the 5-HT2A receptor.[11]
-
Psilocybin: The effects of psilocybin on locomotor activity can be variable, with some studies reporting decreases in activity.
The modulation of locomotor activity by different serotonin receptor subtypes highlights the intricate pharmacology of these compounds. The lack of data for 2-MT in this domain is another area ripe for future research.
Receptor Binding and Functional Activity: A Tale of Two Affinities
The behavioral effects of psychedelic tryptamines are intrinsically linked to their interactions with various neurotransmitter receptors, most notably the serotonin (5-HT) receptor family.
| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Notes |
| 2-MT | ~15,130 | ~4,611 | Significantly lower affinity for 5-HT2A and 5-HT1A receptors compared to DMT. Failed to activate these receptors in one study.[3] |
| DMT | ~100-200 | ~100-300 | Binds to a wide range of serotonin receptors. |
| 5-MeO-DMT | ~100-1000 | ~10-100 | Higher affinity for 5-HT1A than 5-HT2A receptors.[10] |
| Psilocin (active metabolite of Psilocybin) | ~50-100 | ~100-200 | Potent agonist at 5-HT2A receptors. |
Note: Ki values are a measure of binding affinity, with lower values indicating higher affinity. These values are compiled from various sources and may differ between studies.
The stark difference in receptor affinities between 2-MT and the classic tryptamines is a key factor in its unique behavioral profile. The observation that 2-MT induces a robust HTR despite its low 5-HT2A affinity suggests that it may act as a partial agonist with high efficacy at a subset of 5-HT2A receptor signaling pathways or that other, yet unidentified, mechanisms are at play.
Human Psychoactive Effects: A Departure from the Classic Psychedelic Experience
The subjective effects of 2-MT in humans, as described by Alexander Shulgin in "TiHKAL," are notably different from the profound and often visual experiences associated with DMT, 5-MeO-DMT, and psilocybin. Shulgin's reports describe 2-MT as producing primarily tactile and auditory distortions, with an absence of classic visual hallucinations.[3] The effects are characterized as a "tactile stimulant" and sexual enhancer, rather than a conventional psychedelic.[3]
This contrasts sharply with:
-
DMT: Known for its rapid onset and intense, immersive visual and auditory hallucinations, often described as entering other dimensions.
-
5-MeO-DMT: Characterized by a profound sense of ego dissolution and unity, with less emphasis on complex visual imagery compared to DMT.[7]
-
Psilocybin: Induces a longer-lasting psychedelic experience with alterations in perception, thought, and mood, often accompanied by visual and geometric patterns.
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for the key behavioral assays discussed.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitches in mice following administration of a test compound.
Materials:
-
C57BL/6J mice
-
Test compound and vehicle
-
Observation chambers
-
Video recording equipment or automated HTR detection system
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Place the mouse in the observation chamber.
-
Record the number of head-twitches over a specified period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Plot the number of head-twitches as a function of dose to determine the ED50.
Drug Discrimination Assay
Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug.
Materials:
-
Rats or mice
-
Operant conditioning chambers with two levers
-
Reinforcer (e.g., food pellets)
-
Training drug and test compounds
Procedure:
-
Training Phase:
-
Train animals to press one lever for reinforcement after administration of the training drug (e.g., DMT).
-
Train animals to press a different lever for reinforcement after administration of the vehicle (e.g., saline).
-
Continue training until animals reliably press the correct lever (>80% accuracy).
-
-
Testing Phase:
-
Administer a dose of the test compound.
-
Place the animal in the operant chamber and record which lever is pressed.
-
Full substitution is typically defined as >80% of responses on the drug-appropriate lever. Partial substitution is between 20-80%.
-
Locomotor Activity Assay
Objective: To measure spontaneous locomotor activity in an open field.
Materials:
-
Open field apparatus
-
Automated activity monitoring system (e.g., infrared beams or video tracking)
-
Test compound and vehicle
Procedure:
-
Acclimatize animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, time spent moving) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Compare locomotor parameters between drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The behavioral effects of psychedelic tryptamines are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the 5-HT2A receptor can initiate multiple downstream signaling cascades. The classical pathway involves coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium and activation of protein kinase C (PKC).
However, it is now understood that GPCR signaling is more complex, with the potential for "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The distinct behavioral profiles of different tryptamines may be, in part, explained by their unique signaling signatures at the 5-HT2A receptor and their engagement of other receptor systems.
Caption: Simplified 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for behavioral comparison.
Conclusion and Future Directions
2-MT presents a fascinating deviation from the classic psychedelic tryptamine profile. Its ability to induce a robust head-twitch response, a hallmark of 5-HT2A agonism, is juxtaposed with its remarkably low affinity for this receptor and its non-traditional psychoactive effects in humans. This discrepancy highlights our incomplete understanding of the complex interplay between receptor pharmacology, downstream signaling, and emergent behavioral effects.
The key differentiators for 2-MT are:
-
Atypical HTR Profile: Potent HTR induction despite low 5-HT2A affinity.
-
Unique Subjective Effects: Primarily tactile and auditory, lacking the profound visual and cognitive alterations of classic psychedelics.
-
Significant Data Gaps: A lack of drug discrimination and locomotor activity data prevents a more complete behavioral comparison.
Future research should prioritize filling these knowledge gaps. Drug discrimination studies are crucial to understanding the subjective effects of 2-MT in a preclinical model. A comprehensive analysis of its effects on locomotor activity would provide further insights into its overall behavioral signature. Moreover, detailed in vitro signaling studies are needed to explore the possibility of biased agonism or engagement of novel pathways at the 5-HT2A receptor that could explain its potent HTR induction. Elucidating the behavioral and pharmacological intricacies of 2-MT and other atypical tryptamines will undoubtedly enrich our understanding of psychedelic science and may open new avenues for therapeutic development.
References
- Gatch, M. B., Forster, M. J., & Janowsky, A. (2009). Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats. Behavioural pharmacology, 20(5-6), 466–475. [Link]
- Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., van den Brink, W., Mason, N. L., ... & Ramaekers, J. G. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 181(3), 262-284. [Link]
- Shao, L. X., Calkins, M. M., G-Y. Wang, ... & Kwan, A. C. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257-1266. [Link]
- Gatch, M. B., Forster, M. J., & Janowsky, A. (2009). Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats. Behavioural pharmacology, 20(5-6), 466–475. [Link]
- Baker, L. E. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats.
- Carbonaro, T. M., & Gatch, M. B. (2014). The role of 5-HT2A, 5-HT 2C and mGlu2 receptors in the behavioral effects of tryptamine hallucinogens N,N-dimethyltryptamine and N,N-diisopropyltryptamine in rats and mice. Psychopharmacology, 231(17), 3365-3374. [Link]
- Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]
- Jacobs, B. L. (1976). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. British journal of pharmacology, 56(3), 229–235. [Link]
- Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396-1403. [Link]
- 2,N,N-TMT. In Wikipedia.
- Gatch, M. B. (2011). The rise (and fall?) of drug discrimination research. Behavioural pharmacology, 22(5-6), 379–387. [Link]
- Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., van den Brink, W., Mason, N. L., ... & Ramaekers, J. G. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 181(3), 262-284. [Link]
- Halberstadt, A. L., Klein, A. K., Chatha, M., & Brandt, S. D. (2019). Behavioral pharmacology of 5-methoxy-N, N-diallyltryptamine (5-MeO-DALT) and other N, N-diallyltryptamine analogs in mice. Drug and alcohol dependence, 205, 107643. [Link]
- Carbonaro, T. M., & Gatch, M. B. (2014). The role of 5-HT2A, 5-HT 2C and mGlu2 receptors in the behavioral effects of tryptamine hallucinogens N,N-dimethyltryptamine and N,N-diisopropyltryptamine in rats and mice. Psychopharmacology, 231(17), 3365-3374. [Link]
- Shen, H. W., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]
- Head-twitch response. In Wikipedia.
- Behavioral pharmacology. In ResearchGate.
- Behavioral Pharmacology Review Articles. In TSI Journals.
- Human behavioral pharmacology of psychedelics. In Blossom Analysis.
- Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(8), 1396-1403. [Link]
- Halberstadt, A. L., Klein, A. K., Chatha, M., & Brandt, S. D. (2019). Correlation between potency in the head twitch response (HTR) assay and serotonin receptor binding affinities for N,N-diallyltryptamine (DALT) and five ring-substituted derivatives. Psychopharmacology, 236(7), 2185-2195. [Link]
- Shao, L. X., Calkins, M. M., G-Y. Wang, ... & Kwan, A. C. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257-1266. [Link]
- Klein, A. K., & Halberstadt, A. L. (2025). Examining the potential of psilocybin and 5-MeO-DMT as therapeutics for traumatic brain injury.
Sources
- 1. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Discriminative stimulus properties of alpha-ethyltryptamine optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of 5-HT2A, 5-HT 2C and mGlu2 receptors in the behavioral effects of tryptamine hallucinogens N,N-dimethyltryptamine and N,N-diisopropyltryptamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the discriminative stimulus effects of dimethyltryptamine with different classes of psychoactive compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of psilocybin and 5-MeO-DMT discriminative cues in the rat and their translational value for identifying novel psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Pharmacology as the Main Approach to Study the Efficiency of Potential Psychotropic Drugs: Analysis of Modern Methods (Review) | Semina | Drug development & registration [pharmjournal.ru]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyltryptamine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methyltryptamine, a research chemical belonging to the tryptamine class. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance rooted in established safety protocols to ensure the protection of personnel and the environment. The causality behind each recommendation is explained to foster a culture of safety and compliance.
Pre-Disposal Safety & Hazard Assessment
Regulatory Status: Crucially, many tryptamine derivatives are classified as controlled substances or analogues thereof in various jurisdictions[1]. Before disposal, you must determine the legal status of this compound in your region. This assessment will dictate the specific regulatory framework to follow, which may include stringent chain-of-custody and record-keeping requirements for controlled substances[1][2]. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat, must be worn when handling this compound in any form[1].
-
Ventilation: All handling and waste packaging procedures should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of powders or vapors[1].
-
Spill Management: In the event of a spill, cordon off the area. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully collect the contaminated absorbent into a designated, sealable waste container. Do not use water to clean up the initial spill, as this can spread contamination. All materials used for cleanup must be disposed of as hazardous waste[1]. Never allow the chemical to enter drains or waterways[1][3].
Waste Segregation and Containment
Proper segregation is fundamental to safe chemical waste management. Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions or the generation of toxic gases[4][5][6].
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired pure this compound powder, contaminated consumables (e.g., weigh boats, wipes). | Sealable, chemically compatible container (e.g., HDPE or glass bottle with screw cap). |
| Contaminated Sharps | Needles, syringes, scalpels, or broken glassware contaminated with this compound. | Puncture-proof, designated sharps container. |
| Liquid Waste (Non-Aqueous) | Solutions of this compound in organic solvents (e.g., methanol, DMSO). | Sealable, chemically compatible solvent waste container (e.g., safety can)[5]. |
| Liquid Waste (Aqueous) | Dilute aqueous solutions containing this compound. | Sealable, chemically compatible container (e.g., HDPE or glass carboy). |
| Contaminated PPE | Gloves, disposable lab coats, or other PPE grossly contaminated with the compound. | Lined, sealable waste container or heavy-duty plastic bag clearly marked as hazardous waste. |
Key Principle: Never dispose of this compound, or any hazardous chemical, via standard trash or sewer systems[4][7]. This is to prevent environmental contamination and potential public health risks.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for disposing of this compound waste. This process is designed to be a self-validating system, ensuring that waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Container Preparation and Labeling
-
Select a container that is compatible with the chemical waste being collected (e.g., do not store corrosive materials in metal cans)[5]. Ensure it is clean, in good condition, and has a secure, leak-proof lid[6][7].
-
Attach a hazardous waste label provided by your institution's EHS department as soon as you begin adding waste to the container[4][8].
-
Fill out the label completely and legibly. Use full chemical names (e.g., "this compound"), not abbreviations or formulas[4]. List all constituents and their approximate percentages.
Step 2: Waste Accumulation
-
Add waste to the container carefully, avoiding splashes or spills.
-
Keep the waste container securely closed at all times, except when adding waste[4][8]. This prevents the release of vapors and protects against spills.
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation[6][8]. The SAA must be away from incompatible materials and in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks[4][6].
Step 3: Request for Disposal
-
Do not overfill containers. Stop filling at about 90% capacity or to the indicated fill line to allow for expansion and prevent spills during transport[6].
-
Once the container is full, or if the research project is complete, arrange for a waste pickup from your institution's EHS department[4][8].
-
Follow your institution's specific procedure for requesting a pickup, which may involve an online form or a phone call. Ensure all documentation is complete. EHS will then coordinate with a licensed hazardous waste disposal company for final treatment, which is typically high-temperature incineration to ensure complete destruction of the compound[9].
Decontamination Procedures
Thorough decontamination of lab surfaces and equipment is essential to prevent cross-contamination and accidental exposure[10].
Equipment Decontamination:
-
Initial Removal: Safely remove and drain all gross chemical contamination from the equipment. This material must be collected for disposal as hazardous waste[11].
-
Rinsing: For equipment that held highly toxic chemicals, the first one to three rinses (rinsate) must also be collected as hazardous waste[4]. Use a solvent in which this compound is soluble.
-
Washing: After the initial hazardous rinses, scrub all surfaces with warm, soapy water[10][11].
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification: For particularly hazardous substances, your lab's Standard Operating Procedure (SOP) may require a specific method to verify decontamination is complete[12].
Surface Decontamination:
-
Wipe down the contaminated surface (e.g., fume hood work surface, benchtop) with disposable towels soaked in a suitable solvent to remove chemical residues. These towels must be disposed of as solid hazardous waste[10].
-
Follow with a thorough cleaning using soap and water[10].
-
Always wash hands and arms thoroughly after completing decontamination procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://www.dartmouth.edu/~ehs/waste/
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. URL: https://www.danielshealth.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines
- Laboratory Waste Disposal Guidelines. (General University Guidelines). URL: https://www.kau.edu.sa/Files/0002061/files/3516_G-CH-003.pdf
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf
- Laboratory Equipment Decontamination Procedures. Central Michigan University. URL: https://www.cmich.
- Decontamination and Laboratory Cleanup. University of Minnesota University Health & Safety. URL: https://uhs.umn.
- Disinfection & Decontamination. University of Kentucky Research Safety. URL: https://ehs.uky.
- Decontamination Procedures. Cornell University Environment, Health and Safety. URL: https://ehs.cornell.
- Laboratory Equipment Decontamination Procedures. Wayne State University. URL: https://research.wayne.
- Safety Data Sheet - 2-Methylpentan-2-ol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/111120
- Chemical Safety Data Sheet - 2-METHYL-5-HYDROXYTRYPTAMINE. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB1336049_EN.htm
- Safety Data Sheet - Tryptamine. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC140650050&productDescription=TRYPTAMINE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Safety Data Sheet - 3M™ Industrial Adhesive 4550. 3M. URL: https://multimedia.3m.com/mws/media/133602O/3m-industrial-adhesive-4550-translucent.pdf
- Safety Data Sheet - DL-alpha-Methyltryptamine, free base. Biosynth. URL: https://www.biosynth.com/uploads/msds/M-4620_6221.pdf
- Proper Disposal of N-Methyl-N-ethyltryptamine (MET): A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. URL: https://www.unodc.org/documents/scientific/Guidelines_on_safe_handling_and_disposal_of_chemicals.pdf
- Important tryptamine derivatives found in nature and in major pharmaceuticals. ResearchGate. URL: https://www.researchgate.net/figure/A-Important-tryptamine-derivatives-found-in-nature-and-in-major-pharmaceuticals-B_fig1_330693529
- Dispose of Controlled Substances. University of Michigan Research Ethics & Compliance. URL: https://research-compliance.umich.edu/animal-research/controlled-substances-research/dispose-controlled-substances
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. cmich.edu [cmich.edu]
- 12. 9.3 Decontamination Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyltryptamine
As researchers and scientists dedicated to advancing drug development, our primary responsibility is to foster a culture of safety that protects both our team and the integrity of our work. The handling of potent research chemicals like 2-Methyltryptamine, a tryptamine derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety, ensuring that every step is grounded in a clear understanding of the risks involved.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific hazards associated with this compound and its analogues is the foundation of an effective PPE strategy. While comprehensive toxicological data for every tryptamine derivative may be limited, the known hazards of closely related compounds like Tryptamine and α-Methyltryptamine (AMT) provide a strong basis for a conservative and protective approach.[1][2][3][4][5]
Key identified hazards include:
-
Serious Eye Damage: Tryptamines can cause severe and potentially irreversible damage upon contact with the eyes.[1][6][7]
-
Skin Irritation and Allergic Reactions: Direct contact with the skin can lead to irritation and may cause an allergic skin reaction in sensitive individuals.[1][6]
-
Respiratory Irritation: Inhalation of the powdered form of these compounds can irritate the respiratory system.[1][6]
-
Acute Toxicity: Some tryptamine derivatives are known to be toxic or even fatal if swallowed, inhaled, or absorbed through the skin.[2][3] For instance, α-Methyltryptamine is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3]
Given these risks, a dynamic risk assessment should precede any handling of the material. The form of the chemical (solid powder vs. solution), the quantity being handled, and the specific procedure (e.g., weighing, dissolution, transfer) will dictate the necessary level of protection.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for any procedure involving this compound. The guiding principle is to create multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure.
Eye and Face Protection
Due to the significant risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards are the absolute minimum.[8]
-
Recommended: Tight-sealing safety goggles provide a superior level of protection against fine dust particles and accidental splashes.[8][9]
-
Splash Hazard: When handling solutions or performing tasks with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][8] This provides a secondary barrier for the entire face.
Hand Protection
The skin is a primary route of accidental exposure. Therefore, selecting the correct gloves is critical.
-
Glove Type: Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly recommended for handling tryptamine derivatives.[1][10] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Procedure: Double-gloving is strongly recommended, especially when handling larger quantities or during prolonged procedures.[11] This practice provides an additional layer of safety and allows for the clean removal of the outer glove if it becomes contaminated. Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[1] After any handling procedure, hands should be thoroughly washed and dried.[10]
Body Protection
Protecting the skin from spills and contamination is essential.
-
Standard Protection: A long-sleeved laboratory coat is a mandatory requirement.[1]
-
Enhanced Protection: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[1][2][10] All protective clothing should be removed before leaving the laboratory area to prevent the spread of contamination.
Respiratory Protection
The fine, powdered nature of many research chemicals presents a significant inhalation hazard.
-
Engineering Controls First: The primary method for controlling respiratory exposure is to handle the solid material within a certified chemical fume hood or a powder containment hood.[2][9] This engineering control minimizes the concentration of airborne particles.
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A full-face respirator with appropriate particulate filters should be used.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with institutional and national regulations.
PPE Selection Summary
The following table provides a quick reference for selecting appropriate PPE based on the task.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Glasses | Single Pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Small Quantities of Solid (<1g) in a Fume Hood | Safety Goggles | Double Pair of Nitrile Gloves | Lab Coat | Not required if handled in a certified fume hood |
| Preparing Solutions or Handling Liquids | Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical Apron | Not required if handled in a certified fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Double Pair of Heavy-Duty Nitrile Gloves | Chemical Resistant Gown or Apron | Required (e.g., N95 or P100 respirator, depending on spill size) |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan is crucial for safety.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are immediately accessible.[2][9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before retrieving the chemical.
-
Verify the functionality of the fume hood.
-
-
Donning PPE:
-
Don protective apparel in the following order: lab coat/apron, safety goggles/face shield, and finally, gloves (inner pair then outer pair).
-
-
Chemical Handling:
-
Retrieve the this compound container from its secure storage location.
-
Perform all manipulations, including weighing and transfer, deep within the fume hood to minimize the escape of dust.[9]
-
When handling the solid, use gentle scooping motions rather than pouring to avoid generating airborne dust.[1]
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling and Doffing PPE:
-
Clean any contaminated equipment and the work surface within the fume hood.
-
Remove PPE in a manner that avoids self-contamination. Remove the outer pair of gloves first, followed by the lab coat/apron, face shield/goggles, and finally the inner pair of gloves.
-
Dispose of all contaminated disposable PPE in a clearly labeled hazardous waste container.[12]
-
Wash hands thoroughly with soap and water.[7]
-
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include emergency preparedness and proper disposal.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert: Notify all personnel in the immediate area.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the area.
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Use an inert absorbent material to contain the spill. Do not use combustible materials.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams.[13]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[13]
-
Disposal: Disposal must be handled through a licensed hazardous waste management company.[13][14] Never dispose of this material in standard trash or down the drain.[6][13]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Tryptamine. Benchchem. URL
- Tryptamine SDS, 61-54-1 Safety D
- Tryptamine Msds. Scribd. URL
- Tryptamine - Safety D
- Tryptamine - Safety D
- Safety Data Sheet - DL-alpha-Methyltryptamine, free base. Biosynth. URL
- Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-5-HYDROXYTRYPTAMINE. ChemicalBook. URL
- SAFETY DATA SHEET - Tryptamine. Fisher Scientific. URL
- SAFETY DATA SHEET - Nw-Methyltryptamine. Fisher Scientific. URL
- SAFETY DATA SHEET - 2-Methylpentan-2-ol. Sigma-Aldrich. URL
- Material Safety Data Sheet - DL-alpha-Methyltryptamine, 99%. Cole-Parmer. URL
- (+-)-alpha-Methyltryptamine.
- Fatality Due to Acute -Methyltryptamine Intoxication.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safe handling of hazardous drugs.
- Safe Handling of Hazardous Drugs. Duke Safety. URL
- Chemical exposure Limits.
- α-Methyltryptamine. Wikipedia. URL
- Proper Disposal of N-Methyl-N-ethyltryptamine (MET)
- Material Safety Data Sheet - Tryptamine. Spectrum Chemical. URL
- Recreational Use, Analysis and Toxicity of Tryptamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. scribd.com [scribd.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
